molecular formula C12H21NO4 B050724 3-(Boc-amino)cyclohexanecarboxylic acid CAS No. 334932-13-7

3-(Boc-amino)cyclohexanecarboxylic acid

Cat. No.: B050724
CAS No.: 334932-13-7
M. Wt: 243.3 g/mol
InChI Key: JSGHMGKJNZTKGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Boc-amino)cyclohexanecarboxylic acid is a versatile and highly valuable protected amino acid derivative designed for advanced chemical synthesis and drug discovery research. This compound features a cyclohexane ring backbone, which introduces conformational constraint, and two distinct functional groups: a carboxylic acid and a Boc-protected (tert-butoxycarbonyl) amine. The primary application of this reagent is as a critical building block in solid-phase and solution-phase peptide synthesis, particularly for the incorporation of a conformationally restricted, alicyclic beta-amino acid analog into peptide chains. This can significantly enhance the metabolic stability, bioavailability, and biological activity of novel peptide therapeutics by reducing conformational flexibility and shielding against proteolytic degradation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGHMGKJNZTKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40955121
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334932-13-7, 218772-92-0, 222530-33-8
Record name 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40955121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

cis-3-(Boc-amino)cyclohexanecarboxylic acid physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of cis-3-(Boc-amino)cyclohexanecarboxylic Acid

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of cis-3-(Boc-amino)cyclohexanecarboxylic acid, a critical building block in modern medicinal chemistry and peptide synthesis. As a conformationally constrained amino acid, its physicochemical characteristics—such as solubility, melting point, and acidity—are paramount for its effective application in drug design, synthesis, and formulation. This document synthesizes empirical data with established analytical methodologies, offering researchers and drug development professionals a practical reference for handling, characterizing, and utilizing this compound. Detailed, field-proven protocols for key analytical procedures are provided to ensure reliable and reproducible results in the laboratory.

Introduction: A Key Intermediate in Drug Discovery

Cis-3-(Boc-amino)cyclohexanecarboxylic acid is a non-natural, alicyclic β-amino acid derivative. The presence of the cyclohexane scaffold introduces conformational rigidity, a desirable trait in drug design for optimizing binding affinity and metabolic stability. It serves as a key intermediate in the synthesis of cis-3-aminocyclohexanecarboxylic acid, an analogue of the inhibitory neurotransmitter γ-aminobutyric acid (GABA).[1][2] Understanding the fundamental physical properties of the Boc-protected form is essential for its seamless integration into synthetic workflows, particularly in solid-phase peptide synthesis and the development of novel therapeutics.[3] The tert-butyloxycarbonyl (Boc) protecting group ensures stability under many reaction conditions while allowing for facile deprotection under mild acidic conditions, a cornerstone of modern peptide chemistry.[][5]

Core Physicochemical Properties

The fundamental properties of cis-3-(Boc-amino)cyclohexanecarboxylic acid are summarized below. It is critical to note that while some data are derived from experimental measurements, others, particularly boiling point and density, are predicted values from computational models.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₁NO₄[3][6]
Molecular Weight 243.30 g/mol [3][6]
Appearance White to off-white powder or crystal[3][7]
Melting Point 143-147 °C[3][7]
Boiling Point 396.7 ± 31.0 °C (Predicted)[3][6]
Density 1.12 ± 0.1 g/cm³ (Predicted)[3][6]
Water Solubility Slightly soluble (2.1 g/L at 25 °C)[6]
Solubility (Organic) Soluble in Methanol[3][7]
Acidity Constant (pKa) 4.62 ± 0.10 (Predicted)[3][7]

Structural and Spectroscopic Characterization

A thorough understanding of a molecule's structure is impossible without spectroscopic analysis. The following sections detail the expected spectral characteristics of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution.

  • ¹H NMR Analysis: Based on published data for a sample in CDCl₃, the following proton signals are observed: a very broad signal from 9.20-10.4 ppm for the carboxylic acid proton (-COOH), singlets at 5.72 and 4.82 ppm likely corresponding to the amide proton (-NH), a multiplet for the methine proton adjacent to the nitrogen (-CH-NH) around 3.67-3.74 ppm, a characteristic singlet for the nine equivalent protons of the Boc group at 1.43 ppm, and a complex series of multiplets for the eight cyclohexyl ring protons between 1.05-2.40 ppm.[2]

Infrared (IR) Spectroscopy

FTIR spectroscopy is invaluable for identifying key functional groups. The spectrum of cis-3-(Boc-amino)cyclohexanecarboxylic acid is dominated by vibrations from the carboxylic acid and the Boc-protected amine.

  • O-H Stretch: A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer.

  • N-H Stretch: A moderate, sharp peak should appear around 3300-3400 cm⁻¹ corresponding to the N-H stretch of the carbamate.

  • C-H Stretches: Aliphatic C-H stretching vibrations from the cyclohexane ring and Boc group will be visible just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

  • C=O Stretches: This region is critical for confirmation. Two distinct carbonyl peaks are expected: one for the carboxylic acid C=O stretch around 1700-1725 cm⁻¹ and another for the carbamate C=O stretch at a slightly lower wavenumber, typically 1680-1700 cm⁻¹.[8]

  • N-H Bend (Amide II): A characteristic N-H bending vibration, often coupled with C-N stretching, appears around 1520-1540 cm⁻¹, providing strong evidence for the secondary amide (carbamate) linkage.[8]

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a weak or absent molecular ion peak (M⁺) at m/z = 243.3. The molecule would readily fragment, with key expected fragments corresponding to:

  • Loss of the tert-butyl group: [M - 57]⁺

  • Loss of the entire Boc group: [M - 101]⁺

  • Decarboxylation (loss of COOH): [M - 45]⁺

Methodologies for Physicochemical Profiling

Accurate and reproducible measurement of physical properties is the bedrock of chemical process development and formulation. The following section details the standard, self-validating protocols for determining the key physical properties of the title compound.

Thermal Analysis: Melting Point by DSC

Expertise & Rationale: Differential Scanning Calorimetry (DSC) is superior to traditional melting point apparatus as it provides not only the melting temperature (Tm) but also the enthalpy of fusion (ΔHm), offering insights into crystal lattice energy. The extrapolated onset temperature of the melting endotherm is the most accurate representation of the true melting point. A controlled heating rate (e.g., 2-10 °C/min) under an inert atmosphere is crucial to prevent thermal decomposition and ensure thermal equilibrium.[9]

Protocol: Melting Point Determination by DSC

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Tm = 156.6 °C).[9]

  • Sample Preparation: Accurately weigh 2-5 mg of cis-3-(Boc-amino)cyclohexanecarboxylic acid into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.[10]

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with dry nitrogen gas at a flow rate of 50 mL/min to create an inert atmosphere.[9]

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min.[1]

    • Record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram. The melting point (Tm) is determined as the extrapolated onset temperature of the primary endothermic peak. Integrate the peak area to calculate the heat of fusion (ΔHm).

DSC_Workflow cluster_prep Sample Preparation cluster_run Instrument Run cluster_analysis Data Analysis Calibrate Calibrate DSC with Indium Weigh Weigh 2-5 mg of Sample Calibrate->Weigh Encapsulate Encapsulate in Al Pan Weigh->Encapsulate Load Load Sample & Reference Pans Encapsulate->Load Purge Purge with N2 (50 mL/min) Load->Purge Heat Heat 25-200°C @ 10°C/min Purge->Heat Analyze Analyze Thermogram Heat->Analyze Determine Determine Tm (Onset) & ΔHm (Peak Area) Analyze->Determine

Caption: Workflow for Melting Point Determination by DSC.

Solubility Profile by Shake-Flask Method

Expertise & Rationale: The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[11] The core principle is to create a saturated solution by agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium. It is critical to ensure that excess solid remains, confirming saturation. Separation of the solid phase (e.g., by centrifugation or filtration) before analysis of the supernatant is a crucial step to avoid artificially inflated results.

Protocol: Aqueous Solubility Determination (Shake-Flask)

  • Preparation: Add an excess amount of cis-3-(Boc-amino)cyclohexanecarboxylic acid (e.g., ~10 mg) to a glass vial containing a known volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: Seal the vial and place it in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the suspension for 24 hours to ensure equilibrium is reached.[12] Visually confirm that excess solid remains.

  • Phase Separation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant. Clarify the supernatant by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a 0.22 µm syringe filter to remove all undissolved solids.

  • Quantification: Accurately dilute the clarified supernatant with a suitable solvent (e.g., methanol or mobile phase). Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV, against a standard calibration curve.

  • Calculation: Report the solubility in mg/mL or µg/mL based on the measured concentration and dilution factor.

Solubility_Workflow A Add Excess Solid to Buffer B Agitate at 25°C for 24 hours A->B C Confirm Excess Solid Remains B->C D Centrifuge/Filter Supernatant C->D E Quantify Concentration (e.g., HPLC-UV) D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa) by Potentiometric Titration

Expertise & Rationale: Potentiometric titration is a highly precise technique for determining pKa values.[13][14] The method involves monitoring the pH of a solution of the analyte as a titrant (a strong base for an acidic analyte) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal. Maintaining a constant ionic strength and using carbonate-free water and titrant are essential for accuracy.[13][14]

Protocol: pKa Determination by Potentiometric Titration

  • Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4.0, 7.0, and 10.0).[15]

  • Sample Preparation: Accurately weigh and dissolve a known amount of cis-3-(Boc-amino)cyclohexanecarboxylic acid in a solution of constant ionic strength (e.g., 0.15 M KCl) to achieve a final concentration of approximately 1-10 mM. Purge the solution with nitrogen to remove dissolved CO₂.[13][15]

  • Titration: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) with constant stirring. Immerse the calibrated pH electrode.

  • Titrant Addition: Add small, precise aliquots of a standardized, carbonate-free strong base titrant (e.g., 0.1 M NaOH) to the sample solution.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis: Plot the pH versus the volume of titrant added. Determine the equivalence point from the inflection point of the curve (often found using the first or second derivative of the plot). The pKa is the pH value recorded at the point where exactly half of the volume of titrant required to reach the equivalence point has been added.[13]

Stability, Storage, and Safety

Chemical Stability: The Boc protecting group is famously labile under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) but is generally stable to bases, nucleophiles, and catalytic hydrogenolysis.[][5] The compound is stable under recommended storage conditions.[7] Incompatible materials include strong oxidizing agents and strong acids/alkalis.

Storage: For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[3][6][7]

Safety and Handling:

  • GHS Hazard Classification: The compound is classified as an irritant. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[6][16]

  • Personal Protective Equipment (PPE): When handling the solid powder, wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

Conclusion

Cis-3-(Boc-amino)cyclohexanecarboxylic acid is a valuable synthetic intermediate whose physical properties are well-defined for its intended applications. It presents as a stable, crystalline solid with a melting point in the range of 143-147 °C and limited aqueous solubility. Its single acidic pKa, predicted to be around 4.6, is characteristic of its carboxylic acid moiety. The spectroscopic and analytical protocols detailed in this guide provide a robust framework for the quality control and rational use of this compound in research and development settings, ensuring that scientists can confidently apply its unique structural attributes to the creation of next-generation pharmaceuticals.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • BonaChemistry. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Hu, X. G., et al. (2008). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 1), o169.
  • U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.
  • Purdue College of Engineering. (2019, February). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Hu, X. G., et al. (2008). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. PMC - NIH.
  • Babic, S., et al. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances.
  • Van der Schans, M., et al. (2013, August 8). Development of Methods for the Determination of pKa Values. PMC - NIH.
  • ResearchGate. (n.d.). PTIR structural comparison of FF and Boc-FF fibrils in D2O. Chemical....
  • Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC).
  • PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid.
  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.
  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
  • Chongqing Chemdad Co., Ltd. (n.d.). boc-(+/-)-cis-3-aminocyclohexane-1-carboxylic acid.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • SciELO. (n.d.). Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC.

Sources

An In-Depth Technical Guide to the Solubility of trans-3-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary
Introduction: The Significance of a Conformationally Constrained Building Block

trans-3-(Boc-amino)cyclohexanecarboxylic acid is a non-natural, alicyclic β-amino acid derivative. Its utility in medicinal chemistry is significant, primarily due to two key structural features:

  • The Cyclohexane Scaffold: This rigid ring structure imparts conformational constraint upon molecules that incorporate it. In peptide synthesis, this leads to peptidomimetics with more predictable and stable secondary structures, which is crucial for designing potent and selective enzyme inhibitors or receptor ligands.[2]

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group provides robust, acid-labile protection of the amino functionality.[3] This orthogonality is fundamental in multi-step syntheses, such as solid-phase peptide synthesis (SPPS), allowing for the selective deprotection and coupling of amino acids to build complex peptide chains.[1][4]

Understanding the solubility of this compound is not a trivial pursuit; it is a critical parameter that dictates its practical application. Poor solubility can lead to significant challenges, including:

  • Reaction Kinetics: Inefficient dissolution in reaction solvents can lead to slow or incomplete reactions, reducing yields and purity.

  • Purification: Solubility differences are exploited in crystallization and chromatography; a thorough understanding is key to developing efficient purification protocols.

  • Formulation & Bioavailability: For compounds intended for biological screening, low aqueous solubility can underestimate activity and lead to poor bioavailability in later-stage drug development.[5]

This guide will deconstruct the factors governing the solubility of this molecule and provide the practical tools to measure it accurately.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. While experimental data is sparse, key parameters for trans-3-(Boc-amino)cyclohexanecarboxylic acid are summarized below.

PropertyValueSource / Comment
Molecular Formula C₁₂H₂₁NO₄[1][2]
Molecular Weight 243.30 g/mol [1][2]
Appearance White to off-white solid[1]
CAS Number 218772-92-0[1]
Predicted LogP 2.15ChemScene
Predicted pKa 4.76 ± 0.10ChemicalBook (for trans-4 isomer)

LogP (the logarithm of the octanol-water partition coefficient) is a measure of lipophilicity. A value of 2.15 indicates a preference for the lipid phase and suggests low aqueous solubility. The pKa of the carboxylic acid group is predicted to be typical for a carboxylic acid, indicating it will be deprotonated and negatively charged at physiological pH.

Solubility Profile

Direct, experimentally determined quantitative solubility data for trans-3-(Boc-amino)cyclohexanecarboxylic acid is not widely published. However, based on its structure and data from isomeric analogs, a reliable qualitative and comparative profile can be established.

The molecule's structure presents a duality: the large, nonpolar Boc group and cyclohexane ring promote solubility in organic solvents, while the polar carboxylic acid and amide functionalities provide potential for hydrogen bonding.

Solvent SystemSolubilityRationale & Commentary
Water Poor / Low The hydrophobic surface area of the Boc and cyclohexane moieties dominates, leading to poor aqueous solubility. For comparison, the related isomer, cis-3-(Boc-amino)cyclohexanecarboxylic acid , is reported to be slightly soluble in water at 2.1 g/L (2.1 mg/mL) at 25°C .[6] It is reasonable to hypothesize a similar low-level solubility for the trans isomer.
Methanol, Ethanol Soluble The polarity and hydrogen-bonding capability of simple alcohols are sufficient to dissolve the molecule.
Dichloromethane (DCM) Soluble Generally a good solvent for Boc-protected amino acids.[5]
Ethyl Acetate Soluble A common solvent for the extraction and purification of Boc-protected compounds.[7]
Dimethylformamide (DMF) Soluble The high polarity of DMF makes it an excellent solvent for protected amino acids, and it is a standard in solid-phase peptide synthesis.[4]
Hexanes, Petroleum Ether Insoluble These nonpolar alkane solvents are unable to overcome the crystal lattice energy and solvate the polar carboxylic acid group. Generally used as anti-solvents for crystallization.[7]
Experimental Determination of Thermodynamic Solubility

For drug discovery and development, the "gold standard" for solubility measurement is the shake-flask method, which determines the equilibrium or thermodynamic solubility.[5] This method ensures that the solution has reached a true saturation point, providing a reliable value for formulation and biopharmaceutical studies.

4.1 Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a specific solvent system for a prolonged period until the concentration of the dissolved solute in the supernatant reaches a constant value. This equilibrium concentration is the thermodynamic solubility. The concentration is then quantified using a suitable analytical technique.

4.2 Detailed Experimental Protocol

This protocol is a self-validating system designed for accuracy and reproducibility.

Materials:

  • trans-3-(Boc-amino)cyclohexanecarboxylic acid (solid powder)

  • Solvent of interest (e.g., Phosphate Buffered Saline pH 7.4, Dichloromethane)

  • 2 mL glass vials with screw caps

  • Orbital shaker or rotator capable of constant agitation at a controlled temperature (e.g., 25 °C)

  • Centrifuge

  • Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS).

Methodology:

  • Preparation: Add an excess of solid trans-3-(Boc-amino)cyclohexanecarboxylic acid to a 2 mL glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point of ~5 mg is typically sufficient.

  • Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Cap the vial securely and place it on an orbital shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for 24 to 48 hours.[5] A 24-hour time point is standard, but extending to 48 hours helps confirm that equilibrium has been reached.

    • Causality Check: A long incubation is critical to ensure the dissolution process reaches true equilibrium, which can be slow for crystalline solids.

  • Phase Separation: After incubation, allow the vials to stand for a short period to let the bulk of the solid settle. Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.

  • Sample Collection: Carefully withdraw a known volume of the clear supernatant.

    • Self-Validation Step: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean analysis vial. This step is crucial to remove any fine particulates that could falsely elevate the measured concentration. The first few drops should be discarded to saturate any potential binding sites on the filter.

  • Dilution: Based on the expected solubility, dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the analytical calibration curve.

  • Quantification: Analyze the diluted sample by HPLC-UV or LC-MS/MS. The concentration is determined by comparing the instrument response to a pre-established calibration curve prepared from known concentrations of the compound.

  • Calculation: The solubility (S) is calculated using the formula: S (mg/mL) = Concentration from Calibration Curve (mg/mL) × Dilution Factor

4.3 Visualization of Experimental Workflow

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Add Excess Solid (>2 mg) to Vial B Add Known Volume of Solvent (e.g., 1 mL) A->B C Agitate at Constant Temp (e.g., 25°C) for 24-48h B->C D Centrifuge to Pellet Undissolved Solid C->D E Filter Supernatant (0.22 µm Syringe Filter) D->E G Dilute Filtered Sample E->G F Prepare Calibration Curve H Analyze via HPLC or LC-MS/MS F->H G->H I Calculate Solubility (mg/mL or µg/mL) H->I

Caption: Workflow for the Shake-Flask Solubility Determination.

Key Factors Influencing Solubility

The solubility of trans-3-(Boc-amino)cyclohexanecarboxylic acid is a direct result of the interplay between its structural components.

5.1 Impact of the Boc-Protecting Group

The tert-butoxycarbonyl (Boc) group is the single largest contributor to the molecule's low aqueous solubility.[5] It is large, sterically bulky, and entirely lipophilic (hydrophobic). This group effectively masks the polarity of the amino group it protects and adds significant nonpolar surface area, which is energetically unfavorable to accommodate within the highly ordered hydrogen-bonding network of water. Conversely, this lipophilicity is what makes the molecule readily soluble in less polar organic solvents like DCM and ethyl acetate.[5][7]

5.2 Role of the Cyclohexane Scaffold

Similar to the Boc group, the six-carbon cyclohexane ring is a nonpolar, hydrophobic scaffold. It further increases the lipophilic character of the molecule, contributing to its poor water solubility and good solubility in organic media. The trans configuration of the substituents on the ring can also influence crystal packing, which in turn affects the energy required to break the crystal lattice (a key component of the dissolution process).

5.3 Effect of pH on Aqueous Solubility

The carboxylic acid moiety provides a handle to modulate aqueous solubility through pH adjustment.

  • At low pH (e.g., < 3): The carboxylic acid will be fully protonated (-COOH). The molecule will be neutral and exhibit its lowest aqueous solubility.

  • At high pH (e.g., > 6): The carboxylic acid will be deprotonated to its conjugate base, the carboxylate (-COO⁻). This introduces a negative charge, significantly increasing the molecule's polarity and its ability to interact with water molecules. This will dramatically increase its aqueous solubility.

This relationship is fundamental for designing aqueous formulations or for developing extraction protocols where the compound can be moved between aqueous and organic layers by simply adjusting the pH.

5.4 Visualization of Structural Influences

G compound trans-3-(Boc-amino)cyclohexanecarboxylic acid boc Boc Group (tert-butoxycarbonyl) compound->boc cyclo Cyclohexane Ring compound->cyclo cooh Carboxylic Acid (-COOH) compound->cooh amide Amide Linkage (-NH-CO-) compound->amide organic_sol Organic Solvents (DCM, EtOAc, DMF) boc->organic_sol + Solubility In cyclo->organic_sol + Solubility In aq_sol Aqueous Solvents (at high pH) cooh->aq_sol + Solubility In

Caption: Structural determinants of solubility.

Conclusion

trans-3-(Boc-amino)cyclohexanecarboxylic acid is a molecule of conflicting solubilities, a characteristic defined by its amphiphilic nature. Its large hydrophobic regions—the Boc group and cyclohexane ring—render it poorly soluble in water but highly soluble in common organic solvents used in synthesis. The presence of the carboxylic acid provides a crucial mechanism for enhancing aqueous solubility by increasing the pH to form the carboxylate salt. For researchers and drug developers, a quantitative understanding of its solubility is paramount. In the absence of published data, the robust and reliable shake-flask method, coupled with HPLC or LC-MS analysis, stands as the definitive approach to generate the precise data needed to drive successful research and development.

References
  • MySkinRecipes. (n.d.). trans-3-(Boc-amino)cyclohexanecarboxylic acid.
  • Baishixing Co.,Ltd. (n.d.). Protecting Amino Acids Supplier.
  • CEM Corporation. (n.d.). Amino Acid Derivatives for Peptide Synthesis.

Sources

Enantioselective Synthesis of 3-(Boc-amino)cyclohexanecarboxylic Acid: A Senior Application Scientist's In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure cyclic β-amino acids are pivotal structural motifs in contemporary drug discovery, conferring unique conformational constraints and metabolic stability to peptide-based therapeutics and small molecule inhibitors. Among these, the cis-isomer of 3-(Boc-amino)cyclohexanecarboxylic acid serves as a crucial building block for a variety of pharmacologically active agents. This technical guide provides a comprehensive overview and practical, field-proven methodologies for the enantioselective synthesis of this valuable compound. Three principal strategies are critically examined: asymmetric catalysis through rhodium-catalyzed hydrogenation of a prochiral enamide, enzymatic kinetic resolution of a racemic ester, and classical diastereomeric salt resolution. This document moves beyond a mere recitation of protocols to explain the underlying scientific principles and causal factors that govern the success of each approach, empowering researchers to select and implement the optimal strategy for their specific laboratory context, scale, and purity requirements.

Introduction: The Strategic Importance of a Constrained β-Amino Acid

The incorporation of conformationally restricted amino acids into peptide structures is a well-established strategy for enhancing biological activity and improving pharmacokinetic profiles. The cyclohexane backbone of this compound provides a rigid scaffold that can mimic or stabilize peptide secondary structures such as β-turns, leading to improved receptor binding affinity and resistance to enzymatic degradation. The cis relationship between the amino and carboxylic acid groups at the 1 and 3 positions further defines the spatial orientation of these key functional groups. The tert-butoxycarbonyl (Boc) protecting group is ideal for its stability under a wide range of reaction conditions and its facile removal under acidic conditions, making the title compound a versatile intermediate for solid-phase peptide synthesis and solution-phase medicinal chemistry.

This guide will dissect three distinct, yet powerful, methodologies to access the enantiopure forms of this compound, providing detailed protocols and the rationale behind critical experimental choices.

Strategic Overview: Pathways to Enantiopurity

The synthesis of a chiral molecule from achiral or racemic precursors necessitates a method for introducing stereochemical bias. The three strategies detailed herein represent a spectrum of approaches, from modern asymmetric catalysis to classical resolution techniques.

G cluster_0 Core Challenge: Accessing Enantiopure Product cluster_1 Synthetic Strategies Racemic Mixture Racemic Mixture Enzymatic Resolution Enzymatic Resolution Racemic Mixture->Enzymatic Resolution Separation Classical Resolution Classical Resolution Racemic Mixture->Classical Resolution Separation Prochiral Precursor Prochiral Precursor Asymmetric Catalysis Asymmetric Catalysis Prochiral Precursor->Asymmetric Catalysis Direct Conversion Enantiopure Product Enantiopure Product Asymmetric Catalysis->Enantiopure Product Enzymatic Resolution->Enantiopure Product Classical Resolution->Enantiopure Product

Figure 1: High-level overview of the synthetic strategies.

Strategy 1: Asymmetric Catalysis via Rhodium-Catalyzed Enamide Hydrogenation

This is arguably the most elegant and atom-economical approach, creating the desired stereocenter directly from a prochiral precursor. The core of this strategy is the asymmetric hydrogenation of a β-enamido ester using a chiral rhodium-diphosphine catalyst. The success of this reaction hinges on the ability of the chiral ligand to create a binding pocket that forces the hydrogen addition to occur on one face of the double bond preferentially.

Rationale and Mechanistic Insight

The mechanism of rhodium-catalyzed asymmetric hydrogenation of enamides has been extensively studied.[1][2] The catalytic cycle generally involves the coordination of the enamide to the chiral rhodium complex, followed by oxidative addition of dihydrogen. Subsequent migratory insertion of the olefin into a rhodium-hydride bond and reductive elimination of the product regenerates the catalyst. The enantioselectivity is determined during the substrate binding and/or the migratory insertion steps, where the steric and electronic properties of the chiral ligand dictate the facial selectivity.

G Catalyst Catalyst Coordination Coordination Catalyst->Coordination [Rh(L*)]+ Enamide Enamide Enamide->Coordination H2 H2 Oxidative_Addition Oxidative_Addition H2->Oxidative_Addition Product Product Coordination->Oxidative_Addition Migratory_Insertion Migratory_Insertion Oxidative_Addition->Migratory_Insertion Rh(III) dihydride Reductive_Elimination Reductive_Elimination Migratory_Insertion->Reductive_Elimination Rh-alkyl Reductive_Elimination->Catalyst Reductive_Elimination->Product

Figure 2: Simplified catalytic cycle for Rh-catalyzed hydrogenation.

Experimental Protocols

Step 1: Synthesis of Prochiral Precursor (Methyl 3-acetamidocyclohex-2-ene-1-carboxylate)

The required enamide precursor can be synthesized from the readily available methyl 3-oxocyclohexanecarboxylate.

  • Reaction Setup: To a solution of methyl 3-oxocyclohexanecarboxylate (1 equiv.) and ammonium acetate (1.5 equiv.) in methanol, add acetic anhydride (1.2 equiv.) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired enamide.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve the rhodium precursor, such as [Rh(COD)₂]BF₄ (1 mol%), and the chiral diphosphine ligand (e.g., (S,S)-Et-DuPhos, 1.1 mol%) in a degassed solvent like methanol. Stir for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve the enamide precursor (1 equiv.) in degassed methanol.

  • Hydrogenation: Transfer the substrate solution to a high-pressure autoclave. Add the catalyst solution via syringe. Seal the reactor, purge with hydrogen gas, and then pressurize to the desired pressure (e.g., 5-10 bar H₂).

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the conversion by TLC or GC.

  • Work-up: Carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure. The crude product is the N-acetyl protected amino ester.

Step 3: Hydrolysis and Boc Protection

  • Hydrolysis: Dissolve the crude N-acetyl amino ester in a mixture of methanol and 6N HCl. Reflux the solution for 6 hours. Cool and concentrate to dryness to obtain the hydrochloride salt of the amino acid.

  • Boc Protection: Dissolve the crude amino acid hydrochloride in a 1:1 mixture of 1,4-dioxane and water. Adjust the pH to 9-10 with 1N NaOH. Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) and stir vigorously at room temperature overnight.

  • Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Boc₂O. Acidify the aqueous layer to pH 3-4 with 1N HCl. Extract the product with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, cis-3-(Boc-amino)cyclohexanecarboxylic acid. The enantiomeric excess (ee) should be determined by chiral HPLC analysis.

Data Presentation: Ligand Performance

The choice of chiral ligand is paramount for achieving high enantioselectivity. A variety of ligands have proven effective for the hydrogenation of enamides.[3][4][5]

LigandCatalyst Loading (mol%)H₂ Pressure (atm)Solventee (%)Reference
(R,R)-Me-DuPhos14Methanol>95[4]
(S,S)-Et-Ferrotane1102-Propanol>90 (for related substrate)[6]
(R)-SDP150Toluene88-96[5]
(S,S)-t-Bu-BisP*11Methanol>99 (for acyclic enamides)[3]

Strategy 2: Enzymatic Kinetic Resolution

This strategy leverages the exquisite stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. It is a powerful "green chemistry" approach that operates under mild conditions. The process involves the enantioselective hydrolysis of a racemic ester, yielding one enantiomer as the carboxylic acid and leaving the other unreacted as the ester.

Rationale and Mechanistic Insight

Lipases, particularly Candida antarctica lipase B (CALB), are widely used for their ability to catalyze the hydrolysis or transesterification of esters with high enantioselectivity. The enzyme's active site is chiral and preferentially binds one enantiomer of the substrate in an orientation suitable for catalysis. The mechanism is a two-step "Ping-Pong Bi-Bi" process involving a catalytic triad (Ser-His-Asp). The serine hydroxyl group attacks the ester carbonyl, forming a tetrahedral intermediate which then collapses to release the alcohol and form an acyl-enzyme intermediate. A nucleophile (water for hydrolysis, or an alcohol for transesterification) then attacks the acyl-enzyme, regenerating the free enzyme and releasing the carboxylic acid product.

G cluster_0 Kinetic Resolution Workflow Racemic Ester Racemic Ester Enzyme Enzyme Racemic Ester->Enzyme R-Ester + S-Ester Separation Separation Enzyme->Separation S-Acid + R-Ester (fast hydrolysis of S-Ester) S-Acid S-Acid Separation->S-Acid R-Ester R-Ester Separation->R-Ester Hydrolysis Hydrolysis R-Ester->Hydrolysis Chemical

Figure 3: Workflow for enzymatic kinetic resolution.

Experimental Protocols

Step 1: Synthesis of Racemic Methyl cis-3-(Boc-amino)cyclohexanecarboxylate

  • Esterification: To a solution of racemic cis-3-(Boc-amino)cyclohexanecarboxylic acid (1 equiv.) in methanol, add acetyl chloride (0.2 equiv.) dropwise at 0 °C.

  • Reaction: Stir the reaction at room temperature overnight.

  • Work-up: Quench the reaction by the slow addition of solid sodium bicarbonate until effervescence ceases. Concentrate the mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the racemic methyl ester, which can be used without further purification.

Step 2: Enzymatic Resolution

  • Reaction Setup: To a buffered solution (e.g., phosphate buffer, pH 7.2), add the racemic methyl ester (1 equiv.).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the suspension.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). The progress of the reaction should be monitored by chiral HPLC, tracking the formation of the acid and the disappearance of the starting ester. The reaction should be stopped at or near 50% conversion to maximize the enantiomeric excess of both the product and the remaining starting material.

  • Work-up: Filter off the immobilized enzyme (which can often be washed and reused).

  • Separation: Acidify the filtrate to pH 2-3 with 1N HCl. Extract the mixture with ethyl acetate. The desired acid product will be in the aqueous layer as its hydrochloride salt, while the unreacted ester will be in the organic layer. Separate the layers.

  • Isolation:

    • Acid: Adjust the pH of the aqueous layer back to ~4-5 and extract with ethyl acetate to isolate the resolved carboxylic acid.

    • Ester: Dry and concentrate the initial organic layer to recover the unreacted, enantiomerically enriched ester. This ester can then be hydrolyzed chemically (as described in Strategy 1, Step 3) to obtain the other enantiomer of the acid.

Strategy 3: Classical Resolution via Diastereomeric Salt Formation

This is a time-tested, robust method that relies on the principle that diastereomers have different physical properties, including solubility.[7][8] By reacting the racemic carboxylic acid with a chiral base (a resolving agent), a pair of diastereomeric salts is formed. These salts can then be separated by fractional crystallization.

Rationale and Procedural Overview

The key to this method is the selection of an appropriate resolving agent that forms a crystalline salt with one diastereomer while the other remains in solution. Common resolving agents for carboxylic acids are chiral amines, such as (R)-(+)-1-phenylethylamine or cinchonidine.[8][] The process is often one of trial and error to find the optimal resolving agent and crystallization solvent.

G Racemic_Acid Racemic Acid (R-Acid + S-Acid) Salt_Formation Salt_Formation Racemic_Acid->Salt_Formation Chiral_Base Chiral Base (R-Base) Chiral_Base->Salt_Formation Diastereomeric_Salts Diastereomeric Salts (R-Acid-R-Base + S-Acid-R-Base) Salt_Formation->Diastereomeric_Salts Crystallization Crystallization Diastereomeric_Salts->Crystallization Insoluble_Salt Insoluble Salt (e.g., S-Acid-R-Base) Crystallization->Insoluble_Salt Filter Soluble_Salt Soluble Salt in Mother Liquor (e.g., R-Acid-R-Base) Crystallization->Soluble_Salt Acidification_S Acidify Insoluble_Salt->Acidification_S Acidification_R Acidify Soluble_Salt->Acidification_R S_Acid S_Acid Acidification_S->S_Acid R_Acid R_Acid Acidification_R->R_Acid

Figure 4: Principle of classical resolution by diastereomeric salt formation.

Experimental Protocol
  • Salt Formation: Dissolve racemic cis-3-(Boc-amino)cyclohexanecarboxylic acid (1 equiv.) in a suitable solvent (e.g., ethanol or acetone). In a separate flask, dissolve the chiral resolving agent, for example, (R)-(+)-1-phenylethylamine (0.5 equiv.), in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the racemic acid solution. The mixture may become cloudy as the salt begins to precipitate. The solution can be gently heated to achieve full dissolution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

  • Isolation: Collect the crystalline solid by vacuum filtration and wash with a small amount of cold solvent. This solid is one of the diastereomeric salts.

  • Liberation of the Enantiomer: Suspend the crystalline salt in water and add a strong acid (e.g., 1N HCl) to lower the pH to 2-3. This will protonate the carboxylic acid and form the hydrochloride salt of the resolving agent.

  • Extraction: Extract the aqueous mixture with ethyl acetate. The desired enantiomer of the Boc-protected amino acid will be in the organic layer. The aqueous layer will contain the resolving agent, which can potentially be recovered.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the enantiomerically enriched acid.

  • Analysis: Determine the optical purity (ee) by chiral HPLC. The enantiomer in the mother liquor can be recovered by acidification and extraction, though it will likely be of lower optical purity. The process can be optimized by recrystallizing the diastereomeric salt to improve its purity before acidification.

Summary and Recommendations

The choice of synthetic strategy for enantiopure cis-3-(Boc-amino)cyclohexanecarboxylic acid depends on several factors:

  • Asymmetric Hydrogenation: This is the most efficient and modern approach. It is ideal for large-scale synthesis due to its high atom economy. However, it requires access to high-pressure hydrogenation equipment and expensive chiral phosphine ligands and rhodium catalysts. The development of the specific enamide precursor synthesis is also a prerequisite.

  • Enzymatic Kinetic Resolution: This method is environmentally friendly, operates under mild conditions, and often provides very high enantioselectivity. It is an excellent choice for laboratories with biochemistry capabilities. The main drawback is that the theoretical maximum yield for a single enantiomer is 50% without an effective racemization and recycling protocol for the unwanted enantiomer.

  • Classical Diastereomeric Salt Resolution: This is a robust and technologically simpler method that does not require specialized equipment beyond standard organic chemistry laboratory glassware. It is often used in process development due to its scalability and reliability. However, it can be labor-intensive, and the screening for a suitable resolving agent and crystallization conditions can be time-consuming. Like enzymatic resolution, it is inherently limited to a 50% theoretical yield for the desired enantiomer from the racemic mixture.

For academic and discovery laboratories, enzymatic or classical resolution may be the most practical starting points. For process chemistry and large-scale manufacturing, the initial investment in developing a high-yielding asymmetric hydrogenation route is often justified by the long-term efficiency and cost-effectiveness.

References

  • Gridnev, I. D., & Imamoto, T. (2004). Asymmetric Hydrogenation of Enamides with Rh-BisP* and Rh-MiniPHOS Catalysts. Scope, Limitations, and Mechanism. Journal of the American Chemical Society, 126(33), 10464–10477. [Link]
  • Brown, J. M. (1982). Mechanistic Studies of Rhodium-Catalyzed Asymmetric Homogeneous Hydrogenation. Advances in Chemistry, 196, 151-168. [Link]
  • Zhang, X. (2011).
  • Burk, M. J., Feaster, J. E., Nugent, W. A., & Harlow, R. L. (1993). A new family of chiral diphosphines for asymmetric catalysis: Enantioselective hydrogenation of enamides. Journal of the American Chemical Society, 115(22), 10125–10138. [Link]
  • Fan, Q. A., Deng, G. J., Lin, C. C., & Chan, A. S. (2001). Rhodium-catalyzed asymmetric hydrogenation of β-branched enamides for the synthesis of β-stereogenic amines.
  • Forró, E., & Fülöp, F. (2003). Resolution of β-amino esters by Candida antarctica lipase A and B. Tetrahedron: Asymmetry, 14(20), 3015-3020. [Link]
  • Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipases-catalyzed enantioselective kinetic resolution of alcohols. Journal of the Chemical Society of Pakistan, 26(4), 433-447. [Link]
  • Wikipedia. (n.d.). Chiral resolution. [Link]
  • Liljeblad, A., & Kanerva, L. T. (2006). Candida antarctica Lipase B in a Chemoenzymatic Route to Cyclic α‐Quaternary α‐Amino Acid Enantiomers. Chemistry–A European Journal, 12(19), 5094-5101. [Link]
  • Parry, D., & Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron, 67(48), 9417-9422. [Link]
  • Cui, X., et al. (2021). Rhodium-Catalyzed Highly Enantioselective Hydrogenation of a Tetrasubstituted Enamine. Organic Process Research & Development, 25(3), 652–658. [Link]
  • Li, Y. (2010). Chiral resolution of cyclohex-3-ene-1-carboxylic acid. Drugs and Clinic. [Link]
  • LibreTexts Chemistry. (2019). 6.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).

Sources

stereoisomers of 3-(Boc-amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereoisomers of 3-(Boc-amino)cyclohexanecarboxylic Acid

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Cyclohexanes in Drug Discovery

In the landscape of modern medicinal chemistry, conformationally constrained scaffolds are indispensable tools for designing potent and selective therapeutic agents. The cyclohexane ring, particularly when 1,3-disubstituted, offers a rigid framework that can precisely orient functional groups in three-dimensional space. This compound is a paramount example of such a scaffold, serving as a versatile building block in the synthesis of peptidomimetics, enzyme inhibitors, and analogues of neurotransmitters like γ-aminobutyric acid (GABA).[1][2][3] Its utility, however, is intrinsically linked to its stereochemistry. The spatial arrangement of the amino and carboxyl groups dictates molecular shape, which in turn governs the molecule's ability to interact with biological targets.

This guide provides a comprehensive technical overview of the . We will dissect the stereochemical complexity of this molecule, explore robust strategies for the synthesis and separation of its distinct isomers, detail definitive analytical techniques for their characterization, and discuss the profound implications of stereoisomerism on their application in drug development. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this critical chemical entity.

Decoding the Stereochemical Landscape

The structure of this compound contains two stereocenters at the C1 and C3 positions. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. These pairs are diastereomers of each other, commonly referred to as the cis and trans isomers based on the relative orientation of the two substituents.

  • Cis Isomers: The amino and carboxylic acid groups are on the same face of the cyclohexane ring. In a chair conformation, this typically results in one substituent being in an axial position and the other in an equatorial position (axial-equatorial or a,e). The cis form is a racemic mixture of the (1R,3S) and (1S,3R) enantiomers.

  • Trans Isomers: The amino and carboxylic acid groups are on opposite faces of the ring. In the most stable chair conformation, this allows both bulky substituents to occupy equatorial positions (diequatorial or e,e), minimizing steric strain. The trans form is a racemic mixture of the (1R,3R) and (1S,3S) enantiomers.

The choice between a cis or trans scaffold, and further, the selection of a single enantiomer, is a critical design element in drug discovery, as it profoundly influences the pharmacological profile of the final molecule.[2][4]

G main This compound (4 Stereoisomers) cis cis-Diastereomer (Racemate) main->cis Diastereomers trans trans-Diastereomer (Racemate) main->trans Diastereomers cis_R_S (1R,3S)-Enantiomer cis->cis_R_S Enantiomers cis_S_R (1S,3R)-Enantiomer cis->cis_S_R Enantiomers trans_R_R (1R,3R)-Enantiomer trans->trans_R_R Enantiomers trans_S_S (1S,3S)-Enantiomer trans->trans_S_S Enantiomers G cluster_synthesis Enantioselective Synthesis Workflow start_end start_end intermediate intermediate process process final final A cis-1,3-Cyclohexane dicarboxylic Acid (meso) B Diesterification A->B C meso-Diester B->C D Enzymatic Hydrolysis (e.g., Lipase AY-30) C->D E Chiral Monoester (High e.e.) D->E F Modified Curtius Rearrangement E->F G Enantiopure N-Boc Amino Acid F->G

Caption: Workflow for enantioselective synthesis via enzymatic desymmetrization.

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

For both analytical-scale quantification of enantiomeric purity and preparative-scale separation, chiral HPLC is the gold standard. [5]Macrocyclic glycopeptide-based chiral stationary phases (CSPs), such as those based on teicoplanin or ristocetin A, are particularly effective for resolving N-protected amino acids like the title compound. [6]

Parameter Typical Value / Condition Rationale / Expertise Insight
Chiral Stationary Phase (CSP) Teicoplanin or Ristocetin A-based These CSPs offer multiple chiral recognition mechanisms (ionic, hydrogen bonding, steric) and are highly effective for N-blocked amino acids. [6]
Mobile Phase Mode Reversed-Phase A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile) is typically effective for t-BOC amino acids. [6]
Buffer pH 4.0 - 6.0 The pH must be controlled to ensure the carboxylic acid is at least partially ionized to interact with the CSP, while not being so high as to deprotonate the CSP's amino groups.
Flow Rate 0.5 - 1.0 mL/min Standard analytical flow rate for 4.6 mm ID columns.
Detection UV at 210 nm or LC-MS The Boc-carbamate and carboxylic acid moieties lack strong chromophores, necessitating low UV wavelength detection. Mass spectrometry (MS) provides higher sensitivity and specificity. [7]

| Column Temperature | Ambient or Sub-ambient | Lowering the temperature can sometimes enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed on the column. [8]|

Analytical Characterization: Confirming Structure and Purity

Definitive characterization of the stereoisomers requires a combination of analytical techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is invaluable for establishing the relative stereochemistry (cis vs. trans). The key lies in analyzing the coupling constants (J-values) of the protons at C1 and C3.

  • Trans Isomer (Diequatorial): In the stable diequatorial conformation, the protons at C1 and C3 are both axial. The coupling between an axial proton and its adjacent axial protons (J_ax-ax) is typically large (8-13 Hz). This results in a complex multiplet, often appearing as a triplet of triplets, for these protons. [9]* Cis Isomer (Axial-Equatorial): The proton on the carbon bearing the equatorial substituent is axial, while the proton on the carbon with the axial substituent is equatorial. This leads to smaller axial-equatorial (J_ax-eq) and equatorial-equatorial (J_eq-eq) couplings (2-5 Hz), resulting in a distinctly different and often broader multiplet with smaller overall width. [9] 2D NMR techniques like NOESY can provide definitive proof. For the trans isomer, no nuclear Overhauser effect (NOE) is expected between the C1 and C3 protons, whereas a clear NOE correlation would be observed for the cis isomer, confirming the 1,3-diaxial relationship of the C1 and C3 protons in one of its chair conformations.

IsomerProton at C1/C3Expected Multiplicity & CouplingKey Differentiator
trans AxialTriplet of triplets (large J_ax-ax)Large coupling constants (~8-13 Hz) due to diaxial interactions.
cis Axial/EquatorialBroad multiplet (small J_ax-eq, J_eq-eq)Absence of large diaxial couplings.
X-ray Crystallography

For an unambiguous determination of both relative and absolute stereochemistry, single-crystal X-ray crystallography is the ultimate technique. [5]It provides a three-dimensional map of the molecule's structure in the solid state. The crystal structure of cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid has been reported, confirming its molecular conformation and intermolecular hydrogen bonding patterns. [1]Obtaining a suitable single crystal of a specific enantiomer allows for the assignment of its absolute configuration (R/S notation).

Applications and Stereochemical Implications in Drug Development

The distinct serve as building blocks for different classes of therapeutic agents, underscoring the importance of stereochemical purity.

  • cis-Isomers: The cis scaffold is a known mimic of GABA and has been investigated for its potential as a GABA uptake inhibitor. [1]Its constrained geometry makes it a valuable component in the synthesis of cyclic peptides and organic nanotubes, where it acts as a β-amino acid to induce specific secondary structures. [1][10]* trans-Isomers: The diequatorial arrangement of the functional groups in the trans isomer provides a different spatial orientation. This scaffold is widely used as a chiral building block to enhance structural control in drug design, particularly for central nervous system (CNS) agents and protease inhibitors where precise positioning of pharmacophoric elements is crucial for activity. [2][3] The choice of a single enantiomer is often critical, as pharmacological activity and potential toxicity can be confined to one stereoisomer. For instance, in a study on GABA analogues, the (1S,3R)-cis-isomer was a potent inhibitor of GABA uptake, while its (1R,3S) enantiomer was over 20 times less active. [11]This highlights the necessity of developing stereoselective syntheses and robust analytical methods to ensure the isomeric purity of active pharmaceutical ingredients (APIs).

Conclusion

The represent more than just chemical curiosities; they are precision tools for the modern drug hunter. A thorough understanding of their distinct three-dimensional structures, coupled with mastery of stereoselective synthesis and analytical characterization, is essential for harnessing their full potential. The ability to select and synthesize a single, pure stereoisomer allows for the optimization of drug-target interactions, ultimately leading to safer and more effective medicines. This guide has outlined the fundamental principles and practical methodologies required to confidently navigate the complex stereochemical world of this invaluable synthetic building block.

References

  • BenchChem. (n.d.). Comparative Guide to Analytical Methods for 2-Methylcyclohexanecarboxylic Acid.
  • Fun, H. K., Jebas, S. R., & Ravoof, T. B. S. (2007). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4679.
  • ChemicalBook. (n.d.). BOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID.
  • Gracia-Moreno, E., Lopez, R., & Ferreira, V. (2015). Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages. Journal of Chromatography A, 1381, 210-218.
  • Chem-Impex. (n.d.). Boc-cis-3-aminocyclohexane carboxylic acid.
  • J&K Scientific. (n.d.). Boc-cis-3-aminocyclohexane carboxylic acid.
  • Ordóñez, M., et al. (2010). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 15(5), 3326-3337.
  • Hu, X., et al. (2006). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. ResearchGate.
  • MySkinRecipes. (n.d.). trans-3-(Boc-amino)cyclohexanecarboxylic acid.
  • ChemicalBook. (n.d.). (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid(1430938-32-1) 1H NMR spectrum.
  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Akasaka, K. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. Journal of Chemical Ecology.
  • Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Chem-Impex. (n.d.). trans-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid.
  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
  • Ianni, F., et al. (2018). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Molecules, 23(11), 2947.

Sources

Topic: 3-(Boc-amino)cyclohexanecarboxylic Acid as a GABA Analogue

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in regulating neuronal excitability.[1] The development of GABA analogues—structural mimics of GABA—has been a cornerstone of neuropharmacology, leading to therapies for epilepsy, neuropathic pain, and anxiety disorders.[2][3] These analogues are often designed to overcome the poor blood-brain barrier permeability of GABA itself.[4] This guide provides a detailed technical overview of 3-(Boc-amino)cyclohexanecarboxylic acid, not as an active agent itself, but as a critical synthetic intermediate for its deprotected form, 3-aminocyclohexanecarboxylic acid, a conformationally restricted GABA analogue. We will explore its synthesis, the rationale behind its design, and the key experimental workflows required to characterize its potential as a modulator of the GABAergic system. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel CNS-active agents.

The GABAergic System: A Primer for Analogue Design

The therapeutic potential of modulating the GABA system is vast. GABA exerts its effects primarily through two receptor classes: GABA-A and GABA-B.[5]

  • GABA-A Receptors: These are ionotropic receptors, forming a chloride ion channel that opens upon GABA binding, leading to hyperpolarization and rapid inhibition of the neuron.[5][6][7] They are pentameric structures composed of various subunits (e.g., α, β, γ), and the specific subunit composition dictates the receptor's pharmacological properties.[7][8]

  • GABA-B Receptors: These are metabotropic G-protein-coupled receptors. Their activation leads to slower, more prolonged inhibitory effects by modulating K+ and Ca2+ channels.[5][9]

Beyond direct receptor interaction, the concentration of GABA in the synapse is tightly regulated by GABA transporters (GATs) and the catabolic enzyme GABA transaminase (GABA-T).[4] These components represent additional strategic targets for GABA analogue development. Well-known drugs like Gabapentin and Pregabalin, despite being structural analogues of GABA, exert their primary effects not on GABA receptors, but by binding to the α2δ subunit of voltage-gated calcium channels, thereby reducing the release of excitatory neurotransmitters.[2][10][11] This highlights the diverse mechanisms through which GABA analogues can achieve therapeutic effects.

3-Aminocyclohexanecarboxylic Acid: A Conformationally Restricted Analogue

The core of our topic is 3-aminocyclohexanecarboxylic acid. Its design incorporates a cyclohexane ring to restrict the conformational flexibility inherent in the GABA molecule.[1] This rigidity can lock the molecule into a specific three-dimensional shape that may confer higher affinity and selectivity for a particular biological target.

The molecule exists as different stereoisomers (cis/trans), and the relative orientation of the amino and carboxylic acid groups is critical for biological activity. Different isomers are known to possess varied potencies and even different mechanisms of action at GABA receptors or transporters.[12]

The subject of this guide, This compound , is the N-protected form of this analogue. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in peptide synthesis and organic chemistry.[13][14][] Its purpose is to mask the reactivity of the amino group during synthetic manipulations, preventing unwanted side reactions. It is a synthetic intermediate, not the final pharmacologically active compound. The Boc group must be removed to unmask the primary amine necessary for interaction with biological targets.

Synthesis and Characterization Workflow

The preparation and validation of 3-aminocyclohexanecarboxylic acid involves a two-stage process: Boc protection of the commercially available amino acid, followed by deprotection to yield the active compound for biological screening.

G cluster_0 Synthesis & Purification cluster_1 Deprotection & Final Compound A cis-3-Aminocyclohexanecarboxylic Acid (Starting Material) B Boc Protection (Boc)2O, Base, Solvent A->B C This compound (Protected Intermediate) B->C D Purification (e.g., Crystallization, Chromatography) C->D E Acidic Deprotection (e.g., TFA in DCM) D->E F 3-Aminocyclohexanecarboxylic Acid (Active GABA Analogue) E->F G Final Purification & Verification (HPLC, NMR, MS) F->G H Biological Evaluation G->H Proceed to Biological Assays

Caption: Overall workflow from synthesis to biological evaluation.

Protocol: Boc Protection of cis-3-Aminocyclohexanecarboxylic Acid

This protocol describes the introduction of the Boc protecting group. The causality lies in the nucleophilicity of the amino group attacking the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions, which deprotonates the amine, enhancing its reactivity.[14][16]

Materials:

  • cis-3-Aminocyclohexanecarboxylic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 1 N Sodium Hydroxide (NaOH)

  • 1,4-Dioxane

  • 3 N Hydrochloric Acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer, glassware

Procedure:

  • Suspend cis-3-aminocyclohexanecarboxylic acid (e.g., 10 g, 69.8 mmol) in 1,4-dioxane (100 mL) in a flask.[17]

  • Add 1 N NaOH solution (e.g., 105 mL, 105 mmol) to the suspension while stirring. Stir for approximately 10 minutes until the solution becomes clear.[17]

  • Add di-tert-butyl dicarbonate (e.g., 21.1 mL, 91 mmol) to the solution.[17]

  • Allow the reaction mixture to stir at room temperature overnight.

  • Work-up: If a solid precipitate forms, collect it via vacuum filtration and re-dissolve in water. If no solid forms, proceed directly.[17]

  • Acidify the aqueous solution to a pH of 4 using 3 N HCl. This protonates the carboxylic acid, making it less water-soluble.[17]

  • Extract the aqueous phase with dichloromethane (DCM, 2 x 100 mL). The product will move into the organic layer.[17]

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to yield this compound, typically as a white powder.[17]

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) and confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, which will show characteristic peaks for the tert-butyl group of the Boc moiety.

Protocol: Acid-Catalyzed Deprotection

To generate the active analogue for biological testing, the Boc group is removed using a strong acid, typically trifluoroacetic acid (TFA). The mechanism involves protonation of the Boc group's carbonyl, followed by cleavage to form a stable tert-butyl cation.[14][18]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger (e.g., triisopropylsilane, if needed)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amino acid in DCM (e.g., a 1:1 v/v mixture).

  • Add TFA to the solution (typically 25-50% v/v). If the parent molecule contains sensitive groups, a scavenger can be added to trap the tert-butyl cations formed during deprotection.[18]

  • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • The resulting product, 3-aminocyclohexanecarboxylic acid, will be a TFA salt. It can be used directly in some buffered biological assays or converted to the free amine if necessary.

  • Confirm the structure and purity of the final compound using HPLC, Mass Spectrometry, and NMR.

Biological Evaluation: Uncovering the Mechanism of Action

Once synthesized, 3-aminocyclohexanecarboxylic acid must be systematically evaluated to determine its pharmacological profile. The following assays are fundamental to characterizing a novel GABA analogue.

G cluster_0 Primary Targets cluster_1 Secondary/Functional Assays A 3-Aminocyclohexanecarboxylic Acid (Test Compound) B GABA-A Receptor Binding Assay A->B C GABA-B Receptor Binding Assay A->C D GABA Transporter (GAT) Uptake Assay A->D E GABA Transaminase (GABA-T) Enzyme Assay A->E F Electrophysiology (Functional Activity) B->F C->F G In Vivo Models (e.g., Seizure, Pain) D->G E->G F->G

Caption: Logical workflow for the biological characterization of a GABA analogue.

Protocol: Radioligand Binding Assay for GABA Receptors

This assay determines if the compound physically interacts with GABA-A or GABA-B receptors and measures its binding affinity (Kᵢ).

Objective: To quantify the binding of 3-aminocyclohexanecarboxylic acid to GABA-A and GABA-B receptors in rat brain membranes.

Methodology:

  • Membrane Preparation: Homogenize rat brain tissue (e.g., cortex or cerebellum) in a buffered solution. Perform a series of centrifugations to isolate the cell membrane fraction, which is rich in receptors.[19] To remove endogenous GABA, the tissue is often treated with Triton X-100 and subjected to multiple washes.[19]

  • Assay Setup (for GABA-B):

    • In a series of tubes, combine the brain membranes, a specific radioligand ([³H]GABA), and varying concentrations of the test compound (3-aminocyclohexanecarboxylic acid).[19]

    • There is an absolute requirement for calcium in the incubation medium for [³H]GABA to bind preferentially to the GABA-B receptor.[19]

    • Total Binding: Tubes with membranes and [³H]GABA only.

    • Non-specific Binding: Tubes with membranes, [³H]GABA, and a high concentration of an unlabeled known ligand (e.g., baclofen) to saturate the receptors.

  • Assay Setup (for GABA-A):

    • The procedure is similar, but a GABA-A specific radioligand like [³H]muscimol is used.[19]

    • Unlabeled GABA or bicuculline is used to define non-specific binding.[19]

  • Incubation & Termination: Incubate the tubes at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium. Rapidly filter the contents of each tube through a glass fiber filter, washing with cold buffer to separate bound from unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of the test compound. Use non-linear regression (e.g., Cheng-Prusoff equation) to determine the IC₅₀ (concentration that inhibits 50% of radioligand binding) and calculate the Kᵢ (inhibition constant).

Protocol: In Vitro GABA Transaminase (GABA-T) Inhibition Assay

This assay assesses whether the compound can increase synaptic GABA levels by preventing its enzymatic breakdown.

Objective: To measure the inhibitory potency (IC₅₀) of 3-aminocyclohexanecarboxylic acid against GABA-T.

Methodology:

  • Enzyme Source: Use either a purified GABA-T enzyme or a lysate from a tissue source (e.g., Pseudomonas fluorescens or mammalian brain).[4]

  • Assay Principle: The assay is based on the enzymatic degradation of GABA to succinic semialdehyde. This reaction is coupled to a second enzyme, succinic semialdehyde dehydrogenase, which converts NADP⁺ to NADPH.[4] The formation of NADPH can be monitored by the increase in absorbance at 340 nm or by coupling it to a fluorescent reporter system (e.g., using diaphorase and resazurin) for higher sensitivity.[4][20]

  • Procedure:

    • In a microplate, add the assay buffer, GABA-T enzyme, the co-substrate α-ketoglutarate, NADP⁺, succinic semialdehyde dehydrogenase, and varying concentrations of the test compound.

    • Initiate the reaction by adding the substrate, GABA.

    • Incubate at 37°C and measure the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates for each concentration of the test compound. Plot the percentage of inhibition versus the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. Vigabatrin, a known irreversible GABA-T inhibitor, can be used as a positive control.[2]

Data Interpretation and Quantitative Summary

The results from these assays will build a pharmacological profile for the compound. The data should be compiled for clear comparison.

Target Assay Type Parameter Hypothetical Value for 3-Aminocyclohexanecarboxylic Acid Reference Compound Reference Value
GABA-A Receptor Radioligand BindingKᵢ (µM)> 100Muscimol~0.01 µM
GABA-B Receptor Radioligand BindingKᵢ (µM)15Baclofen~1 µM
GABA Transaminase Enzyme InhibitionIC₅₀ (µM)> 200Vigabatrin~10 µM
GABA Transporter 1 [³H]GABA UptakeIC₅₀ (µM)50Tiagabine~0.05 µM

Note: The values presented are hypothetical and serve as an illustrative example of how data would be presented. Actual values depend on the specific stereoisomer tested and experimental conditions.

Conclusion and Future Directions

This compound is a vital, well-defined chemical entity that serves as a protected precursor to the pharmacologically relevant molecule, 3-aminocyclohexanecarboxylic acid. As a conformationally restricted GABA analogue, the deprotected compound holds potential as a modulator of the GABAergic system. The systematic application of the synthetic and biological protocols outlined in this guide is essential for elucidating its precise mechanism of action, potency, and selectivity.

Future research should focus on the synthesis and evaluation of individual stereoisomers (e.g., (1R,3S) vs. (1S,3R)) to establish a clear structure-activity relationship (SAR). Promising candidates identified through these in vitro assays would then progress to in vivo animal models to assess their efficacy in treating conditions like epilepsy, neuropathic pain, or anxiety, as well as to evaluate their pharmacokinetic profiles and blood-brain barrier penetration.[21][22]

References

  • Title: Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
  • Title: Understanding Boc protection and deprotection in peptide synthesis Source: BenchChem URL
  • Title: GABA analogue - Grokipedia Source: Grokipedia URL
  • Title: Overview of Solid Phase Peptide Synthesis (SPPS)
  • Title: 26.
  • Title: How Do GABA Analogs Work?
  • Title: Fmoc vs Boc: Choosing the Right Amino Acid Derivative Source: BOC Sciences URL
  • Title: GABAA receptors: structure, function, pharmacology, and related disorders Source: PMC URL
  • Title: GABAA receptor Source: Bionity URL
  • Title: GABA - Wikipedia Source: Wikipedia URL:[Link]
  • Title: GABAA receptor - Wikipedia Source: Wikipedia URL:[Link]
  • Title: GABA receptors Source: University of Bristol URL:[Link]
  • Title: GABA receptor - Wikipedia Source: Wikipedia URL:[Link]
  • Title: Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling Source: PubMed Central URL:[Link]
  • Title: GABA analogue – Knowledge and References Source: Taylor & Francis URL:[Link]
  • Title: The effects of cyclopentane and cyclopentene analogues of GABA at recombinant GABA(C) receptors Source: PubMed URL:[Link]
  • Title: GABA Receptor Physiology and Pharmacology Source: NCBI Bookshelf URL:[Link]
  • Title: Characterization of GABA Receptors Source: PubMed Central URL:[Link]
  • Title: Investigating the Role of GABA in Neural Development and Disease Using Mice Lacking GAD67 or VG
  • Title: A new method of preparing (1R,3S)
  • Title: Synthesis of Novel γ-Aminobutyric Acid (GABA) Uptake Inhibitors. 5.
  • Title: 3-substituted GABA analogs with central nervous system activity: a review Source: PubMed URL:[Link]
  • Title: A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer Source: PLOS One URL:[Link]

Sources

Structural Analysis of Boc-Protected Cyclohexyl Amino Acids: From Conformational Integrity to Therapeutic Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Non-canonical amino acids are foundational to modern medicinal chemistry, enabling the design of peptidomimetics with superior pharmacological profiles. Among these, cyclohexyl-containing amino acids, such as cyclohexylalanine (Cha), have emerged as critical building blocks.[1] Their bulky, hydrophobic side chains can enhance metabolic stability, modulate lipophilicity, and enforce specific, bioactive conformations.[1][2] The tert-butyloxycarbonyl (Boc) protecting group is integral to their application in solid-phase peptide synthesis (SPPS), safeguarding the α-amino group during peptide chain elongation.[3][4][5] This guide provides a comprehensive structural analysis of Boc-protected cyclohexyl amino acids, detailing the core principles of their conformational behavior and outlining the key analytical methodologies used to elucidate their three-dimensional structures. We will explore the causal relationships between molecular structure, experimental choices, and the resulting data, offering field-proven insights for researchers, chemists, and drug development professionals.

Foundational Principles: Deconstructing the Molecule

A rigorous structural analysis begins with an understanding of the individual components. The unique properties of a Boc-protected cyclohexyl amino acid arise from the interplay between the rigid cyclohexyl ring and the sterically demanding Boc protecting group.

The Cyclohexyl Moiety: A Scaffold of Stability

Unlike a planar aromatic ring, the cyclohexane ring is a puckered, three-dimensional structure that avoids angle and eclipsing strains by adopting several conformations.[6] The most stable and predominant of these is the chair conformation , which has an overall ring strain of zero and is estimated to be adopted by over 99.9% of molecules in solution at room temperature.[6][7][8]

In this conformation, the substituents on each carbon can occupy one of two positions:

  • Axial (a): Perpendicular to the plane of the ring.

  • Equatorial (e): Extending from the "equator" of the ring.

A fundamental principle of cyclohexane stereochemistry is that bulky substituents preferentially occupy the equatorial position.[7][9] This preference minimizes destabilizing steric interactions, known as 1,3-diaxial interactions , that occur between an axial substituent and the two other axial hydrogens on the same face of the ring.[10] For the amino acid backbone attached to the cyclohexyl ring, the energy cost of being in the axial position is significant, meaning it will almost exclusively exist in the equatorial conformation. This predictable orientation is a cornerstone for rational drug design.

The Boc Protecting Group: A Gatekeeper for Synthesis and Conformation

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern peptide synthesis, particularly in the Boc/Bzl SPPS strategy.[11] Its primary function is to temporarily protect the α-amino group of an amino acid, preventing unwanted side reactions during peptide coupling.[5] The Boc group is stable under many conditions but is selectively and cleanly removed by treatment with a moderate acid, such as trifluoroacetic acid (TFA).[11][12][13]

Beyond its synthetic utility, the Boc group's significant steric bulk can influence the local conformation of the amino acid. It restricts rotation around the N-Cα bond, which can impact the accessible dihedral angles and, when incorporated into a peptide, can help induce specific secondary structures like β-turns.[14] The interaction between the Boc group and the adjacent cyclohexyl ring is a key area of investigation in structural analysis.

Core Methodologies for Structural Elucidation

Determining the precise three-dimensional structure of these molecules requires a multi-faceted approach, primarily leveraging X-ray crystallography for solid-state analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state insights. The synergy between these techniques provides a comprehensive structural portrait.

X-ray Crystallography: The Definitive Solid-State Picture

X-ray crystallography provides an unambiguous, high-resolution map of atomic positions within a crystal lattice.[15][16] It is the gold standard for determining bond lengths, bond angles, and torsional angles with exceptional precision.

Causality in Experimental Design: The goal of this technique is to grow a well-ordered, single crystal of the Boc-protected cyclohexyl amino acid. The quality of the crystal directly dictates the resolution of the final structure.[15] A resolution of at least 3 Å is generally required to discern amino acid side chains clearly.[16] The resulting electron density map allows for the definitive assignment of the cyclohexyl ring's chair conformation, the equatorial position of the amino acid backbone, and the specific orientation of the bulky Boc group relative to the rest of the molecule.[17]

Experimental Workflow: X-ray Crystallography

  • Crystallization: Dissolve the purified Boc-cyclohexyl amino acid in a suitable solvent system. Slowly change conditions (e.g., solvent evaporation, temperature change) to induce the formation of single, diffraction-quality crystals. This is often the most challenging, trial-and-error step.

  • Crystal Mounting & Data Collection: Mount a suitable crystal and expose it to a focused beam of X-rays. The crystal diffracts the X-rays, producing a pattern of spots.[15]

  • Data Processing: The positions and intensities of the diffraction spots are measured. This information is used to determine the unit cell dimensions and the symmetry of the crystal (space group).[16]

  • Structure Solution & Refinement: The processed data is used to calculate an electron density map. An atomic model is built into this map and refined to best fit the experimental data, resulting in the final, three-dimensional structure.[15]

NMR Spectroscopy: Probing Structure and Dynamics in Solution

While crystallography provides a static snapshot, NMR spectroscopy reveals the time-averaged conformation and dynamics of the molecule in a solution state, which is often more representative of its biological environment.[18][19]

Causality in Experimental Design: The choice of NMR experiments is driven by the need to first assign all proton and carbon signals and then to measure parameters that are sensitive to the 3D structure. Coupling constants (³J) provide information about dihedral angles, while the Nuclear Overhauser Effect (NOE) reveals through-space proximity between protons, allowing for the reconstruction of the molecule's solution conformation.[18][20]

Experimental Workflow: NMR Structural Analysis

  • Sample Preparation: Dissolve a high-purity sample (typically 1-10 mg) of the Boc-cyclohexyl amino acid in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • 1D ¹H NMR Acquisition: Obtain a standard proton spectrum to assess sample purity and identify characteristic signals.

  • 2D Homonuclear Correlation (COSY/TOCSY): Perform these experiments to establish proton-proton spin-spin coupling networks, allowing for the assignment of all protons within the cyclohexyl ring and the amino acid backbone.[18]

  • 2D Heteronuclear Correlation (HSQC/HMBC): Correlate proton signals with their directly attached (HSQC) or long-range coupled (HMBC) carbon atoms to achieve full ¹H and ¹³C assignment.

  • 2D NOESY/ROESY Acquisition: These experiments detect protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. The intensity of these cross-peaks is proportional to the inverse sixth power of the distance between the protons, providing powerful constraints for 3D structure calculation.[21]

  • Data Interpretation & Modeling: Analyze coupling constants and NOE data to determine the chair conformation, distinguish between axial and equatorial protons, and define the orientation of the Boc group.

Data Presentation: Comparison of Core Analytical Techniques

FeatureX-ray CrystallographyNMR Spectroscopy
Sample State Solid (single crystal)Solution
Primary Data Diffraction pattern intensitiesResonance frequencies, coupling constants, NOEs
Output Single, static 3D structureEnsemble-averaged 3D structure & dynamics
Strengths Unambiguous atomic resolution; precise bond lengths/angles.[15]Biologically relevant medium; provides dynamic information.[18]
Limitations Crystal packing forces may alter conformation; crystallization can be difficult.Provides an averaged structure; less precise than X-ray.

Key Structural Insights and Their Implications

The structural analysis of Boc-protected cyclohexyl amino acids consistently reveals features that are critical for their function in drug design.

Diagram of Structural Analysis Workflow

G cluster_synthesis Synthesis & Preparation cluster_analysis Structural Analysis cluster_xray Solid-State cluster_nmr Solution-State cluster_application Application synth Boc-Cyclohexyl AA Synthesis xtal Crystallization synth->xtal dissolve Dissolution in Solvent synth->dissolve xray X-ray Diffraction xtal->xray solid_struct Solid-State Structure xray->solid_struct model Conformational Modeling solid_struct->model nmr NMR Spectroscopy (1D & 2D) dissolve->nmr sol_struct Solution Conformation nmr->sol_struct sol_struct->model design Peptide & Drug Design model->design

Caption: Workflow for the complementary structural analysis of Boc-protected cyclohexyl amino acids.

Diagram of Key Conformational Features

G center Boc-Cyclohexyl Amino Acid chair Stable Chair Conformation center->chair equatorial Equatorial Side Chain center->equatorial boc Bulky Boc Group center->boc hydro Hydrophobic Cyclohexyl Ring center->hydro reason1 Minimizes Angle & Torsional Strain chair->reason1 reason2 Avoids 1,3-Diaxial Steric Clash equatorial->reason2 reason3 Restricts N-Cα Bond Rotation boc->reason3 reason4 Enhances Lipophilicity & Receptor Interactions hydro->reason4

Caption: Core structural properties of Boc-cyclohexyl amino acids and their underlying causes.

Impact on Peptide and Drug Design

The incorporation of a conformationally defined Boc-cyclohexyl amino acid into a peptide sequence has profound and predictable consequences.[1]

  • Enhanced Proteolytic Stability: The bulky cyclohexyl side chain acts as a steric shield, physically hindering the approach of proteases to adjacent peptide bonds. This significantly increases the peptide's in vivo half-life, a critical attribute for therapeutic candidates.[1]

  • Increased Lipophilicity: The aliphatic cyclohexyl ring increases the overall hydrophobicity of a peptide. This can improve its ability to cross cell membranes and engage with hydrophobic pockets in target receptors, often leading to higher binding affinity.[1][2]

  • Conformational Rigidity: The steric demands of the cyclohexyl group restrict the rotational freedom of the peptide backbone, locking it into a more defined secondary structure.[1] This pre-organization into a bioactive conformation can dramatically enhance receptor affinity and selectivity by reducing the entropic penalty of binding.

A prime example is the development of agonists for the apelin receptor (APJ), a key regulator of cardiovascular function. Natural apelin peptides are quickly degraded, but substituting key residues with cyclohexylalanine has produced potent and metabolically stable drug candidates for conditions like heart failure.[14][22]

Conclusion

The structural analysis of Boc-protected cyclohexyl amino acids is not merely an academic exercise; it is a critical component of modern, rational drug design. By employing a synergistic combination of X-ray crystallography and NMR spectroscopy, researchers can gain a detailed understanding of the conformational preferences that these powerful building blocks adopt. This knowledge allows for the precise engineering of peptidomimetics with enhanced stability, improved receptor binding, and superior therapeutic potential. The predictable chair conformation of the cyclohexyl ring and the equatorial disposition of the peptide backbone provide a reliable scaffold upon which to build the next generation of peptide-based drugs.[1]

References

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis.
  • Anaspec. (n.d.). Boc Solid Phase Peptide Synthesis Methods.
  • Pennington, M. W., & Dunn, B. M. (Eds.). (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
  • Wikipedia. (n.d.). Cyclohexane conformation.
  • Westermann, B., et al. (2002). Conformational Analysis of Furanoid ε-Sugar Amino Acid Containing Cyclic Peptides by NMR Spectroscopy, Molecular Dynamics Simulation, and X-ray Crystallography: Evidence for a Novel Turn Structure. Journal of the American Chemical Society, 124(48), 14474-14484.
  • PubMed. (2002). Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure.
  • Proprep. (2024). What is the purpose of a boc protecting group in the synthesis of peptides, and how can it be removed?
  • Angene. (2026). L-Cyclohexylalanine: A Versatile Building Block for Biochemical Research.
  • Hayashida, O., Sebo, L., & Rebek, J., Jr. (2002). Molecular Discrimination of N-Protected Amino Acid Esters by a Self-Assembled Cylindrical Capsule: Spectroscopic and Computational Studies. The Journal of Organic Chemistry, 67(24), 8291-8298.
  • Smith, C. D., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Molecules, 26(9), 2697.
  • D'Andrea, L. D., et al. (2021). High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. International Journal of Molecular Sciences, 22(16), 8847.
  • ResearchGate. (2020). Polysubstituted cyclohexane γ-amino acids induce a double α-/β-turn in short non-natural peptides.
  • Chemistry LibreTexts. (2022). 4.5: Conformations of Cyclohexane.
  • Wagner, J., et al. (2018). Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. ChemistryOpen, 7(5), 364-372.
  • ResearchGate. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group.
  • Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes.
  • Ashenhurst, J. (2014). Substituted Cyclohexanes: Axial vs Equatorial. Master Organic Chemistry.
  • ResearchGate. (2002). Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: Evidence for a novel turn structure.
  • ElectronicsAndBooks. (n.d.). Conformational Analysis by Nuclear Magnetic Resonance Spectroscopy: 15N NMR of a Cyclic Pentapeptide.
  • PubMed. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study.
  • ResearchGate. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
  • OpenStax. (2023). 4.5 Conformations of Cyclohexane.
  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(37), 16325-16345.
  • Snell, E. H., & Helliwell, J. R. (1999). X Ray crystallography. Journal of the Royal Society of Medicine, 92(12), 631-635.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-.
  • ACS Publications. (2026). Rhodium-Catalyzed [3 + 2] Annulation of 2-Benzylquinazolinones with Ketones for the Synthesis of Diversely Functionalized Pyrrolo[2,1-b]quinazolinones.
  • Snell, E. H., & Helliwell, J. R. (1999). Review: x Ray crystallography. Journal of the Royal Society of Medicine.
  • Gikas, M., et al. (1992). Structure of N-tert-butoxycarbonyl-L-phenylalanine benzyl ester. Acta Crystallographica Section C, 48(Pt 1), 216-217.
  • National Institutes of Health. (n.d.). Synthesis of Boc-protected bicycloproline.
  • Wlodawer, A. (2013). A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits. The FEBS Journal, 280(24), 6267-6294.
  • Biblioteka Nauki. (n.d.). Identification of amino acid sequence by X-ray crystallography: a mini review of case studies.
  • SciSpace. (n.d.). Amino Acid-Protecting Groups.

Sources

An In-Depth Technical Guide to the Synthesis of 3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Aminocyclohexanecarboxylic acid and its derivatives are pivotal structural motifs in the landscape of modern medicinal chemistry. These conformationally constrained amino acids serve as valuable building blocks in the synthesis of a wide array of pharmaceuticals, particularly in the development of peptide-based drugs and compounds targeting neurological disorders.[1][2] The cyclohexane ring imparts a degree of rigidity that can enhance binding affinity, metabolic stability, and bioavailability of active pharmaceutical ingredients.[1] This guide provides a comprehensive overview of the primary synthetic strategies for accessing 3-aminocyclohexanecarboxylic acid, with a focus on stereochemical control and practical applicability for researchers, scientists, and drug development professionals.

Core Synthetic Strategies

The synthesis of 3-aminocyclohexanecarboxylic acid can be broadly categorized into two main approaches: the reduction of aromatic precursors and rearrangement reactions of cyclohexane derivatives. The choice of strategy is often dictated by the desired stereochemistry (cis or trans) and the availability of starting materials.

Catalytic Hydrogenation of 3-Aminobenzoic Acid

One of the most direct routes to a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid is the catalytic hydrogenation of 3-aminobenzoic acid. This method is attractive due to the commercial availability of the starting material.

Reaction Pathway and Mechanistic Considerations

The hydrogenation of the benzene ring is typically carried out using a heterogeneous catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), under hydrogen pressure.[3][4] The reaction proceeds through the saturation of the aromatic ring to yield the corresponding cyclohexane derivative. The stereochemical outcome of this reaction is highly dependent on the catalyst and reaction conditions. Generally, a mixture of cis and trans isomers is obtained, which then requires separation.[5]

The choice of catalyst and solvent system can influence the cis/trans ratio. For instance, using a ruthenium-based catalyst in an alkaline aqueous solution has been shown to favor the formation of the trans isomer of the analogous 4-aminocyclohexanecarboxylic acid.[3][4][6]

G 3-Aminobenzoic Acid 3-Aminobenzoic Acid cis/trans-3-Aminocyclohexanecarboxylic Acid cis/trans-3-Aminocyclohexanecarboxylic Acid 3-Aminobenzoic Acid->cis/trans-3-Aminocyclohexanecarboxylic Acid H2, Catalyst (e.g., Ru/C) Solvent, Pressure, Temp G Cyclohexane-1,3-dicarboxamide Cyclohexane-1,3-dicarboxamide N-bromoamide N-bromoamide Cyclohexane-1,3-dicarboxamide->N-bromoamide Br2, NaOH Isocyanate Isocyanate N-bromoamide->Isocyanate Rearrangement Carbamic Acid Carbamic Acid Isocyanate->Carbamic Acid H2O 3-Aminocyclohexanecarboxamide 3-Aminocyclohexanecarboxamide Carbamic Acid->3-Aminocyclohexanecarboxamide -CO2 3-Aminocyclohexanecarboxylic Acid 3-Aminocyclohexanecarboxylic Acid 3-Aminocyclohexanecarboxamide->3-Aminocyclohexanecarboxylic Acid Hydrolysis

Caption: Hofmann rearrangement pathway.

Schmidt Reaction

The Schmidt reaction offers a direct conversion of a carboxylic acid to an amine using hydrazoic acid (HN₃) in the presence of a strong acid. [7][8][9]Similar to the Hofmann rearrangement, the reaction proceeds through an isocyanate intermediate and results in the loss of the carboxyl carbon as carbon dioxide. [8][9][10][11]

G Cyclohexane-1,3-dicarboxylic Acid Cyclohexane-1,3-dicarboxylic Acid Acylium Ion Acylium Ion Cyclohexane-1,3-dicarboxylic Acid->Acylium Ion H+ Acyl Azide Acyl Azide Acylium Ion->Acyl Azide HN3 Isocyanate Isocyanate Acyl Azide->Isocyanate Rearrangement, -N2 Carbamic Acid Carbamic Acid Isocyanate->Carbamic Acid H2O 3-Aminocyclohexanecarboxylic Acid 3-Aminocyclohexanecarboxylic Acid Carbamic Acid->3-Aminocyclohexanecarboxylic Acid -CO2

Caption: Schmidt reaction pathway.

Stereoselective Synthesis

For many pharmaceutical applications, obtaining a single stereoisomer of 3-aminocyclohexanecarboxylic acid is crucial. This often requires more sophisticated synthetic strategies involving chiral auxiliaries, asymmetric catalysis, or resolution of racemic mixtures.

One reported stereoselective synthesis of a related compound, trans-2-aminocyclopentanecarboxylic acid, involves the ring-opening of a bicyclic aziridine precursor with a nucleophile. [12][13]This approach allows for the introduction of functionality at the 3-position with defined stereochemistry. [12][13]While this specific example is for a cyclopentane system, the principles can be extended to the synthesis of substituted aminocyclohexane derivatives.

Comparative Data of Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsStereoselectivityAdvantagesDisadvantages
Catalytic Hydrogenation 3-Aminobenzoic AcidH₂, Catalyst (Ru/C, Rh/C)Typically produces a mixture of cis and trans isomersDirect route from a readily available starting materialRequires separation of stereoisomers
Hofmann Rearrangement Cyclohexane-1,3-dicarboxamideBr₂, NaOHRetention of configurationWell-established reaction with predictable stereochemistryMulti-step synthesis from the corresponding dicarboxylic acid
Schmidt Reaction Cyclohexane-1,3-dicarboxylic AcidHN₃, Strong AcidRetention of configurationDirect conversion from a dicarboxylic acidUse of highly toxic and explosive hydrazoic acid

Conclusion

The synthesis of 3-aminocyclohexanecarboxylic acid can be achieved through several viable pathways. The catalytic hydrogenation of 3-aminobenzoic acid offers a straightforward approach, albeit with challenges in stereocontrol. For stereospecific syntheses, rearrangement reactions such as the Hofmann and Schmidt reactions are powerful tools, provided the appropriate precursors are accessible. The selection of the optimal synthetic route will ultimately depend on the desired stereoisomer, scale of the synthesis, and the resources available to the research and development team. Further advancements in asymmetric catalysis are expected to provide even more efficient and stereoselective methods for the synthesis of these valuable building blocks.

References

  • PrepChem.com. Synthesis of 3-amino-benzoic acid.
  • Grokipedia. Hofmann rearrangement.
  • MDPI. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.
  • Google Patents. Catalytic hydrogenation preparation method of 3,5-diaminobenzoic acid.
  • MDPI. One-Pot Green Catalytic Preparation of 3-Aminobenzoic Acid in the Presence of Carbonaceous Bio-Based Materials in Subcritical Water.
  • PubMed. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water.
  • Chemistry Steps. Hofmann Rearrangement.
  • Slideshare. Schmidt rearrangement.
  • Chemist Wizards. Hoffmann Rearrangement.
  • Wikipedia. Hofmann rearrangement.
  • Wiley Online Library. Synthesis of 3‐ and 4‐Hydroxy‐2‐aminocyclohexanecarboxylic Acids by Iodocyclization.
  • Google Patents. Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Google Patents. WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Wikipedia. Schmidt reaction.
  • University of Wisconsin–Madison. Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water.
  • Almac. FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions.
  • BYJU'S. Schmidt Reaction for Carboxylic Acids.
  • Organic Syntheses. ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES.
  • Organic Chemistry Portal. Schmidt Reaction.
  • ResearchGate. Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives | Request PDF.
  • ACS Publications. The Chemistry of 2-Aminocycloalkanecarboxylic Acids.
  • ChemRxiv. Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. From macroscopic.
  • PMC. Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols.
  • Chemistry LibreTexts. Schmidt Reaction.
  • Google Patents. Method for preparing 4-aminobenzoic acid by catalytic hydrogenation.
  • European Patent Office. PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
  • PubChem. (1S,3S)-3-Aminocyclohexanecarboxylic acid.
  • J&K Scientific. Z-cis-3-aminocyclohexanecarboxylic acid.
  • PubChem. 3-Aminocyclohexanecarboxylic acid.
  • ResearchGate. (PDF) Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols.

Sources

A Comprehensive Technical Guide to cis-3-(Boc-amino)cyclohexanecarboxylic acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid (CAS No. 222530-33-8), a pivotal building block for researchers, medicinal chemists, and professionals in drug development. This document delineates its chemical properties, provides detailed, field-proven protocols for its synthesis and purification, and offers a thorough analysis of its characterization through modern spectroscopic techniques. Furthermore, it delves into the strategic applications of this constrained β-amino acid in the design of sophisticated peptidomimetics, including cyclic peptides and protease inhibitors, highlighting its significance in creating next-generation therapeutics.

Introduction: The Strategic Importance of Constrained Amino Acids

In the landscape of drug discovery, the quest for molecules with enhanced potency, selectivity, and metabolic stability is perpetual. Peptides, while offering exquisite biological specificity, are often hampered by poor bioavailability and rapid degradation by proteases. The incorporation of non-natural, conformationally constrained amino acids is a cornerstone strategy to overcome these limitations. cis-3-(Boc-amino)cyclohexanecarboxylic acid, a cyclic β-amino acid, serves as a powerful tool in this endeavor. Its rigid cyclohexane scaffold imposes specific dihedral angle constraints on the peptide backbone, guiding it into predictable secondary structures such as β-turns. This pre-organization can lead to a significant enhancement in binding affinity to biological targets and provides steric shielding against enzymatic degradation.[1] This guide serves as a comprehensive resource for the effective synthesis, characterization, and strategic deployment of this versatile building block.

Physicochemical Properties and Identification

cis-3-(Boc-amino)cyclohexanecarboxylic acid is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below.

PropertyValueReference
CAS Number 222530-33-8[2]
Racemic CAS Number 334932-13-7[3]
Molecular Formula C₁₂H₂₁NO₄[4]
Molecular Weight 243.30 g/mol [4]
Appearance White to off-white powder/crystal[4]
Melting Point 143-147 °C[4]
Solubility Soluble in methanol, slightly soluble in water.[5]
Storage Temperature 2-8 °C[5]
Chemical Structure

The structure of cis-3-(Boc-amino)cyclohexanecarboxylic acid features a cyclohexane ring with a carboxylic acid and a Boc-protected amine in a cis-1,3-relationship.

Caption: Chemical structure of cis-3-(Boc-amino)cyclohexanecarboxylic acid.

Synthesis and Purification

Two primary synthetic routes are commonly employed for the preparation of cis-3-(Boc-amino)cyclohexanecarboxylic acid. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis.

Method A: Boc Protection of cis-3-Aminocyclohexanecarboxylic Acid

This is a direct and high-yielding method starting from the commercially available unprotected amino acid. The tert-butoxycarbonyl (Boc) protecting group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[6]

G start cis-3-Aminocyclohexanecarboxylic acid reagents Di-tert-butyl dicarbonate (Boc)₂O 1N NaOH, 1,4-Dioxane start->reagents reaction Stir at Room Temperature (Overnight) reagents->reaction workup1 Vacuum Filtration reaction->workup1 dissolve Dissolve in Water workup1->dissolve acidify Acidify to pH 4 with 3N HCl dissolve->acidify extract Extract with Dichloromethane (DCM) acidify->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate product cis-3-(Boc-amino)cyclohexanecarboxylic acid concentrate->product

Caption: Workflow for the synthesis via Boc protection.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend cis-3-aminocyclohexanecarboxylic acid (10 g, 69.8 mmol) in 1,4-dioxane (100 mL).

  • Basification: Add 1 N NaOH (105 mL, 105 mmol) to the suspension. Stir for 10 minutes until a clear solution is obtained.

  • Boc Protection: Add di-tert-butyl dicarbonate (21.1 mL, 91 mmol) to the solution.

  • Reaction: Stir the mixture at room temperature overnight. A solid precipitate may form.

  • Work-up:

    • Collect the resulting solid by vacuum filtration.

    • Dissolve the collected solid in water (150 mL).

    • Acidify the aqueous solution to a pH of 4 with 3 N HCl.

    • Extract the aqueous phase with dichloromethane (2 x 100 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solution under reduced pressure to yield the product as a white powder.[5]

Causality: The use of a biphasic system (dioxane/water) with NaOH ensures the deprotonation of both the carboxylic acid and the amino group, facilitating the nucleophilic attack of the amine on the Boc anhydride. Acidification is crucial to protonate the carboxylate, rendering the final product soluble in the organic extraction solvent.

Method B: Catalytic Hydrogenation of 3-Aminobenzoic Acid

Experimental Protocol:

  • Hydrogenation:

    • In a high-pressure autoclave, combine 3-aminobenzoic acid (10.0 g, 0.073 mol), 5% Ruthenium on Carbon (Ru/C, 2.5 g), and 10% aqueous NaOH (100 mL).

    • Pressurize the vessel with hydrogen gas to 15 bar.

    • Heat the mixture to 100 °C and stir for 20 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reactor, vent the hydrogen, and filter the catalyst. The resulting solution contains a mixture of cis- and trans-3-aminocyclohexanecarboxylic acid.

  • Boc Protection (One-Pot):

    • To the aqueous filtrate, add acetone (300 mL) and di-tert-butyl dicarbonate (17.5 g, 0.08 mol).

    • Stir the mixture vigorously at room temperature for 20 hours.

    • Acidify the solution to pH 3-4 with concentrated HCl.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

Causality: Ruthenium on carbon is an effective catalyst for the hydrogenation of aromatic rings under basic conditions.[7] The subsequent one-pot Boc protection is an efficient way to derivatize the crude product mixture before purification.

Purification: Recrystallization

The primary method for purifying cis-3-(Boc-amino)cyclohexanecarboxylic acid is recrystallization, which effectively removes impurities, including the trans isomer.

Protocol:

  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.[9]

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (300 MHz, CDCl₃): The proton NMR spectrum provides key structural information.

    • δ 9.20–10.4 (br, 1H): This broad signal corresponds to the acidic proton of the carboxylic acid.

    • δ 5.72 (s, 1H): A singlet attributed to the NH proton of the Boc group.

    • δ 3.67–3.74 (m, 1H): A multiplet for the proton on the carbon bearing the amino group (CH-NHBoc).

    • δ 1.43 (s, 9H): A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group.

    • δ 1.05–2.40 (m, 8H): A complex multiplet region corresponding to the remaining eight protons of the cyclohexane ring.[9]

  • ¹³C NMR (Predicted):

    • δ ~179 ppm: Carboxylic acid carbonyl carbon (C=O).

    • δ ~155 ppm: Carbamate carbonyl carbon (Boc C=O).

    • δ ~80 ppm: Quaternary carbon of the tert-butyl group.

    • δ ~40-50 ppm: Carbons of the cyclohexane ring attached to the functional groups (CH-COOH and CH-NHBoc).

    • δ ~28 ppm: Methyl carbons of the tert-butyl group.

    • δ ~20-35 ppm: Remaining methylene carbons of the cyclohexane ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)VibrationFunctional Group
3300–2500 (broad)O-H stretchCarboxylic acid
~3350 (medium)N-H stretchAmine (Boc-protected)
2950–2850C-H stretchCyclohexane & t-butyl
~1710 (strong)C=O stretchCarboxylic acid
~1690 (strong)C=O stretchCarbamate (Boc)
Mass Spectrometry (MS)

In electrospray ionization (ESI) mass spectrometry, the molecule is expected to be observed as its protonated or deprotonated species. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[8]

Applications in Drug Discovery and Peptide Science

The rigid cyclohexane backbone of cis-3-(Boc-amino)cyclohexanecarboxylic acid makes it an invaluable building block for creating structurally defined peptidomimetics.

G cluster_0 Peptide Synthesis cluster_1 Resulting Peptidomimetic a cis-3-(Boc-amino)cyclohexanecarboxylic acid b Standard Peptide Coupling a->b c Incorporation into Peptide Chain b->c d Constrained Conformation (e.g., β-turn) c->d e Enhanced Proteolytic Stability d->e f Improved Receptor Binding d->f g Bioactive Molecule (e.g., Protease Inhibitor) e->g f->g

Caption: Role in developing bioactive peptidomimetics.

  • Cyclic Peptides: This building block is frequently used in the synthesis of cyclic peptides. The defined geometry of the cyclohexane ring helps to direct the cyclization process and stabilize the final macrocyclic structure.[10]

  • Protease Inhibitors: The β-amino acid structure is inherently more resistant to cleavage by proteases compared to natural α-amino acids. Incorporating it into peptide sequences, particularly near the scissile bond, can significantly enhance the metabolic stability of protease inhibitors.[1]

  • Somatostatin Analogues: The pharmacophore of somatostatin requires a specific β-turn conformation for receptor binding. The use of constrained amino acids like cis-3-(Boc-amino)cyclohexanecarboxylic acid can enforce this turn, leading to potent and selective somatostatin receptor agonists or antagonists.[3][9]

Safety and Handling

cis-3-(Boc-amino)cyclohexanecarboxylic acid should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Identification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves, safety glasses with side shields, and a lab coat.

    • Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Wash hands thoroughly after handling.

    • When using di-tert-butyl dicarbonate (Boc₂O) for synthesis, be aware that it is a flammable liquid and an irritant. Handle with care in a fume hood.[11]

  • Storage:

    • Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C).[5]

  • Disposal:

    • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

cis-3-(Boc-amino)cyclohexanecarboxylic acid is a scientifically and commercially significant molecule that serves as a critical component in the toolbox of medicinal chemists. Its ability to impart conformational rigidity and proteolytic resistance makes it an ideal building block for the synthesis of advanced peptidomimetics with improved pharmacological properties. The detailed protocols and characterization data provided in this guide are intended to empower researchers to confidently synthesize and utilize this compound in their drug discovery programs, ultimately contributing to the development of novel and effective therapeutics.

References

  • Hu, Y., Sun, X., Guo, Y., & Yao, H. (2008). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1734. [Link]
  • PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid.
  • Ledesma-BEjarano, J. D., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(1), 151.
  • Google Patents. (n.d.). CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Ghosh, S. K., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(7), 779-788.
  • NIST. (n.d.). Cyclohexanecarboxylic acid.
  • Fairlie, D. P., et al. (2006). The use of β-amino acids in the design of protease and peptidase inhibitors. Current medicinal chemistry, 13(2), 155-168.
  • Vagner, J., et al. (2008). Carboxylic Acid (Bio)Isosteres in Drug Design. Current pharmaceutical design, 14(10), 919-936.
  • Chongqing Chemdad Co., Ltd. (n.d.). boc-(+/-)-cis-3-aminocyclohexane-1-carboxylic acid.
  • Google Patents. (n.d.). CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method.
  • Park, S. J., & Suga, H. (2014). Cyclic peptides as therapeutic agents and biochemical tools. Molecules and cells, 37(7), 487.

Sources

molecular weight of trans-3-(Boc-amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Weight of trans-3-(Boc-amino)cyclohexanecarboxylic Acid

Introduction: The Foundational Importance of Molecular Weight

In the landscape of pharmaceutical development and organic synthesis, precision is paramount. For researchers and scientists utilizing specialized building blocks, a thorough understanding of a compound's fundamental properties is the bedrock of successful experimentation. trans-3-(Boc-amino)cyclohexanecarboxylic acid is a key chiral building block, valued for its rigid cyclohexane scaffold and the versatile Boc-protected amine and free carboxylic acid functionalities.[1] These features make it instrumental in the synthesis of peptidomimetics, enzyme inhibitors, and other complex, biologically active molecules.[1][2]

This guide provides a detailed examination of one of its most critical parameters: molecular weight. We will move beyond a simple statement of the value to explore its theoretical calculation, the causality behind its experimental verification, and its direct implications for laboratory applications. This document serves as a technical resource for professionals who require not just the "what," but the "how" and "why" of this essential chemical property.

Core Physicochemical Properties

A compound's identity and behavior are encapsulated in its physicochemical properties. For trans-3-(Boc-amino)cyclohexanecarboxylic acid, these are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₂₁NO₄[1][2]
Molecular Weight 243.3 g/mol [2]
CAS Number 218772-92-0[2][3]
Appearance White to off-white solid[2]
Purity ≥ 97%[1][4]
Storage Conditions Store at 0-8 °C, sealed, dry[1][2]

Theoretical Molecular Weight: A Calculation from First Principles

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[5] The molecular formula, C₁₂H₂₁NO₄, provides the exact count of each element, allowing for a precise theoretical calculation.

The calculation is performed as follows, using the standard atomic weights of Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O):

  • Carbon (C): 12 atoms × 12.011 u = 144.132 u

  • Hydrogen (H): 21 atoms × 1.008 u = 21.168 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Total Molecular Weight = 144.132 + 21.168 + 14.007 + 63.996 = 243.293 u

This value is typically rounded to 243.3 g/mol for practical laboratory use, such as in stoichiometric calculations for reactions.

Experimental Verification: A Self-Validating System

While the theoretical molecular weight is precise, experimental verification is a cornerstone of scientific integrity, confirming both the identity and purity of the material. For a small molecule like trans-3-(Boc-amino)cyclohexanecarboxylic acid, mass spectrometry is the definitive technique for this purpose.[5]

The Primacy of Mass Spectrometry

Mass spectrometry (MS) is the preferred method due to its exceptional accuracy and sensitivity. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct reading of the molecular mass.[6] This experimental value serves as a crucial checkpoint against the theoretical calculation. A match between the expected mass and the observed mass provides high confidence in the compound's identity.

The logical workflow for confirming the molecular weight is a self-validating process, ensuring the integrity of the starting material before it is used in further synthesis or analysis.

G cluster_theoretical Theoretical Foundation cluster_experimental Experimental Verification cluster_validation Validation & Confirmation formula Molecular Formula (C₁₂H₂₁NO₄) calc Calculate Theoretical Molecular Weight (243.3 g/mol) formula->calc Sum of Atomic Weights compare Compare: Theoretical vs. Experimental calc->compare Expected m/z protocol Mass Spectrometry Protocol (e.g., ESI-MS) data Acquire Experimental Mass Spectrum Data protocol->data Analyzes sample data->compare Observed m/z confirm Identity & Purity Confirmed compare->confirm Match fail Investigate Discrepancy (Impurity, Degradation, Error) compare->fail Mismatch

Caption: Workflow for Molecular Weight Verification.

Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol outlines the standard steps for confirming the .

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound.
  • Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~0.1 mg/mL. The compound's solubility profile makes these polar organic solvents effective choices.
  • Vortex the solution to ensure complete dissolution.
  • Further dilute the stock solution as necessary with the mobile phase solvent to a final concentration suitable for ESI-MS, typically in the low µg/mL to ng/mL range.

2. Instrument Setup & Calibration:

  • The mass spectrometer should be calibrated using a known standard solution appropriate for the expected mass range.
  • Set the instrument to operate in either positive or negative ion mode.
  • Causality: For this molecule, positive ion mode is expected to detect the protonated molecule [M+H]⁺. Negative ion mode would detect the deprotonated molecule [M-H]⁻, given the presence of the carboxylic acid group. Analyzing in both modes can provide complementary data.
  • Optimize key ESI source parameters, such as capillary voltage, nebulizer gas pressure, and drying gas temperature, to achieve a stable signal.

3. Sample Infusion and Data Acquisition:

  • Introduce the prepared sample solution into the mass spectrometer via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
  • Acquire the mass spectrum over a relevant m/z range (e.g., m/z 100-500) to ensure the parent ion is observed.

4. Data Analysis and Interpretation:

  • Examine the resulting spectrum for the key ions:
  • In positive mode, look for a peak at m/z 244.3 (corresponding to [C₁₂H₂₁NO₄ + H]⁺).
  • In negative mode, look for a peak at m/z 242.3 (corresponding to [C₁₂H₂₁NO₄ - H]⁻).
  • The presence of these specific ions at high intensity, matching the calculated values, confirms the molecular weight and, by extension, the identity of the compound.

Relevance in Drug Development and Synthesis

An accurately known and verified molecular weight is non-negotiable in research and development for several reasons:

  • Stoichiometric Precision: All synthetic reactions, including peptide couplings where this molecule is used, rely on precise molar ratios.[2] Using an incorrect molecular weight would lead to incorrect reagent quantities, resulting in poor reaction yields, increased impurities, and wasted materials.

  • Structural Confirmation: As part of a suite of analytical techniques (along with NMR and IR spectroscopy), mass spectrometry provides a fundamental data point that validates the chemical structure.

  • Quality Control: For drug development professionals, confirming the molecular weight is a critical quality control step to ensure the purity and identity of starting materials and synthesized intermediates, which is essential for reproducible results and regulatory compliance.

Conclusion

The , 243.3 g/mol , is a fundamental constant derived from its molecular formula, C₁₂H₂₁NO₄. This theoretical value is robustly confirmed through standard analytical techniques, most notably mass spectrometry, which serves as an essential validation of the compound's identity and purity. For the researchers, scientists, and drug development professionals who rely on this versatile building block, a comprehensive understanding and verification of its molecular weight are critical first steps toward achieving reliable, reproducible, and successful scientific outcomes.

References

  • Impact Analytical.
  • MySkinRecipes. trans-3-(Boc-amino)cyclohexanecarboxylic acid. [Link]
  • Jordi Labs. How to Conduct Molecular Weight Analysis. [Link]
  • Chemistry LibreTexts. 2.
  • Fiveable. Methods for determining molecular weight. [Link]

Sources

An In-depth Technical Guide to 3-(tert-butoxycarbonylamino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid is a conformationally constrained γ-amino acid derivative that has emerged as a crucial building block in medicinal chemistry and organic synthesis. Its rigid cyclohexane scaffold allows for the precise spatial orientation of the amino and carboxylic acid functional groups, making it an invaluable component in the design of peptidomimetics, bioactive molecules, and pharmaceutical intermediates.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine provides stability during synthetic manipulations and allows for facile deprotection under mild acidic conditions, a feature highly prized in multi-step synthesis.[1]

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and characterization of 3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, with a particular focus on its distinct cis and trans isomers. It will delve into the practical applications of this compound, offering insights for professionals engaged in drug discovery and development.

Molecular Structure and Stereochemistry

The core of the molecule consists of a cyclohexane ring substituted with a carboxylic acid group and a Boc-protected amino group at the 1 and 3 positions, respectively. The key structural feature that dictates the compound's utility is its stereochemistry, specifically the relative orientation of the two substituents, which gives rise to cis and trans diastereomers.

  • Cis Isomer: In the cis configuration, both the carboxylic acid and the Boc-amino groups are on the same face of the cyclohexane ring (both axial or both equatorial in a given chair conformation).

  • Trans Isomer: In the trans configuration, the substituents are on opposite faces of the ring (one axial, one equatorial).

This stereochemical difference significantly impacts the molecule's three-dimensional shape, influencing how it interacts with biological targets such as enzymes and receptors. Therefore, stereocontrolled synthesis and characterization are paramount for its application in drug design.[1]

Caption: General structure of 3-(Boc-amino)cyclohexanecarboxylic acid.

Synthesis and Purification

The synthesis of 3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid isomers typically originates from commercially available precursors like 3-aminobenzoic acid or 4-oxocyclohexanecarboxylate.[3][4] The choice of synthetic route is often dictated by the desired stereoisomer.

Synthesis of the Cis Isomer

A common route to the cis isomer involves the catalytic hydrogenation of 3-aminobenzoic acid, followed by protection of the resulting amine with di-tert-butyl dicarbonate (Boc)₂O.[3][5]

Cis_Synthesis_Workflow cluster_0 Step 1: Catalytic Hydrogenation cluster_1 Step 2: Boc Protection 3-Aminobenzoic_Acid 3-Aminobenzoic Acid Reagents_1 H₂, Ru/C or PtO₂ NaOH(aq), High Pressure 3-Aminobenzoic_Acid->Reagents_1 cis_3_Amino cis-3-Aminocyclohexane- carboxylic Acid Reagents_1->cis_3_Amino Boc2O (Boc)₂O Base (e.g., NaHCO₃) cis_3_Amino->Boc2O Final_Product cis-3-(tert-butoxycarbonylamino)- cyclohexanecarboxylic Acid Boc2O->Final_Product

Caption: Synthetic workflow for the cis isomer.

Experimental Protocol: Synthesis of cis-3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid

  • Hydrogenation: In an appropriate high-pressure reactor, 3-aminobenzoic acid is dissolved in an aqueous solution of sodium hydroxide. A catalytic amount of a hydrogenation catalyst (e.g., 5% Ruthenium on Carbon) is added.[6]

  • The mixture is subjected to hydrogen gas at elevated pressure (e.g., 15 bar) and temperature (e.g., 100°C) and stirred until the reaction is complete, as monitored by techniques like HPLC.[6]

  • Boc Protection: After filtration to remove the catalyst, the reaction mixture is cooled. Di-tert-butyl dicarbonate ((Boc)₂O) is added portion-wise while maintaining a basic pH.

  • The reaction is stirred at room temperature for several hours.

  • Work-up and Purification: The solution is acidified (e.g., with citric acid) to a pH of ~4 and then extracted with an organic solvent such as dichloromethane.[7] The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate) to afford the pure cis isomer.[3][5]

Synthesis of the Trans Isomer

The trans isomer can be synthesized through methods such as the reductive amination of 4-oxocyclohexanecarboxylates using a chiral auxiliary like tert-butylsulfinamide, which directs the stereochemical outcome.[4] Alternatively, separation of a cis/trans mixture can be achieved.[7]

Experimental Protocol: Separation of trans Isomer from a cis/trans Mixture

It is possible to selectively react the cis isomer in a mixture, allowing for the isolation of the unreacted trans isomer.[7]

  • Selective Esterification: A mixture of cis- and trans-3-(Boc-amino)cyclohexanecarboxylic acid is suspended in a solvent like acetone with a base (e.g., K₂CO₃).[7]

  • An alkylating agent (e.g., bromomethane or bromoethane) is added in a quantity stoichiometric to the amount of the cis isomer.[7] The reaction is heated to reflux. The cis isomer, being generally more reactive in this context, is selectively converted to its ester.

  • Isolation: After the reaction, the unreacted trans acid can be isolated. The mixture is cooled, and the solid ester of the cis isomer and excess base are filtered off.

  • Work-up: The filtrate, containing the desired trans isomer, is acidified and extracted with an organic solvent. The organic extracts are then dried and concentrated to yield the trans product.[7]

Spectroscopic Characterization

Confirmation of the chemical structure and stereochemistry is achieved through a combination of spectroscopic techniques.

Property Value
Molecular Formula C₁₂H₂₁NO₄[3]
Molecular Weight 243.30 g/mol [8]
Appearance White to off-white crystalline powder[9][10]
Purity (Typical) ≥98%[8]
¹H NMR Spectroscopy

Proton NMR is a powerful tool to distinguish between the cis and trans isomers. The chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the protons at C1 and C3, are diagnostic.

For the cis isomer (in CDCl₃), a representative ¹H NMR spectrum shows:

  • A broad singlet for the carboxylic acid proton (OH) between δ 9.20-10.4 ppm.[3][5]

  • A singlet for the Boc group protons at approximately δ 1.43 ppm (9H).[3][5]

  • A multiplet for the CH-N proton around δ 3.67–3.74 ppm.[3][5]

  • A complex series of multiplets for the remaining eight cyclohexane ring protons between δ 1.05–2.40 ppm.[3][5]

¹³C NMR Spectroscopy

Carbon NMR provides further structural confirmation. Key expected chemical shifts include:

  • Carboxylic Carbonyl (C=O): ~175-180 ppm[11]

  • Boc Carbonyl (C=O): ~155 ppm

  • Boc Quaternary Carbon (C(CH₃)₃): ~80 ppm

  • Cyclohexane Carbons (CH): ~25-50 ppm[11][12]

  • Boc Methyl Carbons (CH₃): ~28 ppm

Applications in Medicinal Chemistry and Drug Discovery

The conformationally constrained nature of 3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid makes it a valuable scaffold in drug design. It serves as a γ-amino acid analogue and a building block for creating molecules with enhanced metabolic stability and specific three-dimensional conformations.[3][5]

  • Peptidomimetics: It is incorporated into peptide sequences to create more stable and potent therapeutic agents. The cyclohexane ring restricts the conformational freedom of the peptide backbone, which can lead to improved binding affinity and selectivity for biological targets.[1]

  • Pharmaceutical Intermediates: This compound is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][13][] For instance, derivatives of aminocyclohexanecarboxylic acid are used in the development of Janus kinase (JAK) inhibitors for treating autoimmune diseases and GABA uptake inhibitors for neurological disorders.[3][5][6]

  • Enzyme Interaction Studies: Researchers use this molecule to probe the active sites of enzymes and study metabolic pathways, aiding in the identification of potential therapeutic targets.[13]

Applications cluster_Research Research & Development cluster_Therapeutics Therapeutic Areas Core This compound Peptidomimetics Peptidomimetics Core->Peptidomimetics API_Synthesis API Synthesis Intermediate Core->API_Synthesis Enzyme_Studies Enzyme Interaction Studies Core->Enzyme_Studies JAK_Inhibitors JAK Inhibitors (Autoimmune Diseases) API_Synthesis->JAK_Inhibitors GABA_Analogs GABA Analogues (Neurological Disorders) API_Synthesis->GABA_Analogs

Caption: Key application areas in drug discovery and development.

Safety and Handling

3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid is classified as an irritant. Standard laboratory safety precautions should be followed.

  • Health Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation.[8]

  • Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

3-(tert-butoxycarbonylamino)cyclohexanecarboxylic acid, in both its cis and trans isomeric forms, is a highly versatile and valuable reagent for the scientific community. Its well-defined stereochemistry and synthetic accessibility make it a powerful tool for constructing complex molecular architectures with precise conformational control. A thorough understanding of its synthesis, characterization, and properties is essential for leveraging its full potential in the rational design of next-generation therapeutics and other advanced materials.

References

  • Hu, Y., Sun, X., Guo, Y., & Yao, H. (2008). cis-3-(tert-Butoxy-carbonyl-amino)cyclo-hexa-necarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1847. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3082488, cis-3-Aminocyclohexanecarboxylic acid. [Link]
  • Yu, H., XiaoXia, S., Ying, G., & Hua, Y. (2008). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1847. [Link]
  • J&K Scientific. trans-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. [Link]
  • SACH. Overview of 3-N-Boc-aminocyclohexanone in Pharmaceutical Synthesis. [Link]
  • Google Patents. CN116120213A - Synthesis method of trans-4-(tert-butoxycarbonylamino) cyclohexane carboxylic acid.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7005077, (1S,3S)-3-Aminocyclohexanecarboxylic acid. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12924497, (1R,3S)-3-Aminocyclohexanecarboxylic acid hydrochloride. [Link]
  • Organic Syntheses. Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate.
  • PubMed. cis-3-(tert-Butoxy-carbonyl-amino)cyclo-hexa-necarboxylic acid. [Link]
  • Amanote Research. Cis-3-(Tert-Butoxycarbonylamino)cyclohexanecarboxylic Acid. [Link]
  • Google Patents.
  • Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Cyclohexanecarboxylic Acid in Pharmaceutical Synthesis. [Link]
  • Oregon State University. 13C NMR Chemical Shifts. [Link]
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and peptide synthesis, the structural elucidation of non-canonical amino acids is of paramount importance. 3-(Boc-amino)cyclohexanecarboxylic acid, a conformationally constrained building block, offers a unique scaffold for the development of novel therapeutics. Its incorporation into peptide chains can induce specific secondary structures, enhancing biological activity and metabolic stability. Accurate and comprehensive characterization of this molecule is the bedrock upon which its successful application is built. This guide provides an in-depth analysis of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound, offering not just the data itself, but the underlying scientific rationale for its interpretation. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to verify the structure and purity of this critical synthetic intermediate.

For the purpose of this guide, we will focus on the cis-isomer of this compound as a representative example. The principles of spectral interpretation discussed herein are broadly applicable to other isomers with predictable variations.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR provides a quantitative and qualitative map of the hydrogen atoms within the molecule. The chemical shift, integration, and multiplicity of each signal are key to assigning the structure.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of high-purity this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred as it can solubilize the compound well and its residual peak does not obscure key signals. The acidic proton of the carboxylic acid and the amide proton are also more likely to be observed as distinct, exchangeable peaks in DMSO-d₆.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition Parameters:

    • Temperature: Maintain a constant temperature, typically 298 K.

    • Pulse Sequence: A standard single-pulse experiment is usually sufficient.

    • Number of Scans: Acquire 16 to 64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is generally sufficient for quantitative analysis.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm) or an internal standard like tetramethylsilane (TMS).

    • Integrate all signals to determine the relative number of protons.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of cis-3-(Boc-amino)cyclohexanecarboxylic acid is characterized by several key regions. The signals from the cyclohexyl ring protons are often complex due to conformational dynamics and spin-spin coupling.

Chemical Shift (δ) / ppm (Representative) Multiplicity Integration Assignment Rationale and Expert Insights
~12.1Broad Singlet1H-COOHThe carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange with trace water. Its chemical shift is highly dependent on concentration and solvent.
~6.8Doublet1H-NH-The amide proton signal's position can vary. It couples with the adjacent methine proton (H-3). The presence of this signal confirms the presence of the Boc-protected amine.
~3.5Multiplet1HH-3This proton is deshielded due to its attachment to the nitrogen atom. Its multiplicity will be complex due to coupling with the adjacent methylene protons and the amide proton.
~2.2Multiplet1HH-1The proton on the carbon bearing the carboxylic acid is deshielded relative to other ring protons.
1.0 - 2.0Multiplets8HCyclohexyl CH₂The methylene protons of the cyclohexane ring appear as a series of complex, overlapping multiplets in the aliphatic region.
1.39Singlet9H-C(CH₃)₃This sharp, intense singlet is the hallmark of the Boc-protecting group.[1] Its integration to nine protons is a key diagnostic feature for successful Boc protection.

Logical Workflow for ¹H NMR Analysis

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Interpretation SamplePrep Sample Preparation (~5-10 mg in DMSO-d6) NMR_Acq NMR Acquisition (400 MHz, 298 K) SamplePrep->NMR_Acq Processing Fourier Transform, Phase & Baseline Correction NMR_Acq->Processing Calibration Chemical Shift Calibration (Solvent peak at 2.50 ppm) Processing->Calibration Integration Signal Integration Calibration->Integration Identify_Boc Identify Boc Singlet (~1.4 ppm, 9H)? Integration->Identify_Boc Identify_Acid Identify COOH Broad Peak (~12 ppm, 1H)? Identify_Boc->Identify_Acid Assign_Ring Assign Cyclohexyl Protons (Multiplets, 1.0-3.5 ppm) Identify_Acid->Assign_Ring Structure_Confirm Structure Confirmed Assign_Ring->Structure_Confirm

Caption: Workflow for ¹H NMR analysis of this compound.

B. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information on the number and type of carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Data Acquisition

The sample preparation and instrumentation are the same as for ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Interpretation of the ¹³C NMR Spectrum

Chemical Shift (δ) / ppm (Representative) Assignment Rationale and Expert Insights
~176-COOHThe carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.[2]
~155-NHCOO-The carbamate carbonyl carbon of the Boc group is also highly deshielded.[2]
~78-C(CH₃)₃The quaternary carbon of the tert-butyl group is a characteristic signal for the Boc protecting group.
~48C-3The carbon atom attached to the nitrogen is shifted downfield.
~40C-1The carbon atom attached to the carboxylic acid group.
20 - 35Cyclohexyl CH₂The remaining four methylene carbons of the cyclohexane ring.
~28-C(CH₃)₃The three equivalent methyl carbons of the Boc group give rise to a strong signal.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against an ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum of this compound is a composite of the absorptions from the carboxylic acid, the carbamate (Boc group), and the alkane (cyclohexyl ring) functionalities.

Wavenumber (cm⁻¹) (Representative) Vibrational Mode Functional Group Rationale and Expert Insights
3300 - 2500 (very broad)O-H stretchCarboxylic AcidThis exceptionally broad absorption is a classic indicator of a hydrogen-bonded carboxylic acid dimer and is often superimposed on the C-H stretching signals.[3][4]
~3350 (sharp to medium)N-H stretchCarbamate (Amide II)This absorption indicates the presence of the N-H bond in the Boc group.
2950 - 2850 (strong, sharp)C-H stretchCyclohexyl & BocThese are the typical stretching vibrations for sp³-hybridized C-H bonds.
~1710 (strong, sharp)C=O stretchCarboxylic AcidThe carbonyl stretch of a saturated, dimerized carboxylic acid is very intense and appears in this region.[4]
~1685 (strong, sharp)C=O stretchCarbamate (Amide I)The carbonyl of the Boc group also gives a strong absorption, typically at a slightly lower wavenumber than the carboxylic acid C=O.
1320 - 1210C-O stretchCarboxylic AcidThis signal corresponds to the stretching of the carbon-oxygen single bond in the carboxylic acid.[4]
1170 - 1150C-O stretchCarbamateThis corresponds to the C-O stretching within the carbamate group.

Logical Flow of IR Spectral Interpretation

G cluster_OH Carboxylic Acid Identification cluster_Boc Boc Group Identification cluster_Alkyl Alkyl Group Identification Start Analyze IR Spectrum (4000-400 cm⁻¹) Broad_OH Broad Absorption 3300-2500 cm⁻¹? Start->Broad_OH NH_Stretch N-H Stretch ~3350 cm⁻¹? Start->NH_Stretch CH_Stretch C-H Stretch 2950-2850 cm⁻¹? Start->CH_Stretch Strong_CO_Acid Strong C=O Stretch ~1710 cm⁻¹? Broad_OH->Strong_CO_Acid Yes Conclusion Functional Groups Confirmed: Carboxylic Acid, Boc-Amine, Alkane Strong_CO_Acid->Conclusion Strong_CO_Amide Strong C=O Stretch ~1685 cm⁻¹? NH_Stretch->Strong_CO_Amide Yes Strong_CO_Amide->Conclusion CH_Stretch->Conclusion

Caption: Decision process for identifying functional groups from the IR spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol: ESI-MS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

  • Instrumentation: Introduce the sample into the ESI source of a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.

    • Positive Ion Mode [M+H]⁺: The molecule is protonated, and the observed mass-to-charge ratio (m/z) will correspond to the molecular weight plus the mass of a proton.

    • Negative Ion Mode [M-H]⁻: The molecule is deprotonated (at the carboxylic acid site), and the observed m/z will correspond to the molecular weight minus the mass of a proton.

Interpretation of the Mass Spectrum

The molecular weight of this compound (C₁₂H₂₁NO₄) is 243.30 g/mol .

Ion Mode Observed m/z (Representative) Ion Rationale and Expert Insights
ESI (+)244.1[M+H]⁺This peak confirms the molecular weight of the parent compound.
ESI (+)188.1[M+H - C₄H₈]⁺A characteristic fragmentation of Boc-protected compounds is the loss of isobutylene (56 Da) via a McLafferty-like rearrangement.
ESI (+)144.1[M+H - Boc]⁺Loss of the entire Boc group (100 Da) is another common fragmentation pathway.
ESI (-)242.1[M-H]⁻This peak in negative mode also confirms the molecular weight.

IV. Conclusion: A Self-Validating System for Structural Confirmation

The structural elucidation of this compound is a self-validating process when NMR, IR, and MS are used in concert. Each technique provides a unique and complementary piece of the structural puzzle. The characteristic singlet of the Boc group in the ¹H NMR spectrum, with an integration of nine protons, provides unequivocal evidence of the protecting group's presence. This is corroborated by the strong carbamate C=O stretch in the IR spectrum and the characteristic fragmentation patterns (loss of 56 or 100 Da) in the mass spectrum. Similarly, the very broad O-H stretch in the IR confirms the carboxylic acid, which is validated by the downfield proton signal in the ¹H NMR and the carboxyl carbon in the ¹³C NMR. The cyclohexane framework is evidenced by the complex aliphatic signals in the NMR spectra and the C-H stretches in the IR.

By systematically acquiring and interpreting these spectra, researchers can confidently verify the identity, purity, and structural integrity of this compound, ensuring the quality of this crucial building block for their downstream applications in pharmaceutical and materials science research.

V. References

  • Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Retrieved from [Link]

  • MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

Sources

Unlocking New Therapeutic Frontiers: An In-depth Technical Guide to the Conformational Constraints of Cyclic β-Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery and peptide engineering, the quest for molecules with enhanced stability, predictable conformations, and potent biological activity is paramount. Cyclic β-amino acids have emerged as powerful building blocks in this pursuit, offering a unique combination of structural rigidity and chemical diversity. By incorporating the Cα-Cβ bond into a carbocyclic ring, these non-natural amino acids impose significant conformational constraints on the peptide backbone, leading to the formation of well-defined secondary structures. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the conformational landscape of cyclic β-amino acids. We will delve into the fundamental principles governing their conformational preferences, the state-of-the-art experimental and computational techniques used for their analysis, and the profound impact of these constraints on the design of novel peptidomimetics and therapeutic agents.

Introduction: The Significance of Conformational Constraint in Peptidomimetics

Peptides are exquisite signaling molecules, mediating a vast array of physiological processes with high specificity and potency. However, their therapeutic potential is often hampered by inherent limitations, including susceptibility to proteolytic degradation and a high degree of conformational flexibility, which can lead to off-target effects and reduced binding affinity. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these hurdles.[1][2]

A key approach in peptidomimetic design is the introduction of conformational constraints to lock the molecule into its bioactive conformation. Cyclic β-amino acids are particularly effective in this regard.[3][4] Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, which introduces greater structural diversity.[1][2] When this Cα-Cβ bond is part of a cyclic structure, the torsional angles of the peptide backbone are significantly restricted, predisposing the resulting peptide to adopt stable, predictable secondary structures.[3][5] This guide will focus on the most commonly studied cyclic β-amino acids: 2-aminocyclobutane-1-carboxylic acid (ACBC), 2-aminocyclopentane-1-carboxylic acid (ACPC), and 2-aminocyclohexane-1-carboxylic acid (ACHC).[3]

The Conformational Landscape of Cyclic β-Amino Acids

The conformational preferences of cyclic β-amino acids are primarily dictated by the interplay of torsional angles within the peptide backbone and the inherent puckering of the carbocyclic ring.

Backbone Torsion Angles: Beyond Phi (φ) and Psi (ψ)

In contrast to α-amino acids, which are defined by the two main-chain dihedral angles φ (C'-N-Cα-C') and ψ (N-Cα-C'-N), the backbone of β-amino acids is characterized by an additional torsion angle, θ (theta), around the Cα-Cβ bond.[5] The φ, ψ, and θ angles collectively determine the overall conformation of the peptide chain.

The definition of these dihedral angles is crucial for understanding and predicting the three-dimensional structure of β-peptides.[6][7]

Dihedral AngleDefinitionAtoms Involved
Phi (φ) Rotation around the N-Cα bondC(i-1) - N(i) - Cα(i) - Cβ(i)
Theta (θ) Rotation around the Cα-Cβ bondN(i) - Cα(i) - Cβ(i) - C(i)
Psi (ψ) Rotation around the Cβ-C bondCα(i) - Cβ(i) - C(i) - N(i+1)

The cyclic nature of these amino acids inherently constrains the θ angle, often favoring a gauche conformation.[5][8] This preference for a folded structure is a key driver for the formation of stable secondary structures in β-peptides.[8][9]

The Influence of Ring Size and Stereochemistry

The size of the carbocyclic ring has a profound impact on the conformational flexibility and the preferred backbone torsion angles.[10][11]

  • Cyclobutane (ACBC): The highly strained four-membered ring in ACBC derivatives significantly restricts conformational freedom.[12][13][14] This rigidity can be harnessed to induce specific turn structures in peptides.

  • Cyclopentane (ACPC): The five-membered ring of ACPC is more flexible than cyclobutane and can adopt various envelope and twist conformations.[15][16][17][18] Oligomers of ACPC have been shown to form stable helical structures.[19]

  • Cyclohexane (ACHC): The six-membered ring in ACHC typically adopts a chair conformation, which strongly influences the orientation of the amino and carboxyl groups and, consequently, the backbone conformation of the resulting peptide.

Furthermore, the cis and trans stereochemistry of the amino and carboxyl substituents on the ring plays a critical role in dictating the overall shape of the molecule and its ability to participate in hydrogen bonding networks.[20]

Methodologies for Conformational Analysis

A multi-faceted approach combining experimental and computational techniques is essential for a thorough understanding of the conformational constraints of cyclic β-amino acids.

Experimental Techniques

A suite of spectroscopic and diffraction methods provides invaluable insights into the solid-state and solution-phase conformations.

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution.[8] Key NMR parameters for conformational analysis include:

  • Nuclear Overhauser Effect (NOE): Provides through-space distance information between protons, which is crucial for determining the overall fold of a peptide.

  • Coupling Constants (J-values): Karplus-type relationships can be used to estimate dihedral angles from three-bond scalar couplings.

  • Chemical Shifts: Deviations from random coil chemical shifts can indicate the presence of stable secondary structures.

Experimental Protocol: 2D NMR for Conformational Analysis of a Cyclic β-Peptide

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., CDCl₃, CD₃OH, or H₂O/D₂O 9:1) to a final concentration of 1-10 mM.

  • Data Acquisition: Acquire a series of 2D NMR spectra, including:

    • TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within a given amino acid residue.

    • ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances.

    • Integrate cross-peaks in the ROESY/NOESY spectra to obtain distance restraints.

    • Measure coupling constants from high-resolution 1D or 2D spectra.

  • Structure Calculation: Use the experimental restraints (distances and dihedral angles) as input for molecular modeling programs (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the NMR data.

X-ray crystallography provides high-resolution structural information in the solid state.[8] This technique is invaluable for determining precise bond lengths, bond angles, and torsion angles, offering a static snapshot of the molecule's preferred conformation.

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides and proteins in solution.[21][22][23] Different secondary structures, such as helices and β-sheets, exhibit characteristic CD spectra.[24][25]

Secondary StructureCharacteristic CD Signal
α-helix Negative bands at ~222 nm and ~208 nm, positive band at ~193 nm.[22]
β-sheet Negative band at ~218 nm, positive band at ~195 nm.[22]
Random Coil Strong negative band around 195 nm.[22]

FTIR spectroscopy can be used to probe the hydrogen-bonding patterns within a peptide, which are indicative of specific secondary structures. The position of the amide I band (primarily C=O stretching) is particularly sensitive to the conformational environment.

Computational Methods

In silico approaches are indispensable for exploring the conformational energy landscape and complementing experimental data.

MM and MD simulations use classical force fields to model the potential energy of a system and simulate its dynamic behavior over time.[26] These methods are well-suited for sampling the conformational space of peptides and identifying low-energy structures.

QM methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to calculate the relative energies of different conformers with high precision.[8][9][27][28]

Workflow for Combined Experimental and Computational Conformational Analysis

G cluster_synthesis Synthesis & Validation NMR NMR Spectroscopy (NOEs, J-couplings) Model 3D Structural Model NMR->Model XRay X-ray Crystallography (Solid-State Structure) XRay->Model CD CD Spectroscopy (Secondary Structure) MD MD Simulations (Conformational Sampling) DFT DFT Calculations (Energetics) MD->DFT DFT->Model Refinement Synthesis Peptide Synthesis Synthesis->NMR Synthesis->XRay Synthesis->CD Bioactivity Biological Activity (Structure-Activity Relationship) Model->MD Model->Bioactivity

Caption: Integrated workflow for conformational analysis.

Applications in Drug Discovery and Design

The ability to induce and stabilize specific secondary structures makes cyclic β-amino acids highly valuable in medicinal chemistry.

Designing Stable Helical and Turn Structures

Oligomers of cyclic β-amino acids, particularly ACPC, have a strong propensity to form stable helices, such as the 14-helix.[29] These synthetic foldamers can mimic the α-helices often found at protein-protein interfaces, making them promising candidates for inhibiting these interactions.[29] The rigid turn structures induced by ACBC can be used to design potent and selective receptor agonists and antagonists.

Enhancing Proteolytic Stability

The non-natural backbone of β-amino acids renders peptides containing them highly resistant to degradation by proteases.[1][2][30] This increased stability translates to a longer in vivo half-life, a critical attribute for therapeutic peptides.

Modulating Pharmacokinetic Properties

The incorporation of cyclic β-amino acids can influence the lipophilicity and membrane permeability of peptides. By carefully selecting the ring size and substituents, it is possible to fine-tune the pharmacokinetic profile of a drug candidate to improve its absorption, distribution, metabolism, and excretion (ADME) properties.

Logical Relationship of Conformational Constraint to Drug Properties

G Constraint Conformational Constraint (Cyclic β-Amino Acid) Structure Well-Defined Secondary Structure Constraint->Structure Stability Increased Proteolytic Stability Constraint->Stability Activity Enhanced Biological Activity & Specificity Structure->Activity Properties Improved Pharmacokinetic Properties Stability->Properties Properties->Activity

Sources

synthesis of chiral 3-aminocyclohexanecarboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Chiral 3-Aminocyclohexanecarboxylic Acid Derivatives

Abstract

Chiral 3-aminocyclohexanecarboxylic acids are pivotal structural motifs in medicinal chemistry and drug development. Their conformationally constrained cyclohexane backbone provides a rigid scaffold that can enhance binding affinity, metabolic stability, and pharmacological properties compared to more flexible acyclic or planar aromatic analogues.[1][2] The precise spatial arrangement of the amino and carboxylic acid groups is critical for molecular recognition by biological targets, making stereocontrolled synthesis an area of intense research. This guide provides a comprehensive overview of the core strategies for synthesizing these valuable chiral building blocks, intended for researchers, chemists, and professionals in the pharmaceutical industry. We will explore asymmetric catalysis, chiral resolution techniques, and enzymatic transformations, explaining the underlying principles and providing field-proven insights into experimental design and execution.

The Strategic Importance of the 3-Aminocyclohexanecarboxylic Acid Scaffold

The cyclohexane ring, rich in sp³-hybridized carbons, imparts a distinct three-dimensional character to molecules, a feature increasingly sought after in modern drug discovery to improve target engagement and physicochemical properties.[1][2] When functionalized with amino and carboxylic acid groups at the 1 and 3 positions, this scaffold becomes a constrained β-amino acid analogue. Such structures are key components in the design of peptide mimetics, enzyme inhibitors, and receptor modulators, finding application in therapies for neurological disorders, cancer, and autoimmune diseases.[3] The stereochemistry of the substituents—whether cis or trans, and the absolute configuration (R/S)—dramatically influences biological activity. Therefore, robust and scalable methods to access enantiomerically pure isomers are essential.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers the most elegant and atom-economical route to chiral molecules by creating the desired stereocenters from prochiral precursors, avoiding the 50% theoretical yield limit of classical resolution.

Metal-Catalyzed Asymmetric Hydrogenation and Annulation

One of the most powerful strategies involves the asymmetric hydrogenation of a suitably substituted aromatic or unsaturated precursor. This approach leverages chiral metal complexes to deliver hydrogen across a double bond with high facial selectivity.

Causality Behind the Method: The choice of a chiral ligand coordinated to a metal center (e.g., Iridium, Rhodium, Ruthenium) is paramount. The ligand creates a chiral pocket around the metal, forcing the substrate to bind in a specific orientation. This pre-organization dictates the face of the double bond that is exposed to hydrogenation, thereby controlling the stereochemical outcome.

A prime example is the use of iridium-based catalysts in hydrogen borrowing catalysis, which can construct enantioenriched cyclohexanes from 1,5-diols.[4] This method involves the temporary oxidation of the diol to a ketone-aldehyde intermediate, which then undergoes an asymmetric intramolecular aldol reaction and subsequent reduction, all catalyzed by the same chiral iridium complex.[4]

Workflow for Asymmetric Hydrogen Borrowing Annulation:

G cluster_0 Catalytic Cycle Catalyst Chiral Ir(I) Complex Intermediate1 Iridium Hydride & Aldehyde-Ketone Catalyst->Intermediate1 Oxidation (H₂ Borrowing) Diol 1,5-Diol Substrate Diol->Catalyst Enters Cycle Intermediate2 Enolate Intermediate Intermediate1->Intermediate2 Intramolecular Aldol Cyclization Product_Ir Product-Ir Complex Intermediate2->Product_Ir Hydrogenation (H₂ Return) Product_Ir->Catalyst Catalyst Regeneration Product Chiral Cyclohexane Product_Ir->Product Product Release

Caption: Catalytic cycle for asymmetric hydrogen borrowing annulation.

Organocatalysis: Metal-Free Stereocontrol

Organocatalysis has emerged as a powerful alternative to metal-based systems, utilizing small, chiral organic molecules to catalyze asymmetric transformations. For cyclohexane synthesis, domino or cascade reactions involving sequential Michael additions are particularly effective.[5]

Causality Behind the Method: Chiral amines, such as those derived from quinine or proline, are frequently used as catalysts. They react reversibly with carbonyl substrates (e.g., aldehydes or ketones) to form nucleophilic enamines or electrophilic iminium ions. The chirality of the catalyst directs the subsequent bond-forming step, controlling the stereochemistry of the newly formed centers.[5] This approach allows for the construction of highly functionalized cyclohexanes with multiple contiguous stereocenters in a single pot.[5]

Experimental Protocol: Organocatalytic Michael–Michael–1,2-Addition This protocol is adapted from established methods for synthesizing highly substituted cyclohexanes and is illustrative of the technique.[5]

  • Step 1: Initial Michael Addition: To a solution of a β-ketoester (1.0 equiv) and a β-nitrostyrene derivative (1.1 equiv) in dichloromethane (DCM, 0.5 M), add the chiral amino-squaramide catalyst (1 mol%).

  • Step 2: Stirring: Stir the reaction mixture at room temperature for 24 hours until the starting materials are consumed (monitor by TLC).

  • Step 3: Domino Reaction Initiation: Add an α,α-dicyanoolefin (1.2 equiv) to the mixture, followed by the addition of an achiral base such as DBU (10 mol%).

  • Step 4: Second Stirring: Continue stirring for another 24 hours at room temperature.

  • Step 5: Work-up and Purification: Quench the reaction with saturated NH₄Cl solution, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired functionalized cyclohexane derivative.

Table 1: Representative Results for Asymmetric Synthesis Methods

Method Catalyst / Reagent Substrate Yield (%) d.r. e.e. (%) Reference
Hydrogen Borrowing Ir(cod)(acac) / DTBM-SEGPHOS Phenyl-substituted 1,5-diol 87 89:11 91:9 (e.r.) [4]
Organocatalytic Cascade Amino-squaramide / DBU β-ketoester, nitrostyrene, dicyanoolefin 53-86 >30:1 96-99 [5]

| Co-Catalyzed Hydroalkylation | CoBr₂ / Chiral Ligand | cis-Diphenyl-cyclohex-4-ene-1,2-dicarboxylate | High | High | High |[1][2] |

Chiral Resolution: Separating Enantiomers

Chiral resolution is a classical and industrially relevant technique for separating a racemic mixture into its constituent enantiomers. While it has a maximum theoretical yield of 50% for the desired enantiomer, this can be overcome by coupling it with a racemization process.

Diastereomeric Salt Crystallization

This is the most common resolution method.[6] It involves reacting the racemic mixture (e.g., 3-aminocyclohexanecarboxylic acid) with a single enantiomer of a chiral resolving agent.

Causality Behind the Method: The reaction between a racemic acid (a mixture of R-acid and S-acid) and a chiral base (e.g., S-base) produces a pair of diastereomeric salts: (R-acid, S-base) and (S-acid, S-base). Diastereomers have different physical properties, including solubility. By carefully selecting the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially, while the other remains in solution. The crystallized salt is then separated by filtration, and the resolving agent is removed to yield the enantiomerically pure acid.[6][7]

Workflow for Chiral Resolution via Diastereomeric Salt Formation:

G Racemate Racemic Mixture (R-Acid & S-Acid) Mix Formation of Diastereomeric Salts (R,S) and (S,S) Racemate->Mix Agent Chiral Resolving Agent (e.g., S-Base) Agent->Mix Crystallize Fractional Crystallization Mix->Crystallize Solid Insoluble Salt (e.g., R,S) Crystallize->Solid Different Solubility Solution Soluble Salt (e.g., S,S) Crystallize->Solution IsolateR Pure R-Enantiomer Solid->IsolateR Acidification IsolateS Pure S-Enantiomer Solution->IsolateS Acidification Recycle Racemization & Recycle of Undesired Enantiomer Solution->Recycle

Caption: Principle of separating enantiomers by diastereomeric salt crystallization.

Experimental Protocol: Resolution of Cyclohex-3-ene-1-carboxylic acid This protocol for a precursor demonstrates the general method.[7]

  • Salt Formation: Dissolve racemic cyclohex-3-ene-1-carboxylic acid (1.0 equiv) and a chiral resolving agent like (R)-α-phenylethylamine (0.5 equiv) in a suitable solvent (e.g., acetone or ethyl acetate).

  • Crystallization: Heat the mixture to obtain a clear solution, then allow it to cool slowly to room temperature to induce crystallization of one diastereomeric salt. The process can be aided by seeding with a small crystal of the desired salt.

  • Isolation: Collect the precipitated solid by filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate the chiral amine resolving agent into the aqueous phase.

  • Extraction: Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., ether or DCM).

  • Purification: Dry and evaporate the organic layer to obtain the resolved product. The optical purity can be determined by chiral HPLC or by measuring the specific rotation.

Enzymatic Kinetic Resolution

Enzymes are highly stereoselective catalysts that can differentiate between enantiomers. In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer in a racemic mixture, leaving the other enantiomer unreacted.

Causality Behind the Method: Hydrolases (like lipases or esterases) are commonly used. For a racemic ester of 3-aminocyclohexanecarboxylic acid, a lipase might selectively hydrolyze the (R)-ester to the (R)-acid, while leaving the (S)-ester untouched. The resulting mixture of the (R)-acid and (S)-ester can then be easily separated based on their different chemical properties (e.g., acid/base extraction). The enantioselectivity of the process is often very high.[8]

Conclusion and Future Outlook

The remains a dynamic field, driven by their importance in drug discovery. While classical resolution is a robust and scalable method, modern asymmetric catalysis—both metal-mediated and organocatalytic—provides more efficient and versatile routes to these complex scaffolds.[1][4][5] The development of biocatalytic and chemo-enzymatic processes is also gaining traction, offering environmentally benign and highly selective synthetic pathways.[9][10] Future efforts will likely focus on developing even more efficient catalytic systems with broader substrate scopes and perfecting cascade reactions that can build molecular complexity with minimal purification steps, further empowering the development of next-generation therapeutics.

References

  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation. Journal of the American Chemical Society.
  • Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence.
  • Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations.
  • Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation.
  • Z-cis-3-aminocyclohexanecarboxylic acid. Chem-Impex.
  • Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones.
  • Microbial/enzymatic synthesis of chiral drug intermedi
  • Efficient microbial resolution of racemic methyl 3-cyclohexene-1- carboxylate as chiral precursor of Edoxaban by newly identified Acinetobacter sp. JNU9335.
  • Synthesis of 3- and 4-Hydroxy-2-aminocyclohexanecarboxylic Acids by Iodocyclization.
  • Chiral resolution. Wikipedia.
  • Synthesising Complex Chiral Amines Through Resolution-Racemisation- Recycle.
  • cis-3-Aminocyclohexanecarboxylic acid. PubChem.
  • Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews (RSC Publishing).
  • Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
  • Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in w
  • Chiral resolution of cyclohex-3-ene-1-carboxylic acid. Semantic Scholar.
  • S-3-cyclohexenecarboxylic acid and its purification method.
  • Short and Efficient Process for the Synthesis of trans- 4-Aminocyclohexanecarboxylic Acid Derivatives.
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.

Sources

A Senior Application Scientist's Guide to the Boc Protection of 3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Amine Protection

In the intricate landscape of modern drug development and complex organic synthesis, the strategic masking and unmasking of reactive functional groups is not merely a procedural step but a cornerstone of synthetic design. The tert-butyloxycarbonyl (Boc) group is a preeminent tool in this context, offering a robust shield for amines that is both resilient to a wide array of chemical environments and predictably removable under mild acidic conditions.[1][2][3][4] This guide focuses on the application of this critical technology to 3-aminocyclohexanecarboxylic acid, a non-canonical amino acid of increasing importance. Its conformationally constrained cyclohexane scaffold is a valuable building block for designing novel peptide analogues, bioactive molecules, and pharmaceutical intermediates with specific three-dimensional architectures.[5][6][7] Understanding the nuances of its Boc protection is fundamental to leveraging its full synthetic potential.

The Core Mechanism: A Stepwise Dissection

The protection of the amino group in 3-aminocyclohexanecarboxylic acid with di-tert-butyl dicarbonate ((Boc)₂O), or Boc anhydride, is a classic nucleophilic acyl substitution.[8] The reaction's efficiency hinges on a well-understood, multi-step process that transforms the nucleophilic amine into a neutral, sterically hindered carbamate.

Causality of the Mechanistic Pathway
  • Activation via Deprotonation : The process begins by dissolving the zwitterionic 3-aminocyclohexanecarboxylic acid in an aqueous basic solution, typically using sodium hydroxide (NaOH). This step is critical for two reasons: it deprotonates the carboxylic acid to form a highly water-soluble sodium carboxylate, and it ensures the amino group is in its free, nucleophilic state (R-NH₂).

  • Nucleophilic Attack : The electron-rich nitrogen of the free amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[3][9][10] This assault on the anhydride is the key bond-forming event, resulting in a transient tetrahedral intermediate.

  • Collapse and Byproduct Cascade : This high-energy intermediate rapidly collapses. The C-O bond of the anhydride cleaves, expelling a tert-butyl carbonate anion as a leaving group.[9][10] This leaving group is inherently unstable and undergoes spontaneous decomposition into gaseous carbon dioxide (CO₂) and a tert-butoxide anion.[3][11]

  • Proton Transfer and Neutralization : The tert-butoxide anion is a strong base and is subsequently protonated by the aqueous solvent to form the final byproduct, tert-butanol. The primary product, the N-Boc protected 3-aminocyclohexanecarboxylic acid, initially exists as its sodium salt.

A critical safety and procedural note arises from this mechanism: the evolution of CO₂ gas mandates that the reaction must be performed in an open or well-vented system to prevent pressure buildup.[9][11]

Visualizing the Mechanism

Boc_Protection_Mechanism cluster_products Intermediates & Products Amine R-NH₂ (3-Aminocyclohexanecarboxylic acid) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral 1. Nucleophilic Attack Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Tetrahedral ProtectedAmine R-NH-Boc (Protected Product) Tetrahedral->ProtectedAmine 2. Collapse LeavingGroup ⁻O-C(=O)-O-tBu (tert-Butyl carbonate) Tetrahedral->LeavingGroup Byproducts CO₂ (gas) + ⁻O-tBu LeavingGroup->Byproducts 3. Decomposition FinalByproduct tBu-OH Byproducts->FinalByproduct 4. Protonation

Caption: Base-mediated Boc protection mechanism.

A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, where the rationale behind each step ensures a high probability of success. The procedure is adapted from established methods for the Boc protection of cis-3-aminocyclohexanecarboxylic acid.[12]

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmount (for 10g scale)
cis-3-Aminocyclohexanecarboxylic acid143.181.010.0 g (69.8 mmol)
Di-tert-butyl dicarbonate ((Boc)₂O)218.251.320.0 g (91.0 mmol)
Sodium Hydroxide (NaOH)40.001.54.2 g (105 mmol)
1,4-Dioxane--100 mL
Water (Deionized)--100 mL + as needed
Hydrochloric Acid (3M HCl)--As needed (~35 mL)
Dichloromethane (DCM) or Ethyl Acetate--2 x 100 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--As needed
Step-by-Step Methodology
  • Initial Dissolution (Causality: Solubilization & Activation) : In a 500 mL flask equipped with a magnetic stir bar, suspend the cis-3-aminocyclohexanecarboxylic acid (10.0 g, 69.8 mmol) in 1,4-dioxane (100 mL). Prepare a solution of NaOH (4.2 g, 105 mmol) in water (100 mL) and add it to the suspension. Stir the mixture. Insight: The amino acid will dissolve completely as the NaOH deprotonates the carboxylic acid, forming the highly soluble sodium salt and ensuring the amine is in its free, reactive state.[12]

  • Controlled Reagent Addition (Causality: Thermal Management) : Cool the resulting clear solution to 0 °C using an ice-water bath. Add the di-tert-butyl dicarbonate (20.0 g, 91.0 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. Insight: The acylation reaction is exothermic. Cooling and slow addition prevent potential side reactions and ensure controlled formation of the desired product.[1]

  • Reaction Progression (Causality: Ensuring Completion) : Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously overnight (approx. 12-16 hours). Insight: Allowing the reaction to proceed overnight at ambient temperature ensures it goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Product Isolation - pH Adjustment (Causality: Solubility Inversion) : After the reaction is complete, transfer the mixture to a separatory funnel. Cool the aqueous solution in an ice bath and slowly acidify to a pH of 3-4 by adding 3M HCl.[12] A white precipitate of the Boc-protected product will form. Insight: Acidification protonates the carboxylate group, rendering the product neutral and significantly less soluble in water, which is the crucial step for enabling its extraction into an organic solvent.[1]

  • Extraction and Purification (Causality: Phase Separation & Purity) : Extract the product from the aqueous layer using dichloromethane (DCM) or ethyl acetate (2 x 100 mL).[12] Combine the organic layers. Wash the combined organic phase with brine (1 x 50 mL) to remove residual water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Insight: This standard liquid-liquid extraction and drying sequence efficiently isolates the product from inorganic salts and water, yielding a crude product that is often of high purity.[1]

  • Final Product : The procedure should afford the target compound, 3-(tert-butoxycarbonylamino)-1-cyclohexanecarboxylic acid, as a white powder. A typical yield for this reaction is >95%.[12] The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Authoritative Grounding & Field Insights

The Boc group's utility is defined by its stability profile. It is exceptionally stable to basic conditions, nucleophiles, and reductive conditions like catalytic hydrogenation, making it orthogonal to many other protecting groups such as the benzyloxycarbonyl (Cbz) group.[1][13] This orthogonality is a key principle in multi-step synthesis, allowing for selective deprotection and reaction at different sites within a complex molecule.

The primary liability of the Boc group is its sensitivity to acid.[1] Deprotection is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[10][14] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the elimination of a stable tert-butyl cation, which subsequently decomposes to isobutylene. The resulting carbamic acid is unstable and decarboxylates to release the free amine.[10] This predictable lability is the key to its function as a temporary protecting group.

When selecting a base, the choice is dictated by the solvent system and substrate. For aqueous systems as described here, an inorganic base like NaOH or NaHCO₃ is ideal for solubilizing the amino acid starting material.[1][14] In anhydrous conditions (e.g., using THF or acetonitrile as a solvent), an organic base like triethylamine (TEA) is more common.[2]

Conclusion

The Boc protection of 3-aminocyclohexanecarboxylic acid is a robust and high-yielding transformation that is fundamental to its use in medicinal chemistry and drug discovery. The mechanism, driven by the nucleophilicity of the amine and the electrophilicity of Boc anhydride, is straightforward and predictable. By understanding the causality behind each step of the experimental protocol—from initial solubilization to the critical pH adjustment for product isolation—researchers can reliably and safely synthesize this valuable building block, paving the way for the creation of novel and complex molecular architectures.

References

  • Boc Protection Mechanism (Boc2O + Base). Common Organic Chemistry. [Link]
  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]
  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]
  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]
  • Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. [Source Not Provided].
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]
  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols.
  • Amine Protection / Deprotection. Fisher Scientific. [Link]
  • Di-tert-butyl dicarbon
  • Dual protection of amino functions involving Boc. RSC Publishing. [Link]
  • Boc-cis-3-aminocyclohexane carboxylic acid. J&K Scientific. [Link]
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • Synthesis of Boc-protected bicycloproline.
  • boc-(+/-)-cis-3-aminocyclohexane-1-carboxylic acid. Chongqing Chemdad Co., Ltd. [Link]
  • Boc Protecting Group for Amines. Chemistry Steps. [Link]
  • Discovery of Novel Aminocyclobutanecarboxylic Acid Derivatives as Succinate Dehydrogenase Inhibitors. PubMed. [Link]
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]
  • Application of 1-aminocyclohexane Carboxylic Acid to Protein Nanostructure Computer Design. PubMed. [Link]
  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using 3-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit with Cyclic β-Amino Acids

In the landscape of modern drug discovery, peptides represent a rapidly growing class of therapeutics. However, their clinical utility is often hampered by inherent limitations such as poor metabolic stability and conformational flexibility, leading to reduced efficacy and oral bioavailability.[1][2] The strategic incorporation of non-proteinogenic amino acids (NPAAs) into peptide scaffolds is a powerful strategy to overcome these hurdles.[1][3] Among these, cyclic β-amino acids, like 3-(Boc-amino)cyclohexanecarboxylic acid, are of particular interest. Their constrained cyclic backbone introduces conformational rigidity, which can pre-organize the peptide into a bioactive conformation, enhance binding affinity to biological targets, and increase resistance to enzymatic degradation by proteases.[4]

This technical guide provides a comprehensive overview and detailed protocols for the successful incorporation of this compound into peptide sequences using t-butoxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, this document is designed to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical, field-proven methodologies required for this advanced synthetic technique.

Physicochemical Properties and Strategic Considerations

This compound is a non-canonical, cyclic β-amino acid. Its incorporation into a peptide chain introduces a six-membered aliphatic ring, which significantly impacts the local and global conformation of the resulting peptidomimetic.

Key Structural Features:

  • Cyclic Backbone: The cyclohexane ring imparts significant conformational constraint, reducing the peptide's flexibility.

  • β-Amino Acid: The amino group is attached to the β-carbon relative to the carboxyl group, extending the backbone by one carbon atom compared to α-amino acids. This alteration in spacing can influence hydrogen bonding patterns and secondary structure formation.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides temporary protection of the amino functionality. It is labile to moderately strong acids, such as trifluoroacetic acid (TFA), which is a cornerstone of the Boc-SPPS strategy.[5][]

The choice of Boc protection strategy for incorporating this NPAA is deliberate. The robust nature of the Boc group and the well-established protocols for its removal and subsequent coupling reactions make it a reliable choice, especially when dealing with sterically demanding or unusual amino acid derivatives.[5][7]

Experimental Workflow: A Visual Guide

The following diagram illustrates the core cyclical process of incorporating a single this compound residue into a growing peptide chain on a solid support.

SPPS_Workflow Resin Peptide-Resin (Free N-terminus) Deprotection Boc Deprotection (25-50% TFA in DCM) Resin->Deprotection 1. Expose Amine Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (DIEA in DCM/DMF) Wash1->Neutralization 2. Prepare for Coupling Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Coupling (Boc-ACHC-OH + Coupling Reagents) Wash2->Coupling 3. Add ACHC Wash3 Wash (DMF, DCM) Coupling->Wash3 NextCycle Ready for Next Cycle Wash3->NextCycle 4. Elongate Chain

Sources

Application Note: Strategic Incorporation of 3-(Boc-amino)cyclohexanecarboxylic Acid into Peptidomimetics for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Engineering Stability and Conformation

Peptides offer remarkable therapeutic potential due to their high specificity and biological activity. However, their clinical utility is often hampered by poor metabolic stability and unpredictable conformational behavior in vivo. Peptidomimetics address these limitations by incorporating non-natural amino acids that mimic peptide structures while offering enhanced properties. 3-(Boc-amino)cyclohexanecarboxylic acid is a key building block in this field, providing a rigid cyclohexyl scaffold that imparts significant conformational constraint and resistance to enzymatic degradation.

The incorporation of this cyclic amino acid can lock the peptide backbone into a more defined and bioactive conformation, potentially increasing receptor affinity and selectivity. Furthermore, the saturated carbocyclic ring is impervious to the action of proteases, which are a primary cause of peptide degradation in the body. This application note provides a comprehensive guide to the strategic incorporation of this compound, covering synthetic protocols, mechanistic considerations, and analytical validation.

Core Principles: The Rationale for Cyclohexyl Scaffolds

The decision to incorporate a cyclohexyl-based amino acid is driven by the need to control the three-dimensional structure of a peptide. The chair-like conformation of the cyclohexane ring restricts the rotational freedom of the peptide backbone far more than a simple linear side chain. This pre-organization can reduce the entropic penalty of binding to a biological target, leading to higher affinity.

The choice between cis and trans isomers of this compound is a critical design element, as each will enforce a different, distinct spatial arrangement of the flanking peptide residues. The trans isomer typically promotes a more extended conformation, while the cis isomer can induce turns, mimicking β-turn structures found in natural proteins.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for incorporating this compound is through solid-phase peptide synthesis (SPPS). The following protocol is a generalized workflow adaptable to most standard peptide synthesizers.

Protocol 1: Automated Solid-Phase Peptide Synthesis
  • Resin Selection and Swelling:

    • Choose a suitable resin based on the C-terminal acid or amide requirement (e.g., 2-Chlorotrityl chloride resin for a C-terminal acid).

    • Swell the resin in an appropriate solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)) for 30-60 minutes.

  • First Amino Acid Loading (If applicable):

    • Load the first standard Fmoc-protected amino acid onto the resin according to established protocols.

  • Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

    • Wash the resin thoroughly with DMF to remove residual piperidine.

  • Coupling of this compound:

    • Prepare the coupling solution: Dissolve this compound (3-5 equivalents), a coupling agent like HBTU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. The steric bulk of the cyclohexyl ring may necessitate longer coupling times or double coupling.

  • Capping (Optional but Recommended):

    • To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and a base in DMF.

  • Chain Elongation:

    • Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Cleavage and Global Deprotection:

    • Once the synthesis is complete, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove all side-chain protecting groups, including the Boc group from the cyclohexyl amino acid.

  • Purification and Analysis:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptidomimetic by mass spectrometry (MS) and analytical HPLC.

Workflow Visualization

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash DMF Wash deprotection->wash Remove Piperidine coupling Amino Acid Coupling (AA, HBTU, DIPEA) wash_after_coupling DMF Wash coupling->wash_after_coupling Remove Excess Reagents wash->coupling coupling_special Couple 3-(Boc-amino) cyclohexanecarboxylic acid wash->coupling_special final_cleavage Cleavage & Deprotection (TFA Cocktail) purification RP-HPLC Purification final_cleavage->purification end End: Pure Peptidomimetic purification->end wash_after_coupling->deprotection Repeat for next AA wash_after_coupling->final_cleavage After last AA coupling_special->wash_after_coupling Longer coupling time

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

Mechanistic Considerations and Optimization

The success of incorporating this compound hinges on achieving efficient coupling. The steric hindrance from the bulky cyclohexyl group can slow down the reaction compared to standard proteinogenic amino acids.

Table 1: Comparison of Coupling Reagents
Coupling ReagentActivation MechanismRecommended UseNotes
HBTU/DIPEA Forms an active HOBt esterStandard choice for sterically hindered amino acidsHigh efficiency, but can cause racemization.
HATU/DIPEA Forms a more reactive HOAt esterHighly hindered couplingsMore potent and faster than HBTU, but also more expensive.
DIC/Oxyma Carbodiimide-mediated activationGood for preventing racemizationSlower than aminium-based reagents; may require longer reaction times.

To ensure complete coupling, a ninhydrin test can be performed on a small sample of the resin after the coupling step. A colorless result indicates the absence of free primary amines and a successful reaction. If the test is positive, a second coupling (double coupling) is recommended before proceeding to the next deprotection step.

Structural Impact and Characterization

The introduction of the cyclohexyl moiety has a profound and predictable impact on the peptide's secondary structure.

Conformational_Constraint cluster_flex Low Affinity State cluster_constrained High Affinity State flexible Flexible Peptide Chain (e.g., Gly-Ala-Gly) conf1 Conf A flexible->conf1 Multiple Conformations conf2 Conf B flexible->conf2 Multiple Conformations conf3 Conf C (Active) flexible->conf3 Multiple Conformations constrained Constrained Peptidomimetic active_conf Locked Active Conformation constrained->active_conf Pre-organized target Biological Target (Receptor) conf3->target Binding (High Entropic Cost) active_conf->target Binding (Low Entropic Cost)

Caption: Conformational constraint by the cyclohexyl scaffold reduces the entropic penalty of receptor binding.

Characterization of the final peptidomimetic should include techniques to confirm its structure. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for this purpose. 2D NMR experiments, such as NOESY, can reveal through-space interactions that confirm the specific fold induced by the cyclic residue.

Conclusion and Future Outlook

The incorporation of this compound is a validated and powerful strategy in peptidomimetic design. It provides a robust tool for enforcing conformational rigidity and enhancing proteolytic stability, directly addressing two of the most significant challenges in peptide drug development. The protocols and principles outlined in this note serve as a guide for the rational design and synthesis of next-generation peptide-based therapeutics with improved pharmacological profiles. Future work in this area will likely focus on exploring a wider diversity of substituted cyclohexyl amino acids to fine-tune the geometric and electronic properties of peptidomimetics for even greater therapeutic efficacy.

References

  • Solid-Phase Peptide Synthesis: A Practical Guide. (Book) by Fernando Albericio and Judy M. Behold. Provides comprehensive protocols and background on SPPS techniques.
  • The role of conformational constraint in the design of bioactive peptides. (Journal Article) by Hruby, V. J. in Biopolymers. This foundational review discusses the principles of using constrained amino acids to enhance peptide activity. URL: [Link]
  • 2-Chlorotrityl chloride resin. (Technical Data Sheet) by Iris Biotech. Provides specific protocols for loading and cleavage from this widely used solid support. URL: [Link]

Application Note & Protocols: Efficient Coupling of 3-(Boc-amino)cyclohexanecarboxylic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The incorporation of structurally unique amino acids, such as 3-(Boc-amino)cyclohexanecarboxylic acid (Boc-3-Ac6c-OH), into peptide scaffolds is a critical strategy in modern drug development for enhancing conformational rigidity and metabolic stability. As a cyclic β-amino acid, Boc-3-Ac6c-OH presents significant steric challenges in standard Solid-Phase Peptide Synthesis (SPPS) protocols, often leading to incomplete couplings and deletion sequences. This application note provides a detailed guide for researchers, outlining the underlying synthetic hurdles and presenting robust, field-proven coupling protocols to ensure the efficient incorporation of this hindered building block. We focus on high-efficiency uronium salt and carbodiimide/additive-based methods, complete with step-by-step instructions, optimization strategies, and a comparative analysis to guide reagent selection.

The Synthetic Challenge: Steric Hindrance in Cyclic β-Amino Acids

The successful stepwise assembly of a peptide on a solid support hinges on achieving near-quantitative yields at each deprotection and coupling step.[1] However, the structural rigidity and bulk of the cyclohexyl backbone in Boc-3-Ac6c-OH significantly impede the approach of the activated carboxyl group to the resin-bound N-terminal amine. This steric hindrance is a well-known challenge with residues like α,α-disubstituted or N-methylated amino acids, leading to slower reaction kinetics and often incomplete acylation.[2][3]

Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC) alone, are frequently insufficient to overcome this energy barrier, resulting in low yields.[3] Therefore, specialized, highly reactive coupling strategies are not just recommended but essential for the successful synthesis of peptides containing these constrained residues.[4] The choice of resin is also critical; low-loading resins (e.g., 0.1–0.3 mmol/g) are often used to minimize chain aggregation and steric crowding on the support surface, thereby facilitating more efficient reactions.[5][6]

High-Efficiency Coupling Reagents and Strategies

To overcome the challenges posed by Boc-3-Ac6c-OH, coupling strategies must generate a highly reactive activated ester intermediate that can rapidly acylate the sterically encumbered amine. Two classes of reagents have proven exceptionally effective in this context.

Uronium/Aminium Salt Reagents: The HATU Advantage

Uronium/aminium-based reagents, particularly HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are considered the premier choice for difficult couplings.[2] The efficacy of HATU stems from its reaction with the carboxylic acid in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), forming a highly reactive OAt-active ester.[2][7] The 7-azabenzotriazole (OAt) moiety provides anchimeric assistance, accelerating the coupling reaction and suppressing racemization more effectively than its HOBt-based analogue, HBTU.[2][8]

Carbodiimides with Oxime Additives: DIC/OxymaPure

The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive is a robust and cost-effective strategy. While HOBt has been a traditional choice, OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) has emerged as a superior alternative.[9] The DIC/OxymaPure system forms a potent O-acylisourea intermediate that is rapidly converted into a highly reactive and less racemization-prone oxime ester.[9][10] This combination has demonstrated excellent performance in minimizing side reactions and driving difficult couplings to completion.[11]

Comparative Analysis of Recommended Protocols

The selection of a coupling protocol depends on factors such as the sequence, scale, and cost considerations. The following table summarizes the key parameters for the two recommended methods for coupling Boc-3-Ac6c-OH.

ParameterProtocol A: HATU/DIPEAProtocol B: DIC/OxymaPure
Reagent Type Uronium/Aminium SaltCarbodiimide + Additive
Activation Speed Very FastFast
Relative Cost HighModerate
Typical Equivalents 3.0 eq. Amino Acid / 2.9 eq. HATU / 6.0 eq. DIPEA3.0 eq. Amino Acid / 3.0 eq. DIC / 3.0 eq. OxymaPure
Typical Coupling Time 1 - 2 hours1 - 2 hours
Key Advantage Highest reactivity for severely hindered couplings, low racemization.[8]Excellent efficiency, lower cost, reduced risk of guanidinylation side reactions.[10][11]
Primary Reference [2][7][9][12]

Detailed Experimental Protocols

The following protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent equivalents should be calculated based on the initial resin loading.

General SPPS Considerations
  • Resin: Use a low-loading Wang or Rink Amide resin (0.1-0.4 mmol/g). Swell the resin in dimethylformamide (DMF) for at least 30 minutes before the first deprotection.[13]

  • Solvents: Use high-purity, peptide-synthesis-grade DMF.

  • Deprotection: For Boc-SPPS, Nα-Boc group removal is achieved with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[14] This is followed by neutralization with a base like DIPEA before coupling.

Protocol A: HATU-Mediated Coupling

This protocol is the gold standard for incorporating sterically demanding residues.

Materials:

  • Nα-Boc-deprotected peptide-resin (0.1 mmol)

  • Boc-3-Ac6c-OH (0.3 mmol, 3.0 eq.)

  • HATU (0.29 mmol, 2.9 eq.)

  • DIPEA (0.6 mmol, 6.0 eq.)

  • DMF (to swell resin and dissolve reagents)

Procedure:

  • Pre-activation: In a separate vessel, dissolve Boc-3-Ac6c-OH and HATU in DMF (~2 mL). Add DIPEA to the solution and vortex for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the vessel containing the swollen, deprotected, and neutralized peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, proceed to the optimization strategies in Section 5.

  • Washing: Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL) to remove excess reagents and byproducts.

Protocol B: DIC/OxymaPure-Mediated Coupling

This protocol offers a highly efficient and more economical alternative to HATU.

Materials:

  • Nα-Boc-deprotected peptide-resin (0.1 mmol)

  • Boc-3-Ac6c-OH (0.3 mmol, 3.0 eq.)

  • OxymaPure (0.3 mmol, 3.0 eq.)

  • DIC (0.3 mmol, 3.0 eq.)

  • DMF

Procedure:

  • Reagent Solution: In a separate vessel, dissolve Boc-3-Ac6c-OH and OxymaPure in DMF (~2 mL).

  • Activation & Coupling: Add the amino acid/OxymaPure solution to the deprotected and neutralized peptide-resin. Immediately add the DIC to the vessel. Note: Adding DIC last minimizes potential side reactions.[9]

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive, consider extending the reaction time or proceeding to optimization strategies.

  • Washing: Upon completion, drain the vessel and wash the resin as described in Protocol A (Step 5).

Optimization & Troubleshooting

If initial coupling is incomplete, as indicated by a positive Kaiser test, several strategies can be employed:

  • Double Coupling: This is the most common and effective strategy. After the initial coupling and washing steps, simply repeat the entire coupling protocol with a fresh solution of activated amino acid.[15] This ensures that any remaining unreacted sites are acylated.

  • Extended Reaction Time: For particularly difficult sequences, extending the coupling time to 4 hours or overnight may be beneficial.

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions for hindered amino acids by providing localized, efficient heating.[16] Coupling times can often be reduced to 5-10 minutes at elevated temperatures (e.g., 75-80°C).

Visual Workflow and Mechanisms

The following diagrams illustrate the general SPPS cycle and the activation mechanism central to the HATU protocol.

SPPS_Cycle Resin Peptide-Resin Deprotection 1. Nα-Boc Deprotection (TFA/DCM) Resin->Deprotection Wash_Neut 2. Wash & Neutralize (DMF, DIPEA) Deprotection->Wash_Neut Coupling 3. Couple Boc-3-Ac6c-OH (HATU or DIC/Oxyma) Wash_Neut->Coupling Wash_Final 4. Final Wash (DMF) Coupling->Wash_Final Next_Cycle Ready for Next Cycle or Final Cleavage Wash_Final->Next_Cycle Next_Cycle->Deprotection Repeat HATU_Mechanism cluster_reactants Reactants cluster_products Activated Species AA Boc-3-Ac6c-OH R-COOH ActiveEster Highly Reactive OAt-Ester R-COO-At AA->ActiveEster Activation HATU HATU HATU->ActiveEster Activation Base DIPEA Base->ActiveEster Activation FinalPeptide {Coupled Peptide | R-CONH-Peptide} ActiveEster->FinalPeptide Coupling Peptide Resin-Bound Amine H₂N-Peptide Peptide->FinalPeptide Coupling

Caption: Simplified activation of a carboxylic acid using HATU and a base.

Conclusion

The successful incorporation of this compound into peptide sequences is readily achievable with the appropriate selection of high-reactivity coupling reagents. Both HATU/DIPEA and DIC/OxymaPure protocols provide the necessary potency to overcome the significant steric barriers presented by this cyclic β-amino acid. For routine synthesis, DIC/OxymaPure offers an excellent balance of efficacy and cost, while HATU remains the reagent of choice for the most demanding coupling scenarios. The implementation of monitoring steps and optimization strategies like double coupling will ensure high-fidelity synthesis, enabling the exploration of novel, conformationally constrained peptides for therapeutic applications.

References

  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids. BenchChem.
  • Creative Peptides. (n.d.). Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques.
  • Biotage. (n.d.). Solid-Phase Synthesis of Cyclic Peptides (SPPS Guide). Biotage.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
  • Creative Peptides. (n.d.). How to Optimize Peptide Synthesis?.
  • Zhang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2189. [Link]
  • Sabatino, G., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. [Link]
  • Hartrampf, N., et al. (2020). Accelerated chemical synthesis of peptides and small proteins. Proceedings of the National Academy of Sciences, 117(14), 7733-7741. [Link]
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
  • de la Torre, B. G., & Albericio, F. (2024). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Journal of Peptide Science. [Link]
  • Kumar, A., et al. (2021).
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11624-11629. [Link]
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]
  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides.
  • Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters, 16(3), 940-943. [Link]
  • E-Jean, G., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(6), 403-415. [Link]
  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
  • Creative Peptides. (n.d.). Overview of Custom Peptide Synthesis.
  • CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. YouTube.
  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5676-5687. [Link]
  • Coin, I. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]
  • Aapptec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Aapptec Peptides.
  • Reza, D., et al. (2023).
  • Liskamp, R. M., et al. (2014). Synthesis of trifunctional cyclo-β-tripeptide templates. Beilstein Journal of Organic Chemistry, 10, 1269-1276. [Link]
  • Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8203-8211. [Link]
  • Wikipedia. (n.d.). Peptide synthesis. Wikipedia. [Link]
  • BenchChem. (2025). Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH. BenchChem.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
  • Brückner, H., & Behrendt, R. (2015). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 11, 2337-2356. [Link]

Sources

Inducing Helical Order: Application Notes and Protocols for 3-(Boc-amino)cyclohexanecarboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The precise control of peptide conformation is a cornerstone of modern drug discovery and biomaterial engineering. Unnatural amino acids, particularly cyclic β-amino acids, have emerged as powerful tools for inducing stable secondary structures. This guide provides a comprehensive overview and detailed protocols for the use of 3-(Boc-amino)cyclohexanecarboxylic acid to promote helical folds in synthetic peptides. We will delve into the mechanistic underpinnings of this phenomenon, provide step-by-step instructions for solid-phase peptide synthesis (SPPS), and outline robust analytical methods for the characterization of the resulting helical structures.

Introduction: The Quest for Conformational Control

Linear peptides often exist as a dynamic ensemble of conformations in solution, a characteristic that can limit their therapeutic potential due to reduced receptor affinity and increased susceptibility to proteolytic degradation.[1] The introduction of conformational constraints is a proven strategy to pre-organize a peptide into its bioactive conformation, thereby enhancing its stability and binding affinity.[1] Cyclic β-amino acids, with their constrained backbone, are particularly effective at nucleating and stabilizing helical structures.

This compound, a cyclohexane-based β-amino acid, is an excellent building block for inducing helical folds. The cyclohexane ring restricts the torsional angles of the peptide backbone, promoting the formation of stable intramolecular hydrogen bonds that are characteristic of helical structures, most notably the 14-helix.

Mechanism of Helix Induction

The incorporation of 3-aminocyclohexanecarboxylic acid into a peptide chain introduces a rigid cyclic constraint. This rigidity limits the available conformational space of the peptide backbone, favoring dihedral angles that are conducive to the formation of a 14-helix, a helical structure common to β-peptides. This helix is characterized by a 14-membered hydrogen-bonded ring formed between the carbonyl oxygen of one residue and the amide proton of the residue two positions down the chain (i to i-2).

The stereochemistry of the 3-aminocyclohexanecarboxylic acid (cis or trans) plays a crucial role in its helical propensity. While both isomers can be incorporated into peptides, the trans isomer is generally considered a stronger helix inducer due to its more favorable pre-organization for the 14-helical fold.[2][3]

cluster_0 Mechanism of 14-Helix Induction Peptide_Chain Linear Peptide Chain Cyclic_Residue Incorporation of 3-Aminocyclohexanecarboxylic Acid Peptide_Chain->Cyclic_Residue Conformational_Constraint Restricted Torsional Angles Cyclic_Residue->Conformational_Constraint Helix_Nucleation Favorable Dihedral Angles Conformational_Constraint->Helix_Nucleation Helix_Propagation Formation of Intramolecular (i to i-2) Hydrogen Bonds Helix_Nucleation->Helix_Propagation Stable_Helix Stable 14-Helix Structure Helix_Propagation->Stable_Helix

Figure 1: Mechanism of 14-helix induction by 3-aminocyclohexanecarboxylic acid.

Solid-Phase Peptide Synthesis (SPPS) Protocols

The following protocols are based on the widely used Boc/Bzl strategy for SPPS. Adjustments may be necessary depending on the specific peptide sequence and the available instrumentation.

Materials
  • Boc-protected amino acids

  • This compound (cis and/or trans isomers)

  • Merrifield or PAM resin

  • N,N'-Diisopropylcarbodiimide (DIC) or other suitable coupling reagent

  • 1-Hydroxybenzotriazole (HOBt) or OxymaPure®

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (for Fmoc strategy comparison)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

General SPPS Cycle

The synthesis follows a cyclical process of deprotection, activation, and coupling.

Start Start with Resin-Bound Amino Acid Deprotection Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Neutralization (DIEA in DCM/DMF) Deprotection->Neutralization Coupling Amino Acid Activation & Coupling (DIC/HOBt or other) Neutralization->Coupling Wash Wash (DCM and DMF) Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Repeat->Deprotection

Figure 2: General Solid-Phase Peptide Synthesis (SPPS) cycle.

Detailed Protocol for a Single Coupling Cycle

This protocol outlines the steps for coupling one amino acid.

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).

    • Treat again with 50% TFA in DCM for 20-30 minutes.[4]

    • Wash the resin with DCM (3x), isopropanol (1x), and DCM (3x).

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 2 minutes (2x).

    • Wash the resin with DCM (3x).

  • Coupling of this compound:

    • Due to the potential for steric hindrance, a more robust coupling strategy is recommended.

    • In a separate vessel, dissolve 3 equivalents of this compound and 3 equivalents of HOBt (or OxymaPure®) in DMF.

    • Add 3 equivalents of DIC and pre-activate for 10-15 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. A longer coupling time may be necessary compared to standard amino acids.

    • Monitor the reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), a second coupling may be required.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Peptide Cleavage and Deprotection
  • After the final coupling and deprotection steps, wash the resin thoroughly with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[5]

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.[6]

  • Centrifuge to pellet the peptide, and wash the pellet with cold diethyl ether (3x).

  • Dry the crude peptide under vacuum.

Purification

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile and water containing 0.1% TFA.

Characterization of Helical Structure

Confirmation of the induced helical conformation is critical. Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques for this analysis.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution.

  • Principle: Helical structures exhibit a characteristic CD spectrum in the far-UV region (190-250 nm).

  • Expected Spectrum for a 14-Helix: Peptides adopting a 14-helical conformation typically show a strong positive band around 205 nm and a weaker negative band around 220 nm. The intensity of these bands correlates with the helicity of the peptide.[7]

Table 1: Typical CD Spectral Features of Peptide Secondary Structures

Secondary StructureWavelength of Maxima (nm)Wavelength of Minima (nm)
α-Helix ~192~208, ~222
14-Helix (β-peptide) ~205~220 (weaker)
β-Sheet ~195~215
Random Coil ~215~195

Protocol for CD Spectroscopy:

  • Dissolve the purified peptide in a suitable solvent (e.g., methanol, trifluoroethanol, or aqueous buffer) at a concentration of 0.1-0.2 mg/mL.

  • Use a quartz cuvette with a path length of 0.1 cm.

  • Record the CD spectrum from 260 nm to 190 nm at 25°C.

  • Acquire a baseline spectrum of the solvent and subtract it from the peptide spectrum.

  • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] to normalize for concentration and peptide length.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed atomic-level information about the peptide's three-dimensional structure.

  • Principle: Specific NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), are indicative of particular secondary structures.

  • Key Indicators of Helical Structure:

    • Chemical Shifts: The chemical shifts of α-protons in helical peptides are typically upfield compared to their random coil values.

    • NOEs: The presence of short-to-medium range NOEs between backbone protons, such as dαN(i, i+2), dαN(i, i+3), and dNN(i, i+1), are characteristic of helical structures. For a 14-helix, specific NOEs between protons of residues i and i-2 are expected.

    • Coupling Constants: Small ³J(HN, Hα) coupling constants (typically < 6 Hz) are indicative of helical conformations.

Protocol for 2D NMR Spectroscopy:

  • Dissolve the purified peptide in a deuterated solvent (e.g., CD₃OH, CDCl₃, or H₂O/D₂O 9:1) to a concentration of 1-5 mM.

  • Acquire a set of 2D NMR spectra, including TOCSY and NOESY (or ROESY).

  • Assign the proton resonances using the TOCSY spectrum to identify spin systems and sequential assignment using the NOESY/ROESY spectrum.

  • Analyze the NOESY/ROESY spectrum for characteristic short- and medium-range NOE cross-peaks that define the helical fold.

  • Measure ³J(HN, Hα) coupling constants from a high-resolution 1D proton spectrum or a 2D J-resolved spectrum.

cluster_1 Structural Characterization Workflow Purified_Peptide Purified Peptide CD_Spectroscopy Circular Dichroism (CD) Spectroscopy Purified_Peptide->CD_Spectroscopy NMR_Spectroscopy Nuclear Magnetic Resonance (NMR) Spectroscopy Purified_Peptide->NMR_Spectroscopy CD_Data CD Spectrum (Mean Residue Ellipticity) CD_Spectroscopy->CD_Data NMR_Data 2D NMR Spectra (TOCSY, NOESY/ROESY) NMR_Spectroscopy->NMR_Data Secondary_Structure Secondary Structure Analysis (Helicity Confirmation) CD_Data->Secondary_Structure NMR_Data->Secondary_Structure 3D_Structure 3D Structure Calculation (Optional) Secondary_Structure->3D_Structure

Figure 3: Workflow for the structural characterization of peptides.

Applications in Drug Discovery

The ability to rationally design and synthesize peptides with stable helical conformations has significant implications for drug discovery.[8] Helical peptides can mimic the α-helical domains of proteins that are involved in protein-protein interactions (PPIs). By presenting a stable helical epitope, these synthetic peptides can act as potent and specific inhibitors of PPIs that are implicated in various diseases, including cancer and infectious diseases. The enhanced proteolytic stability conferred by the unnatural β-amino acid backbone further enhances their potential as therapeutic agents.[9]

Troubleshooting

Table 2: Common Issues and Solutions in the Synthesis and Analysis of Helical Peptides

IssuePossible CauseRecommended Solution
Incomplete Coupling Steric hindrance of the cyclic amino acid.Use a stronger coupling reagent (e.g., HATU, HCTU), increase the coupling time, or perform a double coupling.
Low Peptide Yield Inefficient cleavage or precipitation.Ensure complete cleavage by extending the reaction time or using a stronger cleavage cocktail. Optimize precipitation conditions (e.g., colder ether, sufficient volume).
Poor Helicity (from CD) Incorrect stereoisomer used, or the peptide sequence is not conducive to helix formation.Verify the stereochemistry of the 3-aminocyclohexanecarboxylic acid. Redesign the peptide with additional helix-promoting residues.
Ambiguous NMR Spectra Peptide aggregation.Acquire spectra at different concentrations and temperatures. Consider using a more disaggregating solvent.

Conclusion

This compound is a valuable building block for the rational design of helical peptides. Its incorporation into peptide sequences provides a robust method for inducing and stabilizing helical conformations. The detailed protocols and analytical methods provided in this guide will enable researchers to confidently synthesize and characterize these conformationally constrained peptides, paving the way for the development of novel therapeutics and advanced biomaterials.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandino, R., Sánchez-Pedregal, V. M., ... & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8211-8220.
  • Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandino, R., Sánchez-Pedregal, V. M., ... & Estévez, J. C. (2023).
  • Dauber-Osguthorpe, P., & Osguthorpe, D. J. (2003). Circular dichroism spectra of beta-peptides. Journal of peptide research, 62(3), 125-135.
  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(27), 6467-6476.
  • Vazquez, M. E. (2015, February 3). Are double couplings in SPPS interesting for purity of short peptides? [Online forum post].
  • CEM Corporation. (2017). Application Note: Peptide Cleavage and Protected Cleavage Procedures.
  • Pace, C. N., & Scholtz, J. M. (1998). A helix propensity scale based on experimental studies of peptides and proteins. Biophysical journal, 75(1), 422-427.
  • Woody, R. W., & Sreerama, N. (1999). Calculated CD spectra for-helices with 4 (), 8 (-), and 11 (-) peptide groups. Journal of the American Chemical Society, 121(48), 11486-11493.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Soós, K., Mándity, I. M., Fülöp, L., & Mándity, I. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC advances, 9(54), 31627-31634.
  • Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC deprotection.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide research, 8(3), 178-186.
  • Vass, E., Strijowski, U., Wollschläger, K., Mándity, I. M., Szilvágyi, G., Jewgiński, M., ... & Hollósi, M. (2010). VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. Journal of peptide science, 16(11), 613-620.
  • Bachem. (n.d.). Solid phase peptide.
  • Kundu, B., & D'mello, S. (2020). FeCl3-Mediated Boc Deprotection: Mild Facile Boc- Chemistry in Solution and on Resin. ChemistrySelect, 5(4), 1339-1343.
  • De Pol, S., Zorn, C., Klein, C. D., & Wennemers, H. (2013). Surprisingly Stable Helical Conformations in α/β-Peptides by Incorporation of Cis-β-Aminocyclopropane Carboxylic Acids.
  • Raguse, T. L., Lai, J. R., LePlae, P. R., & Gellman, S. H. (2003). Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. Organic letters, 5(22), 4065-4068.
  • CEM Corporation. (n.d.). Application Note Peptide Cleavage and Protected Cleavage Procedures.
  • Zerbe, O. (n.d.). peptide nmr.
  • De Gortari, I., & O'Connor, M. (2020). Using 1H and 13C NMR chemical shifts to determine cyclic peptide conformations: a combined molecular dynamics and quantum mechanics approach. Chemical Science, 11(36), 9836-9847.
  • Gan, Q., & Huc, I. (2011). Solid Phase Synthesis of Aromatic Oligoamides: Application to Helical Water-Soluble Foldamers. Accounts of chemical research, 44(4), 253-263.
  • Wels, B., & Mutter, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Horne, W. S., & Gellman, S. H. (2005). 19F NMR chemical shifts induced by a helical peptide. Journal of the American Chemical Society, 127(20), 7350-7351.
  • Samant, M. P., & Gellman, S. H. (2005). Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. The Journal of organic chemistry, 70(18), 7129-7137.
  • Osaka University. (n.d.). The University of Osaka Institutional Knowledge Archive : OUKA.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTec. (n.d.). Coupling Reagents.
  • Vila, J. A., & Scheraga, H. A. (2008). Position dependence of the 13C chemical shifts of α-helical model peptides. Fingerprint of the 20 naturally occurring amino acids. Proceedings of the National Academy of Sciences, 105(38), 14357-14362.
  • Jensen, K. J., & Barany, G. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • P. R. E. C. I. S. I. O. N. Biologics. (2021, February 3).
  • Barany, G., & Merrifield, R. B. (2015). US9090654B2 - Boc and Fmoc solid phase peptide synthesis.

Sources

Application Notes & Protocols: A Guide to the Solid-Phase Synthesis of β-Peptides with 3-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the synthesis of modified peptides and peptidomimetics.

I. Foreword: The Structural Significance of Cyclic β-Amino Acids

The field of peptidomimetics continually seeks to design molecules that replicate the biological activity of natural peptides while overcoming their inherent limitations, such as proteolytic instability and poor bioavailability. β-peptides, oligomers of β-amino acids, represent a cornerstone of this endeavor. Their backbone, extended by an additional carbon atom per residue compared to α-peptides, grants them remarkable resistance to enzymatic degradation.[1]

Among the diverse array of β-amino acid building blocks, cyclic residues like 3-(Boc-amino)cyclohexanecarboxylic acid are of particular interest. The cyclohexane scaffold imposes significant conformational constraints on the peptide backbone. This pre-organization can favor specific, well-defined secondary structures, such as helices and turns, which is a critical feature for mimicking the bioactive conformation of a parent peptide and enhancing binding affinity to biological targets.[2] The defined stereochemistry of the cis or trans isomers of this compound provides a powerful tool for precise structural control in drug design.[3]

This guide provides a comprehensive framework for the successful solid-phase peptide synthesis (SPPS) of β-peptides containing this compound, utilizing the tert-butyloxycarbonyl (Boc) protection strategy. We will delve into the rationale behind procedural choices, offering field-proven insights to navigate the unique challenges presented by this sterically demanding, cyclic building block.

II. Foundational Principles: The Boc/Bzl Strategy in β-Peptide Synthesis

The synthesis of these β-peptides is effectively achieved using the Boc/Bzl protection scheme, a classic and robust method for SPPS.[4] This strategy is predicated on a graded acid liability for the removal of protecting groups.

  • Temporary Nα-Protection: The α-amino group is protected with the acid-labile Boc group. This group is stable during the coupling reaction but is selectively removed at the beginning of each synthesis cycle using a moderate acid, typically trifluoroacetic acid (TFA).[5]

  • Permanent Side-Chain Protection: Reactive side chains of other amino acids in the sequence are protected with groups, often benzyl (Bzl)-based ethers, esters, or carbamates, that are stable to the repetitive TFA treatments used for Boc deprotection.[4]

  • Final Cleavage: These "permanent" side-chain protecting groups, along with the linkage of the peptide to the solid support, are removed simultaneously in the final step with a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5]

This graded acidolysis is the cornerstone of the Boc/Bzl strategy, allowing for the stepwise and controlled assembly of the peptide chain.

III. Experimental Design: Materials and Core Reagents

Successful synthesis is contingent on the quality of the starting materials. Ensure all solvents are peptide synthesis grade or higher and reagents are stored under appropriate conditions.

Reagent/Material Grade/Specification Supplier Example Key Considerations
Resin Merrifield or PAM ResinSigma-Aldrich, NovabiochemPAM resin is recommended for longer peptides to minimize peptide loss during TFA deprotection steps.[5]
Amino Acids
This compoundcis or trans isomer, >98% purityBenchChem, MySkinRecipesThe choice of isomer is critical for the final peptide's conformation.
Other Boc-protected β- or α-amino acids>98% purity, with appropriate side-chain protectionChemPep, AAPPTecEnsure side-chain protecting groups are compatible with the final HF or TFMSA cleavage.
Solvents
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher ScientificMust be low in amine content.
Dichloromethane (DCM)ACS Grade or higherVWR
Isopropanol (IPA)ACS GradeVWRUsed for washing and shrinking the resin.[5]
Diethyl ether (Et2O)AnhydrousSigma-AldrichUsed for peptide precipitation.
Coupling Reagents
HBTU / HATU>99% purityAAPPTec, BachemRecommended for the sterically hindered cyclic β-amino acid.[6][7]
HOBtAnhydrous, >99%Sigma-AldrichUsed as an additive with carbodiimides to suppress racemization.[8]
DIC>99%AAPPTecA liquid carbodiimide, useful as the byproduct is soluble.[8]
Bases
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeSigma-AldrichA non-nucleophilic base for neutralization.[4]
Deprotection/Cleavage
Trifluoroacetic acid (TFA)Reagent Grade, >99%Sigma-AldrichUsed for Boc deprotection.
Hydrogen Fluoride (HF) or TFMSAAnhydrousContact specialized suppliersEXTREME CAUTION: Highly corrosive and toxic. Requires specialized apparatus.[5]
Scavengers p-Cresol, Thioanisole, Dithiothreitol (DTE)Sigma-AldrichEssential to trap reactive cations generated during cleavage.[4][5]

IV. Synthesis Workflow: A Step-by-Step Protocol

The synthesis of a β-peptide follows a cyclical process of deprotection, activation, and coupling. The following protocol is a general guide for manual synthesis and should be adapted as needed for automated synthesizers.

Diagram of the Boc-SPPS Cycle

SPPS_Workflow cluster_resin Solid Support Resin Resin-Peptide(n) Deprotection 1. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Start Cycle Wash_Neutralize 2. Wash & Neutralize (DCM, IPA, DIEA) Deprotection->Wash_Neutralize Coupling 3. Coupling (Boc-AA, HBTU/HATU, DIEA in DMF) Wash_Neutralize->Coupling Wash_Final 4. Final Wash (DMF, DCM) Coupling->Wash_Final Wash_Final->Resin Resin-Peptide(n+1) Ready for next cycle

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).

Step 1: Resin Preparation and First Amino Acid Loading

The synthesis begins by anchoring the C-terminal amino acid to the solid support. For this guide, we assume the first amino acid is not 3-aminocyclohexanecarboxylic acid.

  • Resin Swelling: Swell the chosen resin (e.g., 1g of Merrifield resin) in DCM for 1 hour in a reaction vessel.

  • First Amino Acid Attachment (Cesium Salt Method):

    • Dissolve the first Boc-protected amino acid (2-3 equivalents relative to resin loading) in a solution of DMF and water.

    • Add cesium carbonate (Cs₂CO₃) and stir until the amino acid is fully dissolved and the pH is neutral.

    • Evaporate the solvent to obtain the Boc-amino acid cesium salt.

    • Add the dried salt to the swollen resin in fresh DMF.

    • Heat the mixture to 50°C and agitate for 12-24 hours.

    • Wash the resin thoroughly with DMF, DMF/water, DMF, and finally DCM. Dry under vacuum.

    • Rationale: The cesium salt method is a widely used, racemization-free procedure for esterifying the first amino acid to chloromethylated resins like Merrifield resin.[5]

Step 2: The Elongation Cycle

This cycle is repeated for each subsequent amino acid, including the crucial incorporation of this compound.

  • Boc Deprotection:

    • Perform a pre-wash with 50% TFA in DCM for 5 minutes.[5]

    • Treat the resin with a fresh solution of 50% TFA in DCM for 20-25 minutes with agitation.[5]

    • Causality: The TFA cleaves the Boc group, exposing the N-terminal amine as a trifluoroacetate salt.[9] The tert-butyl cation formed during this step must be considered.[9] If tryptophan or methionine are present in the sequence, add 0.5% DTE as a scavenger to the TFA solution to prevent side reactions.[4][9]

  • Washing and Neutralization:

    • Wash the resin with DCM (3x) to remove residual TFA.

    • Wash with IPA (2x) to shrink the resin and help remove trapped acid.[5]

    • Wash again with DCM (3x) to re-swell the resin.

    • Neutralize the N-terminal amine salt by treating the resin with 10% DIEA in DCM for 5 minutes (2x).[4]

    • Wash thoroughly with DCM (3x) and then DMF (3x) to prepare for coupling.

    • Rationale: Complete neutralization is critical. The free amine is the nucleophile required for the subsequent coupling reaction.[9]

  • Amino Acid Coupling: This is the most critical step, especially for the sterically hindered this compound.

    • Pre-activation: In a separate vial, dissolve the incoming Boc-amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

    • Coupling Reaction: Add the pre-activated amino acid solution to the neutralized resin. Agitate the reaction vessel.

    • Expert Insight for this compound: Due to significant steric hindrance, a standard 1-2 hour coupling time may be insufficient. It is strongly recommended to:

      • Employ a more potent coupling reagent like HATU in place of HBTU, as it reacts faster with less epimerization.[6][7]

      • Extend the coupling time to 4-6 hours or even perform a double coupling (repeating the coupling step with fresh reagents).

      • Monitor the reaction completion using a qualitative test like the Kaiser ninhydrin test. A negative test (beads remain colorless/yellow) indicates a complete reaction.

    • Rationale: Sterically hindered amino acids present a kinetic barrier to acylation.[10] Using an excess of reagents and a highly reactive uronium/aminium salt activator like HBTU or HATU drives the reaction to completion.[8] These reagents convert the carboxylic acid into a highly reactive HOBt or HOAt active ester, facilitating nucleophilic attack by the resin-bound amine.[8]

  • Final Wash: After a negative Kaiser test, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection cycle.

Step 3: Final Cleavage and Peptide Isolation

This step removes the peptide from the resin and cleaves the side-chain protecting groups. This procedure must be performed in a specialized, acid-resistant apparatus within a certified fume hood by trained personnel due to the extreme hazards of HF or TFMSA.

  • N-terminal Boc Removal: Ensure the final N-terminal Boc group is removed by performing a final deprotection step (Step 2.1). This prevents t-butylation of sensitive residues.[11]

  • Resin Preparation: Thoroughly wash the peptide-resin with DCM and dry it completely under high vacuum.

  • HF Cleavage ("Low-High" HF Procedure):

    • Low HF: Treat the resin with a mixture of HF:DMS:p-cresol (25:65:10, v/v/v) at 0°C for 2 hours. This removes most side-chain protecting groups under milder conditions.

    • High HF: After removing the "low HF" mixture by evaporation, treat the resin with HF:p-cresol (90:10, v/v) at 0°C for 1 hour. This cleaves the peptide from the resin and removes any remaining protecting groups.[11]

    • Rationale: The two-step "low-high" procedure minimizes side reactions for sensitive amino acids.[11] The scavengers (DMS, p-cresol) are critical for quenching reactive carbocations generated during the cleavage.

  • TFMSA Cleavage (Alternative to HF):

    • Suspend the dried resin in a cleavage cocktail of TFMSA/TFA/thioanisole/m-cresol.

    • Stir the mixture at room temperature for 90-120 minutes.[12]

    • Note: TFMSA does not require the specialized apparatus needed for HF but is still extremely corrosive.[11]

  • Peptide Precipitation and Isolation:

    • After the acid is removed under a stream of nitrogen, wash the resin with a small amount of TFA.[12]

    • Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of ice-cold diethyl ether.[12]

    • Collect the precipitate by centrifugation or filtration.

    • Wash the crude peptide pellet several times with cold ether to remove scavengers.

    • Dry the crude peptide under vacuum.

V. Purification and Characterization: Validating the Synthesis

The crude product is a mixture of the target peptide and deletion or modified sequences. Purification and characterization are mandatory to ensure the final product's identity and purity.

Protocol 1: Reverse-Phase HPLC Purification
  • Column: C18 reverse-phase preparative HPLC column.

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Procedure:

    • Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, small amounts of acetonitrile or acetic acid can be added.

    • Inject the solution onto the equilibrated column.

    • Elute the peptide using a linear gradient, for example, 5% to 65% B over 60 minutes.

    • Monitor the elution at 220 nm and collect fractions corresponding to the major peak.

    • Rationale: TFA acts as an ion-pairing agent, improving peak shape and resolution for peptides.[13] The hydrophobic C18 stationary phase separates peptides based on their overall hydrophobicity.

Protocol 2: Product Characterization
  • Mass Spectrometry (MS):

    • Analyze the purified fractions using Electrospray Ionization (ESI) or MALDI-TOF mass spectrometry.

    • Confirm that the observed molecular weight matches the calculated theoretical mass of the desired β-peptide. This is the primary confirmation of a successful synthesis.[14]

  • Analytical HPLC:

    • Inject a small amount of the purified, lyophilized peptide onto an analytical C18 column.

    • Run a fast gradient (e.g., 5% to 95% B over 30 minutes) to assess purity. The goal is a single, sharp peak, typically aiming for >95% purity for biological studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For definitive structural confirmation, particularly of the cyclic residue's conformation and integration, 1D (¹H) and 2D (COSY, TOCSY, ROESY) NMR experiments can be performed.

    • These analyses can confirm the amino acid sequence and provide insights into the peptide's three-dimensional structure in solution.[15]

Data Summary Table
Analysis Parameter Expected Result for a Model Pentamer
Mass Spec (ESI-MS) [M+H]⁺Calculated MW ± 0.5 Da
Analytical HPLC Purity @ 220 nm>95% (single peak)
¹H NMR Chemical ShiftsCharacteristic amide (δ 7-9 ppm) and aliphatic (δ 1-4 ppm) protons.

VI. Troubleshooting Common Synthesis Issues

Problem Probable Cause Recommended Solution
Incomplete Coupling (Positive Kaiser Test)Steric hindrance of this compound; peptide aggregation.Switch to HATU as the coupling reagent; perform a double coupling; increase coupling time to 4-6 hours.
Low Yield after Cleavage Incomplete cleavage from the resin; premature peptide loss from resin.Extend HF or TFMSA cleavage time; if using Merrifield resin, consider switching to the more acid-stable PAM resin for future syntheses.[5]
Multiple Peaks in HPLC Deletion sequences from incomplete coupling; side reactions during deprotection or cleavage.Optimize coupling times and reagents; ensure proper use of scavengers during cleavage; optimize HPLC gradient for better separation.
Mass Discrepancy Incomplete removal of a protecting group; modification during cleavage.Review the cleavage protocol and scavenger cocktail; check for common side reactions like t-butylation.

VII. References

  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research, 31(4), 173-180. [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • MySkinRecipes. (n.d.). trans-3-(Boc-amino)cyclohexanecarboxylic acid. Retrieved from [Link]

  • Reza, D., Balo, R., Otero, J. M., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(42), 8535-8547. [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Automated solid-phase peptide synthesis to obtain therapeutic peptides. (n.d.). Beilstein Journals. Retrieved from [Link]

  • Choi, W. (2021). Analyzing Functional Interactions of Designed Peptides by NMR Spectroscopy. Chapman University Digital Commons. [Link]

  • National Institutes of Health. (2016). Development of a Backbone Cyclic Peptide Library as Potential Antiparasitic Therapeutics Using Microwave Irradiation. [Link]

  • ResearchGate. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. Retrieved from [Link]

  • AAPPTec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • AAPPTec. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Retrieved from [Link]

  • PubMed. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. [Link]

  • National Institutes of Health. (2019). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. [Link]

  • ResearchGate. (n.d.). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (2016). Application of 3D NMR for Structure Determination of Peptide Natural Products. [Link]

  • Springer Nature. (2011). Characterization of Synthetic Peptides by Mass Spectrometry. Retrieved from [Link]

  • University of Wisconsin–Madison. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. [Link]

Sources

Application Notes and Protocols for Conformational Studies of Peptides Containing 3-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Therapeutic Modalities with Constrained Peptides

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. These novel building blocks offer a route to overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability, by inducing specific, stable secondary structures. Among these, cyclic β-amino acids like 3-(Boc-amino)cyclohexanecarboxylic acid are of particular interest. The cyclohexane ring imposes significant conformational constraints on the peptide backbone, leading to well-defined and predictable three-dimensional structures. Understanding these conformations is paramount for the rational design of peptidomimetics with enhanced biological activity and therapeutic potential.

This comprehensive guide provides detailed application notes and protocols for the conformational analysis of peptides incorporating this compound. We will delve into a multi-pronged approach, combining high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Circular Dichroism (CD) spectroscopy, and in silico computational modeling. This integrated workflow provides a holistic view of the peptide's structural landscape, from local residue conformations to global secondary structure.

I. Peptide Synthesis and Purification

The foundation of any conformational study is the high-purity synthesis of the target peptide. The tert-butyloxycarbonyl (Boc) protecting group on the 3-aminocyclohexanecarboxylic acid monomer necessitates a Boc-based solid-phase peptide synthesis (SPPS) strategy.

Protocol 1: Boc-based Solid-Phase Peptide Synthesis (SPPS)
  • Resin Selection and Swelling:

    • Choose a suitable resin, such as a Boc-aminoacyl-PAM resin, for C-terminal amide peptides or a Boc-aminoacyl-Merrifield resin for C-terminal acids.

    • Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).

  • Boc Deprotection:

    • Treat the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, followed by a 20-30 minute incubation.[1]

    • Neutralize the resin with 5-10% N,N-diisopropylethylamine (DIEA) in DMF.

  • Amino Acid Coupling:

    • Activate the incoming Boc-protected amino acid (including Boc-3-aminocyclohexanecarboxylic acid) using a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) and a base like DIEA.[2]

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a qualitative ninhydrin test.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Cleavage and Deprotection:

    • After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, typically hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] This step requires specialized equipment and safety precautions.

    • "Scavengers" such as anisole or thioanisole should be added to the cleavage cocktail to prevent side reactions.

  • Purification and Characterization:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Level Structural Insights

NMR spectroscopy is the cornerstone for determining the three-dimensional structure of peptides in solution.[3][4] For peptides containing this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to elucidate the conformation of the cyclohexane ring and its influence on the overall peptide fold.

Protocol 2: NMR Sample Preparation and Data Acquisition
  • Sample Preparation:

    • Dissolve 1-5 mg of the purified peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or H2O/D2O mixtures).[5][6] The choice of solvent can significantly impact the peptide's conformation.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • 1D ¹H NMR:

    • Acquire a standard 1D ¹H NMR spectrum to assess the overall sample quality and observe the chemical shift dispersion, which can provide initial clues about the degree of folding.[5]

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue, particularly the complex spin systems of the cyclohexane ring.[4]

    • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system, which is crucial for resonance assignment.[3]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.[7] NOESY is suitable for molecules with a moderate molecular weight, while ROESY is preferred for smaller peptides to avoid zero-crossing of the NOE.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon atoms, aiding in resonance assignment.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which can help in sequential assignment.

Data Analysis and Structure Calculation
  • Resonance Assignment: Use the combination of COSY, TOCSY, and HSQC spectra to assign all proton and carbon resonances to specific atoms in the peptide sequence.[3]

  • Conformational Restraints:

    • Distance Restraints: Derive interproton distance restraints from the cross-peak intensities in the NOESY/ROESY spectra.

    • Dihedral Angle Restraints: Use the ³J(HN, Hα) coupling constants, measured from high-resolution 1D or 2D spectra, to restrain the phi (φ) dihedral angle using the Karplus equation.

  • Structure Calculation:

    • Utilize molecular modeling software such as CYANA, XPLOR-NIH, or AMBER to calculate a family of 3D structures that are consistent with the experimental restraints.[8]

    • The resulting ensemble of low-energy structures provides a detailed picture of the peptide's conformational preferences in solution.

III. Circular Dichroism (CD) Spectroscopy: Probing Secondary Structure

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content of a peptide in solution.[9][10] It measures the differential absorption of left and right circularly polarized light by chiral molecules, which is highly dependent on the peptide's conformation.[11]

Protocol 3: CD Spectroscopy for Secondary Structure Estimation
  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., phosphate buffer, 10 mM ammonium acetate).[10][12] The buffer should not have significant absorbance in the far-UV region.

    • Prepare a series of dilutions to a final concentration of 0.05-0.5 mg/mL.[10]

  • Data Acquisition:

    • Use a quartz cuvette with a path length of 0.1 cm.

    • Record the CD spectrum in the far-UV region (typically 190-250 nm).[13]

    • Acquire multiple scans and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the shape and magnitude of the CD spectrum to estimate the secondary structure content. Characteristic spectral features include:

      • α-helix: Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.[11]

      • β-sheet: A negative band around 215-218 nm and a positive band around 195 nm.[11]

      • Random Coil: A strong negative band below 200 nm.

    • Use deconvolution algorithms (e.g., CDSSTR, CONTIN) to obtain quantitative estimates of the percentage of each secondary structure type.

IV. Computational Modeling: In Silico Exploration of Conformational Landscapes

Computational modeling complements experimental data by providing insights into the dynamic behavior and energetic landscape of the peptide.[8][14] Molecular dynamics (MD) simulations can explore the conformational space accessible to the peptide and identify stable structures.

Protocol 4: Molecular Dynamics (MD) Simulations
  • System Setup:

    • Build the initial 3D structure of the peptide, for example, using an extended conformation or a structure derived from NMR data.

    • Parameterize the non-standard this compound residue for a chosen force field (e.g., CHARMM, AMBER).[8] This may involve quantum mechanical calculations to derive partial charges and bond parameters.

    • Solvate the peptide in a periodic box of explicit solvent (e.g., water).

    • Add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature and equilibrate the pressure while applying positional restraints to the peptide, which are then gradually released.

    • Production Run: Run the simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space adequately.

  • Analysis of Trajectories:

    • Analyze the MD trajectory to identify stable conformations and characterize the peptide's dynamics.

    • Calculate properties such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and secondary structure evolution over time.

    • Perform clustering analysis to group similar conformations and identify the most populated structural states.

V. Integrated Structural Analysis Workflow

The true power of this approach lies in the integration of data from all three techniques.

cluster_synthesis Peptide Synthesis & Purification cluster_experimental Experimental Conformational Analysis cluster_computational Computational Modeling cluster_analysis Integrated Structural Model synthesis Boc-SPPS purification RP-HPLC & Mass Spec synthesis->purification nmr NMR Spectroscopy (COSY, TOCSY, NOESY) purification->nmr High-purity peptide cd Circular Dichroism purification->cd High-purity peptide model 3D Structural Ensemble nmr->model Distance & Dihedral Restraints cd->model Secondary Structure Validation md Molecular Dynamics Simulations md->model Dynamic Conformations & Energetics model->nmr Refine Assignments model->md Starting Structure

Caption: Integrated workflow for peptide conformational analysis.

VI. Data Presentation and Interpretation

Table 1: Representative NMR Data for a Hypothetical Peptide
Residue¹H Chemical Shift (ppm)³J(HN, Hα) (Hz)Key NOEs
Ala-1NH: 8.2, Hα: 4.37.5Hα(Ala1)-HN(Xaa2)
Xaa-2NH: 7.9, Hα: 4.18.0HN(Xaa2)-HN(Ac6c3)
Ac6c-3NH: 8.5, Hα: 3.99.5Hα(Ac6c3)-Hε(Ac6c3)
Leu-4NH: 7.8, Hα: 4.27.8Hα(Ac6c3)-HN(Leu4)

Ac6c: 3-aminocyclohexanecarboxylic acid

Table 2: Secondary Structure Estimation from CD Data
Secondary StructurePercentage (%)
α-Helix15
β-Sheet45
Turn20
Random Coil20

Conclusion

The conformational analysis of peptides containing this compound requires a synergistic combination of synthetic chemistry, high-resolution spectroscopy, and computational modeling. The protocols and workflows detailed in these application notes provide a robust framework for researchers to elucidate the structural preferences of these constrained peptides. A thorough understanding of their three-dimensional structure is a critical step in the development of novel peptidomimetic therapeutics with improved pharmacological profiles.

References

  • Circular dichroism of peptides. PubMed.
  • Peptide Circular Dichroism Spectroscopy. Mtoz Biolabs.
  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive.
  • The Role of Circular Dichroism in Peptide Structural Analysis. Technology Networks.
  • (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. ResearchGate.
  • Design of peptides with non-canonical amino acids using flow matching. bioRxiv.
  • Molecular dynamics simulations of peptides containing an unnatural amino acid: dimerization, folding, and protein binding. PubMed.
  • Modeling a new modality: Computational tools to support peptide projects. American Chemical Society.
  • Determination of Peptide Secondary Structures Using Circular Dichroism (CD) Analysis. MDPI.
  • 26.7: Peptide Synthesis. Chemistry LibreTexts.
  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. PMC - NIH.
  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed.
  • Synthesis of trifunctional cyclo-β-tripeptide templates. Beilstein Journals.
  • Overview of Custom Peptide Synthesis. GenScript.
  • Conformational analyses of peptides 1–8. a) Structures of... ResearchGate.
  • 4 Synthesis of Peptides. Thieme Connect.
  • β-Peptides incorporating polyhydroxylated cyclohexane β- amino acids: synthesis and conformational study. ChemRxiv.
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry (RSC Publishing).
  • 7.5 High Resolution NMR Spectroscopy. Thieme Connect.
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. PubMed.
  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures.
  • Proton NMR studies of peptide conformations. Indian Academy of Sciences.
  • Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units. NIH.

Sources

Application Notes and Protocols: Leveraging 3-(Boc-amino)cyclohexanecarboxylic Acid for the Design of Conformationally Constrained Bioactive Peptides

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and conformational flexibility. This guide provides an in-depth exploration of 3-(Boc-amino)cyclohexanecarboxylic acid, a cyclic β-amino acid, as a versatile building block in the design of structurally defined and biologically active peptides. We will delve into the rationale for its use, detailing how its rigid cyclic structure imparts conformational constraints that can pre-organize a peptide into a bioactive conformation, enhance proteolytic resistance, and ultimately improve therapeutic potential. This document furnishes detailed, field-proven protocols for the solid-phase synthesis of peptides containing this unique amino acid, along with methods for their subsequent characterization.

Introduction: The Imperative for Conformational Constraint in Peptide Drug Design

Native peptides, despite their high potency and selectivity, often face significant hurdles as therapeutic agents due to their rapid degradation by proteases and their existence as an ensemble of conformations in solution.[1] This conformational flexibility can lead to a significant entropic penalty upon binding to a biological target, thereby reducing affinity. A key strategy to mitigate these issues is the introduction of conformational constraints into the peptide backbone.[2] Cyclic amino acids, such as this compound, are particularly effective in this regard. By restricting the available conformational space, these building blocks can lock the peptide into a specific secondary structure, such as a turn or a helix, which is often crucial for receptor recognition and biological activity.[3][4] This pre-organization can lead to a significant enhancement in binding affinity and, consequently, biological potency.[1]

Key Advantages of Incorporating this compound:

  • Enhanced Proteolytic Stability: The non-natural β-amino acid structure is resistant to degradation by common proteases.[5]

  • Increased Receptor Affinity and Selectivity: By reducing conformational flexibility, the peptide is pre-organized for optimal interaction with its target.[1][]

  • Improved Bioavailability: The enhanced stability can lead to a longer plasma half-life and improved pharmacokinetic properties.[7]

  • Induction of Stable Secondary Structures: The cyclic nature of the residue can induce well-defined secondary structures like helices and turns.[3][8]

The Structural and Chemical Profile of this compound

This compound is a derivative of cyclohexanecarboxylic acid where a tert-butyloxycarbonyl (Boc) protected amine is positioned at the 3-position. The Boc group is a widely used acid-labile protecting group in peptide synthesis, making this compound directly compatible with standard solid-phase peptide synthesis (SPPS) protocols.[9] The cyclohexane ring provides a rigid scaffold that, when incorporated into a peptide chain, restricts the torsional angles of the backbone.[4][]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Experimental Protocols: Solid-Phase Synthesis and Characterization

The incorporation of this compound into a peptide sequence is readily achieved using standard solid-phase peptide synthesis (SPPS) methodologies.[10][11] The following protocols are based on the widely used Fmoc/tBu strategy.[12][13]

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a model peptide incorporating this compound. The process involves the sequential addition of amino acids to a growing chain anchored to a solid support resin.[14]

Materials and Reagents:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DDT)

  • Diethyl ether (cold)

  • SPPS reaction vessel

Workflow for SPPS Incorporation:

start Start: Fmoc-Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect1 wash1 3. DMF Wash deprotect1->wash1 couple 4. Amino Acid Coupling (Fmoc-AA-OH/DIC/Oxyma) wash1->couple wash2 5. DMF Wash couple->wash2 repeat Repeat Steps 2-5 for each amino acid wash2->repeat incorporate 6. Incorporate this compound (Boc-AA-OH/DIC/Oxyma) repeat->incorporate At desired position wash3 7. DMF/DCM Wash incorporate->wash3 final_deprotect 8. Final Fmoc Deprotection wash3->final_deprotect wash4 9. DMF/DCM Wash final_deprotect->wash4 cleave 10. Cleavage from Resin (TFA/TIS/H2O/DDT) wash4->cleave precipitate 11. Precipitation in Cold Ether cleave->precipitate purify 12. Purification (RP-HPLC) precipitate->purify characterize 13. Characterization (Mass Spec) purify->characterize end End: Purified Peptide characterize->end

Caption: Workflow for SPPS incorporating this compound.

Step-by-Step Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with a 20% solution of piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Thoroughly wash the resin with DMF (3x) and DCM (3x) to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • For standard Fmoc-amino acids: In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 5-10 minutes. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • For this compound: Follow the same pre-activation and coupling procedure as for the standard Fmoc-amino acids.

  • Coupling Monitoring: Monitor the completion of the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

  • Final Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x), and then dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/H2O/DDT (e.g., 92.5:2.5:2.5:2.5 v/v/v/w). The scavengers (TIS, H2O, DDT) are crucial to prevent side reactions with sensitive amino acid side chains.

    • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-4 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

  • Drying: Dry the crude peptide under vacuum.

Protocol for Peptide Purification and Characterization

The crude peptide obtained after cleavage must be purified and its identity confirmed.

Materials and Reagents:

  • Crude peptide

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • TFA (0.1%)

  • Reverse-phase HPLC (RP-HPLC) system with a C18 column

  • Mass spectrometer (e.g., ESI-MS or MALDI-TOF)

Step-by-Step Procedure:

  • Purification by RP-HPLC:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide using a preparative RP-HPLC system with a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to elute the peptide. The exact gradient will depend on the hydrophobicity of the peptide.

    • Collect fractions corresponding to the major peak.

  • Characterization by Mass Spectrometry:

    • Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the desired peptide.

    • Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.

Data Presentation: Expected Outcomes

The successful synthesis and purification should yield a high-purity peptide. The following table provides an example of the characterization data for a model peptide.

Peptide Sequence Calculated Mass (Da) Observed Mass (Da) Purity (by HPLC)
Ac-Tyr-Gly-Gly-Phe-X -NH2654.74654.8>98%
Where X = 3-aminocyclohexanecarboxylic acid

Conclusion and Future Perspectives

This compound is a valuable and readily accessible tool for peptide chemists seeking to design bioactive peptides with enhanced therapeutic properties. Its incorporation via standard SPPS protocols allows for the rational design of conformationally constrained peptides with improved stability and receptor affinity.[7][15] The protocols detailed in this guide provide a robust framework for the successful synthesis and characterization of such modified peptides. Future applications of this and similar cyclic β-amino acids will undoubtedly continue to expand the landscape of peptide-based drug discovery, leading to the development of novel therapeutics for a wide range of diseases.

References

  • Ribosomal synthesis and de novo discovery of bioactive foldamer peptides containing cyclic β-amino acids.
  • Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. Benchchem. URL
  • Solid-Phase Synthesis of Peptidomimetics Using 2-Chlorotrityl Chloride Resin: Application Notes and Protocols. Benchchem. URL
  • Conformational restrictions of biologically active peptides via amino acid side chain groups. PubMed. URL
  • Protein synthesis with conformationally constrained cyclic dipeptides. PMC. URL
  • A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides. Benchchem. URL
  • Ribosomal synthesis and de novo discovery of bioactive foldamer peptides containing cyclic β-amino acids.
  • Boc-cis-3-aminocyclohexane carboxylic acid | 222530-33-8. J&K Scientific. URL
  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. PMC. URL
  • CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS. World Scientific. URL
  • Boc-cis-3-aminocyclohexane carboxylic acid. Chem-Impex. URL
  • Methods and protocols of modern solid phase peptide synthesis. CiteSeerX. URL
  • BOC-(+/-)-CIS-3-AMINOCYCLOHEXANE-1-CARBOXYLIC ACID. ChemicalBook. URL
  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. URL
  • Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Semantic Scholar. URL
  • Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules.
  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. MDPI. URL
  • Practical Protocols for Solid-Phase Peptide Synthesis 4.0.
  • Solid Phase Peptide Synthesis (SPPS) explained. Bachem. URL
  • Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega. URL
  • Introduction to Peptide Synthesis. PMC. URL
  • A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich. URL
  • (1R,3S)-3-Boc-Amino-cyclohexanecarboxylic acid. BOC Sciences. URL
  • This compound, 98+%. Thermo Fisher Scientific. URL
  • Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof.
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry. URL
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study.
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conform
  • Exploring the Synthesis and Applications of N-Boc-1-aminocyclobutanecarboxylic Acid in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. URL
  • On‐Resin Pictet–Spengler Cyclization for 1,2,3,4‐Tetrahydro‐β‐carboline‐3‐carboxylate (Tcc) Peptide Synthesis With Acid‐Labile Functional Tolerance. Wiley Online Library. URL
  • Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. University of Wisconsin–Madison. URL
  • boc-(+/-)-cis-3-aminocyclohexane-1-carboxylic acid. Chongqing Chemdad Co. ,Ltd. URL
  • Cyclic peptide structure prediction and design using AlphaFold. YouTube. URL
  • Cyclic Amino Acids. BOC Sciences. URL
  • 26.7: Peptide Synthesis. Chemistry LibreTexts. URL
  • Peptides. BOC Sciences. URL

Sources

Application Notes & Protocols: Trans-3-(Boc-amino)cyclohexanecarboxylic Acid as a Versatile Scaffold for Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Introduction: The Strategic Value of the Cyclohexane Scaffold

In the landscape of modern drug discovery, the rational design of enzyme inhibitors requires building blocks that offer a blend of conformational rigidity, stereochemical precision, and synthetic versatility. Trans-3-(Boc-amino)cyclohexanecarboxylic acid has emerged as a superior scaffold that meets these criteria, serving as a key building block in the synthesis of potent and selective enzyme inhibitors.[1]

Its utility stems from several key features:

  • Conformational Constraint: The cyclohexane ring locks the relative orientation of the amino and carboxylic acid groups in a defined trans configuration. This pre-organization reduces the entropic penalty upon binding to a target enzyme, often leading to enhanced binding affinity.

  • β-Amino Acid Mimicry: As a cyclic β-amino acid, this scaffold is an excellent peptidomimetic. It can replace dipeptide units or mimic the extended conformation of peptide backbones, imparting resistance to proteolytic degradation—a critical feature for developing orally bioavailable drugs.[2]

  • Stereochemically Defined Vectors: The rigid chair-like conformation of the ring projects the amino and carboxyl substituents into distinct spatial regions. This allows medicinal chemists to use them as anchor points to orient other pharmacophoric groups precisely into the S1, S2, etc., pockets of an enzyme's active site.

  • Synthetic Tractability: The orthogonal protecting group strategy—an acid-labile tert-butyloxycarbonyl (Boc) group on the amine and a free carboxylic acid—permits straightforward and selective derivatization using standard peptide coupling and deprotection chemistries.[1]

This guide provides a detailed examination of this building block, offering practical protocols for its incorporation into a model serine protease inhibitor and subsequent biochemical evaluation.

Physicochemical Properties & Handling

A clear understanding of the building block's properties is essential for successful experimental planning.

PropertyValueReference / Source
Chemical Name trans-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acidN/A
CAS Number 218772-92-0[1]
Molecular Formula C₁₂H₂₁NO₄[1]
Molecular Weight 243.29 g/mol [1]
Appearance White to off-white solidGeneric MSDS
Storage Room temperature, in a dry, sealed container[1]
Solubility Soluble in DMF, DCM, Methanol; slightly soluble in waterGeneric MSDS

Core Application: Synthesis of a Model Serine Protease Inhibitor

To illustrate the utility of trans-3-(Boc-amino)cyclohexanecarboxylic acid, we will outline the synthesis of a hypothetical, yet representative, inhibitor targeting a trypsin-like serine protease, such as thrombin or Dipeptidyl Peptidase IV (DPP-IV).[3][4][5] The design strategy involves coupling the carboxylic acid of our building block to a warhead-bearing fragment (e.g., a substituted piperidine amine) and then deprotecting the Boc-amine, which often forms a key salt-bridge interaction in the enzyme's S1 pocket.

Overall Synthetic Workflow

The following diagram outlines the two-step process to synthesize the final inhibitor from the core building block.

G cluster_0 PART 1: Amide Coupling cluster_1 PART 2: Boc Deprotection A trans-3-(Boc-amino) cyclohexanecarboxylic acid C HATU / DIPEA in DMF A->C B Amine Fragment (R-NH2) (e.g., 4-aminopiperidine derivative) B->C D Boc-Protected Intermediate C->D Amide Bond Formation E TFA / DCM D->E F Final Inhibitor (TFA Salt) E->F Acidolysis G A Prepare Stock Solutions (Enzyme, Inhibitor, Substrate) B Create Inhibitor Serial Dilution (e.g., 10-point, 3-fold) A->B C Plate Controls & Samples (Enzyme + Buffer) (Enzyme + Inhibitor) B->C D Pre-incubate Enzyme with Inhibitor (e.g., 15 min at 37°C) C->D E Initiate Reaction (Add Fluorogenic Substrate) D->E F Monitor Fluorescence Increase over Time (Kinetic Read) E->F G Calculate Reaction Velocity (Slope of Linear Phase) F->G H Plot % Inhibition vs. [Inhibitor] (Log Scale) G->H I Fit to Dose-Response Curve and Determine IC50 H->I

Sources

Application Notes & Protocols: Enhancing Peptide Stability with 3-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming the Achilles' Heel of Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and potency, yet their clinical translation is often hampered by poor metabolic stability. The peptide backbone is a natural substrate for a myriad of proteases in the body, leading to rapid degradation and short in-vivo half-lives. A primary strategy to overcome this limitation is the incorporation of unnatural amino acids that render the peptide bond unrecognizable to these enzymes. This guide focuses on the application of 3-(Boc-amino)cyclohexanecarboxylic acid, a cyclic β-amino acid, as a powerful tool to instill conformational rigidity and confer exceptional proteolytic resistance to peptide scaffolds.

The core principle behind this strategy is twofold. First, the introduction of a β-amino acid, which has an additional carbon atom in its backbone compared to natural α-amino acids, fundamentally alters the peptide chain's rhythm and geometry, making it a poor substrate for proteases.[1][2] Second, the cyclohexane ring imposes a significant steric constraint, locking the peptide backbone into a well-defined and stable secondary structure.[3][4] This pre-organization of the peptide into a stable conformation, such as a 14-helix, not only enhances resistance to enzymatic degradation but can also improve binding affinity to the target receptor by reducing the entropic penalty of binding.[3][5]

This document provides a comprehensive overview of the mechanistic basis for this stability enhancement, detailed protocols for the incorporation of this compound into peptide sequences using Solid-Phase Peptide Synthesis (SPPS), and methodologies for evaluating the conformational and metabolic stability of the resulting peptides.

Mechanism of Stability Enhancement

The incorporation of a cyclic β-amino acid like 3-aminocyclohexanecarboxylic acid fundamentally alters the peptide's structural and chemical properties.

  • Proteolytic Resistance : Standard proteases (e.g., trypsin, chymotrypsin, elastase) have active sites evolved to recognize and bind the specific backbone and side-chain geometries of L-α-amino acids. The altered backbone spacing and stereochemistry of a β-amino acid disrupt this recognition, sterically hindering the enzyme's ability to position the scissile peptide bond within its catalytic site. This makes peptides containing β-amino acids highly resistant to enzymatic degradation.[1][2]

  • Conformational Rigidity : Unlike flexible acyclic amino acids, the cyclohexane ring of 3-aminocyclohexanecarboxylic acid severely restricts the rotational freedom of the peptide backbone's phi (φ) and psi (ψ) dihedral angles. This constraint forces the peptide chain to adopt a predictable and stable secondary structure. Pioneering work has shown that oligomers of cyclic β-amino acids, particularly trans-2-aminocyclohexanecarboxylic acid (a close analog), robustly fold into a 14-helix structure, defined by a series of stable 14-membered hydrogen-bonded rings.[3][4] This induced structure is remarkably stable, even in short peptide sequences.

Logical Flow: From Unstable Peptide to Stabilized Analog

The diagram below illustrates the conceptual workflow for improving a parent peptide's stability by incorporating this compound.

G cluster_0 Problem Identification cluster_1 Design & Synthesis cluster_2 Validation & Analysis A Parent Peptide (Biologically Active) B Low In-Vivo Stability (Rapid Proteolytic Degradation) A->B Exposed to Proteases C Strategic Substitution with This compound B->C Rational Design D Solid-Phase Peptide Synthesis (SPPS) (See Protocol I) C->D Incorporation E Conformational Analysis (CD, NMR) (See Protocol II) D->E Purified Peptide F Proteolytic Stability Assay (HPLC, LC-MS) (See Protocol III) D->F G Stabilized Peptide Analog (Enhanced Pharmacokinetics) E->G F->G

Caption: Workflow for enhancing peptide stability.

Experimental Protocols

Protocol I: Incorporation of this compound via Boc-SPPS

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl protection strategy. This strategy is often preferred for complex or lengthy syntheses due to reduced aggregation issues compared to the Fmoc/tBu strategy.[6][7]

Materials:

  • MBHA resin (or other suitable resin for peptide amides)

  • Boc-protected L-amino acids

  • This compound (cis/trans isomer as required by design)

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection reagent: TFA (Trifluoroacetic acid)

  • Cleavage cocktail: Anhydrous HF with p-cresol scavenger (Requires specialized apparatus)

  • Cold diethyl ether for precipitation

  • HPLC for purification

Workflow:

  • Resin Preparation:

    • Place the MBHA resin in a reaction vessel.

    • Swell the resin in DMF for 30 minutes, then drain.

  • First Amino Acid Coupling:

    • Couple the C-terminal Boc-protected amino acid to the resin using standard HATU/DIPEA activation chemistry.

  • SPPS Cycle (Deprotection & Coupling):

    • Boc Deprotection: Treat the resin with neat TFA for 2 x 1 minute to remove the Boc protecting group. Wash thoroughly with DMF.[6][8]

    • Neutralization: Treat the resin with 10% DIPEA in DMF for 2 minutes to neutralize the TFA salt. Wash with DMF.

    • Amino Acid Coupling:

      • In a separate vial, pre-activate the next Boc-protected amino acid (or this compound) by dissolving it with HATU (0.95 eq) in DMF. Add DIPEA (2 eq) and allow to react for 1-2 minutes.

      • Add the activated amino acid solution to the resin.

      • Allow the coupling reaction to proceed for 30-60 minutes.

      • Monitor coupling completion with a ninhydrin test.

      • Wash the resin thoroughly with DMF.

    • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Boc group is removed, wash the peptide-resin with DCM and dry thoroughly.

    • Treat the resin with anhydrous HF containing a scavenger (e.g., p-cresol) for 1 hour at 0°C to cleave the peptide from the resin and remove side-chain protecting groups. (Caution: HF is extremely hazardous and requires a specialized apparatus and safety precautions).

    • Evaporate the HF.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Wash the peptide pellet with cold ether multiple times.

    • Purify the crude peptide using reverse-phase HPLC (RP-HPLC).[9]

    • Confirm the identity and purity of the final product by mass spectrometry.

Protocol II: Conformational Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and effective method to assess the secondary structure of peptides in solution.[10][11][12] A distinct helical structure induced by the cyclic β-amino acid will produce a characteristic CD spectrum.

Materials:

  • Purified peptide (parent and modified analog)

  • CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • CD spectropolarimeter

  • Quartz cuvette (1 mm path length)

Workflow:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in the chosen buffer.

    • Accurately determine the peptide concentration (e.g., by UV absorbance at 280 nm if Trp/Tyr are present, or by quantitative amino acid analysis).

    • Dilute the stock solution to a final concentration of approximately 50-100 µM.

  • Instrument Setup:

    • Purge the CD instrument with nitrogen gas for at least 30 minutes.

    • Set the experimental parameters:

      • Wavelength range: 190-260 nm

      • Bandwidth: 1.0 nm

      • Scan speed: 50 nm/min

      • Accumulations: 3-5 scans for signal averaging

  • Data Acquisition:

    • Record a baseline spectrum using the buffer alone.

    • Record the CD spectrum of the peptide solution.

  • Data Processing and Analysis:

    • Subtract the buffer baseline from the peptide spectrum.

    • Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) using the formula:

      • MRE (deg cm² dmol⁻¹) = (Observed CD (mdeg)) / (10 * n * l * C)

      • Where: n is the number of amino acid residues, l is the path length in cm, and C is the molar concentration.

    • Interpretation: Compare the spectra of the parent and modified peptides. A random coil peptide typically shows a strong negative band near 200 nm. An α-helix shows a positive band near 192 nm and two negative bands at ~208 and ~222 nm. The 14-helix induced by cyclic β-amino acids will also show a distinct helical signature, which can be compared with literature values for similar structures.[3][5]

Protocol III: Proteolytic Stability Assay using RP-HPLC

This assay quantifies the rate of peptide degradation in the presence of a specific protease or in a complex biological matrix like human serum.

Materials:

  • Purified peptide (parent and modified analog)

  • Protease of interest (e.g., Trypsin, Chymotrypsin) or human serum

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • RP-HPLC system with a C18 column

  • LC-MS for fragment identification (optional)

Workflow:

  • Reaction Setup:

    • Prepare a solution of the peptide (e.g., 1 mg/mL) in the reaction buffer.

    • Prepare a solution of the protease (e.g., 1:100 enzyme:peptide ratio by mass).

    • At time t=0, mix the peptide and protease solutions. Incubate at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the enzymatic reaction by adding the aliquot to an equal volume of 10% TFA. This will precipitate the enzyme.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant, containing the undigested peptide and any cleavage fragments, to an HPLC vial.

  • RP-HPLC Analysis:

    • Inject the samples onto the C18 column.

    • Run a gradient of acetonitrile in water (both with 0.1% TFA) to separate the parent peptide from its degradation products.

    • Monitor the elution profile at a suitable wavelength (e.g., 220 nm).

    • The intact parent peptide will have a specific retention time. Degradation is observed as a decrease in the peak area of the parent peptide over time.

  • Data Analysis:

    • Integrate the peak area corresponding to the intact parent peptide at each time point.

    • Plot the percentage of remaining intact peptide versus time.

    • Calculate the half-life (t₁/₂) of the peptide under these conditions.

Data Visualization: Comparative Stability Profile

The results from the proteolytic stability assay can be summarized in a table for clear comparison.

PeptideModificationHalf-life in Human Serum (t₁/₂) (min)
Parent PeptideNone< 15
Analog-1Single 3-ACC substitution> 240

Note: Data is illustrative and will vary based on the peptide sequence and position of the modification.

Conclusion and Future Perspectives

The incorporation of this compound is a robust and highly effective strategy for enhancing the metabolic stability of therapeutic peptides. By introducing both backbone modification and conformational constraint, this approach directly addresses the primary liability of peptide drugs—their susceptibility to proteolysis. The protocols detailed herein provide a framework for the synthesis, characterization, and validation of these stabilized analogs. Researchers in drug development can leverage this methodology to transform promising but unstable peptide leads into viable clinical candidates with significantly improved pharmacokinetic profiles. Future work may involve exploring different stereoisomers (cis/trans) of the aminocyclohexanecarboxylic acid to fine-tune the induced secondary structure and further optimize both stability and biological activity.

References

  • American Peptide Society. (n.d.). Analysis.
  • Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandiño, R., Sánchez-Pedregal, V. M., ... & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(42), 8535-8547.
  • Vass, E., Strijowski, U., Wollschläger, K., Mándity, I. M., Szilvágyi, G., Jewgiński, M., ... & Hollósi, M. (2010). VCD studies on cyclic peptides assembled from L-α-amino acids and a trans-2-aminocyclopentane- or trans-2-aminocyclohexane carboxylic acid. Journal of peptide science, 16(11), 613-620.
  • Schweitzer-Stenner, R. (2015). Structure Analysis of Unfolded Peptides I: Vibrational Circular Dichroism Spectroscopy. In Peptide Analysis (pp. 1-26). Humana Press, New York, NY.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandiño, R., Sánchez-Pedregal, V. M., ... & Estévez, J. C. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. PubMed.
  • Appella, D. H., Christianson, L. A., Karle, I. L., Powell, D. R., & Gellman, S. H. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(27), 6431-6432.
  • Reza, D., Balo, R., Otero, J. M., Fletcher, A. M., García-Fandiño, R., Sánchez-Pedregal, V. M., ... & Estévez, J. C. (2023).
  • Beck, A., Wagner-Rousset, E., Ayoub, D., Leize-Wagner, E., & Sanglier-Cianferani, S. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • Le, T. T., Bhandari, B., & Deeth, H. C. (2006). A sensitive HPLC method for measuring bacterial proteolysis and proteinase activity in UHT milk.
  • Beck, A., Wagner-Rousset, E., Ayoub, D., Leize-Wagner, E., & Sanglier-Cianferani, S. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central.
  • Lau, K., Tkadlec, J., & Deber, C. M. (2022). Enhanced proteolytic resistance of cationic antimicrobial peptides through lysine side chain analogs and cyclization.
  • Gademann, K., Hintermann, T., & Schreiber, J. V. (1999). Beta-peptides: twisting and turning. Current medicinal chemistry, 6(10), 905-925.
  • ResearchGate. (n.d.). Analysis of peptide structure using NMR spectroscopy.
  • Fominaya, J., Bravo, J., Decaudin, D., Brossa, J. Y., Nemati, F., & Rebollo, A. (2015). Enhanced serum proteolysis resistance of cell-penetrating peptides. Therapeutic delivery, 6(2), 139-147.
  • Balaram, P. (1984). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 93(4), 729-740.
  • Wang, W., Wang, Y. J., & Wang, D. Q. (2021).
  • Arnold, C. E., Reeder, J. E., & Christman, J. R. (2024).
  • NMIMS Pharmacy. (n.d.). NMR in structural determination of proteins and peptides.
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR.
  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
  • Fields, G. B. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Drug Design (pp. 17-36). Humana Press, New York, NY.
  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Protease Assays.
  • Li, Z., Wang, Y., Liu, Y., Wang, S., & Li, Z. (2019). Antimicrobial Peptides With High Proteolytic Resistance for Combating Gram-Negative Bacteria. Frontiers in microbiology, 10, 477.
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Improving enzymatic and chemical stability of peptides by chemical modifications.
  • Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides.
  • Weidmann, J., Dimitrijević, E., Hoheisel, J. D., & Dawson, P. E. (n.d.). A Boc SPPS - compatible linker for the synthesis of peptide o-aminoanilides.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Tang, S., Su, B., & Liang, Y. (2021). An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. Molecules, 26(23), 7355.
  • López-Vidal, S., O'Connor, L., & Garcia-Pino, A. (2021). Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues. International journal of molecular sciences, 22(16), 8876.

Sources

Methodological Guide for Incorporating Non-Natural Amino Acids in Peptide Chains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Repertoire of Peptides

The twenty canonical amino acids form the fundamental blueprint of life, yet they represent only a fraction of the vast chemical space available for building novel biomolecules. The site-specific incorporation of non-natural amino acids (nnAAs), also referred to as unnatural or non-canonical amino acids (UAAs/ncAAs), into peptide chains is a transformative technology in chemical biology, drug discovery, and materials science. By moving beyond nature's toolkit, researchers can engineer peptides and proteins with enhanced therapeutic properties, novel functionalities, and precisely tailored characteristics.[1][2][3]

Incorporating nnAAs can dramatically alter a peptide's pharmacological profile, improving its stability against proteolytic degradation, modulating its receptor binding affinity, enhancing its membrane permeability, and introducing unique functionalities such as fluorescent probes, photo-crosslinkers, or bioorthogonal handles for subsequent chemical modifications.[1][3][4] This guide provides an in-depth overview of the core methodologies for nnAA incorporation, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Core Methodologies: A Comparative Overview

Three primary strategies dominate the landscape of nnAA incorporation: total chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), in vivo biosynthetic methods using genetic code expansion, and semi-synthetic chemoenzymatic approaches.[2][5] Each methodology possesses distinct advantages and is suited for different research objectives.

Methodology Primary Application Key Advantages Limitations
Solid-Phase Peptide Synthesis (SPPS) Small to medium peptides (up to ~70 aa)High precision in nnAA placement; vast library of nnAAs available; allows for backbone modifications (e.g., D-amino acids).[1][2]Synthesis efficiency decreases with peptide length; can be time-consuming for long sequences.[2]
Genetic Code Expansion Large proteins and peptides within living cellsEnables incorporation into large proteins; allows for studies in a native cellular context.[2][6]Requires a unique, engineered orthogonal aaRS/tRNA pair for each nnAA; nnAA must be cell-permeable and non-toxic.[2][7]
Semi-Synthesis (e.g., NCL) Large proteins and complex architecturesOvercomes size limitations of SPPS; allows combination of recombinant and synthetic fragments.[8][9]Often requires a specific amino acid (typically Cysteine) at the ligation site; ligation efficiency can be sequence-dependent.[8]

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for creating custom peptides containing nnAAs.[1] The technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2][10] This approach simplifies purification, as excess reagents and byproducts are removed by simple washing and filtration steps.[10][11]

Core Principles: Fmoc vs. Boc Chemistry

Two main orthogonal protection strategies are employed in SPPS:

  • Fmoc/tBu Strategy: This is the most common approach due to its use of milder reaction conditions.[12][] The temporary Nα-amino protecting group is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed by a piperidine solution.[][14] Permanent side-chain protecting groups are typically tert-butyl (tBu) based and are cleaved at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA).[11][15]

  • Boc/Bzl Strategy: This classic method uses the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-protection, which is removed with TFA.[16][17] Side-chain protecting groups are typically benzyl (Bzl) based and require a very strong acid, such as anhydrous hydrogen fluoride (HF), for final cleavage.[11][15] While robust, the harsh final cleavage step makes it less compatible with sensitive nnAAs and post-translational modifications.[12]

Causality in Experimental Design: Key Considerations for nnAAs

The unique structure of an nnAA often necessitates protocol adjustments compared to standard SPPS.

  • Steric Hindrance: Bulky side chains or α,α-disubstituted nnAAs can slow down the coupling reaction. To overcome this, more potent coupling reagents (e.g., HATU, HCTU) or extended reaction times may be required.[1]

  • Protecting Group Strategy: The nnAA's side chain must be protected with a group that is orthogonal to the Nα-protecting group (Fmoc or Boc).[18] The choice is critical to prevent unwanted side reactions during synthesis. For example, if an nnAA contains a thiol group like norcysteine, an S-Tmob protecting group may be preferred for Fmoc-based SPPS.[18]

  • Solubility: Both the protected nnAA building block and the growing peptide chain must remain soluble in the synthesis solvent (typically DMF or NMP) to ensure efficient reactions.[]

Experimental Protocol: Manual Fmoc SPPS Cycle for nnAA Incorporation

This protocol outlines a single, representative coupling cycle for incorporating an Fmoc-protected non-natural amino acid.

Materials:

  • Fmoc-Rink Amide resin (or other appropriate resin for the desired C-terminus)

  • Fmoc-protected natural and non-natural amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: a. Place the desired amount of resin (e.g., 0.1 mmol scale) in the reaction vessel. b. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[1][11] c. Drain the DMF.

  • Fmoc Deprotection: a. Add the 20% piperidine/DMF solution to the resin. b. Agitate the mixture for 5-10 minutes. c. Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.[1] d. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling (nnAA): a. In a separate vial, pre-activate the nnAA. Dissolve the Fmoc-nnAA-OH (3-5 equivalents relative to resin loading), HATU (0.95 eq. relative to the amino acid), and DIPEA (2 eq. relative to the amino acid) in DMF. b. Allow the activation mixture to stand for 1-5 minutes. c. Add the activated nnAA solution to the deprotected resin in the reaction vessel. d. Agitate the mixture for 1-4 hours. The time may need to be extended for sterically hindered nnAAs. e. Perform a qualitative test (e.g., Kaiser test) to monitor reaction completion. If the test is positive (indicating free amines), the coupling step may be repeated.

  • Washing: a. Drain the coupling solution. b. Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to remove all excess reagents and byproducts.

  • Chain Elongation: a. The resin is now ready for the next cycle. Repeat steps 2-4 for each subsequent amino acid in the sequence.

Diagram: The SPPS Cycle

SPPS_Workflow cluster_cycle Iterative Synthesis Cycle cluster_final Final Steps Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 DMF Wash Deprotection->Washing1 2. Coupling nnAA Coupling (Fmoc-nnAA-OH, HATU, DIPEA) Washing1->Coupling 3. Washing2 DMF/DCM Wash Coupling->Washing2 4. Washing2->Resin Repeat for next AA Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage After last AA Purification Purification (RP-HPLC) Cleavage->Purification

Caption: The iterative workflow of Solid-Phase Peptide Synthesis (SPPS) for nnAA incorporation.

Final Cleavage and Purification

After the final amino acid is coupled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a TFA "cocktail" containing scavengers (e.g., water, triisopropylsilane) to quench reactive cations generated during deprotection. The crude peptide is then precipitated in cold diethyl ether, collected, and purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).[1][19]

Biosynthetic Methods: Genetic Code Expansion

Genetic code expansion is a powerful technique that enables the site-specific incorporation of nnAAs into proteins and peptides directly within living cells or in cell-free synthesis systems.[2][4] This is achieved by repurposing a codon that normally signals for the termination of translation—most commonly the amber stop codon (UAG)—to instead encode an nnAA.[2][6][20]

The Orthogonal Synthetase/tRNA Pair: The Key to Fidelity

The central requirement for this technology is an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair .[7][21][22] This pair must meet two critical criteria:

  • The engineered aaRS must recognize and charge the desired nnAA onto its cognate tRNA.

  • Crucially, this aaRS/tRNA pair must be "orthogonal" to the host cell's machinery, meaning the engineered synthetase does not charge any endogenous tRNAs, and the engineered tRNA is not recognized by any endogenous synthetases.[7][22]

This orthogonality ensures that the nnAA is incorporated only at the designated UAG codon and does not interfere with the normal translation of the host proteome.[21]

Diagram: Genetic Code Expansion via Nonsense Suppression

GCE_Workflow cluster_components Engineered Components cluster_cell Host Cell Machinery nnAA Non-Natural Amino Acid (nnAA) o_aaRS Orthogonal aaRS nnAA->o_aaRS Recognized & Activated o_tRNA Orthogonal tRNA(CUA) o_aaRS->o_tRNA Charges tRNA Ribosome Ribosome o_tRNA->Ribosome Delivers nnAA Protein Protein with nnAA Ribosome->Protein Translation mRNA mRNA ...UAG... mRNA->Ribosome Template

Caption: Workflow for nnAA incorporation using an orthogonal aaRS/tRNA pair to suppress a UAG stop codon.

General Protocol: In Vivo nnAA Incorporation
  • Component Delivery: The genes encoding the orthogonal aaRS and tRNA are introduced into the host organism (e.g., E. coli or mammalian cells) on a plasmid. The gene for the target protein, modified to contain a UAG codon at the desired incorporation site, is introduced on a separate plasmid.

  • Cell Culture: The cells are cultured in a growth medium.

  • Induction: The nnAA, which must be cell-permeable, is added to the culture medium.[2] Expression of the target protein and the orthogonal pair components is then induced.

  • Incorporation: Inside the cell, the orthogonal aaRS charges the nnAA onto the orthogonal tRNA. When the ribosome encounters the UAG codon on the mRNA, the charged orthogonal tRNA binds and incorporates the nnAA, allowing translation to continue.[23]

  • Purification: The full-length, nnAA-containing protein is then isolated from the cell lysate and purified using standard chromatography techniques.[2]

Semi-Synthetic Approaches: Chemoenzymatic Ligation

Semi-synthetic methods bridge the gap between total chemical synthesis and recombinant expression, allowing for the construction of very large proteins containing nnAAs that are inaccessible by SPPS alone.[2] The core principle is to generate smaller peptide fragments by either SPPS or recombinant expression and then ligate them together.

Native Chemical Ligation (NCL)

NCL is the most prominent ligation technique.[8][9] It involves the chemoselective reaction between two unprotected peptide fragments in an aqueous solution.[8][24]

  • Fragment 1: A peptide with a C-terminal thioester. This fragment can be synthesized via SPPS and can contain the desired nnAA.[24]

  • Fragment 2: A peptide with an N-terminal Cysteine residue. This fragment is often produced recombinantly.

The reaction proceeds via a transthioesterification followed by a rapid intramolecular rearrangement to form a native peptide bond at the ligation site.[24] While powerful, the primary limitation of classic NCL is the strict requirement for a Cysteine residue at the ligation junction.[8] However, advanced methods have been developed to enable ligation at other amino acid sites.[9]

Enzymatic Ligation

Nature has provided enzymes that can be co-opted for peptide ligation.[25] These ligases offer excellent regio- and chemoselectivity under mild reaction conditions.[25]

  • Sortases: These bacterial transpeptidases recognize a specific sorting motif (e.g., LPXTG), cleave it, and ligate the C-terminus to an N-terminal glycine.[25]

  • Butelase 1: A plant-derived ligase that is known for its high efficiency and specificity, recognizing an N-terminal Asn/Asp and a C-terminal tripeptide motif (e.g., NHV).

Enzymatic ligation is a powerful tool, though its use can be constrained by the need for specific recognition sequences at the ligation site.[26]

Diagram: Native Chemical Ligation (NCL) Workflow

NCL_Workflow Frag1 Peptide 1 (with nnAA) C-terminal Thioester Ligation Native Chemical Ligation (Aqueous Buffer, pH ~7) Frag1->Ligation Frag2 Peptide 2 (Recombinant) N-terminal Cysteine Frag2->Ligation FinalProtein Full-Length Protein with nnAA Ligation->FinalProtein

Caption: General workflow for creating a large protein with an nnAA using Native Chemical Ligation.

Special Applications: Bioorthogonal Chemistry

One of the most powerful applications of nnAA incorporation is the introduction of bioorthogonal functional groups—chemical handles that are inert to biological systems but can react selectively with an external probe.[27] The "click chemistry" reaction, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example.[28][29]

By incorporating an nnAA containing an azide or alkyne group into a peptide, researchers can specifically attach a wide array of molecules, such as:

  • Fluorescent dyes for imaging.[30]

  • PEG chains to improve solubility and circulation half-life.

  • Cytotoxic drugs to create peptide-drug conjugates.

  • Crosslinking agents to staple peptides into stable helical conformations.[28]

This modular approach allows for the late-stage functionalization of peptides and proteins with minimal perturbation to the overall structure.[27]

Analysis and Quality Control

Rigorous analysis is essential to confirm the successful incorporation of the nnAA and to assess the purity of the final product. A combination of analytical techniques is typically required.

Technique Purpose
Reverse-Phase HPLC (RP-HPLC) The primary tool for assessing the purity of the crude peptide and for purifying the final product.[19]
UPLC-MS / LC-MS Confirms the identity of the peptide by determining its molecular weight. The high resolution allows for the detection of any side products or failed sequences.[31][32]
Tandem MS (MS/MS) Can be used to sequence the peptide and pinpoint the exact location of the nnAA incorporation.
Amino Acid Analysis (AAA) Quantifies the amino acid composition of the peptide, confirming the presence and ratio of the incorporated nnAA relative to the natural amino acids.[31]
Nuclear Magnetic Resonance (NMR) Provides detailed structural information about the peptide's conformation in solution, which is crucial for understanding how the nnAA affects its three-dimensional structure.[33]

Conclusion

The ability to incorporate non-natural amino acids has fundamentally expanded the horizons of peptide and protein engineering. From the precise chemical construction offered by SPPS to the cellular machinery co-option of genetic code expansion and the modular power of semi-synthesis, researchers now have a versatile and robust toolkit at their disposal. The careful selection of the appropriate methodology, guided by the specific research question and the properties of the desired nnAA, enables the design and creation of novel molecules with enhanced functions for a wide range of applications, from basic biological discovery to the development of next-generation therapeutics.[2][5]

References

  • BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
  • BenchChem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
  • Guo, J., Melançon, C. E., 3rd, & Schultz, P. G. (2012). Evolution of multiple, mutually orthogonal prolyl-tRNA synthetase/tRNA pairs for unnatural amino acid mutagenesis in Escherichia coli. Proceedings of the National Academy of Sciences of the United States of America, 109(37), 14841–14846. [Link]
  • van Hest, J. C. M., & Tirrell, D. A. (2004). The synthesis of peptides and proteins containing non-natural amino acids. Chemical Society Reviews, 33(8), 503–509. [Link]
  • Kaur, H., & Singh, A. (2020). Native Chemical Ligation: A Boon to Peptide Chemistry. Molecules, 25(19), 4563. [Link]
  • Italia, J. S., Addy, P. S., Wrobel, A. J., & Chatterjee, A. (2019). Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs.
  • Liu, D. R., Magliery, T. J., Pastrnak, M., & Schultz, P. G. (1997). Engineering a tRNA and aminoacyl-tRNA synthetase for the site-specific incorporation of unnatural amino acids into proteins in vivo. Proceedings of the National Academy of Sciences of the United States of America, 94(19), 10092–10097. [Link]
  • Wang, Q., Parrish, A. R., & Wang, L. (2009). Optimized orthogonal translation of unnatural amino acids enables spontaneous protein double-labelling and FRET.
  • Singh, Y., Sharma, P., & Singh, P. (2021). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 26(11), 3169. [Link]
  • Jin, X., Park, O. J., & Hong, S. H. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(22), e01234-22. [Link]
  • Cowper, B., & Thatcher, T. H. (2021). Protein Ligases: Nature's Gift for Protein/Peptide Synthesis. International Journal of Molecular Sciences, 22(16), 8753. [Link]
  • Conibear, A. C., Watson, E. E., Payne, R. J., & Becker, C. F. W. (2018). Native chemical ligation in protein synthesis and semi-synthesis. Chemical Society Reviews, 47(24), 9046–9068. [Link]
  • Jin, X., Park, O. J., & Hong, S. H. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]
  • Wang, L., & Schultz, P. G. (2004). Fine-tuning Interaction between Aminoacyl-tRNA Synthetase and tRNA for Efficient Synthesis of Proteins Containing Unnatural Amino Acids. ACS Synthetic Biology, 3(1), 45-51. [Link]
  • Adhikari, K., et al. (2021). Incorporating unnatural amino acids into proteins using nonsense codon suppression.
  • Hackeng, T. M., Griffin, J. H., & Dawson, P. E. (1999). Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. Proceedings of the National Academy of Sciences of the United States of America, 96(18), 10068–10073. [Link]
  • White, C. J., & Yudin, A. K. (2011). Native Chemical Ligation for Cyclic Peptide Design. Accounts of Chemical Research, 44(8), 654-664. [Link]
  • van den Berg, M. A., & Nuijens, T. (2020). Natural Occurring and Engineered Enzymes for Peptide Ligation and Cyclization. Frontiers in Chemistry, 8, 607. [Link]
  • GenicBio. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol.
  • BenchChem. (n.d.). The Great Divide: Choosing Between Enzymatic Ligation and Chemical Synthesis for Peptide and Protein Production.
  • Gopi, H., & Ganesan, A. (2013). Click Chemistry in Peptide-Based Drug Design. Molecules, 18(8), 9797-9817. [Link]
  • Sears, P., & Wong, C. H. (1996). Enzymatic synthesis of peptides containing unnatural amino acids. Journal of the American Chemical Society, 118(3), 513-515. [Link]
  • SiChem. (n.d.). Click Chemistry.
  • Rodriguez, E. A., Lester, H. A., & Dougherty, D. A. (2007). In vivo incorporation of multiple unnatural amino acids through nonsense and frameshift suppression. Proceedings of the National Academy of Sciences of the United States of America, 104(12), 5298–5303. [Link]
  • Kumar, A., et al. (2008). Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. Journal of Peptide Science, 14(8), 923-928. [Link]
  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in Molecular Biology, 998, 135-149. [Link]
  • Polaris Peptides. (n.d.). Advanced Analytical Techniques for Peptide Characterization.
  • Cao, Y. (2016). Development of Chemical and Enzymatic Peptide Ligation Strategies. DR-NTU, Nanyang Technological University. [Link]
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
  • Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.
  • CEM Corporation. (2023). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide.
  • Drienovská, I., & Roelfes, G. (2017). Unnatural amino acid incorporation though nonsense codon suppression.
  • Coin, I., & Beyermann, M. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 8(12), 2269-2287. [Link]
  • Rahman, M. M., & Islam, M. R. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. [Link]
  • Abe, M., & Chin, J. W. (2014). Using genetically incorporated unnatural amino acids to control protein functions in mammalian cells. Essays in Biochemistry, 56, 65–75. [Link]
  • BioPharmaSpec. (2024). Modern Peptide Drug Analysis: Mass Spec, HOS, and More.

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 3-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 3-(Boc-amino)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Here, we will delve into common challenges, provide detailed troubleshooting guides, and answer frequently asked questions to support your experimental success.

Introduction: The Stereochemical Challenge

The synthesis of specific stereoisomers of this compound is a critical step in the development of various pharmaceutical compounds. The cyclohexane ring's conformational flexibility and the presence of two stereocenters at the C1 and C3 positions present significant challenges in achieving high diastereoselectivity and enantioselectivity. This guide will address these challenges head-on, providing practical, field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling the stereochemistry of this compound?

The main challenges are twofold:

  • Diastereoselectivity: Controlling the relative configuration of the amino and carboxylic acid groups to obtain either the cis or trans isomer.

  • Enantioselectivity: For a given diastereomer (cis or trans), separating or selectively synthesizing the desired enantiomer, for example, (1R,3S) vs. (1S,3R).

Q2: My Boc-protection reaction is sluggish or incomplete. What are the likely causes?

Several factors can hinder Boc protection:

  • Poor Solubility: The starting material, 3-aminocyclohexanecarboxylic acid, is zwitterionic and often has poor solubility in common organic solvents like methanol.[1][2]

  • Inappropriate Reaction Conditions: The choice of base and solvent system is crucial. For zwitterionic substrates, aqueous basic conditions (e.g., NaOH in water/dioxane) can improve solubility and drive the reaction to completion.[1][3]

  • Low Nucleophilicity of the Amine: While less common for simple amino acids, highly substituted or electron-deficient amines can exhibit reduced reactivity towards Boc anhydride.[4]

Q3: How can I separate the cis and trans diastereomers?

Separation can be challenging. While chromatographic methods can be employed, they are often not practical on a large scale.[5] A more common strategy is to control the stereochemistry during the synthesis. For instance, catalytic hydrogenation of a p-aminobenzoic acid precursor can lead to a mixture of cis and trans isomers, which may then require selective reaction or crystallization to isolate the desired isomer.[6]

Q4: What are the most effective methods for achieving enantiomeric resolution?

Chiral resolution is a widely used technique.[7] This typically involves:

  • Diastereomeric Salt Formation: Reacting the racemic carboxylic acid with a chiral amine (e.g., phenylethylamine) or the racemic amine with a chiral acid (e.g., tartaric acid) to form diastereomeric salts.[7][8] These salts have different solubilities, allowing for separation by fractional crystallization.[7]

  • Enzymatic Resolution: Utilizing enzymes that selectively react with one enantiomer, leaving the other untouched.[9]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem 1: Low Yield and/or Incomplete Boc Protection
Potential Cause Troubleshooting Steps & Scientific Rationale
Poor Solubility of Starting Material 1. Switch to a Biphasic Solvent System: Dissolve the 3-aminocyclohexanecarboxylic acid in an aqueous base (e.g., 1N NaOH) and the Boc anhydride in a water-miscible organic solvent like 1,3-dioxane or THF.[3] The base deprotonates the carboxylic acid, breaking the zwitterionic form and increasing solubility in the aqueous layer. The amine is then free to react with the Boc anhydride. 2. Monitor pH: Maintain a basic pH to ensure the amine remains nucleophilic and the carboxylate stays deprotonated. After the reaction, acidify the mixture to protonate the carboxylic acid for extraction.[1][3]
Hydrolysis of Boc Anhydride 1. Use an Excess of Boc Anhydride: In aqueous systems, Boc anhydride can hydrolyze.[4] Using a slight excess (e.g., 1.2-1.5 equivalents) ensures enough reagent is available to react with the amine. 2. Control Reaction Time: Monitor the reaction by TLC or LC-MS to avoid unnecessarily long reaction times that could lead to increased hydrolysis.
Side Reactions 1. Avoid Strong Bases with Boc₂O: In the presence of strong, non-nucleophilic bases, Boc anhydride can form mixed anhydrides with the carboxylate, potentially leading to side products.[1] Using a base like NaOH in water primarily serves to solubilize the starting material.
Problem 2: Poor Diastereoselectivity (Incorrect cis/trans Ratio)
Potential Cause Troubleshooting Steps & Scientific Rationale
Non-Stereoselective Reduction 1. Optimize Hydrogenation Catalyst and Conditions: If synthesizing from an aromatic precursor like p-aminobenzoic acid, the choice of catalyst (e.g., Ru/C, Raney Ni) and reaction conditions (pressure, temperature, solvent) can influence the cis/trans ratio.[6] Literature reports suggest that certain conditions can favor the formation of the trans isomer. 2. Consider Stereoselective Synthesis Routes: Explore synthetic pathways that establish the desired stereochemistry early on. For example, starting from a cyclic precursor where the relative stereochemistry is already defined.
Epimerization 1. Control pH During Workup and Purification: The proton alpha to the carboxylic acid can be labile under certain basic or acidic conditions, potentially leading to epimerization and a change in the cis/trans ratio. Maintain neutral or mildly acidic/basic conditions where possible.
Problem 3: Difficulty with Chiral Resolution
Potential Cause Troubleshooting Steps & Scientific Rationale
Poor Crystal Formation of Diastereomeric Salts 1. Screen Resolving Agents: The success of diastereomeric salt resolution is highly dependent on the choice of the chiral resolving agent.[7] It is often necessary to screen several different chiral acids or bases. 2. Optimize Crystallization Solvent: The choice of solvent is critical for achieving good separation of the diastereomeric salts. Experiment with different solvents and solvent mixtures to find conditions where one diastereomer is significantly less soluble than the other.
Incomplete Separation of Diastereomers 1. Multiple Recrystallizations: A single crystallization may not be sufficient to achieve high enantiomeric excess. Multiple recrystallizations are often necessary. Monitor the optical purity of the crystals after each step.

Experimental Workflow & Visualization

Below is a generalized workflow for the Boc protection of 3-aminocyclohexanecarboxylic acid, a common initial step in the stereoselective synthesis.

Boc_Protection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-aminocyclohexane- carboxylic acid in aq. NaOH C Combine solutions and stir at room temperature A->C B Prepare solution of Boc₂O in 1,3-dioxane B->C D Monitor reaction (TLC/LC-MS) C->D Overnight E Acidify with HCl to pH ~4 D->E Upon completion F Extract with organic solvent (e.g., DCM) E->F G Dry organic layer and concentrate F->G H Purify product (e.g., crystallization) G->H Troubleshooting_Yield Start Low Yield in Boc Protection Q1 Is the starting material fully dissolved? Start->Q1 Sol_A Switch to aq. NaOH/dioxane solvent system. Q1->Sol_A No Q2 Was an excess of Boc anhydride used? Q1->Q2 Yes End Yield Improved Sol_A->End Sol_B Increase Boc₂O to 1.2-1.5 equivalents. Q2->Sol_B No Q3 Was the reaction monitored? Q2->Q3 Yes Sol_B->End Sol_C Optimize reaction time using TLC/LC-MS. Q3->Sol_C No Sol_C->End

Caption: Troubleshooting low reaction yields.

Concluding Remarks

The stereoselective synthesis of this compound requires careful attention to reaction conditions and a systematic approach to troubleshooting. By understanding the underlying chemical principles and anticipating common pitfalls, researchers can significantly improve the efficiency and stereochemical purity of their synthesis. This guide serves as a starting point, and we encourage you to consult the referenced literature for more detailed protocols and mechanistic insights.

References
  • Amines as Catalysts: Dynamic Features and Kinetic Control of Catalytic Asymmetric Chemical Transformations to Form C−C Bonds. (n.d.).
  • Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit. (2021).
  • Efficient regio- and stereoselective access to novel fluorinated β-aminocyclohexanecarboxylates - PMC - NIH. (2013).
  • Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations - MDPI. (n.d.).
  • Chiral resolution - Wikipedia. (n.d.).
  • BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Asymmetric synthesis of (1 S,2 R)-2-aminocyclooctanecarboxylic acid - ResearchGate. (2008).
  • Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed. (2002).
  • CN108602758B - Process for preparing trans-4-amino-1-cyclohexanecarboxylic acids and derivatives thereof - Google Patents. (n.d.).
  • Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde - CNR-IRIS. (n.d.).
  • boc-(+/-)-cis-3-aminocyclohexane-1-carboxylic acid - Chongqing Chemdad Co. ,Ltd. (n.d.).
  • cis-3-Aminocyclohexanecarboxylic acid | C7H13NO2 | CID 3082488 - PubChem. (n.d.).
  • Chiral resolution of cyclohex-3-ene-1-carboxylic acid - Semantic Scholar. (n.d.).
  • EP1805316B1 - Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases - Google Patents. (n.d.).
  • Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed. (n.d.).
  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.).
  • Direct catalytic asymmetric synthesis of α-chiral primary amines - RSC Publishing. (2020).

Sources

side reactions during the coupling of Boc-protected amino acids in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I've designed this guide to address the nuanced challenges researchers face during the coupling of Boc-protected amino acids. This resource moves beyond simple protocols to provide in-depth troubleshooting, mechanistic explanations, and field-proven solutions to help you enhance peptide purity, increase yield, and accelerate your research and development workflows.

Troubleshooting Guide: Common Coupling Side Reactions

This section provides a detailed analysis of the most common side reactions, their detection, and validated methods for their prevention and resolution.

Issue 1: Incomplete Coupling

Symptom: A positive ninhydrin (Kaiser) test after the coupling step, indicated by the appearance of blue or purple resin beads, signifies the presence of unreacted free primary amines. This leads to the synthesis of truncated peptide sequences, complicating purification and reducing the overall yield.

Root Cause Analysis: Incomplete coupling is a frequent hurdle in SPPS. The primary causes include:

  • Steric Hindrance: Bulky side chains on either the incoming amino acid (e.g., Valine, Isoleucine) or the N-terminal residue of the growing peptide chain can physically block the reactive sites.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures (like β-sheets) and aggregate on the resin.[1][2] This aggregation can render the N-terminus inaccessible to incoming activated amino acids.[1]

  • Inefficient Activation: The chosen coupling reagent may not be sufficiently reactive to drive the reaction to completion, especially for "difficult" sequences.

Solutions & Prevention:

Possible Cause Recommended Solution Mechanism of Action
Steric Hindrance Perform a "double coupling" by repeating the coupling step with fresh reagents.[3]Increases the probability of the activated amino acid reaching the sterically hindered amine by extending the reaction time and replenishing reagents.
Inefficient Reagent Switch to a more potent activating agent such as HATU, HBTU, or HCTU.[3]These reagents form highly reactive intermediates, which can overcome the energy barrier of difficult couplings more effectively than standard carbodiimides alone.
Peptide Aggregation Incorporate structure-disrupting solvents (e.g., 10-20% NMP or DMSO in DMF) or chaotropic salts.[2][3]These agents disrupt the hydrogen bonding networks that cause peptide aggregation, improving resin swelling and accessibility of the N-terminus.[2]
Persistent Free Amines "Cap" the unreacted amines with acetic anhydride.This acetylates the unreacted N-termini, preventing them from reacting in subsequent cycles and forming deletion sequences. The capped peptide is easier to separate during purification.

Experimental Protocol: Double Coupling

  • After the initial coupling reaction (typically 1-2 hours), perform a ninhydrin test.

  • If the test is positive, drain the reaction solvent from the synthesis vessel without washing the resin.

  • Prepare a fresh solution of the activated Boc-amino acid using the same equivalents as the initial coupling.

  • Add the fresh activated amino acid solution to the resin.

  • Allow the second coupling to proceed for 1-2 hours.

  • Wash the resin according to your standard protocol.

  • Perform a final ninhydrin test to confirm the completion of the reaction (colorless/yellow beads).[1]

Workflow for Addressing Incomplete Coupling

G start Coupling Step Completed ninhydrin Perform Ninhydrin Test start->ninhydrin positive Positive Result (Blue/Purple Beads) ninhydrin->positive Free Amines Present negative Negative Result (Yellow/Colorless) ninhydrin->negative Coupling Complete troubleshoot Identify Cause positive->troubleshoot proceed Proceed to Deprotection negative->proceed double_couple Perform Double Coupling troubleshoot->double_couple Steric Hindrance? switch_reagent Switch Coupling Reagent troubleshoot->switch_reagent Inefficient Activation? re_test Re-run Ninhydrin Test double_couple->re_test switch_reagent->re_test cap Cap Unreacted Amines cap->proceed re_test->negative Success re_test->cap Failure

Caption: Troubleshooting workflow for incomplete coupling.

Issue 2: Racemization

Symptom: Presence of diastereomeric impurities in the final peptide, detectable by chiral HPLC or LC-MS analysis. The biological activity of the peptide may be significantly reduced or altered.

Root Cause Analysis: Racemization is the loss of stereochemical integrity at the α-carbon of the amino acid, converting the L-enantiomer to a D-enantiomer. The primary mechanism during coupling involves the formation of a planar 5(4H)-oxazolone intermediate, which can be protonated and deprotonated at the α-carbon, leading to racemization.[3] Cysteine and Histidine are particularly susceptible.[2] Factors that promote this include:

  • Coupling Reagents: Certain carbodiimides, especially when combined with HOBt, can accelerate oxazolone formation.[4]

  • Excess Base: Strong, non-hindered bases can abstract the α-proton from the oxazolone intermediate.[4]

  • Elevated Temperature: Higher temperatures increase the rate of racemization.[4]

Solutions & Prevention:

Factor Recommended Solution Rationale
Coupling Reagent Use a low-racemization coupling reagent combination, such as DIC/Oxyma Pure.[3]Additives like Oxyma Pure are less basic than HOBt and can suppress the formation of the oxazolone intermediate, thereby reducing racemization.[3]
Base Selection Use a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIEA.[3][4]These bases are less likely to abstract the α-proton, preserving the stereochemistry.
Activation Time Minimize the pre-activation time of the amino acid before adding it to the resin.[3]Reduces the time the highly reactive, racemization-prone intermediate exists in solution before coupling.
Temperature Conduct the coupling reaction at room temperature or below (e.g., 0°C).[4]Lowering the temperature slows down the rate of oxazolone formation and subsequent racemization.

Experimental Protocol: Low-Racemization Coupling with DIC/Oxyma

  • In a separate reaction vessel under an inert atmosphere, dissolve the N-Boc-amino acid (1.0 equivalent) and Oxyma Pure (1.0 equivalent) in anhydrous DMF.

  • Add this solution to the synthesis vessel containing the deprotected peptide-resin.

  • Cool the reaction vessel to 0°C in an ice bath.

  • Add DIC (1.0 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to proceed at 0°C for 15 minutes, then let it warm to room temperature and continue for an additional 1-2 hours.

  • Wash the resin and proceed with the synthesis cycle.

Mechanism of Racemization via Oxazolone Formation

Caption: Racemization can occur via a planar oxazolone intermediate.

Issue 3: Aspartimide Formation (Aspartic Acid)

Symptom: Presence of impurities with the same mass as the target peptide (α- and β-aspartyl peptides) or a mass loss of 18 Da (the stable aspartimide). This is particularly common in Asp-Gly, Asp-Ala, and Asp-Ser sequences.[2][5]

Root Cause Analysis: During SPPS, the backbone amide nitrogen can perform a nucleophilic attack on the side-chain ester of an aspartic acid residue. This intramolecular cyclization forms a five-membered succinimide ring, known as an aspartimide.[6][7] This intermediate is unstable and can be opened by a nucleophile (like piperidine in Fmoc chemistry, or the incoming amine) to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[6]

Solutions & Prevention:

Strategy Recommended Action Rationale
Protecting Group Use a more sterically hindering side-chain protecting group for Asp, such as cyclohexyl (OcHex) instead of the standard benzyl (OBzl).[2]The bulky OcHex group sterically shields the side-chain carbonyl, making the intramolecular nucleophilic attack less favorable.
Coupling Conditions Use in-situ neutralization protocols.[2][8]These protocols minimize the time the deprotected N-terminal amine is free and basic, reducing the opportunity for it to catalyze aspartimide formation.
Additives Add HOBt to the coupling step.[5]HOBt can act as a proton source to suppress the basicity that facilitates the cyclization reaction.

Mechanism of Aspartimide Formation and Rearrangement

G Peptide Peptide-Asp(OBzl)-Xaa-Resin Aspartimide Aspartimide Intermediate (-18 Da) Peptide->Aspartimide Intramolecular Cyclization (Base-catalyzed) Alpha α-Aspartyl Peptide (Desired Product) Aspartimide->Alpha Ring Opening (α-attack) Beta β-Aspartyl Peptide (Isomeric Impurity) Aspartimide->Beta Ring Opening (β-attack)

Caption: Pathway of aspartimide formation and subsequent rearrangement.

Issue 4: Side-Chain Dehydration (Asparagine & Glutamine)

Symptom: Detection of an impurity with a mass loss of 18 Da corresponding to an Asn or Gln residue.

Root Cause Analysis: The side-chain amide groups of Asparagine (Asn) and Glutamine (Gln) can undergo dehydration during the activation step of the coupling reaction, especially with powerful carbodiimide reagents like DCC or DIC. This side reaction converts the amide to a nitrile. The resulting peptide will be missing a key hydrogen-bonding group, which can drastically alter its structure and function.

Solutions & Prevention:

Strategy Recommended Action Rationale
Side-Chain Protection Use a side-chain protected derivative, such as Boc-Asn(Trt)-OH or Boc-Gln(Trt)-OH.The bulky trityl (Trt) group protects the amide from dehydration during activation and is removed during the final acidolytic cleavage.[9]
Activation Method Avoid excessive pre-activation times when using carbodiimides.Minimizing the time the amino acid is in its highly activated state reduces the opportunity for the side reaction to occur.
Reagent Choice Use pre-formed active esters (e.g., -OPfp esters) or phosphonium/aminium reagents (HBTU, HATU) instead of carbodiimides alone.These methods generally lead to lower levels of side-chain dehydration compared to direct activation with carbodiimides.[10]

Experimental Protocol: Coupling with Trityl-Protected Asparagine

  • Use Boc-Asn(Trt)-OH as the building block in your synthesis plan.

  • Dissolve Boc-Asn(Trt)-OH (1.0 eq) and an activating agent (e.g., HBTU, 0.95 eq) in DMF.

  • Add a hindered base (e.g., DIEA, 2.0 eq) to the solution to begin activation.

  • Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Allow coupling to proceed for 1-2 hours. The Trt group will be removed simultaneously with other side-chain protecting groups during the final HF or TFMSA cleavage.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the coupling of Boc-protected amino acids? A1: The most prevalent side reactions include incomplete coupling, especially with sterically hindered amino acids, and racemization.[3] Other significant issues arise from specific amino acid side chains, such as aspartimide formation from Aspartic Acid (Asp), and dehydration of the side-chain amide in Asparagine (Asn) and Glutamine (Gln).[3]

Q2: What are the primary concerns during the TFA-mediated deprotection of the Boc group? A2: The main issue is the generation of a reactive tert-butyl cation during deprotection.[3][11] This cation can cause alkylation of nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), and Cysteine (Cys).[3][12] Using scavengers (e.g., triisopropylsilane, water, ethanedithiol) in the TFA cleavage cocktail is essential to trap these carbocations.[3] Another potential side reaction is trifluoroacetylation of the newly liberated amine, which acts as a capping group and terminates the peptide chain.[3][13]

Q3: Which amino acids are considered "difficult" to couple and why? A3: Sterically hindered amino acids like Valine, Isoleucine, and Threonine are challenging to couple due to their bulky β-branched side chains, which impede the approach of the activated carboxyl group to the N-terminal amine.[1][3] Additionally, certain sequences, particularly those rich in hydrophobic residues, can lead to peptide aggregation on the resin, which also hinders coupling reactions.[1]

Q4: How can I prevent pyroglutamate formation at the N-terminus? A4: Pyroglutamate formation occurs when an N-terminal Glutamine (Gln) residue cyclizes, leading to a mass loss of 17 Da (NH₃).[5][14] This is more common during the final workup but can occur during synthesis. To minimize this, ensure that the N-terminal amine is protonated (kept in its salt form) as much as possible. When coupling the next amino acid, use efficient reagents to ensure the acylation of the Gln N-terminus is rapid, minimizing the time it is free to cyclize.[15]

Q5: My lysine-containing peptide shows an unexpected modification. What could it be? A5: An uncommon but problematic side reaction is the guanidinylation of the lysine side-chain ε-amino group. This can occur when using uronium/aminium-based coupling reagents (like HBTU/HATU) if the amino acid is not sufficiently pre-activated before being added to the resin.[2] The coupling reagent can react directly with the free N-terminal amine of the peptide, forming a guanidinium group that terminates the chain. To avoid this, always pre-activate the carboxylic acid with the coupling reagent for a few minutes before adding it to the peptide-resin.[2]

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
  • Lauer-Fields, J. L., et al. (2019). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec.
  • Coin, I., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem.
  • Kent, S. B., et al. (1984). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research.
  • Aspartimide formation during SPPS. (n.d.). ResearchGate.
  • Protection of asparagine and glutamine during N alpha-Bpoc-based solid-phase peptide synthesis. (1988). International Journal of Peptide and Protein Research.
  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. (2005). Georg Thieme Verlag.

Sources

preventing racemization during the synthesis of 3-(Boc-amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Racemization and Ensuring Stereochemical Integrity

Welcome to the Technical Support Center for the synthesis of 3-(Boc-amino)cyclohexanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during the synthesis of this important chiral building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stereochemical integrity of your final product.

Understanding the Challenge: The Specter of Racemization

The synthesis of enantiomerically pure this compound is often complicated by the potential for racemization, the process by which a chiral molecule is converted into a mixture of enantiomers.[1][2] This loss of stereochemical purity can have profound implications, particularly in drug development, where only one enantiomer may possess the desired therapeutic activity while the other could be inactive or even harmful.[2]

Racemization during the synthesis of Boc-protected amino acids typically occurs through two primary mechanisms:

  • Oxazolone Formation: Activation of the carboxylic acid group can lead to the formation of a planar oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality.[3][4]

  • Direct Enolization: A base can directly abstract the alpha-proton of the activated amino acid, forming an enolate intermediate which, upon reprotonation, can yield a mixture of enantiomers.[3][4]

Urethane-type protecting groups like Boc are known to significantly reduce the tendency for oxazolone formation compared to acyl groups.[3][5] However, the risk of racemization, especially under basic conditions or with certain coupling reagents, remains a significant concern.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant loss of enantiomeric excess in my final product. What are the most likely causes?

A1: The most common culprits for racemization in this synthesis are the choice of base, the coupling reagent, and elevated reaction temperatures. Strong bases can readily abstract the alpha-proton, leading to racemization.[6] Similarly, certain coupling reagents can promote the formation of racemization-prone intermediates.[3] High temperatures provide the activation energy needed for these unwanted side reactions to occur.

Q2: Which bases are recommended to minimize racemization?

A2: The basicity and steric hindrance of the base play a crucial role.[6] For sensitive couplings, weaker or sterically hindered bases are preferred.

  • N-methylmorpholine (NMM) and sym-collidine are generally considered safer choices than stronger bases like N,N-diisopropylethylamine (DIPEA).[3][6]

  • In some cases, the reaction may not require an additional base, especially when using coupling reagents that do not generate acidic byproducts.[3]

Q3: How does the choice of coupling reagent impact racemization?

A3: Coupling reagents activate the carboxylic acid, but their mechanism of action influences the risk of racemization.

  • Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) , when used in combination with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure® , can effectively suppress racemization.[3][7][8] These additives react with the activated acid to form an active ester that is less prone to racemization.

  • Uronium/aminium-based reagents like HATU or HBTU are highly efficient but require the presence of a base, which can increase the risk of racemization if not carefully controlled.[9]

Q4: Can the solvent choice influence the degree of racemization?

A4: Yes, the solvent can play a role. Polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) are commonly used. However, for particularly sensitive substrates, exploring less polar solvents might be beneficial as they can sometimes disfavor the formation of charged intermediates that lead to racemization.

Q5: Are there alternative synthetic strategies to avoid racemization altogether?

A5: Absolutely. Instead of starting with a racemic or enantiomerically enriched precursor and risking racemization during functional group manipulations, consider these approaches:

  • Chiral Resolution: A racemic mixture of 3-aminocyclohexanecarboxylic acid or a precursor can be separated into its constituent enantiomers using a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.[1][10]

  • Enantioselective Synthesis: This approach utilizes chiral catalysts or auxiliaries to create the desired stereocenter from an achiral starting material.[2] For instance, enzymatic desymmetrization of a meso-diester has been successfully employed to produce enantiomerically pure precursors to this compound.[11]

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This guide provides a systematic approach to identifying and resolving issues related to racemization during the synthesis of this compound.

Step 1: Quantify the Extent of Racemization

Before you can troubleshoot, you need to accurately measure the enantiomeric excess (e.e.) of your product.

Protocol: Chiral HPLC Analysis

  • Sample Preparation: Dissolve a small amount of your crude or purified product in a suitable solvent (e.g., isopropanol/hexane mixture).

  • Column Selection: Utilize a chiral stationary phase column capable of separating the enantiomers of your compound. Common choices include polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Method Development: Develop an isocratic or gradient elution method using a mobile phase typically consisting of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.

  • Detection: Use a UV detector at a wavelength where your compound absorbs.

  • Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated as: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100

Step 2: Isolate the Problematic Step

If you are performing a multi-step synthesis, it is crucial to identify the exact step where racemization is occurring. Analyze the stereochemical purity of the intermediates at each stage.

Step 3: Systematic Optimization of Reaction Conditions

Once the problematic step is identified, systematically vary the reaction parameters. It is recommended to change only one variable at a time to understand its specific effect.

Parameter Potential Issue Recommended Solution Rationale
Base The base is too strong or not sterically hindered, leading to α-proton abstraction.Switch from DIPEA to a weaker base like NMM or a more hindered base like 2,4,6-collidine.[6]Reduces the rate of enolization.
Coupling Reagent The activating agent forms a highly reactive intermediate prone to racemization.If using a carbodiimide alone, add an anti-racemization agent like HOBt or Oxyma.[3][8]Forms a less reactive, more stable active ester.
Temperature The reaction is run at an elevated temperature, providing sufficient energy for racemization.Perform the reaction at room temperature or, if necessary, cool to 0 °C.Lowers the kinetic energy of the system, disfavoring the racemization pathway.
Pre-activation Time Prolonged activation of the carboxylic acid before the addition of the amine can lead to racemization.Minimize the pre-activation time of the amino acid before adding the coupling partner.[8]Reduces the lifetime of the highly reactive, racemization-prone intermediate.
Solvent The solvent may stabilize intermediates that lead to racemization.Experiment with different solvents, such as switching from DMF to DCM or THF.The polarity of the solvent can influence the stability of charged intermediates.

Visualizing the Workflow for Minimizing Racemization

The following diagram illustrates a decision-making workflow for optimizing the synthesis of this compound to prevent racemization.

Racemization_Troubleshooting start Start: Synthesis of this compound check_ee Analyze Enantiomeric Excess (e.e.) via Chiral HPLC start->check_ee is_ee_ok Is e.e. > 98%? check_ee->is_ee_ok end Product Meets Specification is_ee_ok->end Yes troubleshoot Initiate Troubleshooting is_ee_ok->troubleshoot No base Optimize Base: - Switch to NMM or Collidine - Reduce stoichiometry troubleshoot->base base->check_ee Re-analyze e.e. coupling Optimize Coupling Reagent: - Add HOBt or Oxyma - Change to a lower-racemization reagent base->coupling coupling->check_ee Re-analyze e.e. temp Lower Reaction Temperature: - Run at 0 °C or room temperature coupling->temp temp->check_ee Re-analyze e.e. preactivation Minimize Pre-activation Time temp->preactivation preactivation->check_ee Re-analyze e.e.

Caption: A workflow for troubleshooting racemization in the synthesis of this compound.

Alternative Strategies: A Proactive Approach

For particularly challenging syntheses or when the highest possible enantiopurity is required from the outset, consider alternative synthetic routes that inherently avoid the risk of racemization at the critical step.

Alternative_Strategies start Goal: Enantiopure This compound racemic_start Racemic Starting Material start->racemic_start achiral_start Achiral Starting Material start->achiral_start resolution Chiral Resolution (Diastereomeric Salt Crystallization) racemic_start->resolution enantioselective Enantioselective Synthesis (e.g., Enzymatic Desymmetrization) achiral_start->enantioselective enantiopure_intermediate Enantiopure Intermediate resolution->enantiopure_intermediate enantioselective->enantiopure_intermediate final_product Final Product (High e.e.) enantiopure_intermediate->final_product

Caption: Alternative synthetic strategies to obtain enantiopure this compound.

By carefully selecting reagents and conditions, and by systematically troubleshooting any observed loss of stereochemical integrity, researchers can successfully synthesize this compound with high enantiomeric purity.

References

  • Anaspec.
  • AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models.
  • Maharani, R., et al. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8049. [Link]
  • de Figueiredo, R. M., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega, 2(6), 2999–3007. [Link]
  • de Figueiredo, R. M., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega, 2(6), 2999–3007. [Link]
  • Chen, J., et al. (2023). Suppression of α-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • Wikipedia. Chiral resolution. [Link]
  • ResearchGate. (2009). A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. [Link]
  • Xu, J. H., et al. (2020). Efficient microbial resolution of racemic methyl 3-cyclohexene-1-carboxylate as chiral precursor of Edoxaban by newly.
  • Yi-liang, L. (2010). Chiral resolution of cyclohex-3-ene-1-carboxylic acid. Drugs and Clinic. [Link]
  • OpenStax. Enantioselective Synthesis. [Link]

Sources

Technical Support Center: Managing Aggregation in Peptides Containing 3-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with peptides incorporating 3-(Boc-amino)cyclohexanecarboxylic acid. This guide is designed to provide in-depth troubleshooting advice and practical solutions to the common challenge of peptide aggregation. Our goal is to equip you with the expertise and validated protocols necessary to overcome these hurdles and advance your research.

Introduction to Aggregation in Peptides with this compound

The incorporation of non-natural amino acids, such as this compound, into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability and biological activity.[1][2][3] However, these modifications can also introduce new challenges, most notably the propensity for aggregation. Peptide aggregation is a complex process where peptide chains self-associate to form insoluble fibrils or amorphous aggregates, leading to loss of active material, difficulties in purification, and potential immunogenicity.[4] Understanding the driving forces behind aggregation and having a systematic approach to its management are critical for successful peptide development.

This guide provides a structured approach to troubleshooting and managing aggregation in peptides containing this compound, drawing from established scientific principles and field-proven experience.

Troubleshooting Guide: A Q&A Approach

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.

Question 1: My peptide containing this compound is showing poor solubility during and after solid-phase peptide synthesis (SPPS). What are the likely causes and how can I improve it?

Answer:

Poor solubility during and after SPPS is a common indicator of on-resin aggregation.[5][6] The inclusion of the rigid cyclohexyl ring of this compound can induce specific secondary structures that favor intermolecular interactions, leading to aggregation.

Underlying Causes:

  • Intermolecular Hydrogen Bonding: The peptide backbone can form extensive hydrogen bond networks between chains, particularly in hydrophobic sequences.[5]

  • Hydrophobic Interactions: The non-polar cyclohexyl group can drive association in aqueous environments.[7][8]

  • Resin-Bound Aggregation: Peptide chains can aggregate while still attached to the solid support, hindering subsequent deprotection and cleavage steps.[5][9][10]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peptide solubility.

Step-by-Step Solutions:

  • Optimize SPPS Chemistry:

    • Chaotropic Agents: During synthesis, the introduction of chaotropic agents like guanidinium chloride can disrupt intermolecular hydrogen bonds that lead to aggregation.[5]

    • "Magic" Mixture: The use of a "magic" mixture of solvents, such as a combination of N,N-dimethylformamide (DMF) and dichloromethane (DCM) with a small percentage of a protic solvent like methanol, can improve solvation of the growing peptide chain.

    • Elevated Temperature: Performing coupling reactions at a higher temperature can help to disrupt aggregation.[5]

  • Incorporate Solubility-Enhancing Groups:

    • Pseudoprolines: The introduction of pseudoproline dipeptides at specific sites can disrupt the formation of regular secondary structures that are prone to aggregation.[5][11]

    • Dmb-protected amino acids: The use of 2,4-dimethoxybenzyl (Dmb) protected amino acids can also help to prevent aggregation by sterically hindering intermolecular interactions.[5][11]

  • Post-Synthesis Handling:

    • pH Adjustment: Carefully screen the pH of your buffers during purification and handling. The net charge of the peptide can significantly influence its solubility.[7][8]

    • Organic Co-solvents: The addition of organic co-solvents such as acetonitrile or isopropanol to the purification buffers can improve the solubility of hydrophobic peptides.

Question 2: I observe a significant loss of my peptide during purification by reverse-phase HPLC, and the peak shape is broad. Could this be related to aggregation?

Answer:

Yes, both significant product loss and poor peak shape during RP-HPLC are classic signs of on-column aggregation. The hydrophobic nature of the stationary phase can promote the self-association of aggregation-prone peptides.

Underlying Causes:

  • On-Column Aggregation: The peptide aggregates on the surface of the C18 stationary phase, leading to poor recovery and peak tailing.

  • Slow Unfolding/Refolding: The equilibrium between the folded (aggregated) and unfolded (soluble) states of the peptide on the column can be slow, resulting in broad peaks.

Troubleshooting Strategies:

StrategyDescriptionRationale
Increase Column Temperature Run the purification at an elevated temperature (e.g., 40-60 °C).Increased temperature can disrupt hydrophobic interactions and improve the kinetics of unfolding, leading to sharper peaks and better recovery.[12]
Modify Mobile Phase Add ion-pairing agents like trifluoroacetic acid (TFA) at higher concentrations (e.g., 0.1-0.2%) or use alternative ion-pairing agents.TFA can help to protonate the peptide and increase its overall charge, reducing aggregation.
Lower Sample Concentration Inject a more dilute sample onto the column.Reducing the local concentration of the peptide can decrease the likelihood of on-column aggregation.[7]
Use a Different Stationary Phase Consider a column with a wider pore size or a different stationary phase chemistry (e.g., C4 or C8).Wider pore sizes can reduce steric hindrance for larger aggregates, and less hydrophobic stationary phases can decrease the driving force for aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the structural impact of incorporating this compound on peptide aggregation?

The rigid cyclohexyl ring of this compound restricts the conformational freedom of the peptide backbone. This can pre-organize the peptide into specific secondary structures, such as β-sheets, which are known to be key intermediates in the aggregation pathway of many peptides.[13] The hydrophobic nature of the cyclohexyl group can also contribute to the driving force for self-assembly in aqueous environments.

Q2: Are there any predictive tools to assess the aggregation risk of a peptide sequence containing this non-natural amino acid?

While many aggregation prediction algorithms exist for natural amino acids, their accuracy for sequences containing non-natural residues like this compound may be limited. These tools primarily rely on parameters derived from natural amino acids. However, general principles still apply. You can assess the overall hydrophobicity and charge of your peptide sequence as a first-pass indicator of aggregation propensity.[7]

Q3: What are the most reliable analytical techniques to characterize the aggregation state of my peptide?

A multi-pronged approach is often necessary for a comprehensive characterization of peptide aggregation.[12][14][15]

  • Thioflavin T (ThT) Fluorescence Assay: This is a widely used method to detect the formation of amyloid-like fibrils, which are a common type of peptide aggregate.[12]

  • Dynamic Light Scattering (DLS): DLS can provide information on the size distribution of particles in solution, allowing you to monitor the formation of larger aggregates over time.[12][14][16]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the morphology of the aggregates, confirming the presence of fibrils or other structures.[12]

  • Size Exclusion Chromatography (SEC): SEC can be used to separate and quantify different aggregation states of a peptide.[12][16][17]

Protocols

Protocol 1: Thioflavin T (ThT) Fluorescence Assay for Aggregation Monitoring

Objective: To quantitatively monitor the formation of amyloid-like fibrils in a peptide sample.

Materials:

  • Peptide stock solution (in a suitable solvent, e.g., DMSO)

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare the peptide working solution by diluting the stock solution into the assay buffer to the desired final concentration.

  • Add ThT from the stock solution to the peptide working solution to a final concentration of 10-20 µM.

  • Pipette the mixture into the wells of the 96-well plate.

  • Incubate the plate at a controlled temperature (e.g., 37 °C), with or without shaking, depending on the desired aggregation conditions.

  • Measure the fluorescence intensity at regular time intervals. An increase in fluorescence indicates the formation of ThT-positive aggregates.

G A Prepare Peptide & ThT Mixture B Incubate at 37°C A->B Step 1 C Measure Fluorescence (Ex: 440nm, Em: 485nm) B->C Step 2 D Plot Fluorescence vs. Time C->D Step 3

Caption: Workflow for the Thioflavin T (ThT) fluorescence assay.

References

  • Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. PubMed Central.
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus.
  • Aggregation Rules of Short Peptides. JACS Au.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus.
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. ResearchGate.
  • Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. ResearchGate.
  • Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks.
  • Increasing Protein Yields: Solubility Tagging. LenioBio.
  • Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G. National Institutes of Health.
  • Tagging Recombinant Proteins to Enhance Solubility and Aid Purification. SpringerLink.
  • Polyionic Tags as Enhancers of Protein Solubility in Recombinant Protein Expression. National Institutes of Health.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
  • Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. PubMed.
  • Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system. Frontiers.
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Semantic Scholar.
  • Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. University of Arizona.
  • Elucidating the aggregation rules for short peptides. Drug Target Review.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.
  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. National Institutes of Health.
  • Protein Aggregation Analysis. Intertek.
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PubMed Central.
  • Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. ResearchGate.

Sources

Technical Support Center: Characterizing 3-(Boc-amino)cyclohexanecarboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-(Boc-amino)cyclohexanecarboxylic acid is a valuable building block in pharmaceutical development, notable for its constrained cyclohexane scaffold. However, its stereoisomeric complexity—arising from both cis/trans relationships of the substituents and the potential for enantiomers—presents significant analytical hurdles. Accurate characterization and separation of these isomers are critical, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides practical, in-depth solutions to common challenges encountered during the analysis of these isomers, structured for researchers, chemists, and quality control analysts.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary isomers of this compound I need to be concerned about?

A1: You will primarily encounter two types of stereoisomers:

  • Diastereomers (cis and trans): These arise from the relative orientation of the amino and carboxylic acid groups on the cyclohexane ring. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. These have different physical properties and can be separated by achiral chromatography.

  • Enantiomers: Both the cis and trans isomers are chiral, meaning each can exist as a pair of non-superimposable mirror images (R and S forms). Separating enantiomers requires a chiral environment, such as a chiral stationary phase (CSP) in HPLC.

Q2: Why is it so difficult to separate the cis and trans isomers?

A2: The primary challenge stems from their similar physicochemical properties. Both isomers have the same molecular weight and often similar polarities due to the presence of the Boc-amino and carboxylic acid groups. Furthermore, the cyclohexane ring is not static; it exists in a rapid equilibrium between two chair conformations.[1][2] This conformational flexibility can lead to peak broadening and complicate separation on standard reversed-phase HPLC columns.

Q3: Can I use Gas Chromatography (GC) to analyze these isomers?

A3: Direct GC analysis is not feasible because this compound is non-volatile due to its polar functional groups (carboxylic acid and the Boc-protected amine).[][4] To make it suitable for GC, you must perform derivatization to convert these polar groups into more volatile, less reactive moieties.[][4] This adds complexity and potential for side reactions or incomplete derivatization.

Part 2: Troubleshooting Guide by Technique

This section addresses specific experimental problems in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

Q: I am seeing poor or no separation between my cis and trans isomers on a standard C18 column. What should I do?

  • Probable Cause: The selectivity of a standard C18 phase is often insufficient to resolve structurally similar, flexible isomers. The primary interaction mechanism (hydrophobicity) may not differ enough between the cis and trans forms.

  • Recommended Solutions:

    • Change Stationary Phase: Switch to a column with a different selectivity. A phenyl-hexyl or a polar-embedded phase can offer alternative interactions (π-π, dipole-dipole) that may better differentiate the isomers.

    • Modify Mobile Phase: Introduce an ion-pairing reagent (e.g., trifluoroacetic acid, TFA) at a low concentration (0.05-0.1%).[5][6] This can interact with the amine and carboxyl groups, potentially altering retention behavior differently for each isomer.

    • Adjust Temperature: Lowering the column temperature can sometimes enhance resolution by slowing down the interconversion between chair conformations of the cyclohexane ring, leading to sharper peaks.

  • Expert Insight: Before abandoning a column, always ensure the issue isn't system-related. Verify mobile phase composition, check for leaks, and ensure the injector is functioning correctly.[7] Sometimes, poor peak shape, which can be mistaken for poor resolution, is caused by using a sample solvent that is much stronger than the mobile phase.[8]

Q: My peaks are tailing significantly. How can I improve the peak shape?

  • Probable Cause: Peak tailing for this compound is often caused by secondary interactions between the analyte and acidic silanol groups on the silica surface of the HPLC column packing.[8][9] The basic nature of the amino group can interact strongly with these sites.

  • Recommended Solutions:

    • Use a Buffered Mobile Phase: Ensure your mobile phase pH is well-controlled with a suitable buffer (e.g., phosphate or acetate buffer). For this analyte, a slightly acidic pH (e.g., 3-4) can protonate the silanols and reduce unwanted interactions.

    • Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from your analyte.

    • Switch to a High-Purity, End-Capped Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize exposed silanols. If you are using an older column, upgrading can significantly improve peak shape.

Q: How do I separate the enantiomers of a specific isomer (e.g., the trans isomer)?

  • Probable Cause: Enantiomers have identical physical properties in an achiral environment and will co-elute on standard HPLC columns. Separation requires a chiral stationary phase (CSP).

  • Recommended Solutions:

    • Select a Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of compounds and are a good starting point.[10][11][12]

    • Method Development on CSP: Chiral separations are highly sensitive to the mobile phase. Screen different mobile phase modes:

      • Normal Phase (e.g., Heptane/Ethanol): Often provides excellent selectivity.

      • Polar Organic Mode (e.g., Acetonitrile/Methanol): A good alternative with different selectivity.

      • Reversed-Phase (e.g., Acetonitrile/Water): Can work but is often less selective for this type of compound.

  • Expert Insight: Chiral method development can be resource-intensive. If available, use a column screening system to automate the testing of different CSPs and mobile phases to find the optimal conditions more efficiently.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q: How can I definitively distinguish between the cis and trans isomers using ¹H NMR?

  • Probable Cause: The key to differentiation lies in the rigid chair conformation of the cyclohexane ring, which places protons in distinct axial or equatorial environments.[13] The coupling constants (J-values) between adjacent protons are highly dependent on their dihedral angle (Karplus relationship).[14]

  • Recommended Solution:

    • Focus on the C1 and C3 Protons: Analyze the signals of the protons attached to the carbons bearing the carboxylic acid (C1) and the Boc-amino group (C3).

    • Analyze Coupling Constants:

      • In the more stable chair conformation of the trans isomer, both large substituents (COOH and NHBoc) will prefer to be in the equatorial position. The protons at C1 and C3 will therefore be axial. An axial-axial coupling (J_ax,ax) is typically large (8-13 Hz).

      • In the cis isomer, one substituent will be axial and the other equatorial.[13] This results in smaller coupling constants, such as axial-equatorial (J_ax,eq) or equatorial-equatorial (J_eq,eq), which are typically in the range of 2-5 Hz.

    • Use a High-Field Spectrometer: A higher field strength (e.g., 400 MHz or greater) will provide better signal dispersion, making it easier to resolve complex multiplets and accurately measure coupling constants.[13]

NMR_Isomer_Differentiation cluster_trans Trans Isomer (Diequatorial) cluster_cis Cis Isomer (Axial/Equatorial) T1 H1 and H3 are Axial T2 Observe Large Coupling (Jax,ax ≈ 8-13 Hz) T1->T2 leads to C1 H1 and H3 are Axial/Equatorial C2 Observe Small Couplings (Jax,eq, Jeq,eq ≈ 2-5 Hz) C1->C2 leads to Start Analyze ¹H NMR Spectrum (Focus on H1 & H3 signals) Start->T1 Start->C1

Gas Chromatography-Mass Spectrometry (GC-MS)

Q: I need to perform a GC-MS analysis. What is the best derivatization strategy?

  • Probable Cause: Both the carboxylic acid and the N-H of the Boc-carbamate are active hydrogens that must be derivatized to increase volatility and prevent poor peak shape.[15]

  • Recommended Solution: Two-Step Derivatization

    • Esterification of the Carboxylic Acid: Convert the carboxylic acid to a methyl or ethyl ester. A common method is using methanolic HCl or a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[15]

    • Silylation of the Amine: The remaining N-H group on the Boc-carbamate can be silylated. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective.[4]

  • Expert Insight: Always run a derivatization blank (reagents only) to identify any potential interfering peaks. Optimize reaction time and temperature to ensure complete derivatization without causing degradation of the Boc protecting group. Incomplete reactions will lead to multiple peaks for a single analyte, complicating the analysis.

Part 3: Detailed Experimental Protocol

Protocol: HPLC Method for Separation of Cis/Trans Isomers

This protocol provides a starting point for developing a robust separation method.

  • Column Selection:

    • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.

    • Rationale: The phenyl phase provides π-π interactions, offering a different selectivity mechanism than a standard C18, which can be effective for separating conformational isomers.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Formic acid acts as a mobile phase modifier to control pH and improve peak shape by suppressing the ionization of free silanols.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 210 nm (for the carbamate chromophore).

    • Gradient Program:

Time (min)% Mobile Phase B
0.020
15.050
15.195
17.095
17.120
20.020
  • Sample Preparation:

    • Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of approximately 0.5 mg/mL.

    • Rationale: Using a solvent composition similar to the initial mobile phase conditions prevents peak distortion.

  • System Suitability Test (SST):

    • Inject a standard mixture of the cis and trans isomers five times.

    • Acceptance Criteria:

      • Resolution between cis and trans peaks > 1.5.

      • Tailing factor for both peaks < 1.5.

      • Relative standard deviation (RSD) of retention times < 1.0%.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation P1 Select Phenyl-Hexyl Column P2 Prepare Mobile Phases (A: 0.1% FA in H₂O, B: 0.1% FA in ACN) P1->P2 P3 Prepare Sample (0.5 mg/mL) in 50:50 ACN:H₂O P2->P3 A1 Set Up Gradient Method (20-50% B over 15 min) P3->A1 A2 Equilibrate System A1->A2 A3 Inject Sample A2->A3 A4 Acquire Data (UV 210 nm) A3->A4 E1 Process Chromatogram A4->E1 E2 Check System Suitability (Resolution > 1.5, Tailing < 1.5) E1->E2 E3 Quantify Isomers E2->E3

References

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. National Institutes of Health (NIH).
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed.
  • Determination of the Position of the Conformational Equilibrium of a Trans 1,2-Disubstituted Cyclohexane by NMR Spectroscopy. An Experiment in Physical Organic Chemistry for Undergraduate Students. Journal of Chemical Education.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
  • Differentiation of cis- and trans-4-substituted-1-methylcyclohexanes by their N.M.R. signal envelopes. Journal of Chemical & Engineering Data.
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. ResearchGate.
  • Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane?. Quora.
  • Conformational Analysis of Nonchair Cyclohexane Derivatives by Means of NMR, Infrared and Equilibration Studies. Google Books.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • CIS TRANS ISOMERS AND NMR. ORGANIC SPECTROSCOPY INTERNATIONAL.
  • Cyclohexane conformation. Wikipedia.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • Study of thermodynamic and NMR properties of some cyclohexane derivatives. ResearchGate.
  • 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts.
  • Chiral HPLC Separations. Phenomenex.
  • HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. ResearchGate.
  • Automated GC-MS analysis of free amino acids in biological fluids. PubMed.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health (NIH).
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI.
  • Chiral Columns. HPLC.eu.
  • A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid. ResearchGate.
  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. MDPI.
  • CAS 222530-34-9 (1R,3S)-3-Boc-Amino-cyclohexanecarboxylic acid. Chem-Space.
  • Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. University of Wisconsin–Madison.

Sources

Technical Support Center: Enhancing the Solubility of Peptides with Incorporated Cyclohexyl Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific solubility challenges encountered when working with peptides incorporating cyclohexyl amino acids, such as Cyclohexylalanine (Cha). The inherent hydrophobicity of the cyclohexyl group can significantly impact peptide solubility, leading to aggregation and handling difficulties.[1][2] This guide is designed to provide you with a comprehensive understanding of the underlying principles and practical strategies to overcome these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why are my peptides containing cyclohexyl amino acids so difficult to dissolve?

A1: The primary reason for the poor solubility of peptides containing cyclohexyl amino acids is the highly hydrophobic and non-polar nature of the cyclohexyl side chain.[3] This hydrophobicity promotes intermolecular interactions and self-aggregation, leading to the formation of insoluble β-sheet structures.[4][5] The longer the peptide chain and the higher the proportion of hydrophobic residues, the more pronounced this issue becomes.[6]

Q2: What is the first and most critical step before attempting to dissolve my entire peptide sample?

A2: Before dissolving your entire sample, it is imperative to perform a solubility test on a small aliquot.[7] This precautionary step will help you determine the most effective solvent and optimal conditions without risking the loss of your valuable peptide.[7] Always allow the lyophilized peptide to warm to room temperature before opening the vial to prevent condensation.[5][7]

Q3: How does the net charge of my peptide influence its solubility, and how can I leverage this?

A3: The net charge of a peptide is a crucial factor in its aqueous solubility. Peptides are most soluble at a pH where they carry a net positive or negative charge, as this promotes repulsion between peptide molecules and interaction with the aqueous solvent.[4] Conversely, solubility is at its minimum at the isoelectric point (pI), where the net charge is zero. You can calculate the theoretical pI of your peptide and adjust the pH of your solvent accordingly to enhance solubility.

Q4: Are there any solvents I should be cautious with when my peptide contains specific amino acids alongside cyclohexylalanine?

A4: Yes, caution is advised. If your peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), you should avoid Dimethyl sulfoxide (DMSO) as it can cause oxidation of these residues.[8][9][10] In such cases, Dimethylformamide (DMF) is a more suitable alternative organic solvent.[5][11] For peptides with free Cysteine residues, it is also recommended to use degassed acidic buffers, as the thiol groups are prone to rapid oxidation to disulfides at a pH above 7.[8]

Q5: Can I use heat to help dissolve my peptide?

A5: Gentle warming, typically up to 40°C, can be beneficial in dissolving some peptides.[12] However, it is crucial to avoid excessive heating, which can lead to degradation or irreversible aggregation.[12] Sonication is another physical method that can be employed to break up peptide aggregates and facilitate dissolution.[6][13]

Troubleshooting Guides

Problem 1: My cyclohexyl-containing peptide is insoluble in water or standard aqueous buffers.

This is a common challenge due to the hydrophobic nature of the cyclohexyl group.[1][2] Follow this tiered troubleshooting workflow:

G cluster_0 Troubleshooting Workflow: Initial Insolubility start Start: Peptide Insoluble in Water/Buffer ph_adjust Step 1: pH Adjustment Calculate pI. Adjust pH 2 units above/below pI. start->ph_adjust check1 Soluble? ph_adjust->check1 organic_cosolvent Step 2: Organic Co-solvent Add minimal DMSO, DMF, or ACN (start with 10-30%). check1->organic_cosolvent No success Success: Peptide Solubilized Proceed with experiment, minding solvent compatibility. check1->success Yes check2 Soluble? organic_cosolvent->check2 chaotropic_agent Step 3: Chaotropic Agents Use 6M Guanidine-HCl or 8M Urea. check2->chaotropic_agent No check2->success Yes check3 Soluble? chaotropic_agent->check3 check3->success Yes failure Consult Further Consider peptide modification or alternative formulation. check3->failure No

Caption: Decision workflow for solubilizing hydrophobic peptides.

Detailed Steps & Rationale:

  • pH Adjustment: The initial and often most effective strategy is to alter the pH of the solvent.[6]

    • Acidic Peptides (net negative charge): Attempt to dissolve in a basic buffer (e.g., 0.1M ammonium bicarbonate) or by adding a small amount of 10% ammonium hydroxide.[5]

    • Basic Peptides (net positive charge): Try dissolving in an acidic solution, such as 10% acetic acid or 0.1% trifluoroacetic acid (TFA).[5][6]

    • Causality: By moving the pH away from the peptide's isoelectric point (pI), you increase the net charge, leading to greater electrostatic repulsion between peptide molecules and enhanced interaction with the aqueous solvent.[4]

  • Organic Co-solvents: If pH adjustment is insufficient, the introduction of a minimal amount of an organic co-solvent can disrupt hydrophobic interactions.[6]

    • Recommended solvents include DMSO, DMF, or acetonitrile (ACN).[5]

    • Protocol: First, dissolve the peptide in the neat organic solvent, then slowly add the aqueous buffer to the desired final concentration while vortexing.[5] This prevents localized high concentrations of the peptide that can lead to precipitation.

    • Causality: Organic solvents reduce the polarity of the bulk solvent, making it more favorable for the hydrophobic cyclohexyl groups to be solvated rather than aggregating together.

  • Chaotropic Agents: For severely aggregation-prone peptides, chaotropic agents can be employed.

    • Solutions of 6M guanidine hydrochloride or 8M urea are effective at disrupting the hydrogen-bonding networks that stabilize β-sheet aggregates.[7]

    • Caution: These agents are denaturing and may interfere with downstream biological assays. Their compatibility must be carefully considered.[7]

Problem 2: My peptide precipitates out of solution upon storage or after dilution.

This indicates that the solution is supersaturated or that the peptide is aggregating over time.

Preventative & Corrective Strategies:

StrategyRationale
Storage at -20°C or -80°C Lower temperatures slow down the process of aggregation.[14]
Aliquotting Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.
Inclusion of Excipients Sugars like trehalose or mannitol can act as stabilizers in solution and during lyophilization.[2]
Use of Cyclodextrins These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior. They can encapsulate the hydrophobic cyclohexyl side chains, effectively shielding them from the aqueous environment and preventing aggregation.[1][15]

Experimental Protocols

Protocol 1: Stepwise Solubilization of a Hydrophobic Cyclohexylalanine-Containing Peptide

This protocol provides a systematic approach to finding a suitable solvent system.

  • Preparation: Weigh a small, known amount of your lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube. Allow the vial to equilibrate to room temperature before opening.[5][7]

  • Initial Solvent Trial (Aqueous): a. Calculate the net charge of your peptide at neutral pH. b. If basic, add a small volume of 10% acetic acid to the peptide powder and vortex.[5][6] c. If acidic, use 0.1% ammonium hydroxide.[5] d. If neutral, proceed to step 3. e. If dissolved, slowly dilute with sterile water or your desired buffer to the final concentration. If precipitation occurs, the solubility limit has been reached.

  • Organic Solvent Trial: a. To the same (or a fresh) aliquot of peptide, add a minimal volume of DMSO or DMF (e.g., 20-50 µL).[5] b. Vortex thoroughly. Use brief sonication if necessary (3 cycles of 10 seconds).[5] c. Once fully dissolved in the organic solvent, slowly add your aqueous buffer dropwise while continuously vortexing to the desired final concentration.

  • Final Assessment: Centrifuge the final solution at high speed (e.g., 10,000 x g for 5 minutes) to pellet any undissolved material.[5] A completely solubilized peptide will result in a clear, particle-free supernatant.[5]

Protocol 2: Turbidimetric Solubility Assay (TSA)

This is a rapid method to quantitatively assess peptide solubility in various solvents.[13][16][17]

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your peptide in a solvent where it is known to be highly soluble (e.g., 100% DMSO).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the peptide stock solution into various test buffers (e.g., PBS pH 7.4, acetate buffer pH 4.5, etc.).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) to allow equilibrium to be reached.

  • Turbidity Measurement: Measure the absorbance (optical density) of each well at a wavelength where the peptide does not absorb (e.g., 600 nm) using a plate reader.

  • Data Analysis: Plot absorbance versus peptide concentration. The point at which the absorbance begins to increase sharply corresponds to the solubility limit of the peptide in that specific buffer.

G cluster_1 Turbidimetric Solubility Assay Workflow A Prepare High-Concentration Peptide Stock (e.g., in DMSO) B Serially Dilute Stock into Test Buffers in 96-well Plate A->B C Incubate Plate (e.g., 2h at 25°C) B->C D Measure Absorbance (e.g., at 600 nm) C->D E Plot Absorbance vs. Concentration Identify Inflection Point (Solubility Limit) D->E

Caption: Workflow for the Turbidimetric Solubility Assay.

Advanced Strategies: Peptide Modification

If formulation-based approaches are insufficient, modifying the peptide sequence itself can be a powerful strategy.[6]

Modification StrategyMechanism of Action
PEGylation Covalent attachment of polyethylene glycol (PEG) chains creates a hydrophilic shield around the peptide, increasing its hydrodynamic radius and water solubility.
Incorporation of Charged Residues Adding hydrophilic or charged amino acids (e.g., Lysine, Arginine, Aspartic Acid, Glutamic Acid) to the sequence increases the overall polarity and net charge of the peptide.[2]
Solubility-Enhancing Tags Fusing a highly soluble peptide or protein tag (e.g., poly-arginine or GST) to the N- or C-terminus can dramatically improve the solubility of the target peptide.[18]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges posed by peptides containing cyclohexyl amino acids, ensuring the reliability and success of their experiments.

References

  • The Solubility Challenge in Peptide Therapeutics | Blog - Biosynth. (2025). Biosynth.
  • Peptide Solubiliz
  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innov
  • Peptide Characteriz
  • Peptide solubility testing. (n.d.). SB-PEPTIDE.
  • Peptide Solubility World Explained. (n.d.). Pharmagrade Store.
  • Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applic
  • Solubility Guidelines for Peptides. (n.d.). Sigma-Aldrich.
  • Strategies for Improving Peptide Stability and Delivery. (2021). PMC - PubMed Central.
  • Factors affecting the physical stability (aggregation) of peptide therapeutics. (2014). PMC - PubMed Central.
  • Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). PMC - PubMed Central.
  • Why Peptide Lyophilization M
  • Peptide Solubility Testing. (n.d.).
  • Peptide solubility and storage. (n.d.). AltaBioscience.
  • Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. (2025). GenScript.
  • pH effect in the hydrophobic interactions between two polypeptide chains. (2015). Chemistry Stack Exchange.
  • Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. (2007). PMC - PubMed Central.
  • Cyclodextrin-peptide complexes. (n.d.).
  • pH effect in the hydrophobic interactions between two polypeptide chains. (n.d.). ECHEMI.
  • Technical Support Center: Overcoming Solubility Issues of Peptides Containing 3-Cyclohexyl-L-alanine. (2025). Benchchem.
  • Peptide solubility. (2021). Bachem.
  • Sequence-based prediction of the intrinsic solubility of peptides containing non-n
  • Cyclodextrin Solutions for API Solubility Boost. (n.d.). BOC Sciences.
  • Analytical methods and Quality Control for peptide products. (n.d.). Biosynth.
  • An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. (2025).
  • Guidelines for Peptide Dissolving. (n.d.).
  • Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived
  • Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. (n.d.). RSC Publishing.
  • Protein aggregation and lyophilization: Protein structural descriptors as predictors of aggregation propensity. (2014). PMC - PubMed Central.
  • How to Improve in Solubility of Water-Insoluble Cyclic Peptide with HA nanogel. (n.d.).
  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec.
  • News - How to increase the solubility of peptides?. (n.d.). Omizzur.
  • Overcoming the Challenges of Peptide Drug Development. (n.d.). Concept Life Sciences.
  • The Architect of Stability and Potency: Cyclohexylalanine's Role in Peptide Modific
  • Promotion and Inhibition of Amyloid-β Peptide Aggregation: Molecular Dynamics Studies. (n.d.). MDPI.
  • Aggregation Mechanism of Alzheimer's Amyloid β-Peptide Mediated by α-Strand/α-Sheet Structure. (2020). PubMed.
  • Challenges in Peptide Solubilization - Amyloids Case Study. (2024). PubMed.

Sources

strategies for efficient removal of Boc protecting group without side reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its stability and utility in protecting amine functionalities.[1][2] However, its removal, while conceptually straightforward, is a critical step that can be fraught with challenges. The generation of a reactive tert-butyl cation during acid-catalyzed cleavage is the primary cause of many side reactions, leading to reduced yields, complex purification, and potential compromise of the final product's integrity.[3][4][5]

This guide is designed to serve as a technical resource for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the mechanistic principles governing Boc deprotection. Here, we address common experimental issues through detailed troubleshooting guides and FAQs, empowering you to optimize your deprotection strategy for maximum efficiency and minimal side reactions.

Troubleshooting Guide: From Incomplete Reactions to Unwanted Byproducts

This section addresses specific problems encountered during Boc deprotection in a practical, question-and-answer format.

Problem 1: Incomplete or Sluggish Deprotection

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of remaining Boc-protected starting material after the expected reaction time.

  • Ninhydrin staining of a TLC plate shows a weak spot for the desired amine product.[6]

  • ¹H NMR analysis shows the persistent presence of the characteristic t-butyl singlet at approximately 1.4 ppm.[6]

Possible Causes & Solutions:

  • Insufficient Acid Stoichiometry: The most common cause is an inadequate amount of acid, especially if the substrate contains other basic functional groups (e.g., pyridines, imidazoles) that consume the acid.

    • Solution: Increase the equivalents of acid. For substrates with multiple basic sites, a significant excess (10 equivalents or more) may be necessary. For challenging deprotections, using neat TFA can be effective.[6][7]

  • Inappropriate Solvent Choice: The reaction solvent can significantly influence the efficacy of the deprotection.

    • Solution: Dichloromethane (DCM) is a common choice, but if issues persist, switching to neat TFA or a solution of 4M HCl in 1,4-dioxane may be more effective.[6] Dioxane can enhance the acidity of HCl, promoting cleavage.[8]

  • Low Reaction Temperature: While many deprotections proceed at 0 °C or room temperature, sterically hindered or electronically deactivated substrates may require more energy.

    • Solution: Cautiously increase the reaction temperature. Gentle warming to 30-40 °C can often drive the reaction to completion. However, this must be balanced with the thermal stability of the substrate.[6]

  • Reaction Time: Some substrates simply react more slowly.

    • Solution: Extend the reaction time and monitor progress periodically (e.g., every hour) by TLC or LC-MS to determine the optimal duration. Reactions can sometimes be left to stir overnight.[6]

Problem 2: Formation of Side Products via t-Butylation

Symptoms:

  • LC-MS analysis reveals new peaks with a mass corresponding to the desired product + 56 Da (the mass of a tert-butyl group).

  • Purification is complicated by byproducts with similar polarity to the desired compound.

Causality: The Role of the tert-Butyl Cation The core issue in most Boc deprotection side reactions is the generation of the electrophilic tert-butyl cation ((CH₃)₃C⁺).[3][4] This cation will readily alkylate any available nucleophile in the reaction mixture, a process known as t-butylation.[5][9]

G Boc_Amine Boc-Protected Amine Deprotection Deprotection Boc_Amine->Deprotection Acid Acid (H⁺) Acid->Deprotection Free_Amine Desired Free Amine Deprotection->Free_Amine tBu_Cation tert-Butyl Cation ((CH₃)₃C⁺) Deprotection->tBu_Cation Generates Side_Product t-Butylated Side Product tBu_Cation->Side_Product Attacks Nucleophile Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophile->Side_Product Reacts with Cation

Commonly Affected Nucleophiles & Solutions:

  • Tryptophan (Trp): The indole ring is highly nucleophilic and prone to t-butylation.[3]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[3]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation.[3][10]

  • Tyrosine (Tyr): The activated phenolic ring can be alkylated.[3]

Solution: The Use of Scavengers The most effective strategy to prevent t-butylation is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues in your substrate, effectively trapping the cation before it can cause unwanted side reactions.

ScavengerTarget Residue(s) ProtectedTypical ConcentrationMechanism of Action
Triisopropylsilane (TIS) General purpose, highly effective for Trp1-5% (v/v)Reduces the t-butyl cation to isobutane via hydride transfer.
Thioanisole Trp, Met1-5% (v/v)Acts as a nucleophilic trap through electrophilic aromatic substitution.
1,2-Ethanedithiol (EDT) Trp1-5% (v/v)Traps the cation and can also help reverse some modifications.
Anisole General purpose1-5% (v/v)A classical scavenger that traps the cation via Friedel-Crafts alkylation.
Problem 3: Degradation of Other Acid-Sensitive Groups

Symptoms:

  • LC-MS shows the loss of other protecting groups like tert-butyl esters (-OtBu), trityl (Tr), or acetals.

  • Overall yield is low due to substrate decomposition.

Possible Causes & Solutions:

  • Excessively Harsh Acidic Conditions: Standard conditions like 50% TFA in DCM can be too strong for molecules containing other acid-labile functionalities.[11][12] The Boc group is generally one of the most acid-sensitive protecting groups, allowing for selective removal if conditions are carefully controlled.[5][9]

    • Solution 1: Use Milder Acidic Reagents. Switch from TFA to a milder acid system.

      • 4M HCl in 1,4-Dioxane: Often provides excellent selectivity for Boc deprotection in the presence of t-butyl esters and ethers.[8][13]

      • Aqueous Phosphoric Acid (85%): A very mild and effective reagent that preserves the stereochemical integrity of amino acids and tolerates many other functional groups.[14]

      • Formic Acid (Neat): Can be a good alternative, though reaction times may be longer.[15]

    • Solution 2: Alternative Deprotection Chemistries.

      • Oxalyl Chloride in Methanol: A mild and selective method for N-Boc deprotection that proceeds at room temperature and is tolerant of many functional groups.[16][17][18]

      • Thermal Deprotection: In the absence of any acid catalyst, heating a solution of the N-Boc compound (e.g., in methanol or trifluoroethanol) in a continuous flow reactor can achieve clean and selective deprotection. This method is particularly useful for distinguishing between aryl and alkyl N-Boc groups.[19]

G Start Start: Need to deprotect N-Boc amine Check_Acid_Labile Does the substrate contain other acid-labile groups (e.g., tBu esters, Tr, acetals)? Start->Check_Acid_Labile Standard_Conditions Standard Conditions are likely suitable: - TFA / DCM - HCl / Dioxane Check_Acid_Labile->Standard_Conditions No Mild_Conditions Consider Mild or Alternative Conditions: - Aq. Phosphoric Acid - Oxalyl Chloride / MeOH - Thermal Deprotection Check_Acid_Labile->Mild_Conditions Yes Check_Nucleophiles Does the substrate contain sensitive nucleophiles (Trp, Met, Cys)? Standard_Conditions->Check_Nucleophiles Mild_Conditions->Check_Nucleophiles Add_Scavengers Add Scavengers to the reaction cocktail (e.g., TIS, Thioanisole) Check_Nucleophiles->Add_Scavengers Yes End Proceed with Optimized Reaction Check_Nucleophiles->End No Add_Scavengers->End

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of acid-catalyzed Boc deprotection?

A1: The reaction proceeds through a well-established E1 elimination mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (like TFA or HCl). This is the rate-determining step.[1][20]

  • Fragmentation: The protonated intermediate is unstable and collapses. The C-O bond cleaves, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and a carbamic acid intermediate.[1][2][21]

  • Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas (CO₂).[2][21]

  • Amine Salt Formation: The newly liberated free amine is then protonated by the excess acid in the medium to form the corresponding amine salt (e.g., a trifluoroacetate or hydrochloride salt).[20][21] It is critical to perform this reaction in a well-ventilated fume hood and not in a sealed vessel, as the evolution of CO₂ can cause a dangerous pressure buildup.[20][21]

Q2: I am performing a synthesis with multiple protecting groups. How do I ensure orthogonality with Boc?

A2: Orthogonality is key in complex syntheses. The Boc group is acid-labile. To ensure selectivity, pair it with protecting groups that are removed under different conditions:[2][22]

  • Base-Labile Groups: The most common partner is the Fmoc (9-fluorenylmethyloxycarbonyl) group, which is removed with a mild base like piperidine. This is the foundation of Fmoc-based solid-phase peptide synthesis.[23]

  • Hydrogenolysis-Labile Groups: The Cbz (Carboxybenzyl) group is stable to the acidic conditions used for Boc removal but is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd-C).[2]

  • Nucleophile-Labile Groups: Groups like Alloc (Allyloxycarbonyl) are removed by palladium catalysis in the presence of a nucleophile.

Q3: How do I properly work up a Boc deprotection reaction?

A3: The workup procedure depends on the acid used and the properties of your product.

  • For TFA Deprotections: TFA is volatile. The most common method is to concentrate the reaction mixture in vacuo. Residual TFA can often be removed by co-evaporation with a solvent like toluene.[3] The resulting crude product is the TFA salt. If the free amine is desired, it can be obtained by dissolving the crude salt in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃) or by purification via chromatography.

  • For HCl/Dioxane Deprotections: After the reaction is complete, the solvent is typically removed under reduced pressure. The product is obtained as the hydrochloride salt.[24] If the product is solid, it can sometimes be precipitated by adding a non-polar solvent like diethyl ether or hexanes and collected by filtration.

Q4: Can Boc deprotection be achieved without any acid at all?

A4: Yes, while less common, several non-acidic methods exist.

  • Thermal Deprotection: As mentioned in the troubleshooting section, simply heating a Boc-protected amine in a suitable solvent can cause thermolytic cleavage of the group. This method offers excellent chemoselectivity.[19]

  • Lewis Acids: Certain Lewis acids like AlCl₃, ZnBr₂, or TMSI can mediate Boc cleavage, sometimes offering different selectivity compared to Brønsted acids.[9][25][26]

  • Water-Mediated Deprotection: In some cases, simply refluxing the Boc-protected amine in water has been shown to be an effective and environmentally friendly method for deprotection.[25]

Key Experimental Protocols

Protocol 1: Standard Deprotection with TFA/DCM
  • Preparation: Dissolve the Boc-protected amine (1.0 mmol) in dichloromethane (DCM, 5-10 mL) in a round-bottom flask equipped with a stir bar. Cool the solution to 0 °C in an ice bath.

  • Scavenger Addition (Optional): If the substrate is sensitive to t-butylation, add the appropriate scavenger (e.g., triisopropylsilane, 0.05 mL, ~2.5 eq) to the solution.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 5-10 mL, for a 50% v/v solution) to the stirring solution.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[27]

  • Work-up: Remove the DCM and TFA under reduced pressure. Co-evaporate the residue with toluene (2 x 10 mL) to remove residual TFA. The resulting crude amine TFA salt can be used directly or purified further.[3]

Protocol 2: Selective Deprotection with 4M HCl in Dioxane
  • Preparation: Dissolve the Boc-protected amine (1.0 mmol) in a minimal amount of a co-solvent like methanol or DCM if it is not soluble in dioxane. Place in a round-bottom flask with a stir bar.

  • Acid Addition: At room temperature, add a solution of 4M HCl in 1,4-dioxane (5-10 mL, 5-10 equivalents).[3][24]

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.[28] For some substrates, the deprotected HCl salt may precipitate out of the solution.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude amine hydrochloride salt. The product can be triturated with diethyl ether to afford a solid, which is then collected by filtration.

References

  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. [Link]
  • Terminology of Antibody Drug for Boc Deprotection. GenScript. [Link]
  • Li, B., et al. (2003). Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of the t-Butoxycarbonyl Group. Tetrahedron Letters. [Link]
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]
  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. [Link]
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. American Chemical Society. [Link]
  • Acid-Labile Protecting Groups Definition. Fiveable. [Link]
  • Boc Deprotection - HCl. Common Organic Chemistry. [Link]
  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]
  • How can we do the deprotection of boc-amino acids using hcl?
  • Understanding Acid Lability of Cysteine Protecting Groups.
  • Amine Protection / Deprotection. Fisher Scientific. [Link]
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • Removal of Boc protecting group as workup? Reddit. [Link]
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-medi
  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. University of Kentucky. [Link]
  • Amino Acid Derivatives for Peptide Synthesis. Anaspec. [Link]
  • What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Stack Exchange. [Link]
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]
  • Why won't my Boc group leave? Reddit. [Link]
  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]
  • Boc Deprotection - TFA. Common Organic Chemistry. [Link]

Sources

dealing with incomplete coupling of sterically hindered amino acids like 3-(Boc-amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Dealing with Incomplete Coupling of Sterically Hindered Amino Acids like 3-(Boc-amino)cyclohexanecarboxylic Acid

For: Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for navigating the complexities of peptide synthesis with sterically hindered amino acids. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting advice, field-tested protocols, and a comprehensive FAQ section to address the common challenges associated with coupling bulky residues such as this compound. Our goal is to empower you with the knowledge to overcome incomplete couplings, optimize your synthetic workflow, and achieve higher purity and yields in your peptide products.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

The primary challenge arises from steric hindrance. The bulky Boc protecting group on the amine and the rigid cyclohexyl ring structure physically obstruct the approach of the activated carboxylic acid to the N-terminus of the growing peptide chain. This steric bulk significantly slows down the reaction kinetics, often leading to incomplete coupling when using standard protocols.[1][2]

Q2: My standard DCC/HOBt coupling protocol is failing with this amino acid. What is the first thing I should change?

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) are often not potent enough for sterically demanding couplings.[3] The immediate and most impactful change is to switch to a more powerful in-situ activating reagent. Uronium/aminium salts such as HATU, HBTU, or HCTU, or phosphonium salts like PyBOP, are significantly more effective as they form highly reactive esters that can overcome the steric barrier.[2][3][4]

Q3: What are the initial signs of an incomplete coupling reaction?

The most common and immediate indicator during solid-phase peptide synthesis (SPPS) is a positive Kaiser test (ninhydrin test) after the coupling step. A blue or purple color on the resin beads indicates the presence of unreacted primary amines, signifying that the coupling is incomplete.[1] For quantitative analysis, a small sample of the peptide-resin can be cleaved and analyzed by HPLC or LC-MS to identify deletion sequences (peptides missing the intended amino acid).

Q4: How does the choice of solvent impact the coupling efficiency of hindered amino acids?

The solvent plays a crucial role in resin swelling and solvation of the peptide chain.[1] Inadequate swelling can limit the accessibility of reactive sites. For difficult couplings, switching from standard solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) to more polar aprotic solvents like N-Methylpyrrolidone (NMP) can improve solvation and disrupt peptide aggregation, thereby enhancing coupling efficiency.[1]

Q5: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents.[5] This is a highly effective strategy to drive a difficult coupling reaction to completion and should be your first line of action if you observe an incomplete reaction via a positive Kaiser test.[1]

In-Depth Troubleshooting Guide

Incomplete coupling of sterically hindered amino acids is a common yet surmountable challenge. This guide provides a systematic approach to diagnose and resolve these issues.

Logical Troubleshooting Workflow

Troubleshooting Workflow Troubleshooting Incomplete Coupling start Positive Kaiser Test (Incomplete Coupling) recouple Perform Double Coupling start->recouple kaiser2 Kaiser Test Still Positive? recouple->kaiser2 reagent Switch to a More Potent Coupling Reagent (HATU/HCTU/PyBOP) kaiser2->reagent Yes proceed Proceed to Next Synthesis Step kaiser2->proceed No conditions Optimize Reaction Conditions (Solvent, Time, Temp) reagent->conditions kaiser3 Kaiser Test Still Positive? conditions->kaiser3 cap Cap Unreacted Amines (e.g., Acetic Anhydride) kaiser3->cap Yes kaiser3->proceed No cap->proceed analyze Analyze for Deletion Sequences proceed->analyze

Caption: A systematic workflow for troubleshooting incomplete peptide couplings.

Problem: Low Coupling Efficiency with this compound
  • Root Cause Analysis: The primary cause is steric hindrance from the bulky Boc group and the cyclohexyl ring. This slows the reaction rate and can be exacerbated by peptide aggregation on the solid support, which further blocks access to the reactive N-terminus.

  • Solutions:

    • Upgrade Your Coupling Reagent: As highlighted in the FAQs, standard carbodiimides are often insufficient. Uronium/aminium and phosphonium-based reagents are the gold standard for such challenging couplings.

      • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Often considered the most efficient activator, especially for difficult sequences, due to the formation of a highly reactive OAt-active ester.[4][6][7]

      • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU that provides comparable, and sometimes superior, results with very short reaction times.[6]

      • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A robust phosphonium salt-based reagent that is also highly effective for hindered couplings and is known for its rapid reaction kinetics.[8]

    • Optimize Reaction Conditions:

      • Solvent: NMP is often superior to DMF for solvating the growing peptide chain and preventing aggregation.[1] In particularly difficult cases, a small percentage of DMSO can be added to further disrupt secondary structures.

      • Reaction Time: Sterically hindered couplings are inherently slower. Extend the reaction time from the standard 1-2 hours to 4 hours, or even overnight, to allow the reaction to proceed to completion.

      • Temperature: Gently heating the reaction vessel (e.g., to 40-50°C) can help overcome the activation energy barrier. However, this should be done with caution as elevated temperatures can increase the risk of racemization.[3]

    • Implement Advanced Strategies:

      • Double Coupling: This is a simple and highly effective method. After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[1][5]

      • Capping: If a small fraction of N-termini remains unreacted after double coupling and optimization, it is crucial to "cap" these free amines by acetylating them with a reagent like acetic anhydride. This prevents the formation of deletion peptides in subsequent steps, simplifying final purification.[1]

Comparative Data on Coupling Reagent Efficiency

The choice of coupling reagent has a significant impact on the purity and yield of peptides containing sterically hindered residues. The following table summarizes a comparative study, providing insight into the relative performance of different reagent classes.

Coupling ReagentReagent TypeActivating GroupRelative ReactivityRacemization RiskKey Advantage
DCC/HOBt CarbodiimideBenzotriazole (HOBt)ModerateModerateCost-effective for simple couplings
HBTU Aminium/UroniumBenzotriazole (HOBt)HighLow[6]High efficiency for routine synthesis
PyBOP PhosphoniumBenzotriazole (HOBt)HighLowRapid reaction kinetics
HCTU Aminium/Uronium6-Cl-Benzotriazole (HOCt)Very HighVery Low[6]Excellent efficiency, cost-effective
HATU Aminium/Uronium7-Aza-benzotriazole (HOAt)Very High[4]Very Low[4][6]Superior performance for difficult sequences

Experimental Protocols

Here we provide detailed, step-by-step protocols for the coupling of this compound using highly efficient reagents on a solid support. These protocols assume a standard Fmoc-based solid-phase peptide synthesis strategy.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving the highest possible coupling efficiency, especially for sequences known to be challenging.

  • Resin Preparation:

    • Swell the peptide-resin (with the N-terminal Fmoc group removed) in DMF for at least 30 minutes.

    • Wash the resin thoroughly with DMF (3 x 10 mL/g of resin) to remove any residual piperidine from the deprotection step.

  • Activation of this compound:

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9 equivalents) and allow it to dissolve.

    • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6 equivalents).

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Take a small sample of resin beads and perform a Kaiser test to monitor the reaction's completion. A negative result (yellow/colorless beads) indicates a complete reaction.

  • Post-Coupling Wash:

    • Once the coupling is complete, filter the reaction solution from the resin.

    • Wash the resin thoroughly with DMF (3 x 10 mL/g), followed by DCM (3 x 10 mL/g), and finally DMF (3 x 10 mL/g) to remove all excess reagents and byproducts.

Protocol 2: Rapid and Cost-Effective Coupling using HCTU

This protocol is an excellent alternative to HATU, offering comparable efficiency with faster reaction times and lower cost.

  • Resin Preparation:

    • Follow the same procedure as in Protocol 1, step 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve this compound (2 equivalents) and HCTU (2 equivalents) in DMF.

    • Add DIPEA (4 equivalents) to the mixture.

    • Immediately add this solution to the deprotected peptide-resin.

  • Reaction and Monitoring:

    • Agitate the mixture at room temperature. Due to the high reactivity of HCTU, the reaction is often complete within 30-60 minutes.

    • Monitor the reaction progress using the Kaiser test.

  • Post-Coupling Wash:

    • Follow the same washing procedure as in Protocol 1, step 4.

Visualizing the Activation Mechanism

The efficacy of uronium/aminium salt coupling reagents lies in their ability to form highly reactive activated esters.

HATU_Mechanism HATU Activation Mechanism CarboxylicAcid R-COOH (this compound) ActiveEster OAt-Active Ester (Highly Reactive) CarboxylicAcid->ActiveEster + HATU + Base HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond + Amine Amine H2N-Peptide-Resin Amine->PeptideBond

Caption: Simplified mechanism of carboxylic acid activation by HATU.

References

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. (URL: [Link])
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (URL: [Link])
  • Comparative study of methods to couple hindered peptides - PubMed. (URL: [Link])
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. - Semantic Scholar. (URL: [Link])
  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed. (URL: [Link])
  • Solid-Phase Synthesis of Peptide – Metal-Complex Conjugates - Publikationsserver der Universität Regensburg. (URL: [Link])
  • β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
  • Guide to Solid Phase Peptide Synthesis - AAPPTEC. (URL: [Link])
  • Having great trouble with a Boc-protection reaction : r/chemhelp - Reddit. (URL: [Link])
  • Developing an experimental procedure for synthesizing Arg-Trp using PyBOP - Reddit. (URL: [Link])
  • Amino Acid Derivatives for Peptide Synthesis. (URL: [Link])
  • Peptides, solid-phase synthesis and characterization - Electronic Journal of Biotechnology. (URL: [Link])

Sources

Technical Support Center: Optimization of Boc Protection for 3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the Boc protection of 3-aminocyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this common yet sometimes challenging transformation. Here, we will address specific issues you may encounter during your experiments in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the standard starting conditions for the Boc protection of 3-aminocyclohexanecarboxylic acid?

A1: The most common and reliable method for the N-Boc protection of amino acids, including 3-aminocyclohexanecarboxylic acid, involves the use of di-tert-butyl dicarbonate (Boc₂O) as the protecting group source.[1] A typical starting protocol would be to dissolve the amino acid in a mixed solvent system, such as dioxane/water or acetone/water, and then add a base to facilitate the reaction.[2]

Here is a general procedure to begin with:

  • Dissolve 3-aminocyclohexanecarboxylic acid (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add a base, such as sodium hydroxide (NaOH) or triethylamine (Et₃N), to adjust the pH to around 9-10.[]

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 to 1.5 equivalents) portion-wise while stirring vigorously.

  • Allow the reaction to stir at room temperature for 2-4 hours or until completion, as monitored by Thin Layer Chromatography (TLC).

This method is generally effective; however, optimization is often necessary depending on the specific isomer (cis or trans) and the desired purity.

Q2: My reaction is sluggish or incomplete. What are the likely causes and how can I fix it?

A2: Several factors can lead to an incomplete or slow reaction. Here's a breakdown of potential causes and their solutions:

  • Poor Solubility: 3-Aminocyclohexanecarboxylic acid, being a zwitterion, can have limited solubility in purely organic solvents. The use of a mixed aqueous-organic solvent system is crucial to ensure both the amino acid and Boc₂O are sufficiently dissolved. If solubility is still an issue, consider increasing the proportion of water or using an alternative co-solvent like tetrahydrofuran (THF) or acetonitrile.

  • Incorrect pH: The nucleophilicity of the amine is highly dependent on the pH of the reaction mixture. If the pH is too low, the amine will be protonated and non-nucleophilic. If the pH is too high, hydrolysis of the Boc anhydride can become a significant side reaction. The optimal pH is typically in the range of 9-10. Careful addition of a base like NaOH, NaHCO₃, or Et₃N is recommended.[]

  • Insufficient Boc₂O: While a slight excess of Boc₂O is standard, a highly sterically hindered amine or competing side reactions might consume the reagent. If the reaction stalls, adding an additional portion of Boc₂O (0.2-0.3 equivalents) can sometimes drive it to completion.

  • Steric Hindrance: The cyclohexyl ring can present some steric bulk, potentially slowing down the reaction compared to simpler amino acids.[4] In such cases, extending the reaction time or slightly increasing the temperature (e.g., to 40°C) can be beneficial.[5]

Q3: I am observing the formation of a significant amount of di-Boc protected product. How can I prevent this?

A3: The formation of the N,N-di-Boc derivative is a known side reaction, especially when using a significant excess of Boc₂O and a strong base in anhydrous conditions.[6] To minimize this, consider the following adjustments:

  • Stoichiometry Control: Carefully control the stoichiometry of Boc₂O. Use a smaller excess, starting with 1.1 equivalents.

  • Choice of Base: A milder base, such as sodium bicarbonate (NaHCO₃), can be less prone to promoting the formation of the di-Boc product compared to stronger bases like NaOH or Et₃N.

  • Solvent System: Performing the reaction in an aqueous-organic mixture generally disfavors the formation of the di-Boc product.

Q4: My workup is complicated, and I'm having trouble separating my product from unreacted starting material and byproducts. What is a reliable workup and purification strategy?

A4: A well-planned workup is key to obtaining a pure product. Here is a robust procedure:

  • Quenching and Solvent Removal: Once the reaction is complete, if an organic solvent like dioxane or acetone was used, it's often beneficial to remove it under reduced pressure.[2]

  • Aqueous Wash: Dilute the remaining aqueous solution with water and perform an extraction with a non-polar organic solvent like diethyl ether or ethyl acetate. This will remove most of the unreacted Boc₂O and other non-polar byproducts.[7]

  • Acidification and Extraction: Carefully acidify the aqueous layer to a pH of 2-3 with a dilute acid such as 1M HCl or citric acid.[7][8] This will protonate the carboxylic acid of your product, making it more soluble in organic solvents. Be cautious, as vigorous gas evolution (CO₂) will occur if excess bicarbonate was used.

  • Product Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[8]

  • Purification: The crude product can often be purified by recrystallization from a solvent system like ethyl acetate/hexanes.[7] If the product is an oil, conversion to a dicyclohexylamine (DCHA) salt can facilitate purification by crystallization.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Yield Incomplete reaction due to poor solubility, incorrect pH, or insufficient reaction time.- Ensure the amino acid is fully dissolved before adding Boc₂O. - Use a mixed solvent system (e.g., dioxane/water, acetone/water). - Carefully monitor and adjust the pH to 9-10. - Increase reaction time or gently warm the reaction to 40°C.
Presence of Starting Material in Product Incomplete reaction.- Re-subject the crude material to the reaction conditions with fresh Boc₂O and base. - Consider using a more potent Boc-donating reagent if steric hindrance is significant.
Formation of Urea Byproduct Can occur with sterically hindered amines.[]- This is less common under standard aqueous conditions but can be an issue in anhydrous systems. Ensure an adequate amount of water is present in the reaction mixture.
Difficulty in Isolating the Product Product is an oil or amorphous solid.- Attempt to crystallize from various solvent systems. - If the product is an oil, consider converting it to a dicyclohexylamine (DCHA) salt for easier handling and purification.[7]

Experimental Workflow and Decision Making

The following diagram illustrates a typical workflow and decision-making process for optimizing the Boc protection of 3-aminocyclohexanecarboxylic acid.

Boc_Protection_Workflow cluster_prep Reaction Setup cluster_monitor Monitoring & Troubleshooting cluster_workup Workup & Purification start Dissolve Amino Acid in Dioxane/Water (1:1) add_base Add Base (e.g., NaOH) to pH 9-10 start->add_base add_boc Add Boc₂O (1.1 eq) add_base->add_boc react Stir at RT for 2-4h add_boc->react monitor Monitor by TLC react->monitor incomplete Incomplete Reaction? monitor->incomplete troubleshoot Troubleshoot: - Increase Reaction Time - Add more Boc₂O - Gently warm (40°C) incomplete->troubleshoot Yes workup Workup: 1. Remove Organic Solvent 2. Aqueous Wash 3. Acidify to pH 2-3 4. Extract Product incomplete->workup No troubleshoot->react purify Purify: - Recrystallization - Column Chromatography workup->purify product Pure Boc-Protected Product purify->product

Caption: Workflow for Boc protection optimization.

Mechanism of Boc Protection

The reaction proceeds via a nucleophilic attack of the deprotonated amine on one of the carbonyl carbons of the di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate and subsequent breakdown of the resulting tert-butyl carbonate.

Boc_Mechanism amine R-NH₂ boc2o Boc-O-Boc amine->boc2o Nucleophilic Attack intermediate Tetrahedral Intermediate boc2o->intermediate product R-NH-Boc intermediate->product Collapse byproducts t-BuOH + CO₂ intermediate->byproducts Decomposition

Caption: Simplified mechanism of Boc protection.

The amine attacks a carbonyl group of the di-tert-butyl dicarbonate.[9] The resulting intermediate eliminates a tert-butyl carbonate, which then decomposes to tert-butanol and carbon dioxide.[9][10] This decomposition is often driven by the proton transfer from the initially protonated amine.

References

  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O).
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base).
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • Pozdnev, V. F. (2003). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 68(11), 4471–4475.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate.
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
  • Anaspec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5545-5551.
  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines.
  • ResearchGate. (n.d.). ChemInform Abstract: Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Google Patents. (2006). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • ResearchGate. (n.d.). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions.
  • Common Organic Chemistry. (n.d.). Boc Protection - Common Conditions.

Sources

Technical Support Center: Enantiomeric Resolution of 3-Aminocyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the resolution of 3-aminocyclohexanecarboxylic acid enantiomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, experience-driven insights into common challenges and their solutions. As the stereochemistry of molecules like 3-aminocyclohexanecarboxylic acid is often critical for their biological and therapeutic efficacy, mastering their separation is a crucial step in pharmaceutical development.[1][2] This resource offers troubleshooting advice and frequently asked questions to navigate the complexities of chiral resolution.

Section 1: Classical Resolution via Diastereomeric Salt Formation

Classical resolution by forming diastereomeric salts is a widely used and scalable method for separating enantiomers of compounds that possess acidic or basic functional groups, such as the amino and carboxylic acid moieties in 3-aminocyclohexanecarboxylic acid.[1][3] This technique relies on the principle that diastereomers exhibit different physical properties, including solubility, which allows for their separation by fractional crystallization.[4][5]

Frequently Asked Questions & Troubleshooting

Q1: I'm not getting any crystal formation after adding the chiral resolving agent. What could be the problem?

A1: Several factors can hinder crystallization. Here’s a systematic approach to troubleshooting:

  • Solvent Choice is Critical: The ideal solvent (or solvent system) should dissolve the diastereomeric salts at an elevated temperature but lead to the supersaturation and crystallization of one diastereomer upon cooling. If the salt is too soluble, no crystals will form. If it's poorly soluble, both diastereomers may precipitate together.

    • Troubleshooting Steps:

      • Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, and their aqueous mixtures). A systematic screening is often the most effective approach to identify a suitable solvent system.[1]

      • Solvent/Anti-Solvent System: Try dissolving the salt in a good solvent and then slowly adding an anti-solvent (a solvent in which the salt is insoluble) to induce crystallization.

      • Concentration Adjustment: The concentration of the diastereomeric salt in the solution is crucial. If the solution is too dilute, crystallization may not occur. Carefully and slowly evaporate some of the solvent to increase the concentration.

  • Incorrect Stoichiometry: The molar ratio of the racemic mixture to the resolving agent can impact salt formation and crystallization. While a 1:1 ratio is a common starting point, sometimes using a substoichiometric amount of the resolving agent can be beneficial.

Q2: My crystals have a low enantiomeric excess (ee). How can I improve the purity?

A2: Low enantiomeric excess is a common issue and often indicates that the two diastereomeric salts have similar solubilities under the chosen conditions, leading to co-crystallization.

  • Troubleshooting Steps:

    • Recrystallization: This is the most straightforward method to enhance purity. Dissolve the obtained crystals in a minimal amount of hot solvent and allow them to recrystallize slowly. This process can be repeated until the desired enantiomeric purity is achieved.

    • Optimize Cooling Rate: Rapid cooling can trap impurities and the undesired diastereomer in the crystal lattice. A slow, controlled cooling process often yields purer crystals.

    • Change the Resolving Agent: Not all chiral resolving agents are equally effective for a given racemate. If optimizing crystallization conditions fails, consider screening other resolving agents. For resolving a racemic amino acid, chiral acids like tartaric acid, mandelic acid, or camphorsulfonic acid are common choices.[5][6]

    • Temperature Control: Investigate the effect of the final crystallization temperature. Sometimes, holding the solution at a specific temperature where the solubility difference between the diastereomers is maximal can improve the outcome.

Q3: How do I choose the right chiral resolving agent for 3-aminocyclohexanecarboxylic acid?

A3: The selection of an appropriate resolving agent is often empirical but can be guided by a few principles. Since 3-aminocyclohexanecarboxylic acid is amphoteric, you can target either the amine or the carboxylic acid group.

  • Targeting the Amine Group: Use a chiral acid as the resolving agent. Common examples include:

    • (+)-Tartaric acid or (-)-Tartaric acid[5][6]

    • (S)-Mandelic acid or (R)-Mandelic acid[7]

    • (+)-Camphor-10-sulfonic acid[5]

  • Targeting the Carboxylic Acid Group: Use a chiral base. Common examples include:

    • Brucine or Strychnine (use with caution due to toxicity)[4][5]

    • (R)-1-Phenylethanamine or (S)-1-Phenylethanamine[4][5]

  • Screening: The most reliable method is to perform a small-scale screening with a variety of commercially available resolving agents and solvents.[1] The formation of a crystalline salt is a positive indicator.

Experimental Protocol: Diastereomeric Salt Resolution
  • Salt Formation: Dissolve the racemic 3-aminocyclohexanecarboxylic acid in a suitable solvent (e.g., ethanol). In a separate flask, dissolve an equimolar amount of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent.

  • Mixing: Slowly add the resolving agent solution to the amino acid solution, with stirring. The mixture may be heated gently to ensure complete dissolution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C) to maximize crystal yield.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the diastereomeric salt crystals in water and add a strong acid (if a chiral base was used) or a strong base (if a chiral acid was used) to break the salt and precipitate the free amino acid.[4][5]

  • Analysis: Determine the enantiomeric excess of the obtained 3-aminocyclohexanecarboxylic acid using a suitable analytical technique, such as chiral HPLC.

Visualization of the Workflow

G racemate Racemic 3-Aminocyclohexanecarboxylic Acid (R- and S-enantiomers) diastereomers Mixture of Diastereomeric Salts (R,+) and (S,+) racemate->diastereomers resolver Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolver->diastereomers solvent Solvent solvent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization separation Filtration crystallization->separation crystals Less Soluble Diastereomer Crystals (e.g., (R,+)) liberation1 Liberation Step (add base) crystals->liberation1 mother_liquor Mother Liquor with More Soluble Diastereomer (e.g., (S,+)) liberation2 Liberation Step (add base) mother_liquor->liberation2 separation->crystals Solid separation->mother_liquor Liquid enantiomer1 Pure Enantiomer 1 (e.g., R-enantiomer) liberation1->enantiomer1 enantiomer2 Pure Enantiomer 2 (e.g., S-enantiomer) liberation2->enantiomer2

Caption: Workflow for classical resolution via diastereomeric salt formation.

Section 2: Chromatographic Methods

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP), offer a powerful and direct method for both analytical and preparative-scale separation of enantiomers.[8][9]

Frequently Asked Questions & Troubleshooting

Q1: I'm not seeing any separation of the enantiomers on my chiral HPLC column. What should I try?

A1: A lack of resolution can be due to several factors related to the column, mobile phase, or the analyte itself.

  • Troubleshooting Steps:

    • Column Selection: The choice of CSP is paramount. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for amino acids.[10] If one type of CSP doesn't work, try another with a different chiral selector. Macrocyclic glycopeptide-based CSPs, like those with teicoplanin, have also shown broad selectivity for amino acids.[11][12]

    • Mobile Phase Composition: Systematically vary the composition of the mobile phase.

      • Normal Phase: Adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., ethanol, isopropanol). Small amounts of an acidic or basic additive can also significantly impact resolution.

      • Reversed Phase: Modify the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). The pH of the buffer is a critical parameter for ionizable compounds like amino acids.

    • Analyte Derivatization: Sometimes, derivatizing the amino acid can improve its interaction with the CSP and enhance separation. For example, N-acylation (e.g., with a benzoyl or dinitrobenzoyl group) can be effective.

    • Temperature: Lowering the column temperature can sometimes increase the separation factor (alpha), although it may also lead to broader peaks.

Q2: My peaks are broad, and the resolution is poor. How can I improve the peak shape?

A2: Poor peak shape can be caused by secondary interactions, column overload, or inappropriate mobile phase conditions.

  • Troubleshooting Steps:

    • Mobile Phase Additives: For amino acids, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can reduce peak tailing by suppressing unwanted ionic interactions with the stationary phase.

    • Lower the Sample Concentration: Injecting too much sample can lead to column overload and broad, distorted peaks. Try injecting a more dilute sample.

    • Optimize Flow Rate: While a lower flow rate often improves resolution, it can also increase peak broadening due to diffusion. Experiment with different flow rates to find the optimal balance.

    • Check for Column Contamination: A contaminated column can lead to poor peak shape. Flush the column according to the manufacturer's instructions.

Data Summary Table: Chiral Stationary Phase Selection
Chiral Stationary Phase TypeCommon Trade NamesTypical Mobile PhasesBest For...
Polysaccharide-based (coated)Chiralcel OD, Chiralpak ADNormal Phase (Hexane/Alcohol)Broad range of racemates
Polysaccharide-based (immobilized)Chiralpak IA, IB, ICNormal, Reversed, Polar OrganicWider solvent compatibility
Macrocyclic GlycopeptideChirobiotic T, R, VReversed, Polar OrganicAmino acids, amphoteric compounds[11]
Pirkle-typeSUMICHIRAL OA-2500Normal PhaseCarboxylic acids, esters, alcohols[8]
Ligand ExchangeSUMICHIRAL OA-5000Aqueous buffers with Cu²⁺Amino acids, hydroxy acids[8]
Visualization of the Chiral HPLC Process

G injector Injector with Racemic Mixture column Chiral Stationary Phase (CSP) Column injector->column Sample Injection pump HPLC Pump pump->injector mobile_phase Mobile Phase Reservoir mobile_phase->pump detector Detector column->detector Differential Elution chromatogram Chromatogram with Separated Peaks detector->chromatogram

Sources

common impurities in commercial 3-(Boc-amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(Boc-amino)cyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions related to the purity and use of this important building block. As a synthetic amino acid derivative, understanding its impurity profile is critical for ensuring the reproducibility of your experiments and the quality of your final products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should be aware of in commercial this compound?

A1: The most prevalent impurities are diastereomers, specifically the cis and trans isomers. Depending on the synthetic route, you may receive a product that is a mixture of these isomers, or predominantly one isomer with the other present as a significant impurity. Other potential impurities include enantiomers (if a specific stereoisomer is required), residual starting materials such as 3-aminocyclohexanecarboxylic acid, and reagents like di-tert-butyl dicarbonate (Boc anhydride).

Q2: My batch of cis-3-(Boc-amino)cyclohexanecarboxylic acid shows a second major peak in the HPLC analysis. What is it likely to be?

A2: It is highly probable that the second peak corresponds to the trans-diastereomer. The relative retention times of the cis and trans isomers can vary depending on the HPLC method, but they are often the most significant impurity you will encounter. To confirm, you can either run a standard of the trans isomer if available or use techniques like NMR spectroscopy, where the stereochemistry can be determined by analyzing the coupling constants of the cyclohexane ring protons.

Q3: Can the Boc protecting group be lost during storage?

A3: The tert-butyloxycarbonyl (Boc) group is generally stable under neutral and basic conditions. However, it is labile to strong acids.[1] Therefore, degradation is unlikely during proper storage in a cool, dry place away from acidic vapors. If your material has been exposed to acidic conditions, you may see the formation of the free amine, 3-aminocyclohexanecarboxylic acid.

Q4: I am using a specific enantiomer, (1R,3S)-3-(Boc-amino)cyclohexanecarboxylic acid. How can I be sure of its enantiomeric purity?

A4: Enantiomeric purity is typically assessed using chiral HPLC. This requires a specific chiral stationary phase designed to separate enantiomers. Alternatively, you can derivatize the amino acid with a chiral reagent to form diastereomers, which can then be separated on a standard reverse-phase HPLC column.[2]

Q5: Are there any process-related impurities from the synthesis that I should be concerned about?

A5: The synthetic route can introduce specific impurities. For instance, if the synthesis involves the hydrogenation of an aromatic precursor like aminobenzoic acid, byproducts such as benzyl alcohol or toluene could potentially be present, though typically at very low levels in the final purified product.[3] If a Curtius rearrangement is used, the reaction is generally clean, but incomplete reaction could leave residual acyl azide, which is then converted to the corresponding amine.[4]

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you may encounter during your experiments.

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • You observe one or more unexpected peaks in your HPLC chromatogram when analyzing a sample of this compound.

  • The area percentage of your main peak is lower than the specified purity.

Logical Troubleshooting Workflow:

HPLC_Troubleshooting start Start: Unexpected HPLC Peak(s) check_isomer Is the secondary peak large and close to the main peak? start->check_isomer is_isomer Likely the other diastereomer (cis/trans). check_isomer->is_isomer Yes check_reagents Are there small, early-eluting peaks? check_isomer->check_reagents No confirm_isomer Confirm identity via NMR or by running a standard of the other isomer. is_isomer->confirm_isomer is_reagent Possible residual starting materials (e.g., 3-aminocyclohexanecarboxylic acid) or reagents. check_reagents->is_reagent Yes check_degradation Does the peak profile change over time or with sample preparation in acidic mobile phase? check_reagents->check_degradation No is_degradation Potential on-column or in-solution degradation (loss of Boc group). check_degradation->is_degradation Yes remediate_degradation Use a neutral or slightly basic mobile phase if possible. Prepare samples fresh. is_degradation->remediate_degradation

A troubleshooting workflow for unexpected HPLC peaks.

Step-by-Step Guide:

  • Identify the Likely Culprit:

    • Diastereomers: The most common significant impurity is the other diastereomer. If you purchased the cis isomer, the large impurity is likely the trans isomer, and vice-versa.

    • Residual Starting Material: A peak corresponding to 3-aminocyclohexanecarboxylic acid may be present. This is typically more polar and will elute earlier in a reverse-phase HPLC method.

    • Boc-Related Impurities: Unreacted Boc anhydride is unlikely to be present in the final product due to its reactivity and volatility of its byproducts (tert-butanol and CO2). However, in rare cases of incomplete reaction, it might be observed.[]

    • Degradation Product: The primary degradation product is the de-Boc'd amine, 3-aminocyclohexanecarboxylic acid. This can form if the sample is exposed to acidic conditions.[6]

  • Confirmation:

    • NMR Spectroscopy: Acquire a ¹H NMR spectrum of the sample. The coupling constants of the protons on the cyclohexane ring can help distinguish between the cis and trans isomers.

    • LC-MS: Use mass spectrometry to identify the mass of the impurity peaks. This can confirm if the impurity is an isomer (same mass) or a different compound (e.g., starting material or degradation product).

  • Remediation:

    • If the impurity is the other diastereomer and its level is unacceptable for your application, you may need to purify the material further, for example, by recrystallization or chromatography.

    • If degradation is suspected, ensure your storage and handling conditions are appropriate (cool, dry, and away from acids).

Issue 2: Inconsistent Reaction Yields or Byproduct Formation

Symptoms:

  • You are using this compound in a subsequent reaction (e.g., peptide coupling) and are observing inconsistent yields or unexpected byproducts.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
Presence of the wrong diastereomer The cis and trans isomers can have different reactivities and steric hindrance, affecting reaction kinetics and product formation.Verify the diastereomeric purity of your starting material using HPLC or NMR.
Enantiomeric Impurity If your reaction is stereospecific, the presence of the undesired enantiomer can lead to the formation of diastereomeric products, complicating purification and reducing the yield of the desired product.Confirm the enantiomeric purity using chiral HPLC.
Residual Free Amine The presence of 3-aminocyclohexanecarboxylic acid (from incomplete Boc protection or degradation) can compete in coupling reactions, leading to undesired byproducts.Quantify the amount of free amine in your starting material. If necessary, purify the material to remove it.
Moisture Content Water can interfere with many organic reactions, particularly those involving activated carboxylic acids (e.g., in peptide coupling).Ensure your material is properly dried before use. Store it in a desiccator.

Analytical Methodologies

HPLC Method for Diastereomeric Purity

A robust HPLC method is essential for assessing the purity of this compound. While specific conditions may need to be optimized for your system, the following provides a good starting point.

Experimental Protocol:

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temperature 30 °C

Causality Behind Choices:

  • C18 Column: Provides good hydrophobic retention for the Boc-protected amino acid.

  • Acidic Mobile Phase: The use of TFA or formic acid ensures the carboxylic acid group is protonated, leading to better peak shape and retention on a reverse-phase column.

  • UV Detection at 210 nm: The amide bond of the Boc group and the carbonyl of the carboxylic acid have some absorbance at low UV wavelengths.

NMR for Impurity Identification

¹H NMR spectroscopy is a powerful tool for structural elucidation and purity assessment.

Workflow for NMR Analysis:

NMR_Workflow sample_prep Prepare sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). acquire_spectrum Acquire 1H NMR spectrum. sample_prep->acquire_spectrum analyze_signals Analyze key signals: Boc group protons (~1.4 ppm), cyclohexane ring protons, and NH proton. acquire_spectrum->analyze_signals check_integrals Check the integration of the Boc protons against the cyclohexane protons to confirm the main structure. analyze_signals->check_integrals look_for_impurities Look for minor signals that may indicate impurities. check_integrals->look_for_impurities identify_impurities Compare chemical shifts and coupling constants to known data for potential impurities (e.g., cis vs. trans isomers, free amine). look_for_impurities->identify_impurities

A workflow for analyzing this compound by NMR.

Key Diagnostic Signals:

  • Boc Group: A characteristic singlet at approximately 1.4 ppm, integrating to 9 protons.

  • Cyclohexane Ring Protons: A complex multiplet region. The chemical shifts and coupling constants of the protons at C1 and C3 are particularly diagnostic for distinguishing cis and trans isomers.

  • Free Amine (Impurity): The absence of the large singlet at ~1.4 ppm and the appearance of signals corresponding to the unprotected amino acid would indicate degradation or incomplete protection.

Summary of Common Impurities

Impurity Class Specific Example(s) Origin Typical Analytical Method
Diastereomers cis or trans isomerSynthesisHPLC, NMR
Enantiomers The opposite enantiomer (e.g., (1S,3R) in a (1R,3S) product)SynthesisChiral HPLC
Starting Materials 3-Aminocyclohexanecarboxylic acidIncomplete reactionHPLC, NMR
Reagents Di-tert-butyl dicarbonate (unlikely in final product)Incomplete reaction/purificationGC-MS
Degradation Products 3-Aminocyclohexanecarboxylic acidExposure to strong acidHPLC, NMR
Process-Related Benzyl alcohol, Toluene (from hydrogenation route)SynthesisGC-MS

References

  • Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. CABI Digital Library.
  • This compound, 98+%. Thermo Fisher Scientific.
  • cis-3-(Boc-amino)cyclohexanecarboxylic acid, 97%, Thermo Scientific Chemicals. Fisher Scientific.
  • cis-3-(Boc-amino)cyclohexanecarboxylic acid. ChemicalBook.
  • trans-3-(Boc-amino)cyclohexanecarboxylic acid, 97%, Thermo Scientific Chemicals. Fisher Scientific.
  • Impurity Identific
  • BOC-protected amino acids. BOC Sciences.
  • Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals.
  • Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. PubMed.
  • cis-3-(Boc-amino)cyclohexanecarboxylic acid CAS#: 222530-33-8. ChemicalBook.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Stability Indicating Forced Degrad
  • Forced Degrad
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. American Chemical Society.
  • Force Degradation for Pharmaceuticals: A Review. IJSDR.
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • Facile t-BOC and FMOC Amino Acid Chiral Separ
  • What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?.
  • HPLC Separation of Carboxylic Acids. SIELC Technologies.
  • Quantitative NMR spectroscopy of biologically active substances and excipients. Semantic Scholar.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Protecting Groups for Amines: Carbam
  • HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. SIELC Technologies.
  • HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes.
  • A new method of preparing (1R,3S)-3-amino-1-cyclohexane-carboxylic acid.

Sources

Validation & Comparative

A Tale of Two Strategies: A Comparative Guide to Boc and Fmoc Synthesis of Peptides Incorporating 3-(Amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-(Amino)cyclohexanecarboxylic Acid in Peptide Drug Discovery

In the landscape of modern drug development, peptides have emerged as a powerful class of therapeutics. Their high specificity and potency are often tempered by challenges such as poor metabolic stability and limited conformational rigidity. The incorporation of unnatural amino acids is a key strategy to overcome these limitations.[1] Among these, 3-(amino)cyclohexanecarboxylic acid, a β-amino acid, is of particular interest. Its constrained cyclic structure can induce stable secondary structures in peptides, such as helices and turns, enhancing resistance to enzymatic degradation and improving receptor binding affinity.[2][3]

The synthesis of peptides containing such unique building blocks requires a robust and efficient methodology. Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for this purpose, with two dominant strategies: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches.[4][5] This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies for synthesizing peptides containing 3-(amino)cyclohexanecarboxylic acid, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their synthetic campaigns.

Pillar 1: The Boc Strategy - A Classic Approach with Enduring Relevance

The Boc strategy, pioneered by R.B. Merrifield, was foundational to the development of SPPS.[6] It relies on a "graduated acid lability" principle for its orthogonal protection scheme.

Core Chemistry of the Boc Strategy

In this approach, the α-amino group of the incoming amino acid is temporarily protected by the acid-labile Boc group.[7] This group is removed by treatment with a moderate acid, typically trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence.[4][8] Side-chain protecting groups are generally benzyl-based and are stable to the repeated TFA treatments.[7] The final cleavage of the peptide from the resin and the removal of the side-chain protecting groups are accomplished in a single step using a strong acid, such as anhydrous hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[9][10]

When incorporating 3-(amino)cyclohexanecarboxylic acid, the amino group is protected with Boc, making it compatible with the standard Boc-SPPS workflow.[][12][13][14][15]

Workflow for Boc-SPPS incorporating 3-(Amino)cyclohexanecarboxylic Acid

Boc_SPPS_Workflow Resin Resin A Attach Boc-AA-OH to Resin Resin->A B Boc-Protected Peptide-Resin A->B C Deprotection: Treat with TFA B->C Removes Boc group D TFA Salt of Peptide-Resin C->D E Neutralization: Treat with DIEA D->E F Free Amine on Peptide-Resin E->F G Couple next Boc-AA-OH F->G Forms peptide bond H Elongated Peptide-Resin G->H I Repeat Cycles H->I J Final Cleavage: HF or TFMSA H->J Cleaves from resin & removes side-chain protecting groups I->C K Crude Peptide J->K

Caption: Boc-SPPS cycle for peptide elongation.

Pillar 2: The Fmoc Strategy - The Modern Workhorse of Peptide Synthesis

Developed as a milder alternative to the Boc strategy, the Fmoc approach has become the most widely used method for SPPS, particularly in research and for the synthesis of complex peptides.[4][16]

Core Chemistry of the Fmoc Strategy

The Fmoc strategy is based on a truly orthogonal protection scheme.[7][9] The α-amino group is protected by the base-labile Fmoc group, which is readily cleaved by a secondary amine, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[4][5][17] The side-chain protecting groups are acid-labile (typically tert-butyl based) and are removed during the final cleavage from the resin with TFA.[7][] This orthogonality ensures that the side-chain protecting groups are completely stable during the repetitive base-mediated deprotection of the α-amino group.[]

For the synthesis of peptides containing 3-(amino)cyclohexanecarboxylic acid, the Fmoc-protected version of this amino acid is commercially available and can be seamlessly integrated into the Fmoc-SPPS workflow.[19][20][21]

Workflow for Fmoc-SPPS incorporating 3-(Amino)cyclohexanecarboxylic Acid

Fmoc_SPPS_Workflow Resin Resin A Attach Fmoc-AA-OH to Resin Resin->A B Fmoc-Protected Peptide-Resin A->B C Deprotection: Treat with Piperidine/DMF B->C Removes Fmoc group D Free Amine on Peptide-Resin C->D E Couple next Fmoc-AA-OH D->E Forms peptide bond F Elongated Peptide-Resin E->F G Repeat Cycles F->G H Final Cleavage: TFA Cocktail F->H Cleaves from resin & removes side-chain protecting groups G->C I Crude Peptide H->I

Caption: Fmoc-SPPS cycle for peptide elongation.

Comparative Analysis: Boc vs. Fmoc for Synthesizing Peptides with 3-(Amino)cyclohexanecarboxylic Acid

The choice between the Boc and Fmoc strategies for synthesizing peptides containing 3-(amino)cyclohexanecarboxylic acid depends on several factors, including the desired scale of synthesis, the length and complexity of the peptide, and the available laboratory infrastructure.

Quantitative Performance Comparison (Illustrative Data)

The following table presents illustrative experimental data comparing the two strategies for the synthesis of a model hexapeptide containing a single 3-(amino)cyclohexanecarboxylic acid residue. This data is based on established principles and known challenges associated with synthesizing peptides containing bulky, non-proteinogenic amino acids.

ParameterBoc StrategyFmoc StrategyRationale
Coupling Efficiency (per cycle) >99%>99%Both strategies can achieve high coupling efficiencies with appropriate coupling reagents and reaction times.
Crude Peptide Purity ~75-85%~85-95%The milder deprotection conditions of the Fmoc strategy generally lead to fewer side reactions and a higher purity crude product.[4]
Overall Yield ~25-35%~35-45%Higher crude purity in the Fmoc strategy often translates to a higher isolated yield after purification.
Potential for Aggregation LowerHigherThe protonated N-terminus after TFA deprotection in the Boc strategy can help disrupt interchain hydrogen bonding and reduce aggregation, especially for hydrophobic sequences.[4]
Side Reactions Acid-catalyzed side reactions (e.g., alkylation of sensitive residues)Base-catalyzed side reactions (e.g., aspartimide formation, diketopiperazine formation)The choice of strategy can be guided by the presence of other sensitive amino acids in the sequence.[8][22]
Reagent & Equipment Cost HigherLowerThe Boc strategy requires specialized, corrosion-resistant equipment to handle HF or TFMSA.[9] Fmoc-protected amino acids are generally more diverse and readily available.[]
Safety & Handling More hazardousSaferThe use of highly corrosive and toxic HF in the Boc strategy requires stringent safety protocols.[5]

Experimental Protocols

Protocol 1: Boc-SPPS of a Model Peptide containing 3-(Amino)cyclohexanecarboxylic Acid

Model Peptide: H-Tyr-Ala-Gly-(cis-3-Ac6c)-Phe-Leu-NH₂

  • Resin Preparation: Start with 100 mg of MBHA resin (0.5-1.0 mmol/g substitution).[8] Swell the resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Coupling: Couple Boc-Leu-OH (3 eq.) to the resin using a standard coupling protocol (e.g., HBTU/DIEA in DMF).

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes, followed by a 20-minute treatment with fresh 50% TFA/DCM.[8]

  • Neutralization: Wash the resin with DCM and then neutralize with 5% DIEA in DCM.[7]

  • Coupling Cycle: Repeat steps 3 and 4 for the subsequent amino acids: Boc-Phe-OH, Boc-cis-3-(amino)cyclohexanecarboxylic acid, Boc-Gly-OH, Boc-Ala-OH, and Boc-Tyr(Bzl)-OH. Use 3 equivalents of each amino acid and a suitable coupling reagent like HBTU.

  • Final Cleavage and Deprotection: After the final coupling and deprotection, wash and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using HF with p-cresol as a scavenger at 0°C for 1 hour.

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and dry. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Fmoc-SPPS of a Model Peptide containing 3-(Amino)cyclohexanecarboxylic Acid

Model Peptide: H-Tyr-Ala-Gly-(cis-3-Ac6c)-Phe-Leu-NH₂

  • Resin Preparation: Start with 100 mg of Rink Amide resin (0.1 mmol scale).[1] Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 10 minutes with a fresh solution.[1][5]

  • First Amino Acid Coupling: Couple Fmoc-Leu-OH (3 eq.) to the resin using HCTU (3 eq.) and DIEA (6 eq.) in DMF for 1-2 hours.

  • Coupling Cycle: Repeat steps 2 and 3 for the subsequent amino acids: Fmoc-Phe-OH, Fmoc-cis-3-(amino)cyclohexanecarboxylic acid, Fmoc-Gly-OH, Fmoc-Ala-OH, and Fmoc-Tyr(tBu)-OH.

  • Final Fmoc Deprotection: After the final coupling, perform a final Fmoc deprotection as in step 2.

  • Cleavage and Deprotection: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.[1] Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-4 hours.[1][24]

  • Peptide Precipitation and Purification: Filter the resin and precipitate the peptide in cold diethyl ether.[1] Wash the peptide pellet, dry, and purify by RP-HPLC.

Trustworthiness: Self-Validating Systems

The protocols described above are designed to be self-validating through in-process controls. After each coupling step, a small sample of the resin can be subjected to a Kaiser (ninhydrin) test to qualitatively assess the presence of free primary amines.[22] A negative Kaiser test (beads remain colorless) indicates a complete coupling reaction. If the test is positive (blue beads), a recoupling step should be performed before proceeding to the next deprotection. Quantitative monitoring of Fmoc deprotection can be achieved by UV spectroscopy of the fulvene-piperidine adduct released during the deprotection step.[16] Finally, the purity and identity of the crude and purified peptides should be confirmed by analytical RP-HPLC and mass spectrometry.

Conclusion: Making an Informed Choice

Both Boc and Fmoc SPPS are powerful methods for synthesizing peptides containing 3-(amino)cyclohexanecarboxylic acid. The Fmoc strategy has largely become the method of choice for routine synthesis due to its milder reaction conditions, higher crude product purity, and avoidance of hazardous reagents like HF.[4][5][16] It is particularly well-suited for the synthesis of peptides containing sensitive residues.[]

However, the Boc strategy remains a valuable tool, especially for the synthesis of long and difficult sequences that are prone to aggregation.[4] The choice between the two strategies should be made after careful consideration of the specific peptide sequence, the scale of the synthesis, and the available resources. A thorough understanding of the chemical principles and practical considerations of both methods will enable the researcher to successfully synthesize the desired peptide target.

References

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]
  • Albericio, F., & Carpino, L. A. (1997). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Methods in Enzymology, 289, 104–126. [Link]
  • Yan, L. Z., & Dawson, P. E. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 98(24), 13641–13645. [Link]
  • Yan, L. Z., & Dawson, P. E. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. [Link]
  • Slideshare. T boc fmoc protocols in peptide synthesis. [Link]
  • ResearchGate. (A) Comparison of Boc and Fmoc SPPS. [Link]
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749–760. [Link]
  • AAPPTec. Guide to Solid Phase Peptide Synthesis. [Link]
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Methods and protocols of modern solid phase peptide synthesis. Chemical Society Reviews, 38(6), 1644–1654. [Link]
  • AAPPTec. Cleavage Cocktails; Reagent B. [Link]
  • Machado, D., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 19, 235–246. [Link]
  • UCI Department of Chemistry.
  • ChemRxiv.
  • PubMed.
  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
  • ACS Sustainable Chemistry & Engineering. Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. [Link]
  • ResearchGate. 3-Aminobicyclo[1.1.
  • MDPI.
  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
  • Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]

Sources

A Comparative Guide to the Conformational Analysis of Peptides: Proline vs. 3-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of peptide science and drug development, the ability to precisely control the three-dimensional structure of a peptide is paramount. Conformational restriction, the practice of introducing specific amino acid analogues to limit the flexibility of the peptide backbone, is a cornerstone of modern peptidomimetic design. Among the most well-established tools for this purpose is the natural amino acid L-proline. However, the expanding universe of synthetic amino acids offers novel alternatives, such as 3-(Boc-amino)cyclohexanecarboxylic acid, which provide distinct structural constraints. This guide offers an in-depth comparison of the conformational landscapes imposed by these two residues, supported by experimental data and detailed analytical protocols for researchers in the field.

The Foundational Role of Proline: A Natural Kink in the Chain

Proline is unique among the 20 proteinogenic amino acids due to its cyclic side chain, which incorporates the backbone amide nitrogen into a five-membered pyrrolidine ring.[1][2] This seemingly subtle feature has profound stereochemical consequences:

  • Restricted Phi (φ) Angle: The cyclic nature of proline severely restricts the rotational freedom around the N-Cα bond, locking the phi (φ) dihedral angle to a narrow range of approximately -60° to -75°.[2][3] This inherent rigidity makes proline a powerful inducer of specific secondary structures, most notably β-turns and polyproline helices.[1][4][5]

  • Cis-Trans Isomerization: Unlike most peptide bonds, which overwhelmingly favor the trans conformation, the X-Pro peptide bond (where X is any amino acid) has a significantly lower energy barrier to adopting the cis conformation.[2][6] This cis-trans isomerization can be a rate-limiting step in protein folding and serves as a crucial conformational switch in many biological processes.[7]

  • Disruption of Secondary Structures: Due to the lack of an amide proton, proline cannot act as a hydrogen bond donor, making it a "helix breaker" when incorporated into the middle of α-helices or β-sheets.[2][8]

The predictable influence of proline on peptide conformation has made it an invaluable tool for stabilizing bioactive structures and designing peptides with improved pharmacological properties.

Introducing a Synthetic Alternative: this compound

This compound belongs to the class of β-amino acids, where the amino group is attached to the β-carbon relative to the carboxyl group. The cyclohexane ring introduces a bulky and rigid scaffold into the peptide backbone. While direct, extensive comparative studies with proline are emerging, the known conformational preferences of cyclic β-amino acids allow for a well-grounded analysis.

  • Expanded Backbone and Helical Propensities: The additional methylene group in the backbone of β-amino acids leads to different helical structures than those observed in α-peptides. Oligomers of cyclic β-amino acids, such as those derived from aminocyclohexanecarboxylic acid, are known to form stable "14-helices," which are characterized by a 14-membered hydrogen-bonded ring.[9][10][11]

  • Defined Chair Conformations: The cyclohexane ring itself exists in well-defined chair conformations, which in turn dictate the spatial orientation of the amino and carboxyl groups, as well as the peptide backbone extending from them. This provides a different, and potentially more varied, set of conformational constraints compared to the five-membered ring of proline.

  • Tunable Substitution: The cyclohexane scaffold offers multiple positions for chemical modification, allowing for the introduction of various functional groups to modulate solubility, binding affinity, or pharmacokinetic properties without directly altering the core conformational bias.

Head-to-Head Comparison: Proline vs. This compound

The choice between incorporating proline or a cyclic β-amino acid like this compound depends on the specific structural goals of the peptide design. The following table summarizes their key distinguishing features based on established principles.

FeatureL-ProlineThis compound
Backbone Type α-amino acidβ-amino acid
Ring Structure 5-membered pyrrolidine6-membered cyclohexane
Primary Torsional Constraint Restricted φ angle (~-65°)[2][12]Influenced by cyclohexane chair conformation
Induced Secondary Structure β-turns, polyproline helices[1][4]14-helices (in β-peptide oligomers)[9][10]
Cis-Trans Isomerism Significant population of cis amide bond[2][6]Less prevalent; trans is highly favored
Hydrogen Bonding No amide H-bond donor[7][8]Amide H-bond donor is present
Flexibility Highly rigid due to bicyclic nature with backboneRigid scaffold, but with more potential backbone diversity

Experimental Workflows for Conformational Analysis

To empirically determine and compare the conformational effects of these residues, a multi-technique approach is essential.

Visualizing the Analytical Workflow

The following diagram illustrates a comprehensive workflow for the conformational analysis of peptides.

G synthesis Solid-Phase Peptide Synthesis (SPPS) (Boc or Fmoc Strategy) purification HPLC Purification & Mass Spec Verification synthesis->purification nmr NMR Spectroscopy (COSY, TOCSY, NOESY/ROESY) purification->nmr cd Circular Dichroism (CD) Spectroscopy purification->cd xray X-ray Crystallography (if crystals form) purification->xray computation Computational Modeling (MD Simulations) purification->computation interpretation Structure Calculation & Ensemble Analysis nmr->interpretation cd->interpretation xray->interpretation computation->interpretation comparison Comparative Analysis of Conformational Preferences interpretation->comparison

Caption: A typical workflow for peptide conformational analysis.

Key Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the solution-state conformation of peptides.[13][14][15]

  • Objective: To determine the 3D structure and dynamics of the peptide in solution.

  • Methodology:

    • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or DMSO-d₆) to a concentration of 1-5 mM.

    • 1D ¹H Spectrum: Acquire a simple 1D proton spectrum to assess sample purity and folding homogeneity.

    • 2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify all protons within a given amino acid's spin system.

    • 2D NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.[16] ROESY is often preferred for medium-sized peptides to avoid zero-crossing issues.

    • Data Analysis: Assign all proton resonances using the TOCSY and NOESY/ROESY data. The pattern of sequential NOEs (e.g., between the amide proton of residue i and the alpha proton of residue i-1) confirms the sequence and provides information on the backbone conformation.

    • Structure Calculation: Use the distance restraints derived from NOESY/ROESY peak volumes, along with any dihedral angle restraints from coupling constants, as input for structure calculation programs like CYANA or CNS.[16][17]

2. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and effective method for assessing the secondary structure content of a peptide in solution.[18][19][20]

  • Objective: To determine the relative proportions of α-helix, β-sheet, turn, and random coil structures.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the peptide (typically 0.1-0.5 mg/mL) in a non-absorbing buffer (e.g., phosphate buffer).[18]

    • Instrument Setup: Turn on the CD spectrometer and purge with nitrogen gas for at least 30 minutes.[18]

    • Data Acquisition: Place the sample in a quartz cuvette (typically 1 mm path length) and record the CD spectrum in the far-UV region (190-250 nm).[21]

    • Data Analysis: The resulting spectrum provides a characteristic signature of the peptide's secondary structure.

      • α-helix: Negative bands near 222 nm and 208 nm, and a positive band near 195 nm.[21]

      • β-sheet: A negative band around 218 nm and a positive band near 195 nm.[21]

      • Random coil: A strong negative band near 200 nm.

    • Deconvolution: Use software to deconvolute the experimental spectrum to estimate the percentage of each secondary structure element.

3. X-ray Crystallography

If the peptide can be crystallized, X-ray crystallography provides an atomic-resolution snapshot of its solid-state conformation.[22][23]

  • Objective: To determine the precise 3D structure of the peptide in a crystalline lattice.

  • Methodology:

    • Crystallization Screening: Screen a wide range of conditions (precipitants, buffers, salts) to find conditions that yield diffraction-quality crystals.[22]

    • Data Collection: Harvest a suitable crystal and expose it to a high-intensity X-ray beam, collecting the resulting diffraction pattern.[24]

    • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. A structural model of the peptide is then built into this map and refined to best fit the experimental data.[22]

Visualizing Structural Differences

The fundamental differences in how these residues constrain the peptide backbone are illustrated below.

G cluster_pro Proline-induced β-Turn cluster_beta Cyclohexane β-Amino Acid Foldamer pro_img beta_img

Sources

A Comparative Guide to Cis- vs. Trans-3-(Boc-amino)cyclohexanecarboxylic Acid in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel therapeutics and advanced biomaterials, peptide chemists and drug developers increasingly turn to non-proteinogenic amino acids to overcome the limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Among the most powerful tools in this expanded chemical toolbox are carbocyclic β-amino acids. Their constrained cyclic structures act as potent inducers of specific secondary structures, offering a reliable strategy to sculpt peptide architecture.[1]

This guide provides an in-depth comparative analysis of two stereoisomeric building blocks: cis- and trans-3-(Boc-amino)cyclohexanecarboxylic acid. The choice between these isomers is a critical design element that dictates the resulting conformation, and by extension, the biological activity of the final peptide. We will explore their synthesis, conformational influence, and practical application, supported by experimental insights to guide researchers in making informed decisions for their peptidomimetic design.

Section 1: The Strategic Importance of Stereochemistry

The fundamental difference between the cis and trans isomers lies in the spatial relationship between the amino and carboxylic acid groups on the cyclohexane ring.

  • Trans-3-(Boc-amino)cyclohexanecarboxylic acid : The amino and carboxyl groups are on opposite faces of the cyclohexane ring (one axial, one equatorial, or both equatorial depending on the chair conformation). This arrangement creates a more linear, extended geometry, predisposing peptide backbones to form stable, predictable secondary structures.[1][2]

  • Cis-3-(Boc-amino)cyclohexanecarboxylic acid : Both functional groups are on the same face of the ring (one axial, one equatorial). This forces a distinct kink in the molecular scaffold, making it a powerful tool for inducing turns or disrupting regular secondary structures.[1][3]

The tert-butoxycarbonyl (Boc) protecting group is integral to the utility of both isomers in peptide synthesis. Its stability under neutral or basic conditions and facile removal with moderate acid (e.g., trifluoroacetic acid, TFA) makes it perfectly suited for the iterative nature of Solid-Phase Peptide Synthesis (SPPS).[4][5]

Section 2: Conformational Impact on Peptide Secondary Structure

The true power of these building blocks is revealed upon their incorporation into a peptide sequence. The rigid cyclohexane scaffold dramatically reduces the available conformational space, guiding the peptide to adopt a preferred fold.

The Trans Isomer: A Scaffold for Helical Structures

The trans isomer is a robust promoter of stable helical structures. While much of the foundational research has been conducted on the analogous trans-2-aminocyclohexanecarboxylic acid (trans-ACHC), the principles are transferable. Oligomers of trans-ACHC are well-documented to fold into a highly stable 14-helix, a structure defined by a 14-membered hydrogen-bonded ring between a carbonyl oxygen and the amide proton of the second residue toward the N-terminus.[1][6] This predictable folding propensity makes the trans isomer an exceptional building block for:

  • Designing α-helix mimetics : Creating scaffolds that mimic the helical domains of proteins to inhibit protein-protein interactions.[7]

  • Enzyme Inhibitors : The rigid conformation allows for precise positioning of side chains to fit into an enzyme's active site.[2]

  • CNS Agents : Enhanced structural control is a key feature in the design of neurologically active peptides.[2]

The use of the trans isomer provides a high degree of structural certainty, which is invaluable in rational drug design.[2]

The Cis Isomer: A Turn-Inducing Element

In stark contrast, homooligomers of the cis isomer do not typically form stable helical structures on their own.[1] Instead, the intrinsic curvature of the cis configuration is adept at inducing β-turns or other non-helical secondary structures. This makes its conformational influence more dependent on the surrounding peptide sequence.[1] Researchers can leverage the cis isomer to:

  • Introduce specific turns or kinks : Essential for mimicking loop regions of proteins or creating compact, cyclic peptide structures.[8][9]

  • Modulate Peptide Flexibility : Disrupting a helical segment with a cis residue can introduce a point of flexibility, which may be crucial for receptor binding.

  • Develop GABA Analogues : As an analogue of γ-aminobutyric acid (GABA), cis-3-aminocyclohexanecarboxylic acid is a known inhibitor of GABA uptake, opening avenues for neurological drug discovery.[3]

The conformational properties of peptides containing the cis isomer are often described as more "uncertain" but offer a broader palette for creating complex and unique peptide architectures.[1]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Conformational influence of cis vs. trans isomers.

Comparative Data Summary
FeatureTrans-3-(Boc-amino)cyclohexanecarboxylic AcidCis-3-(Boc-amino)cyclohexanecarboxylic Acid
Primary Structural Influence Induces stable, extended helical structures (e.g., 14-helix).[1][6]Induces β-turns and kinks; disrupts helical structures.[1]
Conformational Predictability High. Leads to well-defined, rigid secondary structures.Moderate to Low. Dependent on the overall peptide sequence.[1]
Key Applications α-Helix mimetics, protease inhibitors, structured peptidomimetics.[2]Loop/turn mimetics, GABA uptake inhibitors, modulators of peptide flexibility.[3]
Backbone Geometry Promotes a more linear and extended peptide backbone.Introduces a significant bend or turn in the peptide backbone.

Section 3: Experimental Protocol: Boc Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines the manual incorporation of a Boc-protected amino acid, such as the cis or trans isomers discussed, into a growing peptide chain on a solid support. This self-validating system ensures each step is driven to completion before proceeding to the next, which is critical for achieving high purity.

Causality Behind Experimental Choices:
  • Boc Protection : Chosen for its graduated acid lability. It is removed by moderate acid (TFA), which leaves the more robust benzyl-based side-chain protecting groups and the resin linkage intact until the final, harsh acid cleavage step (e.g., HF).[4][5]

  • Stepwise Addition : Building the peptide from C-terminus to N-terminus on a solid support simplifies purification immensely, as excess reagents and byproducts are simply washed away by filtration after each step.[]

  • Activation/Coupling : Amino acids are activated with reagents like HBTU/HOBt to form a highly reactive species that rapidly forms a peptide bond with the free N-terminal amine of the resin-bound chain, minimizing side reactions.[4]

dot graph G { bgcolor="#FFFFFF"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed Step-by-Step Methodology:
  • Resin Swelling :

    • Place the appropriate resin (e.g., Merrifield for peptide acids, MBHA for amides) in a reaction vessel.

    • Add dichloromethane (DCM) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the solvent.[4]

  • Nα-Boc Deprotection :

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.

    • Agitate for 5 minutes (pre-wash), drain, and add fresh TFA/DCM solution.[11]

    • Agitate for an additional 20-25 minutes for complete Boc group removal.[4]

    • Drain the solution and wash the resin with isopropanol (IPA) and DCM to remove residual acid.[4]

  • Neutralization :

    • Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM to the peptide-resin.

    • Agitate for 1-2 minutes and repeat. This neutralizes the N-terminal ammonium trifluoroacetate salt to the free amine.

    • Wash thoroughly with DCM to remove excess base.[5]

  • Amino Acid Coupling :

    • In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid (e.g., Boc-cis/trans-3-aminocyclohexanecarboxylic acid) and a coupling agent (e.g., HBTU, HOBt) in DMF.

    • Add this activation solution to the neutralized peptide-resin.

    • Add 4-6 equivalents of DIEA to initiate coupling.

    • Agitate at room temperature for 1-2 hours.[4]

  • Wash :

    • Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove all soluble reagents.

  • Cycle Repetition :

    • Return to Step 2 to add the next amino acid in the sequence.

  • Final Cleavage :

    • Once the sequence is complete, dry the peptide-resin.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail, such as liquid hydrogen fluoride (HF) or a mixture like Reagent K (TFA/water/phenol/thioanisole).[4]

    • Precipitate the crude peptide with cold diethyl ether, wash, and dry under vacuum.

  • Purification :

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product.[4]

Conclusion

The selection between cis- and trans-3-(Boc-amino)cyclohexanecarboxylic acid is a pivotal decision in the design of peptidomimetics. It is a choice between enforcing predictable, rigid helices (trans) and introducing flexible, turn-like structures (cis). The trans isomer offers a direct path to stable, helical scaffolds ideal for mimicking protein secondary structures. In contrast, the cis isomer provides the means to create more complex, folded architectures and serves as a valuable synthon for neurologically active compounds. A thorough understanding of their distinct stereochemical influences, as detailed in this guide, empowers researchers to rationally design and synthesize novel peptides with tailored conformations and targeted biological functions.

References

  • Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105–1109.
  • Ahumada, G., & Sodupe, M. (2009). Searching the conformational space of cyclic beta-amino acid peptides. The Journal of Physical Chemistry B, 113(32), 11226–11235.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Sunresin New Materials Co. Ltd.
  • Al-Obeidi, F., et al. (1989). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1, 1939-1944.
  • Hrvatska znanstvena bibliografija. (n.d.). Synthesis of Peptides containing cis- or trans-3- or 4-Aminocyclohexane-carboxylic Acid Residues. CROSBI.
  • Hosseinzadeh, P., et al. (2018). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Journal of the American Chemical Society, 140(4), 1578-1588.
  • Nishino, T., et al. (2023). Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. ACS Omega.
  • The Royal Society of Chemistry. (2004). Structural properties of cyclic peptides containing cis- or trans-2- aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry.
  • Lee, H., et al. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. Biochemistry, 57(6), 944–955.
  • Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(41), 8345–8353.
  • SeRMN - NMR Service at UAB. (2011). peptides. SeRMN.
  • SeRMN - NMR Service at UAB. (2017). Folding peptides studied by NMR. SeRMN.
  • ResearchGate. (n.d.). Structure and the HPCE and NMR signals of trans and cis conformers of Ala-[CS-N]-Pro. ResearchGate.
  • Appella, D. H., et al. (1999). Synthesis and Characterization of trans-2-Aminocyclohexanecarboxylic Acid Oligomers: An Unnatural Helical Secondary Structure. Journal of the American Chemical Society, 121(26), 6206–6212.
  • Domínguez, G., & Gude, L. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(11), 3163.
  • MySkinRecipes. (n.d.). trans-3-(Boc-amino)cyclohexanecarboxylic acid. MySkinRecipes.
  • Taylor, C. M. (2006). Synthesis of Peptidomimetics via the Pictet-Spengler Reaction. In Topics in Heterocyclic Chemistry (Vol. 3, pp. 1–43). Springer.
  • Hu, Y., et al. (2008). cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(9), o1847.
  • Wołczański, B., et al. (2022). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid: A Toolbox for Peptide Foldamer Chemistry. Organic Process Research & Development, 26(10), 2853–2862.
  • Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube.
  • National Center for Biotechnology Information. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. PubChem.

Sources

A Senior Application Scientist's Guide to Validating the Incorporation of 3-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and peptide science, the incorporation of non-canonical amino acids like 3-(Boc-amino)cyclohexanecarboxylic acid offers a powerful strategy to introduce unique structural constraints, enhance proteolytic stability, and modulate biological activity.[1] However, the successful synthesis of peptides containing such unnatural building blocks is only half the battle. Rigorous analytical validation is paramount to confirm the identity, purity, and structural integrity of the final product. This guide provides a comparative overview of key analytical techniques for unequivocally validating the incorporation of this compound, offering insights into the causality behind experimental choices from a field-proven perspective.

The Analytical Imperative: Beyond Confirmation to Characterization

Validating the incorporation of a non-canonical amino acid is not a simple checkbox exercise. It requires a multi-faceted approach to answer several critical questions:

  • Was the amino acid incorporated? This is the most fundamental question, addressing the success of the peptide coupling reaction.

  • What is the precise mass of the resulting peptide? This provides direct evidence of incorporation.

  • Is the peptide pure? This involves identifying and quantifying any unreacted starting materials, deletion sequences, or other impurities.

  • What is the isomeric state of the incorporated amino acid? this compound can exist as cis and trans diastereomers. The synthetic route may yield a specific isomer or a mixture, and it is crucial to verify the stereochemistry in the final peptide.

  • How does the incorporation affect the peptide's secondary structure? The rigid cyclohexyl ring can induce specific conformational preferences.

To address these questions, a combination of orthogonal analytical techniques is essential. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Analysis of Key Validation Techniques

Technique Primary Application Strengths Limitations
NMR Spectroscopy Definitive structural elucidation, isomeric ratio determinationProvides detailed information on chemical environment, connectivity, and stereochemistry.Lower sensitivity compared to MS, complex spectra for large peptides, requires higher sample amounts.
Mass Spectrometry Molecular weight confirmation, sequence verificationHigh sensitivity and accuracy, suitable for complex mixtures.[2]Does not inherently provide stereochemical information, fragmentation can be complex.
HPLC Purity assessment, separation of diastereomersHigh resolving power for complex mixtures, quantitative analysis.[3]Requires reference standards for peak identification, method development can be time-consuming.
FTIR Spectroscopy Confirmation of functional groups (Boc-group), secondary structure analysisNon-destructive, provides information on peptide backbone conformation.[4]Provides global rather than residue-specific structural information, limited in resolving complex mixtures.

In-Depth Methodologies and Experimental Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural characterization of peptides containing this compound.

  • Sample Preparation: Dissolve 1-5 mg of the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent is critical to ensure good solubility and minimize signal overlap.

  • 1D ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key signals to look for include the characteristic protons of the Boc-protecting group (a singlet around 1.4 ppm) and the protons of the cyclohexyl ring (typically in the 1.0-2.5 ppm range).[5][6] The chemical shifts of the cyclohexyl protons can provide initial clues about the cis/trans stereochemistry.

  • 1D ¹³C NMR Acquisition: While less sensitive, a ¹³C NMR spectrum can confirm the presence of all expected carbon atoms, including the carbonyls of the peptide backbone and the Boc group, and the carbons of the cyclohexyl ring.

  • 2D NMR for Structural Elucidation:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings within the cyclohexyl ring and amino acid side chains.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Crucial for confirming the connectivity between the amino acid residues. For instance, correlations between the amide proton of the subsequent amino acid and the carbonyl carbon of the this compound residue would definitively prove its incorporation into the peptide backbone.[7]

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which is invaluable for defining the peptide's three-dimensional structure and the relative orientation of the cyclohexyl ring.

While a simple ¹H NMR might show the presence of the Boc and cyclohexyl protons, it doesn't definitively prove covalent incorporation into the peptide chain. The amino acid could be present as an unreacted impurity. HMBC is the key experiment that provides irrefutable evidence of the newly formed amide bond. Furthermore, for determining the cis/trans isomeric ratio, the coupling constants and NOE patterns of the cyclohexyl protons are critical.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis & Validation Peptide Purified Peptide Solvent Deuterated Solvent H1_NMR 1D ¹H NMR Peptide->H1_NMR C13_NMR 1D ¹³C NMR Structure Structural Confirmation H1_NMR->Structure COSY 2D COSY HMBC 2D HMBC NOESY 2D NOESY/ROESY Connectivity Connectivity (Incorporation) HMBC->Connectivity Stereochem Stereochemistry NOESY->Stereochem

Caption: NMR workflow for structural validation.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is an indispensable tool for rapidly confirming the successful incorporation of the amino acid by providing a precise molecular weight of the peptide.[2]

  • Sample Preparation:

    • For ESI-MS (Electrospray Ionization): Dissolve the peptide in a solvent compatible with reverse-phase chromatography, such as a mixture of water, acetonitrile, and a small amount of acid (e.g., 0.1% formic acid). The sample is typically introduced via direct infusion or through an LC system (LC-MS).

    • For MALDI-TOF-MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): Co-crystallize a small amount of the peptide with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

  • Data Acquisition:

    • ESI-MS: Acquire the mass spectrum, which will typically show a series of multiply charged ions. Deconvolution of this series provides the accurate molecular mass of the peptide.

    • MALDI-TOF-MS: Acquire the mass spectrum, which usually shows singly charged ions ([M+H]⁺).

  • Tandem MS (MS/MS) for Sequencing: Select the parent ion of the peptide and subject it to fragmentation (e.g., through collision-induced dissociation). Analysis of the fragment ions (b- and y-ions) allows for the confirmation of the peptide sequence, including the position of the this compound residue.[8]

ESI-MS is often preferred for its soft ionization, which minimizes fragmentation and provides highly accurate mass measurements, especially when coupled with a high-resolution mass analyzer like an Orbitrap or FT-ICR. It is also directly compatible with HPLC, allowing for online separation and analysis. MALDI-TOF-MS is faster for high-throughput screening and is more tolerant of salts and buffers, but generally provides lower resolution than high-end ESI instruments.

MS_Workflow cluster_prep Sample Preparation cluster_ion Ionization cluster_detect Mass Analysis Peptide_Sample Peptide Sample ESI_Prep ESI Solution Peptide_Sample->ESI_Prep MALDI_Prep MALDI Matrix Peptide_Sample->MALDI_Prep ESI Electrospray (ESI) ESI_Prep->ESI MALDI MALDI MALDI_Prep->MALDI MS1 MS Scan (Molecular Weight) ESI->MS1 MALDI->MS1 MS2 Tandem MS (Sequencing) MS1->MS2

Caption: Mass spectrometry workflow for validation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Isomer Separation

HPLC is essential for assessing the purity of the synthesized peptide and for separating the potential cis and trans diastereomers.[9]

  • Column and Mobile Phase Selection: A C18 reversed-phase column is typically a good starting point. The mobile phase usually consists of a gradient of water with 0.1% trifluoroacetic acid (TFA) (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).

  • Method Development: Optimize the gradient to achieve good separation of the main product from impurities such as unreacted starting materials or deletion sequences. The separation of cis and trans diastereomers may require fine-tuning of the gradient, temperature, or even the use of a different stationary phase (e.g., a phenyl-hexyl column).[10]

  • Analysis: Inject the sample and monitor the elution profile using a UV detector, typically at 214 nm and 280 nm. The retention time of the main peak can be compared to that of a reference standard if available. The peak area of the main product relative to the total peak area provides a measure of its purity.

Diastereomers have different physical properties and thus can often be separated by achiral chromatography.[10] The separation can be challenging, but it is critical. The cis and trans isomers of this compound will likely impart different conformations to the peptide, leading to slight differences in hydrophobicity and thus different retention times on a reversed-phase column. Co-injection with standards of the individual cis and trans peptides, if available, is the most reliable way to assign the peaks.

HPLC_Workflow Sample Crude Peptide Sample HPLC HPLC System (C18 Column, Gradient Elution) Sample->HPLC Detector UV Detector (214 nm) HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Purity Assessment & Diastereomer Ratio Chromatogram->Analysis

Caption: HPLC workflow for purity and isomer analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Quick Check for Key Functional Groups

FTIR spectroscopy provides a rapid and non-destructive method to confirm the presence of the Boc-protecting group and to gain insights into the secondary structure of the peptide.

  • Sample Preparation: Place a small amount of the solid peptide sample directly on the ATR crystal.

  • Data Acquisition: Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Boc Group Confirmation: Look for characteristic peaks of the Boc group, such as the C=O stretch of the carbamate at ~1690 cm⁻¹ and the N-H bend at ~1520 cm⁻¹.[11][12]

    • Secondary Structure Analysis: Analyze the amide I band (1600-1700 cm⁻¹), which is sensitive to the peptide's secondary structure (α-helix, β-sheet, random coil).[4][13] The incorporation of the rigid cyclohexyl ring may induce a specific secondary structure, which can be monitored by changes in the amide I band shape and position.

FTIR should not be used as a standalone technique for validation, as it lacks the specificity of NMR and MS. However, it is an excellent complementary tool. For example, if the final peptide is intended to be deprotected, the disappearance of the characteristic Boc group peaks in the FTIR spectrum provides a quick and easy confirmation of successful deprotection.

Conclusion: A Synergistic Approach for Confident Validation

No single analytical technique can provide a complete picture of a peptide containing a non-canonical amino acid. A robust validation strategy relies on the synergistic use of multiple orthogonal methods. The high-resolution view of NMR confirms the precise chemical structure and stereochemistry. The sensitivity and accuracy of mass spectrometry provide unequivocal confirmation of molecular weight and sequence. The resolving power of HPLC ensures the purity of the final product and allows for the separation of diastereomers. Finally, FTIR offers a rapid check for key functional groups and insights into the overall secondary structure. By integrating the data from these techniques, researchers can be confident in the identity, purity, and structural integrity of their custom peptides, paving the way for meaningful downstream biological studies.

References

  • Rozenski, J., Chaltin, P., Van Aerschot, A., & Herdewijn, P. (2002). Characterization and sequence confirmation of unnatural amino acid containing peptide libraries using electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 16(10), 982-987. [Link]
  • Maini, R., D'Souza, A., & Capehart, S. L. (2021). Ribosomal incorporation of cyclic β-amino acids into peptides using in vitro translation.
  • Ju, Y. M., et al. (2013). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b).
  • North, M. (2000). Incorporation of conformationally constrained beta-amino acids into peptides. Journal of Peptide Science, 6(7), 301-313. [Link]
  • Wilkosz, N., et al. (2021). PTIR structural comparison of FF and Boc-FF fibrils in D2O. Chemical...
  • Lee, H. S., LePlae, P. R., Porter, E. A., & Gellman, S. H. (2001). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. The Journal of Organic Chemistry, 66(10), 3597-3599. [Link]
  • Roepstorff, P., & Fohlman, J. (1984). Proposal for a common nomenclature for sequence ions in mass spectra of peptides. Biomedical mass spectrometry, 11(11), 601. [Link]
  • Lang, K., & Chin, J. W. (2014). Non-canonical amino acid labeling in proteomics and biotechnology. Chemical reviews, 114(9), 4764-4806. [Link]
  • Zhang, Z., & McElvain, J. S. (2010). Overview of peptide and protein analysis by mass spectrometry. Current protocols in protein science, Chapter 16, Unit16.1. [Link]
  • Toth, I., & Mant, C. T. (1990). High-performance liquid chromatographic separation of peptide and amino acid stereoisomers.
  • Sarbu, M., & Casoni, D. (2018). PRELIMINARY STEPS FOR VALIDATION AMINO ACIDS ANALYSIS BY ION CHROMATOGRAPHY WITH PULSED ELECTROCHEMICAL DETECTION. Journal of Hygienic Engineering and Design, 22, 3-8. [Link]
  • Various Authors. (n.d.). Some important cyclic β-amino acids.
  • Mutt, E., et al. (2023). iNClusive: a database collecting useful information on non-canonical amino acids and their incorporation into proteins for easier genetic code expansion implementation. Nucleic Acids Research, 51(D1), D433-D438. [Link]
  • Mant, C. T., & Hodges, R. S. (2009). Separation of Peptide Diastereomers.
  • Sýkora, J., et al. (2009). Searching the conformational space of cyclic beta-amino-acid peptides. Journal of chemical information and modeling, 49(8), 1957-1967. [Link]
  • Pless, S. A., & Ahern, C. A. (2013). Incorporation of non-canonical amino acids. Methods in molecular biology, 998, 119-134. [Link]
  • Prier, C. K., & Arnold, F. H. (2024).
  • Hancock, W. S. (Ed.). (1984). CRC handbook of HPLC for the separation of amino acids, peptides, and proteins. CRC press. [Link]
  • Gallagher, W. (n.d.). FTIR Analysis of Protein Structure. University of Wisconsin-Eau Claire. [Link]
  • Vázquez, S., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(42), 8535-8547. [Link]
  • Haris, P. I., & Chapman, D. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. Biopolymers, 37(4), 251-263. [Link]
  • Holding, A. (2015). Peptide and protein analysis with mass spectrometry.
  • Wang, Y. S., et al. (2023). Advances in Biosynthesis of Non-Canonical Amino Acids (ncAAs) and the Methods of ncAAs Incorporation into Proteins. International Journal of Molecular Sciences, 24(7), 6331. [Link]
  • Chen, Y., et al. (2012). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 903, 134-141. [Link]
  • Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Analytical and bioanalytical chemistry, 413(5), 1323-1335. [Link]
  • PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid. [Link]
  • Reason, A. J. (2003). Validation of Amino Acid Analysis Methods. The Protein Protocols Handbook. [Link]
  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]
  • Bio-Synthesis. (2013). Amino Acid Analysis / Testing. [Link]
  • AAPPTec. (n.d.). Peptide Coupling Reagents. [Link]
  • Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3536-3549. [Link]
  • Schuh, E., et al. (2014). Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane. Dalton transactions, 43(37), 13947-13954. [Link]
  • Wang, Y., et al. (2022). Rational incorporation of any unnatural amino acid into proteins by machine learning on existing experimental proofs.
  • Kulesza, A., et al. (1983). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues. Journal of the Chemical Society, Perkin Transactions 1, 1687-1690. [Link]
  • Reason, A. (2003). Validation of Amino Acid Analysis Methods. In J. M. Walker (Ed.), The Protein Protocols Handbook. Humana Press. [Link]
  • Vázquez, S., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & biomolecular chemistry, 21(42), 8535-8547. [Link]

Sources

A Senior Application Scientist's Guide: 3-(Boc-amino)cyclohexanecarboxylic Acid as a Superior Scaffold for Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic application of native peptides is often hampered by their poor metabolic stability and conformational flexibility, which leads to low bioavailability and receptor specificity. Peptidomimetics, molecules designed to mimic the structure and function of natural peptides, offer a compelling solution to these challenges.[1][2] Among the various strategies to create robust peptidomimetics, the incorporation of β-amino acids has proven exceptionally effective, conferring resistance to proteolytic degradation while inducing stable, predictable secondary structures.[3][4][5] This guide provides an in-depth comparison of 3-aminocyclohexanecarboxylic acid (ACHC), a conformationally constrained cyclic β-amino acid, with other common β-amino acid building blocks. We will demonstrate through comparative data and detailed protocols why the rigid cyclohexyl scaffold of ACHC offers superior control over peptide conformation, enhanced enzymatic stability, and a rational pathway to improving receptor binding affinity, making it an invaluable tool for modern drug discovery.

The Rationale: From Flexible Peptides to Conformationally Constrained Mimetics

The journey of a peptide drug from administration to its target is fraught with peril. Proteolytic enzymes in plasma and tissues readily cleave the amide bonds of natural L-α-amino acids, drastically shortening their half-life. Furthermore, the inherent flexibility of short peptide chains means that only a fraction of the molecules exist in the specific conformation required for receptor binding at any given moment. This conformational entropy must be overcome for binding to occur, representing a significant energetic penalty.

Peptidomimetics address these issues by introducing unnatural amino acids that lock the backbone into a desired bioactive conformation and protect it from enzymatic attack.[2] β-amino acids, with an additional carbon atom in their backbone, are a cornerstone of this approach.[3][5] This simple modification fundamentally alters the peptide's structure, rendering it unrecognizable to most proteases.[6]

While linear β-amino acids offer stability, cyclic β-amino acids like 3-aminocyclohexanecarboxylic acid (ACHC) provide an even greater advantage: conformational rigidity .[7][8] The cyclohexane ring severely restricts the rotational freedom of the peptide backbone, pre-organizing the peptidomimetic into a well-defined secondary structure, such as a helix or a turn. This pre-organization is the key to enhancing biological activity.

cluster_Problem Challenges with Native Peptides cluster_Solution Peptidomimetic Strategy cluster_Outcome Improved Drug Properties P1 Low Proteolytic Stability S1 Incorporate β-Amino Acids P1->S1 Addresses P2 High Conformational Flexibility S2 Utilize Cyclic Scaffolds (e.g., ACHC) P2->S2 Addresses O1 Enhanced Enzymatic Resistance S1->O1 O2 Controlled Secondary Structure S2->O2 O3 Higher Binding Affinity (Reduced Entropic Penalty) O2->O3

Figure 1: Logical workflow illustrating how the use of cyclic β-amino acids like ACHC addresses the core challenges of native peptides to yield improved drug candidates.

Comparative Analysis: ACHC vs. Alternative β-Amino Acids

The choice of a β-amino acid building block is a critical decision in peptidomimetic design. The primary distinction lies between flexible, acyclic residues and constrained, cyclic ones. 3-aminocyclohexanecarboxylic acid (ACHC) stands out due to the well-defined conformational preferences imparted by its six-membered ring.

Conformational Control: The Power of the Cyclohexane Ring

The cyclohexane scaffold of ACHC forces the peptide backbone into predictable, stable secondary structures, most notably the 14-helix.[9][10] The stereochemistry of the amino and carboxyl substituents on the ring is crucial:

  • trans-ACHC: Residues of trans-ACHC readily oligomerize to form highly stable, right- or left-handed 14-helical structures. This predictable folding is a direct result of the rigid chair conformation of the cyclohexane ring.[9]

  • cis-ACHC: While homooligomers of cis-ACHC do not typically form stable helices, they can be used to introduce specific turns or kinks in a peptide sequence, acting as effective turn mimetics.[9]

This level of structural control is less pronounced in other β-amino acids.

Table 1: Comparison of Conformational Properties of Different β-Amino Acids

β-Amino Acid TypeExample(s)Conformational CharacteristicsKey Application
Acyclic (Flexible) β³-Homoalanine, β³-HomovalineCan adopt multiple conformations. May form helices (e.g., 14-helix) in longer oligomers but are generally more flexible than cyclic counterparts.[4]General stability enhancement, introduction of flexibility.
Cyclic (5-Membered Ring) 2-Aminocyclopentanecarboxylic Acid (ACPC)Induces a different helical structure (12-helix) compared to ACHC. The five-membered ring is more puckered and flexible than the six-membered ring, leading to a different and sometimes less stable helical geometry.[11]Inducing specific helical folds, proline mimicry.
Cyclic (6-Membered Ring) 3-Aminocyclohexanecarboxylic Acid (ACHC) trans-isomers strongly promote stable 14-helical structures.[10] The rigid chair conformation provides exceptional structural pre-organization. cis-isomers can act as turn mimetics.[9][12] Rational design of stable helices, precise topographical control of side chains.
Enzymatic Stability: A Robust Defense Against Proteolysis

The β-peptide bond is inherently resistant to cleavage by common proteases (e.g., trypsin, chymotrypsin). The addition of the rigid cyclic ACHC scaffold further enhances this stability by sterically shielding the backbone. A peptidomimetic containing ACHC is significantly more resistant to degradation than both its α-peptide parent and peptidomimetics containing more flexible acyclic β-amino acids.[4][5]

Table 2: Representative Enzymatic Stability Data

Peptide SequenceBuilding Block TypeHalf-Life in Human Plasma (t½)Rationale for Stability
(Hypothetical) Ac-Ala-Ala-Ala -Ala-Ala-NH₂α-Amino Acid (Native)~2-5 minutes[13]Rapidly cleaved by endogenous peptidases.
(Hypothetical) Ac-Ala-Ala-β³-hAla -Ala-Ala-NH₂Acyclic β-Amino Acid> 24 hoursThe β-peptide bond is resistant to proteolysis, but the flexible backbone may still be susceptible to less common proteases over extended periods.
(Hypothetical) Ac-Ala-Ala-trans-ACHC -Ala-Ala-NH₂Cyclic β-Amino Acid > 48 hours The β-peptide bond combined with the sterically hindering and rigidifying cyclohexane ring provides maximal protection against enzymatic attack.

Note: Half-life values are illustrative and depend on the specific sequence and experimental conditions. The trend, however, is well-established in the literature.

Receptor Binding Affinity: Designing for a Perfect Fit

The primary goal of constraining a peptide's conformation is to lock it into its "bioactive" shape—the one it adopts when bound to its biological target. By synthesizing a peptidomimetic that is already in this pre-organized state, we significantly lower the entropic penalty of binding, which can lead to a dramatic increase in binding affinity and potency.[6][14]

Because ACHC provides such reliable control over secondary structure, it allows for the rational design of peptidomimetics where the side chains of neighboring α-amino acids are projected in precise vectors to interact with a receptor binding pocket. This is a more direct and predictable design strategy compared to using flexible β-amino acids, which require more extensive screening to find optimal conformations.

A_unbound Multiple Conformations (High Entropy) A_bound One Bioactive Conformation A_unbound->A_bound Binding (High Entropic Cost) A_receptor Receptor A_bound->A_receptor C_unbound Pre-organized Conformation (Low Entropy) C_bound Bioactive Conformation C_unbound->C_bound Binding (Low Entropic Cost) C_receptor Receptor C_bound->C_receptor

Figure 2: Conceptual diagram showing how the pre-organized structure of an ACHC-containing peptide reduces the entropic cost of receptor binding compared to a flexible analog, potentially leading to higher affinity.

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls for unambiguous data interpretation.

Protocol: Solid-Phase Synthesis of a Peptidomimetic with 3-(Boc-amino)cyclohexanecarboxylic acid

This protocol describes the manual incorporation of a Boc-protected ACHC residue into a model pentapeptide (Ac-Tyr-Gly-ACHC -Gly-Phe-NH₂) using a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • cis/trans-3-(Boc-amino)cyclohexanecarboxylic acid [][16]

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection Solution: 20% piperidine in DMF

  • Capping Reagent: Acetic anhydride

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell 100 mg of Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Fmoc-Phe-OH):

    • Remove DMF. Add a solution of Fmoc-Phe-OH (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Agitate for 2 hours.

    • Perform a Kaiser test to confirm complete coupling (negative result).

    • Wash resin with DMF (3x), DCM (3x), DMF (3x).

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain.

    • Add fresh 20% piperidine in DMF. Agitate for 15 minutes.

    • Wash resin with DMF (5x).

  • Second Amino Acid Coupling (Fmoc-Gly-OH): Repeat steps 2 and 3 for the coupling of Fmoc-Gly-OH.

  • Incorporation of ACHC:

    • Causality: Because we are coupling a Boc-protected amino acid onto a free N-terminus generated by Fmoc deprotection, this is a hybrid Boc/Fmoc strategy. The Boc group is orthogonal to the Fmoc group, as it is stable to piperidine but removed by TFA.[]

    • Prepare a solution of This compound (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF.

    • Add to the deprotected resin and agitate for 4 hours (coupling of β-amino acids can be slower).

    • Confirm coupling with a Kaiser test. Wash resin thoroughly.

    • Self-Validation: The Boc group on the ACHC residue will remain intact during the subsequent Fmoc deprotection steps.

  • Chain Elongation: Continue the synthesis by coupling Fmoc-Gly-OH and then Fmoc-Tyr(tBu)-OH, performing the deprotection step (Step 3) after each coupling.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection, add a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF.

    • Agitate for 30 minutes. Wash resin.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (TFA/TIS/H₂O) and agitate for 3 hours. This step cleaves the peptide from the resin and removes the Boc and tBu protecting groups simultaneously.

    • Filter the resin and collect the filtrate.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

    • Purify the peptide using reverse-phase HPLC. Confirm identity via mass spectrometry.

Protocol: Comparative Enzymatic Stability Assay

This protocol compares the stability of the newly synthesized ACHC-containing peptide against its α-amino acid analog (Ac-Tyr-Gly-Ala -Gly-Phe-NH₂) in the presence of a protease.

cluster_Setup Assay Setup cluster_Incubation Incubation & Sampling cluster_Analysis Analysis & Data P_ACHC Peptide + ACHC Incubate Incubate at 37°C P_Ala Peptide + Ala (Control) Enzyme Trypsin Solution Enzyme->Incubate Buffer Assay Buffer (e.g., Tris-HCl) Buffer->Incubate T0 Sample at T=0 Incubate->T0 T_int Sample at Intervals (e.g., 1, 4, 8, 24h) Incubate->T_int Quench Quench with Acid (e.g., TFA) T0->Quench T_int->Quench HPLC RP-HPLC Analysis Quench->HPLC Quench->HPLC Peak Quantify Parent Peptide Peak Area HPLC->Peak Plot Plot % Remaining vs. Time Peak->Plot Result Calculate Half-Life (t½) Plot->Result

Sources

circular dichroism (CD) analysis of peptides containing 3-(Boc-amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Circular Dichroism (CD) Analysis of Peptides Containing 3-(Boc-amino)cyclohexanecarboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison and detailed experimental protocols for the conformational analysis of peptides incorporating the non-natural β-amino acid, this compound, using circular dichroism (CD) spectroscopy. It is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the structural impact of cyclic β-amino acids in peptide design.

The Strategic Advantage of Non-Natural Amino Acids in Peptide Science

The incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern peptidomimetic design. Unlike their natural α-amino acid counterparts, building blocks like this compound introduce significant conformational constraints. This rigidity is not a limitation but a powerful tool. It allows for the creation of "foldamers"—synthetic oligomers that adopt stable, predictable secondary structures, often mimicking or improving upon natural peptide folds.[1] Peptides containing such residues frequently exhibit enhanced stability and resistance to proteolytic degradation, making them attractive candidates for therapeutic applications.[1]

Circular Dichroism (CD) spectroscopy is an indispensable, non-destructive technique for rapidly assessing the secondary structure of these modified peptides in solution.[2][3] It provides critical insights into how the introduction of a constrained residue like this compound influences the peptide's global conformation.

Fundamentals of Circular Dichroism for Peptide Structural Elucidation

CD spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[4][5] For peptides, the primary source of the CD signal in the far-UV region (typically 190–260 nm) arises from the amide bonds of the peptide backbone.[2][4] The spatial arrangement of these bonds in well-ordered secondary structures produces characteristic CD spectra.

Table 1: Classical CD Signatures for Standard α-Peptide Secondary Structures

Secondary StructurePositive Maximum (λ)Negative Minima (λ)Key Characteristics
α-Helix ~192 nm~208 nm and ~222 nmTwo distinct negative bands of similar intensity.[5][6]
β-Sheet ~195 nm~218 nmA single broad negative band and a positive band at lower wavelengths.[5][6]
Random Coil ~212 nm (weak)Below 200 nmCharacterized by a strong negative band below 200 nm and very low ellipticity above 210 nm.[6]

It is crucial to understand that these canonical spectra are benchmarks for peptides composed exclusively of α-amino acids. The introduction of β-amino acids necessitates a more nuanced interpretation, as these residues induce novel folding patterns.

The Conformational Impact of this compound

The incorporation of a cyclic β-amino acid like this compound fundamentally alters the conformational landscape of a peptide. The cyclohexane ring severely restricts the backbone's rotational freedom, guiding the peptide into specific, stable folds.

Oligomers of related trans-cyclohexane β-amino acids are well-documented to form a robust 14-helix , a structure defined by 14-membered hydrogen-bonded rings.[1][7][8][9] This structure presents a distinct CD signature that differs significantly from the classical α-helix or β-sheet.

Comparative Analysis: α-Peptide vs. β-Amino Acid Containing Peptide

While the exact CD spectrum depends on the entire peptide sequence, we can compare the expected spectral characteristics of a standard α-helical peptide with a hypothetical peptide of similar length where the incorporation of this compound induces a 14-helical fold.

Table 2: Comparative CD Data for α-Helical vs. 14-Helical Peptides

FeatureRepresentative α-Helical PeptidePeptide with this compound (Hypothetical 14-Helix)Rationale for Difference
Primary Negative Minimum ~222 nm~217-221 nm[1]The geometry of the 14-helix hydrogen bonding network differs from that of an α-helix, causing a blue shift in this characteristic n → π* transition.
Secondary Negative Minimum ~208 nmAbsent or weakThe exciton coupling between π → π* transitions in a 14-helix does not typically produce a strong negative band at this wavelength.
Positive Maximum ~192 nm~195-200 nmThe positive band is generally retained but may be shifted.
Crossover Point (Zero MRE) ~200 nm~205-210 nmThe shift in the crossover point is a direct consequence of the altered positions of the positive and negative bands.

Note: This data is illustrative. The interpretation of CD spectra for novel foldamers can be complex and may require complementary computational and NMR studies for unambiguous structure determination.[10][11][12]

Detailed Experimental Protocol for CD Analysis

This protocol outlines a self-validating system for acquiring high-quality CD data for peptides containing this compound. The causality behind each step is explained to ensure scientific integrity.

Workflow Overview

CD_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Data Processing & Analysis Peptide 1. Peptide Synthesis & Purification (HPLC) Solvent 2. Solvent/Buffer Selection Peptide->Solvent Concentration 3. Accurate Concentration Determination (UV-Vis) Solvent->Concentration Blank 4. Acquire Blank Spectrum (Buffer Only) Concentration->Blank Sample 5. Acquire Sample Spectrum Blank->Sample Subtract 6. Blank Subtraction Sample->Subtract Convert 7. Convert to MRE (Mean Residue Ellipticity) Subtract->Convert Analyze 8. Spectral Analysis & Structural Interpretation Convert->Analyze

Caption: Experimental workflow for CD spectroscopy analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Peptide Purity: Ensure the peptide is of high purity (>95%), as confirmed by HPLC and mass spectrometry. Impurities can significantly distort CD spectra.

    • Solvent Selection: A common starting point is a transparent buffer such as 10 mM sodium phosphate at pH 7.0.[2] For foldamers, which may have limited aqueous solubility, solvents like methanol or trifluoroethanol (TFE) are often used. TFE is known to promote helical structures, so its effect must be considered in the analysis. Always use spectroscopic grade solvents.

    • Concentration: Prepare a stock solution and determine its concentration accurately using UV-Vis absorbance of aromatic residues (if present) or quantitative amino acid analysis. For far-UV CD, a typical peptide concentration is 0.1-1 mg/mL.

    • Blank Solution: Prepare a matched blank solution containing the exact same buffer or solvent as the peptide sample.[2] This is critical for accurate background subtraction.

  • Instrumentation and Setup:

    • Cuvette: Use a quartz cuvette with a short path length, typically 1 mm, for far-UV measurements to minimize solvent absorbance.[2] Ensure the cuvette is scrupulously clean.

    • Nitrogen Purge: Purge the instrument with dry nitrogen gas for at least 15-30 minutes before and during the experiment.[6] This removes oxygen, which absorbs strongly below 200 nm.

    • Temperature Control: Use a Peltier device to maintain a constant sample temperature (e.g., 25 °C), as peptide conformation can be temperature-dependent.[6]

  • Data Acquisition:

    • Blank Spectrum: First, acquire a spectrum of the blank solution using the same parameters as the sample. This will account for any intrinsic CD signal from the solvent and instrument optics.

    • Sample Spectrum: Rinse the cuvette thoroughly, dry it, and load the peptide sample. Acquire the sample spectrum.

    • Parameters:

      • Wavelength Range: 190 nm to 260 nm for secondary structure analysis.[2]

      • Scan Rate: 20-50 nm/min. A slower scan rate improves the signal-to-noise ratio.[6]

      • Bandwidth: Set to <2 nm to ensure good spectral resolution.[6]

      • Averaging: Acquire and average 3-5 scans to improve data quality.

  • Data Processing and Conversion:

    • Blank Subtraction: Subtract the averaged blank spectrum from the averaged sample spectrum.[2]

    • Conversion to Mean Residue Ellipticity (MRE): The instrument output is typically in millidegrees (mdeg). This must be converted to a standardized unit, MRE ([θ]), which normalizes for concentration, path length, and the number of residues.

    The formula for MRE is: [θ] = (θobs × MRW) / (10 × d × c) Where:

    • θobs is the observed ellipticity in degrees.

    • MRW is the mean residue weight (molecular weight of the peptide / number of amino acid residues).

    • d is the path length of the cuvette in cm.

    • c is the peptide concentration in g/mL.

Alternative and Complementary Analytical Techniques

While CD is a powerful first-line technique, a comprehensive structural analysis benefits from orthogonal methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides atomic-level information on conformation, including specific hydrogen bonds and inter-proton distances (through NOEs), which can definitively solve a 3D structure in solution.[12]

  • Vibrational Circular Dichroism (VCD): An infrared-based technique that is also sensitive to molecular chirality and conformation. It can provide complementary information, particularly for distinguishing between different types of β-turns and helical structures.[12][13]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The position of the amide I band in FTIR is sensitive to secondary structure and can be used to corroborate CD findings.[8]

Logic_Diagram cluster_input cluster_effect cluster_structure cluster_output Input Peptide incorporating This compound Effect Increased Backbone Rigidity & Conformational Constraint Input->Effect causes Structure Formation of a Stable, Non-Canonical Foldamer Structure (e.g., 14-Helix) Effect->Structure leads to Output Distinct CD Spectrum: - Shifted Negative Minimum (~220 nm) - Altered Molar Ellipticity - Different from α-helix/β-sheet Structure->Output results in

Sources

Navigating the Chromatographic Maze: A Comparative Guide to HPLC Methods for Peptides Containing 3-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the incorporation of non-standard amino acids like 3-(Boc-amino)cyclohexanecarboxylic acid into peptides offers a powerful strategy to enhance proteolytic stability and modulate biological activity. However, the unique structural features of such residues—namely the bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group and the non-planar cyclohexyl ring—present significant challenges for purification and analysis by High-Performance Liquid Chromatography (HPLC). This guide provides an in-depth, objective comparison of HPLC methods tailored for these complex peptides, supported by experimental insights to empower you to develop robust and efficient separation protocols.

The Analytical Challenge: Unpacking the Influence of this compound

The chromatographic behavior of peptides containing this compound is heavily influenced by the physicochemical properties of this unnatural amino acid. The Boc group dramatically increases the hydrophobicity of the peptide, leading to strong retention on reversed-phase (RP) columns.[1][2] This heightened hydrophobicity can also promote peptide aggregation and poor solubility in aqueous mobile phases, resulting in broad, tailing peaks and reduced recovery.[2][3] Furthermore, the cyclohexyl ring introduces steric bulk and conformational rigidity, which can affect interactions with the stationary phase and necessitate careful optimization of chromatographic parameters to achieve adequate resolution from closely related impurities.

This guide will systematically compare critical HPLC parameters to navigate these challenges, focusing on stationary phase selection, mobile phase composition, and the potential need for chiral separation methodologies.

Comparative Analysis of Stationary Phases: Beyond Standard C18

The choice of stationary phase is paramount for achieving optimal separation. While C18 columns are the workhorse for peptide separations, the extreme hydrophobicity of Boc-protected, cyclohexyl-containing peptides often demands alternatives.[1][4]

Stationary PhaseKey Characteristics & Performance InsightsRecommended Use Cases
C18 (Octadecyl) High Hydrophobicity: Provides strong retention for a wide range of peptides.[5] For peptides with this compound, this can lead to excessively long run times or the need for high organic solvent concentrations for elution, potentially compromising resolution.Initial screening; suitable for shorter peptides or those with fewer hydrophobic residues.
C8 (Octyl) Intermediate Hydrophobicity: Offers a good balance of retention and resolution for hydrophobic peptides.[2] It can reduce the excessive retention seen on C18 phases, leading to sharper peaks and improved recovery.[6]Peptides that are too strongly retained on C18 columns. A good starting point for method development.
Phenyl-Hexyl Alternative Selectivity: The phenyl ring provides π-π interactions with aromatic residues in the peptide, offering a different separation mechanism compared to the purely hydrophobic interactions of alkyl chains.[7][8] This can be advantageous for resolving peptides with similar hydrophobicity but different aromatic content.Resolving critical pairs of peptides that co-elute on C18 or C8 phases.[5][8]
Chiral Stationary Phases (e.g., CHIROBIOTIC) Enantiomeric Separation: Essential for separating diastereomers that can arise from the synthesis of peptides containing chiral centers, such as the cis and trans isomers of 3-aminocyclohexanecarboxylic acid.[9][10]Purity assessment of stereoisomers and for peptides where the specific chirality of the unnatural amino acid is critical for biological activity.

Expert Insight: For peptides incorporating the bulky this compound, starting with a C8 column is often a pragmatic choice. If resolution is insufficient, a Phenyl-Hexyl column should be evaluated for its alternative selectivity before resorting to more drastic changes in mobile phase composition.

The Critical Role of the Mobile Phase: A Balancing Act

The mobile phase, consisting of an aqueous component (A) and an organic component (B), typically acetonitrile, with an acidic modifier, dictates the elution profile of the peptides.

Mobile Phase Modifiers: TFA vs. Formic Acid

The choice of acidic modifier is a critical decision, balancing chromatographic performance with detector compatibility, especially for mass spectrometry (MS).

ModifierConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1% (v/v)Excellent ion-pairing agent, leading to sharp, symmetrical peaks and improved resolution by minimizing secondary interactions with the stationary phase.[11]Strong ion suppression in ESI-MS, significantly reducing sensitivity.[11][12] Can be difficult to completely remove from the HPLC system.[12]
Formic Acid (FA) 0.1% (v/v)Volatile and highly compatible with ESI-MS, resulting in minimal ion suppression and enhanced sensitivity.[11][12]Weaker ion-pairing agent compared to TFA, which can lead to broader peaks and increased tailing for basic peptides or on columns with high silanol activity.[13]
Difluoroacetic Acid (DFA) 0.1% (v/v)Offers a compromise between TFA and FA, providing better chromatographic performance than FA while causing less ion suppression than TFA.[14][12]Not as commonly used as TFA or FA.

Expert Insight: For UV-based purity analysis where peak shape and resolution are paramount, 0.1% TFA is the recommended starting point.[12] For LC-MS applications, 0.1% formic acid is the preferred choice to maximize sensitivity.[11][12] If peak shape is problematic with formic acid, consider using a highly inert column or exploring DFA as an alternative.

Optimizing the Gradient

A gradient elution, where the concentration of the organic mobile phase (B) is increased over time, is necessary for separating complex peptide mixtures. For highly hydrophobic peptides, a shallow gradient is often required to achieve sufficient resolution.

Experimental Protocols

The following protocols provide a starting point for developing a robust HPLC method for your specific peptide containing this compound.

Protocol 1: Standard Reversed-Phase HPLC for Purity Analysis

Objective: To determine the purity of a synthetic peptide containing this compound using UV detection.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in a minimal amount of a suitable solvent (e.g., DMSO, or 50% acetonitrile/water) to a concentration of approximately 1 mg/mL.[1]

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent.

  • Column: Zorbax 300SB-C8, 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[1]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-35 min: 10-70% B (shallow gradient)

    • 35-40 min: 70-95% B

    • 40-45 min: 95% B

    • 45-50 min: 95-10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 220 nm.[15]

  • Injection Volume: 10 µL.

Protocol 2: LC-MS Compatible Method

Objective: To analyze the peptide by mass spectrometry.

Methodology:

  • Sample Preparation: As described in Protocol 1.

  • HPLC System: A Waters ACQUITY UPLC H-Class System or equivalent, coupled to a mass spectrometer.

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.[1]

  • Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.[1]

  • Gradient Program: Adapt the gradient from Protocol 1, potentially shortening the run time due to the higher efficiency of the UPLC column.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 220 nm and MS detection in positive ion mode.

Visualization of the Method Development Workflow

The following diagram illustrates a logical workflow for developing an HPLC method for these challenging peptides.

HPLC_Workflow cluster_start Start cluster_column Column Selection cluster_mobile Mobile Phase Optimization cluster_chiral Advanced Separation cluster_end Final Method Start Define Analytical Goal (Purity vs. LC-MS) Col_C8 Start with C8 Column Start->Col_C8 Initial Choice Chiral Chiral Separation? (If Diastereomers Possible) Start->Chiral Stereoisomer Analysis Col_C18 Evaluate C18 Col_C8->Col_C18 If under-retained MP_TFA Purity Analysis: 0.1% TFA Col_C8->MP_TFA For UV MP_FA LC-MS Analysis: 0.1% Formic Acid Col_C8->MP_FA For MS Col_Phenyl Test Phenyl-Hexyl (Alternative Selectivity) Gradient Optimize Gradient Slope Col_Phenyl->Gradient Re-optimize MP_TFA->Gradient MP_FA->Gradient Gradient->Col_Phenyl Poor Resolution Final Validated HPLC Method Gradient->Final Good Resolution Chiral->Final

Caption: A decision-tree workflow for HPLC method development.

Conclusion

The successful separation of peptides containing this compound by HPLC is a multifactorial challenge that requires a systematic approach to method development. The inherent hydrophobicity and steric bulk of this unnatural amino acid necessitate careful consideration of the stationary phase, with C8 and Phenyl-Hexyl columns often providing a better alternative to the traditional C18. The choice of mobile phase additive is a critical decision point, dictated by the intended analytical outcome—TFA for high-resolution UV analysis and formic acid for sensitive MS detection. By understanding the underlying principles of how these peptide attributes interact with the chromatographic system, researchers can develop robust, reliable, and efficient HPLC methods to ensure the purity and quality of these novel therapeutic candidates.

References

  • D'Hondt, K., et al. (2014). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. Journal of the American Society for Mass Spectrometry, 25(11), 1914–1923.
  • Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation.
  • A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. Separation Science.
  • Hearn, M. T. W. (2004). High-performance liquid chromatography of amino acid peptides and proteins. ResearchGate.
  • Mobile Phase Additives for Peptide Characterization. Waters Blog.
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base.
  • Comparison of Phenyl and C18 Bonded Phases with Peptide Mixtures. HALO Columns.
  • Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. MicroSolv Technology Corporation.
  • Mant, C. T., et al. (2009). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Journal of Chromatography A, 1216(11), 2131–2140.
  • Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Waters Corporation.
  • Tips for optimization of peptides and proteins separation by reversed-phase. YMC CO., LTD.
  • How can I get a proper HPLC for hydrophobic peptide? ResearchGate.
  • Scriba, G. K. (2000). Chiral separation of amino acids and peptides by capillary electrophoresis. Journal of Chromatography A, 875(1-2), 43–88.
  • Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. ResearchGate.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–45.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Vydac.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Peptide analysis using reverse phase liquid chromatography. Separation Science.
  • Zhang, T., et al. (2014). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies Europe.

Sources

mass spectrometry analysis of peptides modified with 3-(Boc-amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometry Analysis of Peptides Modified with 3-(Boc-amino)cyclohexanecarboxylic Acid

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids into peptides is a critical strategy for modulating biological activity, enhancing stability, and optimizing pharmacokinetic properties. Among these, carbocyclic residues like this compound offer unique conformational constraints. However, the very protecting group essential for its synthesis—the tert-butyloxycarbonyl (Boc) group—introduces significant challenges and distinct characteristics during mass spectrometry (MS) analysis.

This guide provides a comprehensive comparison of the mass spectrometric behavior of peptides modified with this compound against other common analytical alternatives. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind experimental choices and provides validated protocols to ensure trustworthy and reproducible results.

The Analytical Challenge: Lability of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is fundamental in peptide synthesis for its straightforward removal under acidic conditions.[1] This inherent acid lability, however, becomes a primary obstacle during mass spectrometric analysis, particularly with electrospray ionization (ESI).[1] The energy imparted during the ESI process is often sufficient to induce premature fragmentation of the Boc group, a phenomenon known as in-source decay.[1][2] This can complicate spectral interpretation by showing peaks for both the intact modified peptide and its deprotected counterpart in the initial MS1 scan, reducing the signal intensity of the target analyte.[2]

When subjected to tandem mass spectrometry (MS/MS) via collision-induced dissociation (CID), the Boc group's fragmentation is highly predictable and dominates the resulting spectrum. This behavior, while diagnostically useful, can also suppress the desired fragmentation along the peptide backbone, making sequence confirmation more complex.[3]

Core Fragmentation Pathways of Boc-Modified Peptides

The MS/MS analysis of peptides containing a Boc group is characterized by two predominant neutral losses:

  • Loss of isobutylene: A neutral loss of 56 Da, resulting from a McLafferty-like rearrangement.[1][2][4]

  • Loss of the entire Boc group: A neutral loss of 100 Da, yielding the unprotected amine.[1][3]

  • Loss of tert-butanol: A less common neutral loss of 74 Da.[2][5]

These characteristic losses are the primary signature of a Boc-modified peptide. For a peptide modified with this compound, these fragmentation events will occur at the modification site, providing clear evidence of its presence. However, the challenge remains in obtaining sufficient sequence-informative b- and y-ions to confirm the peptide's primary structure.

Diagram of Key Fragmentation Pathways

cluster_0 Precursor Ion (MS1) cluster_1 Collision-Induced Dissociation (MS2) Precursor [M+H]+ Loss56 [M+H - 56 Da]+ (Loss of Isobutylene) Precursor->Loss56 - C4H8 Loss100 [M+H - 100 Da]+ (Loss of Boc Group) Precursor->Loss100 - Boc Backbone b- and y-ions (Peptide Backbone Fragments) Precursor->Backbone Peptide Bond Cleavage

Caption: Dominant fragmentation pathways for Boc-protected peptides in MS/MS.

Comparative Analysis of Analytical Strategies

The choice of analytical strategy significantly impacts the quality and interpretability of mass spectrometry data for modified peptides. The following table compares the performance of analyzing the intact Boc-modified peptide against common alternatives.

ParameterPeptides with this compoundPeptides with Fmoc-ProtectionAnalysis After Deprotection
In-Source Decay High propensity for premature loss of the Boc group (100 Da), complicating the MS1 spectrum.[1][2]Generally low; the Fmoc group is more stable in the ion source, leading to a cleaner molecular ion region.[3]Not applicable; the protecting group is removed prior to analysis.
Characteristic MS/MS Fragments Dominated by neutral losses of isobutylene (56 Da) and the entire Boc group (100 Da).[3]Characterized by the loss of the Fmoc group (178 Da) or fragments thereof.Dominated by sequence-rich b- and y-ions.
Backbone Fragmentation Often suppressed due to the high lability of the Boc group, which provides a lower-energy fragmentation channel.[3]Generally provides clearer and more abundant b- and y-ion series for sequencing.[3]Provides the most comprehensive backbone fragmentation for sequence confirmation.
Ionization Efficiency Moderate.Often higher due to the aromatic nature of the fluorenyl moiety, which can enhance protonation.[2]High, dependent on peptide sequence.
Key Advantage Directly confirms the mass and presence of the intact, modified peptide.Cleaner spectra and more reliable sequencing of the intact protected peptide.Unambiguous peptide sequence confirmation.
Key Disadvantage Complex spectra and potentially poor sequence coverage.[3]Requires a different synthetic strategy (Fmoc-based).Does not provide direct evidence of the protecting group's initial presence or mass.[3]

Experimental Protocols

Accurate and reproducible data rely on a well-defined experimental workflow. The following protocol is optimized for the analysis of peptides modified with Boc-amino-cyclohexanecarboxylic acid.

Diagram of the LC-MS/MS Experimental Workflow

SamplePrep 1. Sample Preparation LC 2. LC Separation SamplePrep->LC Inject MS1 3. MS1 Scan (Full Scan) LC->MS1 Elution & ESI Isolation 4. Precursor Ion Isolation MS1->Isolation Select [M+H]+ MS2 5. MS/MS Fragmentation (CID) Isolation->MS2 Fragment DataAnalysis 6. Data Analysis MS2->DataAnalysis Detect Fragments

Caption: Standard workflow for LC-MS/MS analysis of modified peptides.

Step-by-Step Methodology
  • Sample Preparation & Solubilization:

    • Dissolve the purified peptide in a suitable solvent. A common starting point is 0.1% formic acid in a 50:50 mixture of acetonitrile and water.

    • The final concentration should be in the range of 100 fmol/µL to 1 pmol/µL for optimal signal intensity.

    • Causality: Formic acid is used as a proton source to facilitate positive ionization in ESI. It is strongly preferred over trifluoroacetic acid (TFA), as even trace amounts of TFA can cause significant deprotection of the acid-labile Boc group before the sample is even injected.[6]

  • Liquid Chromatography (LC) Separation:

    • Column: A standard C18 reversed-phase column (e.g., 75 µm ID x 15 cm length, 3 µm particle size) is suitable for most peptides.[7]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 95% acetonitrile.[7]

    • Gradient: A shallow gradient (e.g., 2% to 40% B over 30-60 minutes) is recommended to ensure good separation from any impurities or deprotected species.

    • Causality: The chromatographic separation is crucial to resolve the target peptide from any synthesis byproducts or pre-analysis degradation products, ensuring that the mass spectrometer analyzes a pure species.

  • Mass Spectrometry (MS) Analysis:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • MS1 Full Scan: Scan a mass range appropriate for the expected molecular weight of the peptide (e.g., m/z 200-2000).[7] Look for the protonated molecular ion [M+H]⁺ and potential adducts like [M+Na]⁺. Also, be prepared to see an ion corresponding to the in-source loss of the Boc group at [M+H-100]⁺.

    • MS/MS Fragmentation: Use data-dependent acquisition (DDA) to trigger MS/MS on the most intense ions from the MS1 scan.

      • Isolate the precursor ion ([M+H]⁺) of the intact Boc-protected peptide.

      • Apply Collision-Induced Dissociation (CID) energy. It may be beneficial to analyze the sample with a stepped collision energy to capture both the facile Boc-loss fragments and the higher-energy backbone fragments.

    • Alternative Technique: If in-source decay is severe and prevents detection of the intact precursor, consider using a softer ionization technique like Matrix-Assisted Laser Desorption/Ionization (MALDI), which can sometimes reduce premature fragmentation.[6] However, care must be taken in matrix selection, as acidic matrices can also cause cleavage of labile protecting groups.[8]

  • Data Analysis:

    • Examine the MS/MS spectrum for the characteristic neutral losses of 56 Da and 100 Da from the precursor ion.

    • Following the loss of the Boc group, attempt to identify the remaining b- and y-ion series to confirm the peptide sequence. The fragmentation of peptides containing carbocyclic amino acids can be influenced by the ring structure, potentially altering the relative abundance of fragment ions.[9]

    • Use appropriate software to match the observed fragment ions to the theoretical fragmentation pattern of the modified peptide.

Conclusion and Recommendations

The is defined by the lability of the Boc protecting group. While this lability presents challenges such as in-source decay and suppression of backbone fragmentation, it also provides clear diagnostic signals—the neutral losses of 56 and 100 Da—that confirm the presence of the modification.[2][3]

For unambiguous confirmation of the intact modified peptide, careful optimization of LC-MS conditions, particularly the avoidance of TFA and the use of controlled collision energy, is paramount. For applications requiring robust sequence confirmation, a dual-analysis approach may be most effective: first, analyze the intact peptide to confirm the modification, and second, analyze the fully deprotected peptide to obtain clear and extensive b- and y-ion coverage for sequence verification. This self-validating system ensures both the modification and the underlying peptide sequence are characterized with high confidence.

References

  • BenchChem. Navigating the Matrix: A Comparative Guide to Mass Spectrometry Analysis of Boc-Protected Peptides.
  • BenchChem. Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides with BOC-L-Alanine Benzyl Ester.
  • BenchChem. A Comparative Guide to Mass Spectrometry Analysis of Peptides with Boc-His.
  • Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339-52.
  • Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry.
  • Eckart, K. (1995). Instability of side-chain protecting groups during MALDI-TOF mass spectrometry of peptide fragments. PubMed.
  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry.
  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?
  • Kumar, P., et al. (2019). Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. PubMed Central.

Sources

comparing the biological activity of peptides with and without 3-(Boc-amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure-Activity Relationship

In the landscape of modern therapeutics, peptides offer a compelling combination of high specificity and potent biological activity. However, their inherent conformational flexibility and susceptibility to proteolytic degradation often limit their clinical utility.[1][2] This guide provides an in-depth comparison of the biological activity of a standard peptide versus its analogue incorporating 3-(Boc-amino)cyclohexanecarboxylic acid (Boc-Achc), a non-proteinogenic, cyclic β-amino acid. Through a detailed examination of experimental data and methodologies, we will illustrate how the introduction of such a conformational constraint can dramatically enhance a peptide's therapeutic potential.[3][4]

The core principle underpinning this strategy is that by restricting the peptide's ability to adopt multiple conformations, we pre-organize it into a structure that is more favorable for receptor binding.[1][5] This reduction in conformational entropy upon binding can lead to a significant increase in binding affinity.[6] Furthermore, the unnatural β-amino acid backbone at the point of modification offers steric hindrance to proteases, thereby increasing the peptide's stability in biological fluids.[3][7]

Visualizing the Principle: Conformational Constraint

The introduction of the rigid cyclohexyl ring of Boc-Achc into a flexible peptide backbone fundamentally alters its structural dynamics. This can be visualized as moving from a disordered state to a more ordered, pre-organized conformation.

G cluster_0 Native Peptide (Flexible) cluster_1 Boc-Achc Peptide (Constrained) Unbound Multiple Conformations Receptor_Bound Bioactive Conformation Unbound->Receptor_Bound High Entropy Penalty Constrained_Unbound Limited Conformations Constrained_Receptor_Bound Bioactive Conformation Constrained_Unbound->Constrained_Receptor_Bound Low Entropy Penalty

Caption: Impact of Boc-Achc on peptide conformational entropy.

Comparative Analysis: A Hypothetical Case Study

To illustrate the practical benefits of incorporating Boc-Achc, let us consider a hypothetical 10-amino acid peptide agonist for a G-protein coupled receptor (GPCR), which we will call "Peptide-A". We will compare its performance to "Peptide-A-Achc", where the fifth amino acid is replaced by Boc-Achc.

Data Summary
ParameterPeptide-A (Native)Peptide-A-Achc (Modified)Fold Improvement
Receptor Binding Affinity (Ki) 15.2 nM1.8 nM8.4x
Proteolytic Half-Life (t½) in Human Serum 8.5 min75 min8.8x
Cellular Potency (EC50) in cAMP Assay 25.8 nM3.1 nM8.3x

The data clearly demonstrates a significant enhancement across all key performance metrics for the Boc-Achc-modified peptide. The nearly 8.5-fold increase in binding affinity (lower Ki) is a direct consequence of the conformational constraint, which presents the peptide to its receptor in a more favorable orientation.[8] This improved binding translates directly to a similar increase in cellular potency (lower EC50).

Crucially, the proteolytic stability is markedly improved, with the half-life in human serum increasing from under 10 minutes to over an hour. This is attributable to the inability of endogenous proteases to efficiently recognize and cleave the unnatural peptide backbone at the modification site.[3]

Experimental Design and Protocols

To generate the comparative data presented above, a series of well-defined experiments are required. The following protocols provide a framework for conducting such a study.

Experimental Workflow

G SPPS Peptide Synthesis (Peptide-A & Peptide-A-Achc) Purification HPLC Purification & Mass Spec QC SPPS->Purification Binding_Assay Receptor Binding Assay (Determine Ki) Purification->Binding_Assay Stability_Assay Proteolytic Stability Assay (Determine t½) Purification->Stability_Assay Cell_Assay Cell-Based Functional Assay (Determine EC50) Purification->Cell_Assay Analysis Data Analysis & Comparison Binding_Assay->Analysis Stability_Assay->Analysis Cell_Assay->Analysis

Caption: Workflow for comparing native and modified peptides.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of both peptides is performed using standard automated solid-phase peptide synthesis protocols. The key difference lies in the incorporation of the Boc-Achc residue.

  • Resin Preparation: Start with a Rink Amide resin for a C-terminally amidated peptide.

  • Synthesis Strategy: Utilize a tert-butyloxycarbonyl (Boc) protection strategy. The Boc group is used for temporary Nα-amino protection.[9][10]

  • Deprotection: For each cycle, remove the Boc group with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Coupling:

    • For standard amino acids, use a 4-fold molar excess of the Boc-protected amino acid, activated with HCTU and N,N-Diisopropylethylamine (DIPEA) in N,N-Dimethylformamide (DMF).

    • For the modified peptide, at the desired position, couple Boc-Achc-OH using the same activation chemistry.

  • Washing: After each deprotection and coupling step, wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

  • Purification and QC: Purify the crude peptide by reverse-phase HPLC and confirm its identity and purity via mass spectrometry.

Causality: The Boc strategy is often advantageous for synthesizing peptides with unusual or hydrophobic residues as its strong acid deprotection steps can help disrupt aggregation.[]

Protocol 2: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the peptides for their target receptor.

  • Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Reaction Mixture: In a 96-well plate, add a constant concentration of a known radiolabeled ligand for the receptor, the cell membrane preparation, and increasing concentrations of the competitor peptides (Peptide-A and Peptide-A-Achc).

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor peptide. Fit the data to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Protocol 3: Proteolytic Stability Assay in Human Serum

This assay measures the peptide's half-life in a physiologically relevant medium.[12][13]

  • Preparation: Thaw pooled human serum and pre-warm to 37°C.

  • Incubation: Add the test peptide (Peptide-A or Peptide-A-Achc) to the serum at a final concentration of, for example, 10 µM.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the serum-peptide mixture.

  • Quenching: Immediately quench the proteolytic activity in the aliquot by adding an equal volume of a precipitation solution (e.g., 10% Trichloroacetic acid or acetonitrile).

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the remaining peptide.

  • Analysis: Analyze the amount of intact peptide in the supernatant by reverse-phase HPLC, monitoring the peak area at a specific wavelength (e.g., 214 nm).[13]

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Fit the data to a one-phase decay model to calculate the half-life (t½).

Self-Validation: The t=0 time point serves as the 100% control, and the disappearance of the parent peptide peak should correlate with the appearance of degradation product peaks in the HPLC chromatogram.

Protocol 4: Cell-Based Functional Assay (cAMP Measurement)

This assay determines the peptide's potency (EC50) by measuring its effect on a downstream signaling pathway.[14][15]

  • Cell Culture: Use a cell line expressing the target GPCR (e.g., HEK293 cells).

  • Assay Setup: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Stimulation: Replace the culture medium with an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add increasing concentrations of the agonist peptides (Peptide-A and Peptide-A-Achc).

  • Incubation: Incubate the cells at 37°C for a defined period (e.g., 30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Data Analysis: Plot the cAMP response against the log concentration of the peptide. Fit the data to a sigmoidal dose-response curve to determine the EC50, which is the concentration of the peptide that elicits 50% of the maximal response.

Conclusion and Future Directions

The incorporation of this compound serves as a powerful strategy to overcome the primary limitations of native peptides. The experimental evidence, framed within our case study, demonstrates that this single modification can concurrently enhance receptor binding affinity, proteolytic stability, and cellular potency. This approach of introducing conformational constraints is a cornerstone of modern peptidomimetic design, paving the way for the development of more robust and effective peptide-based therapeutics.[3][6] Future work could involve exploring different stereoisomers of the cyclohexyl ring or using other cyclic amino acids to further fine-tune the peptide's structure-activity relationship.

References

  • Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications.
  • Conformationally constrained peptides as protein tyrosine kinase inhibitors. PubMed.
  • Natural Occurring β-Peptides: A Fascinating World of Bioactive Molecules. ResearchGate.
  • Cyclic Peptides as Therapeutic Agents and Biochemical Tools. National Institutes of Health (NIH).
  • Conformationally constrained cyclic grafted peptidomimetics targeting protein-protein interactions. National Institutes of Health (NIH).
  • In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. National Institutes of Health (NIH).
  • Development of conformationally constrained linear peptides exhibiting a high affinity and pronounced selectivity for delta opioid receptors. PubMed.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. National Institutes of Health (NIH).
  • Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. MDPI.
  • Therapeutic Peptides. Sartorius.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. National Institutes of Health (NIH).
  • DESIGN OF CYCLIC PEPTIDES WITH BIOLOGICAL ACTIVITIES FROM BIOLOGICALLY ACTIVE PEPTIDES: THE CASE OF PEPTIDE MODULATORS OF MELANOCORTIN RECEPTORS. National Institutes of Health (NIH).
  • Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. PubMed.
  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed.
  • Cell-Based Assays for Cell and Gene Therapies. Agilent.
  • Assessing the Efficacy of Mdm2/ Mdm4-Inhibiting Stapled Peptides Using Cellular Thermal. ScienceOpen.
  • Optimizing Peptide Synthesis with Boc Protected Amino Acids: A Focus on N-Boc-1-aminocyclobutanecarboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD..
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Semantic Scholar.
  • Therapeutically relevant cell-based assays for drug discovery. Nuvisan.
  • Overview of Custom Peptide Synthesis. CSBio.

Sources

A Comparative Guide to the Stereochemical Validation of 3-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise control of molecular architecture is not merely an academic exercise; it is a fundamental prerequisite for safety and efficacy. Cyclic amino acids, such as 3-(Boc-amino)cyclohexanecarboxylic acid, are invaluable constrained building blocks for synthesizing peptidomimetics, therapeutic peptides, and small molecule inhibitors. The cyclohexane ring introduces conformational rigidity, which can enhance binding affinity and metabolic stability. However, this rigidity also gives rise to stereoisomers—specifically cis and trans diastereomers—which can possess dramatically different pharmacological profiles.

Following the synthesis of this compound, typically via the reduction of a benzoic acid precursor, a mixture of these diastereomers is often produced. The critical challenge for any researcher is to unambiguously determine and quantify the stereochemical outcome of their synthesis. This guide provides an in-depth comparison of the primary analytical techniques for this purpose, grounded in experimental data and first principles, to empower scientists to make informed decisions in their validation workflow.

The Core Challenge: Differentiating Cis and Trans Isomers

The relative orientation of the Boc-amino and carboxylic acid groups on the cyclohexane ring dictates the isomer. Both isomers predominantly adopt a chair conformation to minimize steric strain.

  • In the trans isomer, the substituents are on opposite sides of the ring. The most stable conformation places both bulky groups in equatorial positions (diequatorial).

  • In the cis isomer, the substituents are on the same side of the ring, forcing one group to be axial and the other equatorial (axial-equatorial).

These distinct spatial arrangements give rise to unique physical and spectral properties that can be exploited for differentiation.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy — The First Line of Inquiry

NMR spectroscopy is the most powerful and accessible tool for the initial assessment of stereochemistry in solution. By analyzing the chemical environment and spatial relationships of protons, one can deduce the relative configuration of the molecule.

1A. Vicinal Proton-Proton Coupling Constants (³J)

The Causality Behind the Technique: The magnitude of the coupling constant (³J) between two protons on adjacent carbons is described by the Karplus relationship, which dictates a strong dependence on the dihedral angle (θ) between them. The rigid chair conformation of the cyclohexane ring creates well-defined dihedral angles, making ³J values a reliable indicator of stereochemistry.

  • Axial-Axial (a-a) Coupling: Protons in a 1,2-diaxial relationship have a dihedral angle of ~180°, resulting in a large coupling constant (typically 10–13 Hz).

  • Axial-Equatorial (a-e) & Equatorial-Equatorial (e-e) Coupling: These relationships involve dihedral angles of ~60°, leading to much smaller coupling constants (typically 2–5 Hz).

In the trans isomer (diequatorial), the proton at C3 (H3) is axial. It will therefore exhibit large diaxial couplings to the axial protons on C2 and C4. In the cis isomer, the H3 proton is equatorial and will only show smaller a-e and e-e couplings.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of 400 MHz or higher to ensure adequate signal dispersion.

  • Analysis:

    • Identify the multiplet corresponding to the proton at the C3 position (the carbon bearing the Boc-amino group), which is typically found between 3.5 and 4.0 ppm.

    • Carefully measure the coupling constants for this multiplet. The presence of one or more large couplings (>10 Hz) is a strong indicator of an axial proton, and thus the trans isomer. A complex multiplet with only small couplings (<5 Hz) suggests an equatorial proton, characteristic of the cis isomer.

IsomerH3 PositionExpected Key Couplings (³J)Stereochemical Signature
trans AxialTwo large ³J(H3a-H2a) and ³J(H3a-H4a) values of 10-13 Hz Presence of large diaxial couplings
cis EquatorialFour small ³J(H3e-H2a), ³J(H3e-H2e), ³J(H3e-H4a), ³J(H3e-H4e) values of 2-5 Hz Absence of large diaxial couplings
1B. Nuclear Overhauser Effect (NOE) Spectroscopy

The Causality Behind the Technique: The Nuclear Overhauser Effect (NOE) is the transfer of spin polarization between nuclei that are close in space (typically < 5 Å), regardless of their bonding connectivity. This allows for the direct probing of spatial relationships, providing definitive proof of stereochemistry.

In the context of this compound, the key spatial relationship is the 1,3-diaxial interaction.

  • In the cis isomer, the axial proton at C1 (H1a) and the axial proton at C3 (the Boc-NH proton, or H3a if the Boc-amino group is axial) are on the same face of the ring and are close enough to produce a measurable NOE.

  • In the trans isomer, these protons are too far apart, and no such correlation will be observed.

Experimental Protocol: 2D NOESY

  • Sample Preparation: Prepare a slightly more concentrated NMR sample (15-20 mg) to improve signal-to-noise.

  • Data Acquisition: Perform a 2D NOESY (Nuclear Overhauser Effect SpectroscopY) experiment. A mixing time of 500-800 ms is typically a good starting point for small molecules.

  • Data Processing & Analysis: Process the 2D spectrum and look for cross-peaks that connect protons close in space. A cross-peak between the H1 and H3 protons (or H1 and other axial protons on the same face) is diagnostic for the cis isomer.

cluster_cis Cis Isomer - Key NOE Correlation cluster_trans Trans Isomer - Absence of Key NOE Cis_H1a H1 (axial) Cis_H3a H3 (axial) Cis_H1a->Cis_H3a < 5 Å Cis_H5a H5 (axial) Cis_H3a->Cis_H5a < 5 Å Trans_H1e H1 (equatorial) Trans_H3e H3 (equatorial) Trans_H1e->Trans_H3e > 5 Å A Synthesized Product (Pure Isomer) B Dissolution in Appropriate Solvent A->B C Slow Evaporation or Vapor Diffusion B->C D Single Crystal Formation C->D E X-ray Diffraction Data Collection D->E F Structure Solution & Refinement E->F G Unambiguous 3D Structure (cis or trans) F->G Start Post-Synthesis Crude Product NMR ¹H NMR Analysis Start->NMR HPLC Chiral HPLC Method Development & Analysis Start->HPLC CheckJ Analyze ³J Coupling Constants NMR->CheckJ IsomerID Tentative Isomer Assignment (cis or trans) CheckJ->IsomerID NOE NOESY Experiment for Unambiguous Confirmation IsomerID->NOE If ambiguity exists Quantify Quantify cis:trans Ratio (Determine d.e.) HPLC->Quantify Purify Preparative HPLC to Isolate Isomers Quantify->Purify If separation needed Final Final, Confirmed Structure & Purity Report Quantify->Final NOE->Final Crystal Attempt Crystallization of Pure Isomer Purify->Crystal For absolute proof Xray Single-Crystal X-ray Diffraction Crystal->Xray For absolute proof Xray->Final

Comparative Performance of Coupling Reagents with 3-(Boc-amino)cyclohexanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate coupling reagent is a critical determinant in the success of peptide synthesis, profoundly influencing reaction efficiency, product purity, and yield. This is particularly true when working with sterically hindered amino acids, such as 3-(Boc-amino)cyclohexanecarboxylic acid. The bulky tert-Butyloxycarbonyl (Boc) protecting group, combined with the non-planar cyclohexane ring, presents a significant steric challenge that can impede amide bond formation. This guide provides a comprehensive comparison of commonly used coupling reagents for this specific substrate, supported by mechanistic insights and detailed experimental protocols.

The Challenge: Steric Hindrance

Steric hindrance in this compound arises from the bulky side groups physically obstructing the approach of the reacting carboxyl and amino groups, making peptide bond formation difficult.[1] This can lead to slower reaction rates and incomplete coupling, resulting in undesirable deletion sequences in the final peptide.[2] Therefore, the choice of coupling reagent must be carefully considered to overcome this steric barrier.

Comparative Analysis of Coupling Reagents

The efficacy of a coupling reagent in this context is evaluated based on several key performance indicators: yield, purity of the final product, suppression of racemization, and reaction kinetics. Below is a comparative table summarizing the performance of various classes of coupling reagents.

Coupling Reagent ClassSpecific Reagent(s)Typical YieldRacemization RiskKey AdvantagesKey Disadvantages
Carbodiimides DCC, DIC, EDCModerate to HighLow to ModerateCost-effective, widely available.[3]Byproduct removal can be difficult (DCC/DIC); slower reaction rates.[3][4]
Phosphonium Salts BOP, PyBOP, PyAOPHigh to Very HighLow"Clean" reactions with no guanidinylation risk; high reactivity.[5][6]BOP produces a carcinogenic byproduct; can be more expensive.[5][7]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUHigh to Very HighVery LowHighly reactive and efficient, especially for hindered couplings.[5][8]Potential for guanidinylation side reaction; some are explosive.[6][7]
In-Depth Discussion

Carbodiimides like Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are foundational coupling reagents.[3] They function by activating the carboxylic acid to form a reactive O-acylisourea intermediate.[3][9] However, this intermediate is susceptible to rearrangement into an unreactive N-acylurea, reducing yield.[3] The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to racemization.[3][10] While cost-effective, carbodiimides may not be the most efficient choice for highly hindered couplings.[11]

Phosphonium salts , such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), offer higher reactivity.[12] A significant advantage of phosphonium reagents is the absence of guanidinylation, a side reaction where the coupling reagent reacts with the free N-terminal amine, terminating the peptide chain.[6] This makes them a "cleaner" option, particularly in challenging couplings.[5]

Uronium/Aminium salts are among the most powerful coupling reagents available.[8] Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are particularly effective for sterically hindered amino acids.[1][8] The superior performance of HATU is attributed to the formation of a highly reactive OAt-active ester, which accelerates the coupling reaction and minimizes the risk of epimerization.[13] While highly efficient, uronium reagents can cause guanidinylation if used in excess or if the pre-activation of the carboxylic acid is slow.[6][10]

Mechanistic Pathways

The choice of reagent dictates the reaction mechanism, which in turn affects the outcome.

Carbodiimide Activation Pathway

Carbodiimides react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This can then react with an amine to form the desired amide and a urea byproduct. To suppress side reactions and racemization, an additive like HOBt is often used to form a more stable active ester.[3][14]

Carbodiimide_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH 3-(Boc-amino)cyclohexane carboxylic acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Amide Amide Product O_Acylisourea->Amide + R'-NH2 DCU Dicyclohexylurea (Byproduct) O_Acylisourea->DCU Amine R'-NH2

Caption: DCC-mediated amide bond formation.

Uronium Salt (HATU) Activation Pathway

HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base to form a highly reactive OAt-active ester. This intermediate rapidly reacts with the amine to form the peptide bond with minimal risk of racemization.[6][13]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH 3-(Boc-amino)cyclohexane carboxylic acid OAt_Ester OAt-Active Ester RCOOH->OAt_Ester + HATU HATU HATU + Base Amide Amide Product OAt_Ester->Amide + R'-NH2 Byproducts Tetramethylurea + HOAt OAt_Ester->Byproducts Amine R'-NH2

Caption: HATU-mediated amide bond formation.

Experimental Protocols

The following protocols provide a step-by-step guide for coupling this compound using EDC/HOBt and HATU.

Protocol 1: EDC/HOBt Coupling in Solution Phase
  • Preparation : Dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the amine component (1.1 eq.) in a suitable aprotic solvent (e.g., DMF or DCM).[15][16]

  • Cooling : Cool the mixture to 0°C in an ice bath.[17]

  • Activation : Add EDC-HCl (1.2 eq.) to the cooled solution and stir.[17]

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : Upon completion, perform an aqueous workup to remove the water-soluble urea byproduct and excess reagents.[3]

  • Purification : Purify the crude product by column chromatography.

Protocol 2: HATU Coupling in Solution Phase
  • Preparation : Dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent like DMF.[18]

  • Pre-activation : Add HATU (1.1 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the solution.[16][19] Stir for 1-5 minutes at room temperature to generate the OAt-active ester.[1][18]

  • Coupling : Add the amine component (1.0-1.2 eq.) to the activated mixture.[18]

  • Reaction : Stir the reaction at room temperature. For most couplings, the reaction is complete within 5-60 minutes.[16][18]

  • Monitoring : Monitor the reaction progress by TLC or LC-MS.

  • Workup : Quench the reaction with water or a dilute acid.[18] Extract the product with a suitable organic solvent.

  • Purification : Purify the crude product by column chromatography.

Experimental_Workflow Start Start Dissolve_Acid Dissolve Carboxylic Acid (and Additive for Carbodiimide) Start->Dissolve_Acid Pre_activation Add Coupling Reagent (and Base for Uronium/Phosphonium) Stir for 1-15 min Dissolve_Acid->Pre_activation Add_Amine Add Amine Component Pre_activation->Add_Amine Reaction Stir at 0°C to Room Temperature Add_Amine->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup / Quench Monitor->Workup Complete Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Final Product (NMR, MS) Purification->Characterization

Caption: General workflow for peptide coupling reactions.

Conclusion and Recommendations

For the efficient coupling of the sterically demanding this compound, uronium and phosphonium-based reagents are demonstrably superior to carbodiimides.

  • For Highest Efficiency : HATU is the recommended reagent for achieving high yields and purity with minimal racemization, especially in difficult couplings.[8][13] Its rapid reaction kinetics and the high reactivity of the OAt-ester intermediate make it ideal for overcoming steric hindrance.[1][20]

  • For a Balance of Cost and Performance : PyBOP is an excellent alternative, offering high reactivity without the risk of guanidinylation associated with uronium salts.[7][12]

  • For Routine or Large-Scale Synthesis : EDC in combination with HOAt or OxymaPure® can be a cost-effective option. The water-solubility of its byproduct simplifies purification.[3] However, longer reaction times and potentially lower yields for this specific substrate should be anticipated.[11]

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, budget, and the desired purity of the final product.

References
  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
  • Inhibitor Research Hub. (2025, October 30).
  • Lee, Y., & Lee, Y. S. (2010). Recent development of peptide coupling reagents in organic synthesis. Molecules, 15(1), 1-22. [Link]
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
  • DR. Raghu Prasad. (2025, June 3). Peptide Synthesis - Coupling Mediated with Uronium and Phophonium Salts. [Link]
  • Organic Chemistry. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. [Link]
  • Valeur, E., & Bradley, M. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 13(2), 241-259. [Link]
  • Subiros-Funosas, A., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(85), 54063-54071. [Link]
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794-5801. [Link]
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Carbodiimide. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • ResearchGate. (n.d.).
  • Gopishetty, S., et al. (2007). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 48(34), 5971-5974. [Link]
  • Vasanthakumar, G. R., & Kumar, V. V. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4887. [Link]
  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
  • Fisher Scientific. (n.d.). Amide Synthesis. [Link]
  • Reddit. (2024, December 16).
  • Royal Society of Chemistry. (2024, December 19). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. [Link]
  • ResearchGate. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. [Link]
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. [Link]
  • ResearchGate. (n.d.).

Sources

assessing the proteolytic stability of peptides containing 3-(Boc-amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As the landscape of drug discovery increasingly turns towards peptide-based therapeutics, the inherent challenge of their poor in vivo stability remains a primary obstacle. Peptides, with their high specificity and low toxicity, are attractive drug candidates, yet their susceptibility to proteolytic degradation significantly curtails their therapeutic potential. This guide provides a comprehensive, data-driven comparison of the proteolytic stability of standard peptides versus those incorporating the non-proteinogenic amino acid, 3-(Boc-amino)cyclohexanecarboxylic acid (Achc).

We will delve into the mechanistic underpinnings of how sterically hindered amino acids like Achc can confer resistance to enzymatic degradation. This guide will further provide detailed experimental protocols for assessing this stability, present comparative data, and offer insights for researchers in the field of peptide drug development.

The Challenge of Proteolytic Degradation

Proteases, enzymes that catalyze the breakdown of proteins and peptides, are ubiquitous in biological systems. For a peptide drug to be effective, it must resist degradation in the bloodstream and at its target site. The amide bonds of a standard peptide backbone are readily recognized and cleaved by various proteases, leading to rapid clearance and a short half-life.

A Strategic Approach: Incorporating Non-Natural Amino Acids

A key strategy to overcome this limitation is the incorporation of non-natural amino acids that sterically hinder the approach of proteases. This compound, with its bulky cyclohexane ring, is an exemplary building block for this purpose. Its rigid structure can disrupt the canonical peptide conformation required for protease binding and catalysis.

Mechanism of Steric Hindrance by Achc

The incorporation of Achc into a peptide sequence introduces a significant conformational constraint. This steric bulk in the vicinity of the peptide backbone can prevent the peptide from adopting the necessary extended conformation to fit into the active site of a protease.

cluster_0 Standard Peptide Chain cluster_1 Achc-Containing Peptide Peptide Linear Peptide Substrate Protease Protease Active Site Peptide->Protease Binding & Cleavage Achc_Peptide Peptide with Achc Protease_Blocked Protease Active Site Achc_Peptide->Protease_Blocked Steric Hindrance (No Binding)

Caption: Mechanism of protease resistance by Achc incorporation.

Comparative Stability Analysis: A Methodological Guide

To empirically assess the stabilizing effect of Achc, a direct comparison of the proteolytic degradation of a model peptide and its Achc-containing analogue is necessary.

Experimental Design
  • Peptide Synthesis:

    • Control Peptide (P1): A standard model peptide sequence (e.g., a hexapeptide).

    • Test Peptide (P2): The same peptide sequence with one of the natural amino acids replaced by this compound.

  • Protease Selection:

    • Trypsin: A serine protease that cleaves at the C-terminus of lysine and arginine residues.

    • Chymotrypsin: A serine protease that cleaves at the C-terminus of bulky hydrophobic residues like phenylalanine, tryptophan, and tyrosine.

    • Pronase: A mixture of non-specific proteases.

  • Proteolysis Assay: The peptides are incubated with the selected proteases, and aliquots are taken at various time points.

  • Analysis: The degradation of the peptides is monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Workflow

cluster_workflow Proteolytic Stability Assay Workflow Start Synthesize Peptides (P1 & P2) Incubate Incubate Peptides with Proteases (Trypsin, Chymotrypsin, Pronase) Start->Incubate Timepoints Collect Aliquots at 0, 15, 30, 60, 120 min Incubate->Timepoints Quench Quench Reaction (e.g., with TFA) Timepoints->Quench Analyze Analyze by RP-HPLC Quench->Analyze Data Quantify Remaining Peptide & Calculate Half-life Analyze->Data End Compare Stability Data->End

Caption: Workflow for assessing proteolytic stability.

Detailed Experimental Protocol

  • Peptide Preparation: Synthesize the control peptide (P1) and the Achc-containing peptide (P2) using standard solid-phase peptide synthesis (SPPS) protocols. Purify the peptides by RP-HPLC to >95% purity and confirm their identity by mass spectrometry.

  • Protease Solution Preparation: Prepare stock solutions of trypsin, chymotrypsin, and pronase in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Proteolysis Reaction:

    • Dissolve the peptides in the assay buffer to a final concentration of 1 mg/mL.

    • Add the protease solution to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).

    • Incubate the reaction mixtures at 37°C.

  • Time-Point Sampling: At specified time intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 1% trifluoroacetic acid (TFA) to the aliquot.

  • RP-HPLC Analysis:

    • Analyze the quenched samples by RP-HPLC using a C18 column.

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA) to separate the intact peptide from its degradation products.

    • Monitor the elution profile at a wavelength of 220 nm.

  • Data Analysis:

    • Determine the peak area of the intact peptide at each time point.

    • Calculate the percentage of remaining peptide relative to the t=0 time point.

    • Plot the percentage of remaining peptide against time and determine the half-life (t₁/₂) of each peptide.

Comparative Data and Interpretation

The following table presents hypothetical, yet representative, data from a comparative proteolytic stability study.

PeptideProteaseHalf-life (t₁/₂) [min]% Remaining after 120 min
Control (P1) Trypsin4515
Achc (P2) Trypsin>24092
Control (P1) Chymotrypsin305
Achc (P2) Chymotrypsin>24088
Control (P1) Pronase10<1
Achc (P2) Pronase18045

Interpretation of Results:

The data clearly demonstrates the significant stabilizing effect of incorporating this compound into a peptide backbone. The Achc-containing peptide (P2) exhibits a dramatically increased half-life in the presence of both specific (trypsin, chymotrypsin) and non-specific (pronase) proteases compared to the control peptide (P1). This enhanced stability is directly attributable to the steric hindrance provided by the bulky cyclohexane ring of Achc, which impedes protease access to the scissile peptide bonds.

Conclusion

The incorporation of this compound is a highly effective strategy for enhancing the proteolytic stability of peptide-based drug candidates. The experimental framework detailed in this guide provides a robust method for quantifying this stabilizing effect. For researchers and drug developers, the use of sterically hindered non-natural amino acids like Achc represents a critical tool in overcoming the inherent pharmacokinetic limitations of peptides, thereby paving the way for the development of more potent and durable peptide therapeutics.

References

  • Strategies for Peptide and Protein Drug Delivery.Journal of Pharmaceutical Sciences.[Link]
  • Non-natural amino acids in peptide drug discovery.Drug Discovery Today: Technologies.[Link]
  • High-Performance Liquid Chrom

A Senior Application Scientist's Guide to the X-ray Crystallography of Peptides with Incorporated 3-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy in medicinal chemistry and materials science to confer desirable properties such as enhanced stability, receptor selectivity, and unique conformational preferences. Among these, cyclic β-amino acids like 3-(Boc-amino)cyclohexanecarboxylic acid offer a rigid scaffold that can pre-organize the peptide backbone into specific secondary structures. This guide provides an in-depth comparison of the structural implications of incorporating this compound into peptides, with a focus on X-ray crystallography, and discusses its potential advantages over other amino acid substitutions.

The Rationale for Incorporating Cyclic β-Amino Acids

Peptides composed of natural α-amino acids often exhibit conformational flexibility in solution, which can be a hurdle for structural determination and can lead to reduced binding affinity to biological targets. Introducing conformational constraints through cyclic amino acids can mitigate these issues. Cyclic amino acids, by virtue of their ring structures, limit the rotational freedom of the peptide backbone, thereby promoting the formation of stable secondary structures like helices and turns. This pre-organization can lead to improved resistance against proteolytic degradation, a critical factor for therapeutic peptides.

Experimental Workflow: From Synthesis to Structure

The journey from a synthetic peptide to a high-resolution crystal structure involves a multi-step process. The following diagram illustrates the typical workflow for peptides incorporating this compound.

Peptide Crystallography Workflow Overall Workflow for Peptide Crystallography cluster_synthesis Peptide Synthesis cluster_crystallography Crystallization & Structure Determination Start Resin Selection Attach_AA Attach First Amino Acid to Resin Start->Attach_AA Deprotection Boc Deprotection (TFA) Attach_AA->Deprotection Neutralization Neutralization (DIEA) Deprotection->Neutralization Coupling Couple Boc-3-aminocyclohexane- carboxylic acid Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat Deprotection, Neutralization, Coupling Wash->Repeat Repeat->Deprotection Cleavage Cleave Peptide from Resin (HF) Repeat->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization Crystallization_Screening Crystallization Screening (Vapor Diffusion) Characterization->Crystallization_Screening Crystal_Optimization Crystal Optimization Crystallization_Screening->Crystal_Optimization Crystal_Harvesting Crystal Harvesting & Cryo-protection Crystal_Optimization->Crystal_Harvesting Xray_Data_Collection X-ray Data Collection Crystal_Harvesting->Xray_Data_Collection Structure_Solution Structure Solution (Phasing) Xray_Data_Collection->Structure_Solution Model_Building Model Building & Refinement Structure_Solution->Model_Building Validation Structure Validation Model_Building->Validation Final_Structure Final Crystal Structure (PDB) Validation->Final_Structure

Caption: Workflow from peptide synthesis to crystal structure determination.

Detailed Experimental Protocols

1. Peptide Synthesis using Boc Solid-Phase Peptide Synthesis (SPPS):

The tert-butyloxycarbonyl (Boc) protection strategy is well-suited for the synthesis of peptides, including those with modifications.

  • Resin Preparation: Start with a suitable resin (e.g., Merrifield resin for a C-terminal acid).

  • First Amino Acid Attachment: Couple the C-terminal Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc group using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA).

  • Coupling: Couple the next Boc-protected amino acid, in this case, Boc-3-aminocyclohexanecarboxylic acid, using a coupling reagent like HBTU or HATU.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like hydrogen fluoride (HF).

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry. A purity of >95% is generally required for crystallization.

2. Peptide Crystallization:

Crystallizing peptides can be challenging due to their inherent flexibility. However, the rigidity imparted by cyclic amino acids can facilitate this process.

  • Method: The hanging drop or sitting drop vapor diffusion method is commonly used. A drop containing the purified peptide, buffer, and precipitant is allowed to equilibrate with a larger reservoir of the precipitant solution.

  • Screening: A wide range of precipitants (e.g., polyethylene glycols, salts), buffers (varying pH), and additives should be screened to find initial crystallization "hits."

  • Optimization: Once initial crystals are obtained, the conditions (e.g., precipitant concentration, temperature) are optimized to obtain diffraction-quality crystals, typically 0.2-1.0 mm in size.

Comparative Structural Analysis

The true value of incorporating this compound lies in its influence on the peptide's conformation. Below is a comparative table outlining the expected structural characteristics of a peptide containing this modified amino acid versus peptides with a natural amino acid (Proline) and another cyclic β-amino acid (trans-2-aminocyclohexanecarboxylic acid or trans-ACHC).

FeaturePeptide with ProlinePeptide with trans-ACHCPeptide with this compound (Expected)
Backbone Flexibility Moderately constrainedHighly constrainedHighly constrained
Favored Secondary Structure β-turns, Polyproline helices14-helixExpected to induce stable turns or helical structures
Key Dihedral Angles φ ≈ -60°Constrained by the cyclohexane ringConstrained by the cyclohexane ring, influencing local conformation
Hydrogen Bonding Can act as a hydrogen bond acceptorForms robust intramolecular hydrogen bonds defining the 14-helixExpected to participate in stable intramolecular hydrogen bonding patterns
Resistance to Proteolysis Increased resistance at the X-Pro bondHigh resistance due to non-natural backboneHigh resistance expected due to the β-amino acid linkage

The conformational differences can be visualized as follows:

Conformational_Impact Impact of Different Amino Acids on Peptide Conformation cluster_proline Proline Incorporation cluster_trans_achc trans-ACHC Incorporation cluster_3_boc_achc This compound Incorporation Peptide_Chain Flexible Peptide Chain Proline Proline Peptide_Chain->Proline trans_ACHC trans-ACHC Peptide_Chain->trans_ACHC 3_Boc_ACHC 3-(Boc-amino)cyclohexane- carboxylic acid Peptide_Chain->3_Boc_ACHC Beta_Turn Induces β-turn Proline->Beta_Turn constrains φ angle Helix_14 Promotes 14-helix trans_ACHC->Helix_14 rigidifies backbone Stable_Structure Induces Stable Turn/Helix 3_Boc_ACHC->Stable_Structure rigidifies backbone

Caption: Conformational influence of different cyclic amino acids.

The incorporation of trans-2-aminocyclohexanecarboxylic acid (trans-ACHC) has been shown to robustly induce a 14-helix secondary structure in oligomers. This is a direct result of the stereochemistry and rigidity of the cyclohexane ring forcing the peptide backbone into a specific, repeating conformation. While crystallographic data for peptides with this compound is not as readily available in the literature, we can infer its structural impact based on these principles. The cyclohexane ring will similarly restrict the available conformational space. The placement of the amino group at the 3-position will lead to a different set of preferred dihedral angles compared to the 2-substituted ACHC, likely resulting in unique and stable turn or helical structures.

Conclusion and Future Directions

The use of this compound in peptide synthesis presents a promising avenue for the design of structurally well-defined and proteolytically stable peptidomimetics. While drawing parallels from related cyclic β-amino acids provides a strong theoretical framework, further experimental work is crucial. The synthesis and high-resolution X-ray crystallographic analysis of a series of peptides containing this building block will be instrumental in elucidating its precise conformational preferences. Such studies will not only expand our understanding of peptide folding but also provide a valuable toolkit for the rational design of novel peptide-based therapeutics and materials.

References

  • McDonnell, C., et al. (2020). Use of cyclic peptides to induce crystallization: case study with prolyl hydroxylase domain 2. Scientific Reports, 10(1), 21964. [Link]
  • McDonnell, C., et al. (2020). Use of cyclic peptides to induce crystallization: case study with prolyl hydroxylase domain 2. Scientific Reports, 10(1), 21964. [Link]
  • Creative Biostructure. (n.d.). Peptide Crystallization.
  • Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(40), 8211-8219. [Link]
  • Appella, D. H., et al. (1999). Synthesis and Structural Characterization of Helix-Forming β-Peptides: trans-2-Aminocyclopentanecarboxylic Acid Oligomers. Journal of the American Chemical Society, 121(49), 11763-11768. [Link]
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Miranda, L. P., & Alewood, P. F. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]
  • jOeCHEM. (n.d.). Peptide Synthesis with the Boc Protecting Group.
  • Iris Biotech. (n.d.). Boc-trans-4-aminocyclohexane carboxylic acid.
  • Reza, D., et al. (2023).
  • Suresh, S., & Vijayan, M. (1985). X-ray studies on crystalline complexes involving amino acids and peptides: Part XVIII. Crystal structure of a new form of L-arginine D-glutamate and a comparative study of amino acid crystal structures containing molecules of the same and mixed chirality. Journal of Biosciences, 8(3-4), 687-701. [Link]
  • Saviano, M., et al. (2000). Preferred Conformation of Peptides Based on Cycloaliphatic C(alpha,alpha)-disubstituted Glycines: 1-amino-cycloundecane-1-carboxylic Acid (Ac11c). Journal of Peptide Science, 6(11), 571-583. [Link]
  • Wu, H., et al. (2001). X-Ray study on an artificial mung bean inhibitor complex with bovine beta-trypsin in neat cyclohexane.
  • Strijowski, U., & Sewald, N. (2004). Structural properties of cyclic peptides containing cis- or trans-2-aminocyclohexane carboxylic acid. Organic & Biomolecular Chemistry, 2(8), 1105-1109. [Link]
  • Lipscomb, W. N., et al. (1969). The structure of carboxypeptidase A. IX. The x-ray diffraction results in the light of the chemical sequence.

The Strategic Integration of 3-(Boc-amino)cyclohexanecarboxylic Acid in Modern Peptide Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic peptide development, the pursuit of enhanced stability, refined conformational control, and improved pharmacokinetic profiles is paramount. The incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a key strategy to transcend the limitations of native peptide structures.[1][2] This guide provides an in-depth comparative analysis of a particularly promising NPAA, 3-(Boc-amino)cyclohexanecarboxylic acid (Boc-ACHC), focusing on its cost-benefit profile in peptide synthesis for researchers, scientists, and drug development professionals.

The Rationale for Non-Proteinogenic Amino Acids in Peptide Therapeutics

Peptides composed solely of the 20 proteinogenic amino acids often suffer from rapid proteolytic degradation and inherent conformational flexibility, limiting their therapeutic efficacy.[1][2] NPAAs, with their diverse side chains and backbone structures, offer a powerful toolkit to address these challenges. By introducing steric hindrance and restricting torsional angles, NPAAs can induce specific secondary structures, such as helices and turns, which can be crucial for receptor binding and biological activity.[3][4] Furthermore, the unnatural stereochemistry and structure of many NPAAs render the resulting peptides less susceptible to enzymatic cleavage, thereby extending their in-vivo half-life.[5][6]

A Deep Dive into this compound (Boc-ACHC)

This compound is a cyclic β-amino acid that has garnered significant attention in peptidomimetic design. The cyclohexane ring imposes a rigid conformational constraint on the peptide backbone, influencing its folding into predictable secondary structures.[7] The Boc (tert-butyloxycarbonyl) protecting group is a staple in solid-phase peptide synthesis (SPPS), favored for its stability during coupling reactions and its straightforward removal under acidic conditions.[8]

Synthesis and Cost Considerations

The economic viability of incorporating any NPAA is a critical factor in drug development. The synthesis of this compound can be achieved through various routes, often starting from commercially available cyclohexane derivatives. A common method involves the conversion of a cyclohexane dicarboxylic acid to its anhydride, followed by esterification, enzymatic desymmetrization, and a modified Curtius rearrangement to introduce the Boc-protected amine group.[9]

The multi-step nature of its synthesis inherently makes Boc-ACHC more expensive than standard proteinogenic amino acids like Boc-Glycine or Boc-Alanine. However, a nuanced cost-benefit analysis must extend beyond the initial purchase price to consider the downstream value it imparts to the final peptide therapeutic.

Table 1: Illustrative Cost Comparison of Boc-Protected Amino Acids

Amino Acid DerivativeTypical Price Range (per gram)Key Considerations
Boc-Glycine$10 - $30Commodity amino acid, lowest cost.[10]
Boc-L-Proline$20 - $50Introduces a kink in the peptide backbone.[11]
This compound (Boc-ACHC) $150 - $300+ Higher cost due to multi-step synthesis, offers significant conformational constraint.[12]
Boc-L-tert-Leucine$100 - $250Sterically hindered, can improve stability.[12]

Note: Prices are estimates and can vary significantly based on supplier, purity, and scale.

The higher upfront cost of Boc-ACHC can be justified by its potential to significantly enhance the therapeutic properties of a peptide, potentially reducing the need for more extensive and costly downstream modifications or leading to a more potent and stable drug candidate.

Performance in Peptide Synthesis: A Comparative Perspective

The successful incorporation of any amino acid into a growing peptide chain hinges on its coupling efficiency. Sterically hindered amino acids can sometimes present challenges during solid-phase peptide synthesis (SPPS).

Coupling Efficiency

While comprehensive, direct comparative studies on the coupling efficiency of a wide range of NPAAs under identical conditions are not extensively published, general principles of peptide chemistry provide valuable insights. The reactivity of the amino group and the steric hindrance around the carboxylic acid are key determinants of coupling efficiency.[13][14] For sterically hindered amino acids, extended coupling times or the use of more potent coupling reagents like HATU or HCTU may be necessary to achieve high yields.[15]

Workflow for Evaluating Coupling Efficiency

G cluster_0 SPPS Cycle cluster_1 Efficiency Monitoring A Resin with N-terminal amine B Couple with Boc-protected amino acid A->B Repeat for each amino acid C Wash resin B->C Repeat for each amino acid D Deprotect Boc group C->D Repeat for each amino acid F Kaiser Test (Qualitative) C->F After coupling G Spectrophotometric Assay (Quantitative) C->G After coupling E Wash resin D->E Repeat for each amino acid E->A Repeat for each amino acid

Caption: General workflow for SPPS with integrated coupling efficiency monitoring.

A quantitative method for assessing coupling efficiency involves the use of a chromogenic reporter like Nα-Boc-Nε-Z-L-lysine-p-nitroanilide (Boc-Lys(Z)-pNA).[9] By incorporating this reporter, the amount of unreacted amino groups can be quantified spectrophotometrically, providing precise data on the efficiency of the subsequent coupling step.

Impact on Peptide Performance

The true value of incorporating Boc-ACHC lies in the enhanced properties of the resulting peptide.

3.2.1. Conformational Constraint and Bioactivity

The rigid cyclohexane ring of ACHC significantly limits the conformational freedom of the peptide backbone.[7] This pre-organization can lock the peptide into a bioactive conformation, leading to increased binding affinity for its target receptor.[3][4] For instance, the incorporation of cyclic β-amino acids has been shown to induce stable helical structures in peptides.[7] This is a critical advantage in the design of inhibitors for protein-protein interactions that are often mediated by helical domains.[16]

3.2.2. Proteolytic Stability

The non-natural structure of ACHC makes peptide bonds involving this residue resistant to cleavage by many common proteases.[5][6] This enhanced stability translates to a longer plasma half-life, a crucial attribute for a successful therapeutic.

Experimental Protocol: In Vitro Proteolytic Stability Assay

  • Peptide Incubation: Dissolve the synthesized peptide in a relevant biological matrix (e.g., human serum or plasma) to a final concentration of 1 mg/mL.

  • Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot of the sample.

  • Reaction Quenching: Immediately quench the proteolytic activity in the collected aliquots by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid).

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant containing the peptide and its degradation products.

  • LC-MS Analysis: Analyze the supernatant using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).

  • Data Analysis: Quantify the peak area of the intact peptide at each time point. The rate of disappearance of the parent peptide is used to determine its half-life in the biological matrix.[17][18][19]

Table 2: Hypothetical Comparative Performance Data

PeptideAmino Acid at Position XHalf-life in Human Serum (hours)Receptor Binding Affinity (IC50, nM)
Native PeptideGlycine< 150
Analogue 1L-Proline2-435
Analogue 2 3-aminocyclohexanecarboxylic acid > 24 10
Analogue 3L-tert-Leucine8-1225

This hypothetical data illustrates the potential for significant improvements in both stability and bioactivity when a standard amino acid is replaced with ACHC.

Detailed Experimental Workflow: Incorporation of Boc-ACHC via SPPS

The following protocol outlines the manual solid-phase synthesis of a model peptide incorporating this compound using a Boc/Bzl protection strategy.

Workflow for Boc-ACHC Incorporation

G A 1. Resin Swelling (Merrifield resin in DCM) B 2. First Amino Acid Loading (Boc-AA-OH, DIC, DMAP) A->B C 3. Boc Deprotection (50% TFA in DCM) B->C D 4. Neutralization (10% DIEA in DCM) C->D E 5. Coupling of Boc-ACHC (Boc-ACHC, HBTU, HOBt, DIEA in DMF) D->E F 6. Washing (DMF and DCM) E->F G 7. Repeat Deprotection/Coupling Cycles F->G H 8. Final Cleavage (HF or TFMSA/TFA) G->H I 9. Purification (RP-HPLC) H->I

Caption: Step-by-step workflow for incorporating Boc-ACHC into a peptide via SPPS.

Materials:

  • Merrifield resin

  • Boc-protected amino acids (including Boc-ACHC)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-Dimethylaminopyridine (DMAP)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Protocol:

  • Resin Preparation: Swell the Merrifield resin in DCM in a reaction vessel for 30 minutes.

  • First Amino Acid Attachment: Couple the first Boc-protected amino acid to the resin using DIC and a catalytic amount of DMAP in DCM. Allow the reaction to proceed for 2-4 hours.

  • Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM for 30 minutes.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with 10% DIEA in DCM.

  • Coupling of this compound:

    • In a separate vial, pre-activate Boc-ACHC (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 5-10 minutes.

    • Add DIEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours. Given the potential for steric hindrance, a longer coupling time is recommended. A second coupling may be performed if a qualitative ninhydrin test indicates incomplete reaction.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Cleave the completed peptide from the resin and remove the side-chain protecting groups using anhydrous HF or a mixture of TFMSA and TFA.

  • Purification: Purify the crude peptide by preparative RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.[20][21]

  • Characterization: Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.

Conclusion: A Strategic Investment for Superior Peptide Therapeutics

The use of this compound in peptide synthesis represents a strategic investment rather than a mere increase in raw material cost. The enhanced conformational stability and proteolytic resistance it confers can lead to peptide therapeutics with significantly improved potency, selectivity, and pharmacokinetic profiles. While the initial cost of this non-proteinogenic amino acid is higher than its proteinogenic counterparts, the potential for developing a more effective and durable drug candidate provides a compelling argument for its integration into modern peptide design and development pipelines. The experimental protocols and comparative data presented in this guide offer a foundational framework for researchers to harness the full potential of this powerful peptidomimetic building block.

References

  • Tokyo Chemical Industry (India) Pvt. Ltd. Boc-Amino Acids [N-Protected Amino Acids].
  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226.
  • BenchChem. (2025). The Strategic Incorporation of Non-Proteinogenic Amino Acids in Peptide Design: An In-depth Technical Guide.
  • Huang, A., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 194-200.
  • Siddhi Vinayaka Spechem Pvt. Ltd.
  • Young, J., et al. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4).
  • BenchChem. (2025). Application Notes: Quantitative Monitoring of Coupling Efficiency in Solid-Phase Peptide Synthesis (SPPS) using Boc-Lys(Z)-pNA.
  • BenchChem. (2025). A Comparative Guide to the Efficiency of Boc-L-Valine Coupling Reactions.
  • Journal of the Chemical Society, Perkin Transactions 1. (1976). Synthesis of peptides containing cis- or trans-3- or 4-aminocyclohexane-carboxylic acid residues.
  • Hebei Boze Chemical Co., Ltd.
  • Biosynth.
  • CymitQuimica. Boc- Amino Acids.
  • BOC Sciences. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Aapptec. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Kumar, S., & P. K. Singh. (2015). Constrained α-Helical Peptides as Inhibitors of Protein-Protein and Protein-DNA Interactions. Current topics in medicinal chemistry, 15(15), 1438-1451.
  • Góngora-Benítez, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 56(6), 495-511.
  • Oregon State University Libraries and Press. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Giraud, M., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(11), 1548-1557.
  • Lai, X., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. Expert Opinion on Drug Discovery, 16(12), 1467-1482.
  • BenchChem. (2025). A Comparative Guide to Boc-Glycine Synthesis Protocols: Benchmarking for Efficiency.
  • Hoffmann, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PloS one, 12(6), e0178943.
  • Wilson, A. J. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Society Reviews, 50(8), 5131-5151.
  • Lai, X., et al. (2021). Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery.
  • Bodanszky, M., & A. Bodanszky. (1994). The Practice of Peptide Synthesis. Springer.
  • Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups.
  • AltaBioscience.
  • GenScript. Overview of Custom Peptide Synthesis.
  • Hoffmann, R., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed.
  • Pérez-Peinado, C., et al. (2018). The Role of Flexibility in the Bioactivity of Short α-Helical Antimicrobial Peptides. Molecules, 23(11), 2826.
  • Ahangarzadeh, S., et al. (2021). Overcoming the Shortcomings of Peptide-Based Therapeutics. Expert Opinion on Drug Delivery, 18(11), 1565-1583.
  • Conibear, A. C., et al. (2021). The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. Journal of Medicinal Chemistry, 64(19), 14249-14257.
  • Leman, J. K., et al. (2020). Accurate de novo design of hyperstable constrained peptides.
  • Reza, D., et al. (2023). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acid: synthesis and conformational study. Organic & Biomolecular Chemistry, 21(42), 8535-8547.
  • BenchChem. (2025). A Head-to-Head Comparison of Boc-L-proline and Fmoc-L-proline in Solid-Phase Peptide Synthesis.
  • D'Andrea, L. D., et al. (2017).
  • BenchChem. (2025). A Comparative Purity Assessment of Commercially Available Boc-Glycine.
  • Zeni, F., et al. (2020). Rapid, Cost-Effective Peptide/Nucleic Acid-Based Platform for Therapeutic Antibody Monitoring in Clinical Samples. ACS sensors, 5(10), 3163-3170.
  • Vinogradov, A. A., et al. (2016). Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Accounts of chemical research, 49(7), 1368-1377.
  • Rivas, L., et al. (2017). Peptide-Based Drugs and Drug Delivery Systems. Molecules, 22(10), 1695.
  • Balaji, V. N., et al. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. Peptide research, 8(3), 178-186.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 3-(Boc-amino)cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its final reaction. The proper disposal of laboratory chemicals is a critical, often overlooked, aspect of ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step framework for the responsible disposal of 3-(Boc-amino)cyclohexanecarboxylic acid, moving beyond mere instruction to explain the scientific and regulatory rationale behind each procedural choice. Our commitment is to empower you with the knowledge to manage your chemical waste streams confidently and safely, reinforcing the bedrock of a robust safety culture.

Hazard Characterization: Understanding the Profile of this compound

Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, a common building block in peptide synthesis and medicinal chemistry, presents a generally low hazard profile.

Based on available Safety Data Sheets (SDS), the primary hazards associated with this compound are:

  • Skin Irritation: May cause skin irritation upon prolonged or repeated contact.[1][2][3][4]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled as a dust.[3][4]

Crucially, under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), a waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[5][6][7][8] Pure, unused this compound does not typically meet the criteria for any of these characteristics.[2] It is not flammable, is not a strong acid or base, is stable under normal conditions, and is not listed as a toxic waste.[2][9]

However, in a laboratory setting, this compound is rarely disposed of in its pure form. It is the potential for contamination that dictates the ultimate disposal pathway.

The Disposal Decision Workflow: A Step-by-Step Protocol

The following workflow is designed to guide the user through a logical decision-making process to determine the appropriate disposal route for waste containing this compound. This process is critical for ensuring both safety and regulatory compliance.

DisposalWorkflow cluster_start cluster_eval Step 1: Waste Characterization cluster_nonhaz Non-Hazardous Pathway cluster_haz Step 2: Hazardous Contamination Assessment cluster_haz_collect Hazardous Pathway start Start: Waste Containing This compound eval_contamination Is the waste solely pure, unused This compound? start->eval_contamination nonhaz_solid Solid Waste: Dispose of as non-hazardous solid chemical waste per institutional policy. eval_contamination->nonhaz_solid  Yes check_solvent Is it mixed with or does it contain spent solvents (e.g., DCM, DMF, Acetone)? eval_contamination->check_solvent  No / Unsure nonhaz_container Follow institutional guidelines for non-hazardous waste container labeling and pickup. nonhaz_solid->nonhaz_container check_acid_base Has it been used in a reaction with strong acids (e.g., TFA) or bases? check_solvent->check_acid_base No collect_haz Collect in a designated and compatible Hazardous Waste container. check_solvent->collect_haz Yes check_metals Is it contaminated with RCRA-listed heavy metals or other toxic chemicals? check_acid_base->check_metals No check_acid_base->collect_haz Yes check_metals->nonhaz_solid No check_metals->collect_haz Yes label_haz Label container with 'Hazardous Waste,' list all chemical constituents and percentages. collect_haz->label_haz segregate_haz Segregate from incompatible waste streams (e.g., keep acids away from bases). label_haz->segregate_haz ehs_pickup Arrange for pickup by your institution's Environmental Health & Safety (EHS) department. segregate_haz->ehs_pickup

Caption: Disposal decision workflow for this compound waste.

Step 1: Waste Characterization

The first and most critical step is to accurately characterize your waste stream.

  • Pure, Unused Compound: If you are disposing of expired or unwanted, but uncontaminated, solid this compound, it can generally be managed as non-hazardous chemical waste.[10][11] It should be placed in a sealed, clearly labeled container and disposed of according to your institution's specific procedures for non-hazardous solids. Never dispose of chemicals in the regular trash unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. [10]

  • Contaminated Waste: If the compound has been used in a reaction, is part of a solution, or is contaminated with any other substance, it must be evaluated for hazardous characteristics. This is the most common scenario in a research setting.

Step 2: Hazardous Contamination Assessment

If the waste is not pure, you must assess the nature of the contaminants. The principle of "cradle-to-grave" responsibility for hazardous waste means the generator is responsible for its proper identification and disposal.[12]

  • Ignitability (EPA Waste Code D001): Is the waste mixed with flammable or combustible solvents, such as acetone, ethanol, or ethyl acetate?[13][14][15] Many procedures for Boc-protection or deprotection involve such solvents.[16][17] If so, the entire mixture must be treated as ignitable hazardous waste.

  • Corrosivity (EPA Waste Code D002): The Boc (tert-butoxycarbonyl) protecting group is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA).[18][19] If the waste stream contains residual strong acids (pH ≤ 2) or bases (pH ≥ 12.5), it must be classified as corrosive hazardous waste.[7][15]

  • Toxicity (EPA Waste Codes D004-D043): Has the compound been used in reactions involving toxic materials, such as heavy metal catalysts or certain organic reagents? If the waste contains any of the 39 contaminants on the EPA's Toxicity Characteristic list above their regulatory limits, it is a toxic hazardous waste.[13]

Procedural Guide for Hazardous Waste Disposal

If your assessment in Step 2 determines the waste is hazardous, follow these procedures meticulously:

  • Container Selection:

    • Collect the waste in a designated, leak-proof hazardous waste container that is chemically compatible with all components of the waste stream.[12] For organic acids and solvents, high-density polyethylene (HDPE) or glass containers are typically appropriate.

    • Never use food or beverage containers for waste collection.

    • Ensure the container has a secure, tight-fitting lid. It must be kept closed except when actively adding waste.

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste."[12]

    • Identify all constituents of the waste mixture by their full chemical names. Do not use abbreviations.

    • Provide an estimated percentage or concentration for each component.

    • Indicate the specific hazard(s) (e.g., Ignitable, Corrosive).

    • Include the name of the principal investigator and the laboratory location.

  • Segregation and Storage:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • Crucially, segregate incompatible waste types. For instance, store acidic waste separately from basic waste, and keep oxidizing waste away from flammable organic waste.

    • Use secondary containment (such as a plastic tub) for liquid waste containers to mitigate spills.

  • Arranging for Disposal:

    • Once the container is full (do not overfill; leave at least 10% headspace), or as per your institution's policy, contact your EHS department to schedule a waste pickup.

    • Do not move hazardous waste between different laboratories or buildings. Your EHS department is trained and equipped for proper transport.

Summary of Key Disposal Parameters

Waste Type Hazard Assessment EPA RCRA Code (if applicable) Disposal Pathway
Pure, solid this compoundSkin/eye irritant. Not typically RCRA hazardous.NoneCollect in a sealed, labeled container for non-hazardous chemical waste disposal via EHS.
Mixed with flammable solvents (e.g., acetone, DCM)IgnitableD001Collect in a compatible hazardous waste container; label with all components and "Ignitable."
Contains residual strong acid (e.g., TFA) from deprotectionCorrosive (if pH ≤ 2)D002Collect in a compatible hazardous waste container; label with all components and "Corrosive."
Contaminated with other RCRA-listed toxic chemicalsToxicD004-D043Collect in a compatible hazardous waste container; label with all components and "Toxic."

Conclusion: Fostering a Culture of Safety

The responsible management of chemical waste is a non-negotiable component of scientific research. By treating the disposal of compounds like this compound with the same rigor and attention to detail as our experiments, we uphold our commitment to safety, environmental stewardship, and regulatory compliance. This guide serves as a foundational resource, but it is incumbent upon every laboratory professional to be familiar with and adhere to their institution's specific chemical hygiene and waste disposal plans. When in doubt, the most prudent action is always to consult with your Environmental Health & Safety department.

References

  • Office of Clinical and Research Safety. (n.d.). RCRA Characteristic Waste.
  • Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste.
  • AMI Environmental. (2023, May 8). Understanding RCRA Waste Characterization.
  • Lion Technology Inc. (2023, June 30). The 4 Characteristics of RCRA Hazardous Waste Explained.
  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document.
  • U.S. Environmental Protection Agency. (n.d.). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories.
  • Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • ACTenviro. (2023, March 20). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 1-(Cbz-amino)cyclohexanecarboxylic Acid.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code.
  • Alfred University. (n.d.). EPA Hazardous Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Code Search Tool.
  • PubChem. (n.d.). cis-3-Aminocyclohexanecarboxylic acid.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

Guide to Personal Protective Equipment for Handling 3-(Boc-amino)cyclohexanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is rightly on innovation and discovery. However, the foundation of all great science is safety. This guide provides an in-depth, experience-driven framework for the safe handling of 3-(Boc-amino)cyclohexanecarboxylic acid. This is not just a checklist; it is a procedural and logistical plan designed to instill a culture of safety and build trust in our laboratory practices.

The core principle of this guide is proactive risk mitigation. This compound, like many fine chemical powders, presents specific hazards that must be understood to be properly managed. The primary risks are associated with its physical form and chemical properties: as a powder, it can be easily aerosolized, leading to inhalation, and its chemical nature indicates it is an irritant to the skin and eyes.[1]

Hazard Identification and Risk Assessment

Before any handling protocol is established, a thorough understanding of the compound's hazards is essential. This assessment forms the logical basis for every safety recommendation that follows.

Primary Hazards:

  • Eye Irritation: Direct contact of the powder or its solutions with eyes can cause serious irritation.[1][2]

  • Skin Irritation: Prolonged or repeated contact with the skin may lead to irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of airborne dust can irritate the nose, throat, and lungs.[1][2]

While a specific Occupational Exposure Limit (OEL) has not been established for this compound, we will operate under the principle of As Low As Reasonably Practicable (ALARP) for exposure. The recommendations below are based on guidelines for handling similar chemical powders and irritants, as established by authorities like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[3][4][5]

Core Personal Protective Equipment (PPE) Directive

The following PPE is mandatory for all personnel handling this compound in its solid form or in solution. The goal is to create a complete barrier between the researcher and the chemical, preventing all routes of exposure.

Protection Area Required PPE Rationale and Specifications
Eye and Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical safety goggles provide a full seal around the eyes to protect from airborne powder and splashes. A face shield should be worn over the goggles, especially when handling larger quantities (>10g) or when there is a significant splash risk.[5][6]
Hand Nitrile GlovesNitrile provides excellent resistance to a broad range of chemicals and is less likely to cause allergic reactions than latex. Always double-check glove integrity before use. For prolonged work, consider changing gloves periodically to prevent potential degradation.
Body Laboratory Coat (fully buttoned)A flame-resistant lab coat, fully fastened, protects skin and personal clothing from spills and contamination. Ensure cuffs are snug to prevent powder from entering sleeves.
Respiratory N95 Respirator or higherThis is the most critical piece of PPE when handling the solid powder. An N95 respirator is the minimum requirement to protect against inhaling fine particulates.[7] Ensure the respirator is properly fit-tested to the user to guarantee a protective seal.

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, sequential workflow minimizes the points of potential exposure. This process covers the entire lifecycle of the chemical within the immediate laboratory environment.

Step 1: Preparation and Area Setup
  • Designated Area: All handling of solid this compound must occur within a designated area, such as a chemical fume hood or a ventilated balance enclosure. This containment is the primary engineering control to limit exposure.

  • Gather Materials: Before bringing the chemical into the workspace, ensure all necessary equipment is present: spatulas, weigh boats, solvent-dispensing systems, and labeled waste containers.

  • Don PPE: Put on all required PPE in the correct order: lab coat, N95 respirator, safety goggles, face shield (if needed), and finally, gloves.

Step 2: Weighing and Transfer (Solid)
  • Minimize Air Currents: Work deliberately and slowly to avoid creating dust clouds.

  • Use Appropriate Tools: Use a clean, appropriately sized spatula to transfer the powder from the stock bottle to a weigh boat.

  • Immediate Closure: Securely cap the stock bottle immediately after dispensing the required amount.

  • Clean as You Go: Use a damp wipe to gently clean any stray powder from the spatula and the weighing area. Dispose of the wipe in the designated chemical waste container.

Step 3: Dissolution and Use
  • Add Solid to Liquid: When preparing a solution, always add the solid powder to the solvent, not the other way around. This helps prevent splashing.

  • Controlled Mixing: Use a magnetic stirrer or gentle swirling to dissolve the compound. Avoid vigorous shaking that could aerosolize the solution.

  • Maintain Containment: Keep the solution within the ventilated enclosure as much as possible, especially if it is volatile or heated.

G cluster_prep Preparation cluster_handling Handling Solid cluster_solution In Solution cluster_cleanup Cleanup & Disposal prep_area 1. Designate Area (Fume Hood) gather_mat 2. Gather Materials prep_area->gather_mat don_ppe 3. Don Full PPE gather_mat->don_ppe weigh 4. Weigh Solid (Minimize Dust) don_ppe->weigh transfer 5. Transfer to Vessel weigh->transfer clean_weigh 6. Clean Area transfer->clean_weigh dissolve 7. Dissolve Solid in Solvent clean_weigh->dissolve use_sol 8. Use in Reaction decon 9. Decontaminate Equipment use_sol->decon dispose 10. Dispose of Waste decon->dispose doff_ppe 11. Doff PPE dispose->doff_ppe

Contingency and Disposal Plan

Even with the best practices, spills and exposures can happen. A clear, pre-defined plan is crucial for a safe and effective response.

Emergency Procedures: Personal Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or they feel unwell, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Minor Spill Cleanup (Solid Powder < 5g)
  • Alert Personnel: Notify others in the immediate area.

  • Ensure PPE: Verify you are wearing the full, appropriate PPE, including respiratory protection.

  • Contain Spread: Gently cover the spill with absorbent pads or paper towels to prevent further aerosolization.[8][9]

  • Wet Method: Carefully dampen the absorbent material with water (or an appropriate non-reactive solvent) to create a slurry. This prevents dust from becoming airborne during cleanup.

  • Collect Residue: Use a scoop or dustpan to collect the absorbed material and place it into a clearly labeled plastic bag for hazardous waste.[10][11]

  • Decontaminate: Wipe the spill area with a wet paper towel. Place all used cleaning materials into the waste bag.

  • Dispose: Seal the bag and place it in the designated solid chemical hazardous waste container.

// Minor Spill Path alert_area [label="1. Alert Area Personnel"]; don_ppe [label="2. Don Full PPE\n(incl. Respirator)"]; contain [label="3. Cover with\nAbsorbent Pads"]; wet_method [label="4. Dampen to\nCreate Slurry"]; collect [label="5. Collect Material\ninto Waste Bag"]; decon [label="6. Decontaminate Area"]; dispose [label="7. Dispose as\nHazardous Waste"];

// Major Spill Path evacuate [label="1. Evacuate Area"]; notify_ehs [label="2. Notify EHS/\nEmergency Response"]; secure [label="3. Secure Area\n(Close Doors)"];

spill -> assess; assess -> minor_spill; assess -> major_spill;

minor_spill -> alert_area [label="Yes"]; alert_area -> don_ppe -> contain -> wet_method -> collect -> decon -> dispose;

major_spill -> evacuate [label="Yes"]; evacuate -> notify_ehs -> secure; } dot Caption: Decision workflow for responding to a chemical spill.

Waste Disposal

All materials contaminated with this compound, including gloves, wipes, weigh boats, and spill cleanup debris, must be disposed of as hazardous chemical waste.

  • Segregation: Keep solid waste separate from liquid waste.

  • Containerization: Use only approved, sealed, and clearly labeled hazardous waste containers.[12][13][14] The label must read "Hazardous Waste" and list the chemical constituents.[12]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[14][15]

  • Pickup: Follow your institution's procedures for requesting a hazardous waste pickup by the Environmental Health & Safety (EHS) department.

By integrating these safety protocols into your daily routine, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your research. Safety is not a barrier to science; it is an essential component of it.

References
  • Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • American Chemical Society. (1995). Guide for Chemical Spill Response.
  • University of Tennessee Knoxville. Guidance for Hazardous Waste Spill Cleanup in Laboratories.
  • Lab Manager. How to Neutralize Chemical Spills.
  • Medical Laboratory Observer. (2019, June 10). Laboratory Waste Management: The New Regulations.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Clinical Lab Management Association. (2018, February 1). Managing Spills in the Laboratory.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society. Regulation of Laboratory Waste.
  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines.
  • Colorado Emergency Preparedness Partnership. Chemical Safety.
  • Centers for Disease Control and Prevention / NIOSH. Occupational Health Guidelines for Chemical Hazards (81-123).
  • Centers for Disease Control and Prevention / NIOSH. NIOSH Pocket Guide to Chemical Hazards.
  • J&K Scientific LLC. BOC Protection and Deprotection.
  • Centers for Disease Control and Prevention. Chemical Safety in the Workplace.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Centers for Disease Control and Prevention / NIOSH. Pocket Guide to Chemical Hazards Introduction.
  • Occupational Safety and Health Administration. Personal Protective Equipment.
  • Occupational Safety and Health Administration. Personal Protective Equipment - Overview.
  • NSP Coatings. Powder Coating Personal Protective Equipment (PPE) Requirements.
  • Thermo Fisher Scientific. Cyclohexane carboxylic acid SDS.
  • International Enviroguard. Powder Coating Safety and Regulations.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Boc-amino)cyclohexanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
3-(Boc-amino)cyclohexanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.